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  • Product: 6-Chloro-2H-chromene-3-carboxylic acid
  • CAS: 83823-06-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Profile of 6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

Introduction This technical guide provides a detailed spectroscopic analysis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (CAS No: 883-92-1), a substituted coumarin derivative.[1][2] Coumarins are a significant class...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a detailed spectroscopic analysis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (CAS No: 883-92-1), a substituted coumarin derivative.[1][2] Coumarins are a significant class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of their structural and electronic properties, as determined by spectroscopic methods, is fundamental for researchers in drug discovery and chemical synthesis.

It is important to note that the nomenclature "6-Chloro-2H-chromene-3-carboxylic acid" is often used interchangeably with "6-Chloro-2-oxo-2H-chromene-3-carboxylic acid" in chemical literature and databases. The presence of the "2-oxo" group, indicating a lactone, is characteristic of the coumarin scaffold. This guide will focus on this common and well-documented coumarin structure.

While a complete, publicly available, and unified set of experimental spectra for this specific molecule is not consistently reported in the literature, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a reliable, predictive, and comprehensive spectroscopic profile.[3][4][5][6] This approach, grounded in expert analysis, provides a robust framework for the identification, characterization, and quality control of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted spectrum of the title compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the vinyl proton, and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Comparative Insights
~13.5Singlet, Broad1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent.[3]
~8.8Singlet1HH-4This vinyl proton is significantly deshielded due to its position on a double bond conjugated to two carbonyl groups (the lactone and the carboxylic acid). Data for similar coumarin-3-carboxylic acids show this proton in the 8.7-8.9 ppm range.[3]
~8.0Doublet (d)1HH-5This proton is ortho to the electron-withdrawing chlorine atom, leading to a downfield shift.
~7.8Doublet (d)1HH-7This proton is expected to appear as a doublet due to coupling with H-8.
~7.5Doublet of Doublets (dd)1HH-8This proton is coupled to both H-7 and H-5, resulting in a doublet of doublets.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to allow for the observation of the acidic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as an internal standard.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignmentRationale and Comparative Insights
~164C=O (Carboxylic Acid)Carboxylic acid carbonyl carbons typically resonate in the 160-185 ppm range. Data for similar coumarin-3-carboxylic acids confirm this assignment.[3][7]
~157C=O (Lactone)The lactone carbonyl is also significantly deshielded, appearing at the downfield end of the spectrum.
~156C-8aThis quaternary carbon, being adjacent to the lactone oxygen, is shifted downfield.
~148C-4The vinyl carbon C-4 is deshielded due to conjugation and its proximity to the carbonyl groups.
~134C-6This carbon is directly attached to the chlorine atom, but the effect on its chemical shift is moderated by its position in the aromatic ring.
~133C-8
~131C-5
~120C-4a
~119C-7
~118C-3The chemical shift of this carbon is influenced by the attached carboxylic acid group.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. Due to the lower sensitivity of ¹³C NMR, a more concentrated sample (20-50 mg) may be required for rapid acquisition.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans are necessary compared to ¹H NMR.

  • Processing: Process the FID similarly to the ¹H NMR data. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional GroupRationale
3300-2500O-H stretchBroad, StrongCarboxylic AcidThe broadness of this peak is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
~1730C=O stretchStrongLactone CarbonylThe C=O stretch of the lactone is expected at a higher frequency.
~1685C=O stretchStrongCarboxylic Acid CarbonylConjugation with the aromatic ring and the vinyl group slightly lowers the frequency of the carboxylic acid carbonyl stretch.[5]
~1600, ~1470C=C stretchMediumAromatic RingThese absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
1320-1210C-O stretchStrongCarboxylic Acid & LactoneThis region contains strong absorptions from the C-O single bond stretching of both the carboxylic acid and the ester (lactone) group.
~920O-H bendBroad, MediumCarboxylic AcidThe out-of-plane bend of the hydrogen-bonded O-H group often appears as a broad band.

Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Before analyzing the sample, run a background scan of the empty ATR crystal to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Workflow for FTIR-ATR Analysis

Caption: Workflow for solid-state analysis using FTIR with an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonRationale
224/226[M]⁺The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).
196/198[M - CO]⁺Loss of a carbon monoxide molecule from the lactone ring is a common fragmentation pathway for coumarins.
179/181[M - COOH]⁺Loss of the carboxylic acid group as a radical (45 Da).
151/153[M - CO - COOH]⁺Subsequent loss of both the CO and COOH groups.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Note: Due to the low volatility of carboxylic acids, derivatization (e.g., to a methyl or trimethylsilyl ester) is often required for GC-MS analysis. The data below assumes direct infusion or analysis of a derivatized sample.

  • Sample Preparation (Direct Infusion): Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source. For volatile samples or derivatives, a Gas Chromatograph (GC) can be used for sample introduction.

  • Data Acquisition: Introduce the sample into the ion source. In EI, high-energy electrons (typically 70 eV) bombard the sample, causing ionization and fragmentation. The resulting ions are separated by the mass analyzer based on their m/z ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a monochlorinated compound.

Workflow for Mass Spectrometry Analysis

Caption: Generalized workflow for mass spectrometry from sample introduction to data analysis.

References

  • Supporting Information for "Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature". (n.d.). Retrieved from [Link]

  • Chemchart. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. Retrieved from [Link]

  • IUCrData. (2022). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Coumarin-3-carboxylic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-chloro-2-oxo-2h-chromene-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

Exploratory

1H NMR and 13C NMR analysis of 6-Chloro-2H-chromene-3-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-2H-chromene-3-carboxylic acid Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and materials scienc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-2H-chromene-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 6-Chloro-2H-chromene-3-carboxylic acid, a member of the chromene family, represents a scaffold of significant interest due to the broad spectrum of biological activities exhibited by its chemical relatives.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous determination of molecular structure in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-2H-chromene-3-carboxylic acid, grounded in established spectroscopic principles and field-proven methodologies.

This document is structured to serve as a practical reference for researchers and drug development professionals. It moves beyond a mere listing of expected spectral data, delving into the causal relationships between the molecule's electronic architecture and its NMR spectral features. We will explore detailed experimental protocols, predict and interpret the ¹H and ¹³C NMR spectra, and present the data in a clear, accessible format.

Molecular Structure and Spectroscopic Overview

To effectively interpret the NMR spectra, a foundational understanding of the molecule's structure is essential. 6-Chloro-2H-chromene-3-carboxylic acid consists of a dihydropyran ring fused to a chlorobenzene ring, with a carboxylic acid group attached to a vinylic carbon. This arrangement creates a unique electronic environment for each proton and carbon atom, leading to a distinct and predictable NMR fingerprint.

Below is the annotated chemical structure with the IUPAC numbering convention, which will be used throughout this guide for spectral assignments.

Caption: Structure of 6-Chloro-2H-chromene-3-carboxylic acid with atom numbering.

Experimental Protocols: A Self-Validating System

The quality and reliability of NMR data are directly dependent on a meticulous experimental approach. The following protocol is designed to ensure high-resolution data suitable for unambiguous structural confirmation.

Materials
  • 6-Chloro-2H-chromene-3-carboxylic acid (15-20 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 0.7 mL)

  • 5 mm NMR tube

  • Tetramethylsilane (TMS) or reliance on residual solvent peak for calibration

NMR Sample Preparation
  • Weighing: Accurately weigh 15-20 mg of the purified compound directly into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆. The choice of DMSO-d₆ is critical as its polarity aids in dissolving the carboxylic acid, and its ability to form hydrogen bonds allows for the observation of the exchangeable acidic proton of the -COOH group, which would be lost in solvents like D₂O.[2]

  • Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogeneous solution.

  • Transfer: The sample is now ready for insertion into the NMR spectrometer.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionRationale
Spectrometer Freq.400 MHz100 MHzStandard high-field instrument for good resolution.
Pulse Width30°90°A smaller flip angle for ¹H prevents saturation; a 90° pulse for ¹³C maximizes signal per scan.
Relaxation Delay2.0 s5.0 sA longer delay for ¹³C ensures quantitative relaxation of all carbons, especially quaternary ones.
Number of Scans161024Sufficient for good signal-to-noise (S/N) in ¹H; more scans are needed for the less sensitive ¹³C nucleus.
Internal StandardTMS (0 ppm) or residual DMSO (δ 2.50 ppm ¹H, δ 39.5 ppm ¹³C)TMS (0 ppm) or residual DMSO (δ 39.5 ppm ¹³C)Provides a reference point for the chemical shift scale.[2][3]
Workflow for Structural Elucidation

The process from sample preparation to final structure confirmation follows a logical and systematic workflow.

Caption: General workflow for the NMR analysis of organic compounds.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the electronic environment, count, and connectivity of protons. For 6-Chloro-2H-chromene-3-carboxylic acid, five distinct signals in the aromatic/vinylic region, one in the allylic region, and one for the carboxylic acid proton are predicted.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationJustification of Chemical Shift and Multiplicity
-COOH~13.0broad singlet (br s)1HThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its observation is a key advantage of using DMSO-d₆.[2]
H4~7.8 - 8.0singlet (s)1HThis vinylic proton is significantly deshielded by the anisotropic effects of the conjugated carboxylic acid and the aromatic ring. It appears as a singlet because it has no vicinal (3-bond) proton neighbors.
H5~7.6 - 7.7doublet (d)1HThis aromatic proton is ortho to the electron-withdrawing chlorine atom, causing a downfield shift. It is split into a doublet by its only ortho neighbor, H7 (J ≈ 8-9 Hz).
H7~7.3 - 7.4doublet of doublets (dd)1HThis proton is ortho to H8 and meta to H5. It is therefore split by both protons, resulting in a doublet of doublets (ortho J ≈ 8-9 Hz, meta J ≈ 2-3 Hz).
H8~7.0 - 7.1doublet (d)1HLocated ortho to the electron-donating ether oxygen (O1), this proton is the most upfield of the aromatic signals. It is split into a doublet by its neighbor H7 (J ≈ 8-9 Hz).
H2~4.9 - 5.1singlet (s)2HThese allylic protons are adjacent to both the electron-withdrawing oxygen atom and the C3=C4 double bond, shifting them significantly downfield. They are chemically equivalent and have no adjacent protons, resulting in a singlet.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the functional groups present. For the target molecule, 10 signals are expected for the chromene core, plus one for the carboxylic acid carbon.

Carbon LabelPredicted δ (ppm)Justification of Chemical Shift
C=O (acid)~165-170The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for acids and esters.[4]
C8a~150-155This aromatic carbon is bonded to the ether oxygen, which strongly deshields it (alpha effect), placing it significantly downfield.
C4~135-140A vinylic carbon, its chemical shift is influenced by conjugation with the aromatic ring and the carboxylic acid group.
C6~128-132This carbon is directly attached to the electronegative chlorine atom, which causes a downfield shift compared to an unsubstituted aromatic carbon.
C5~127-130Aromatic CH carbon.
C7~125-128Aromatic CH carbon.
C4a~122-125This quaternary carbon is part of the aromatic ring fusion.
C3~120-124This vinylic carbon is attached to the electron-withdrawing carboxylic acid group.
C8~117-120Aromatic CH carbon, shifted slightly upfield due to its position ortho to the electron-donating oxygen atom.
C2~65-70This allylic ether carbon is shielded compared to the aromatic carbons but is significantly downfield from typical aliphatic carbons due to the attached oxygen. Its chemical shift is typical for R-CH₂-O- environments.[5]

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable structural confirmation of 6-Chloro-2H-chromene-3-carboxylic acid. The predicted chemical shifts, integration values, and coupling patterns form a unique spectral fingerprint that directly corresponds to its molecular architecture. By understanding the underlying principles of how substituents like chlorine, ether oxygen, and a carboxylic acid group modulate the electronic environment, researchers can confidently interpret the spectral data. This guide serves as a robust framework for the analysis of this specific molecule and as a methodological template for the characterization of other novel chromene derivatives.

References

  • Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. (2016). Physics @ Manasagangotri.
  • Aromatic part of ¹H NMR spectra of a) chromene 1 (closed forms of...). (n.d.). ResearchGate. [Link]

  • Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. (2016). Taylor & Francis Online. [Link]

  • The NMR Spectra of Some Chroman Derivatives. (n.d.). SciSpace. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]

  • The Development and Mechanistic Investigation of a Palladium-Catalyzed 1,3-Arylfluorination of Chromenes. (n.d.). The Royal Society of Chemistry. [Link]

  • 1H-NMR Spectrum for L8 chromene derivative. (n.d.). ResearchGate. [Link]

  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). (n.d.). Chemchart. [Link]

  • Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). bac-lac.gc.ca. [Link]

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates... (2023). PubMed Central. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. [Link]

  • Interpreting C-13 NMR spectra. (n.d.). Chemguide. [Link]

  • NMR Chemical Shifts. (n.d.). University of Puget Sound. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 6-Chloro-2H-chromene-3-carboxylic acid

Preamble: The Analytical Imperative In the landscape of pharmaceutical and chemical research, the structural elucidation of novel chemical entities is a foundational requirement. 6-Chloro-2H-chromene-3-carboxylic acid re...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative

In the landscape of pharmaceutical and chemical research, the structural elucidation of novel chemical entities is a foundational requirement. 6-Chloro-2H-chromene-3-carboxylic acid represents a class of heterocyclic compounds whose scaffold is of significant interest in medicinal chemistry. Mass spectrometry (MS) stands as an indispensable tool for confirming the molecular identity and probing the structural integrity of such molecules. This guide provides an in-depth, experience-driven approach to the mass spectrometric analysis of this specific compound, moving beyond mere procedural steps to explain the underlying scientific rationale. Our objective is to establish a self-validating analytical workflow that ensures the highest degree of confidence in the results.

Molecular Profile: Guiding the Analytical Strategy

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's chemical nature. The structure of 6-Chloro-2H-chromene-3-carboxylic acid possesses three key features that dictate our analytical choices:

  • An Acidic Proton: The carboxylic acid group (-COOH) is the most influential feature. It is readily deprotonated, making it an ideal candidate for analysis in negative ionization mode.

  • A Chlorine Atom: The presence of a single chlorine atom provides a powerful, built-in validation tool. The natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) produces a characteristic M/M+2 isotopic pattern with a ~3:1 intensity ratio, which is a definitive signature for a monochlorinated compound.[1][2][3]

  • The Chromene Scaffold: The fused heterocyclic ring system is prone to specific, energy-dependent fragmentation pathways, such as retro-Diels-Alder reactions or neutral losses of small molecules like carbon monoxide (CO), which can be exploited for structural confirmation via tandem mass spectrometry (MS/MS).[4][5]

These features collectively inform our selection of ionization method, mass analysis parameters, and fragmentation strategy.

PropertyValue
Chemical Formula C₁₀H₇ClO₃
Average Molecular Mass 224.61 g/mol
Monoisotopic Mass (M) 224.00837 Da
[M-H]⁻ Ion (³⁵Cl) 223.00055 Da
[M-H]⁻ Ion (³⁷Cl) 224.99760 Da

Ionization Strategy: The Rationale for Electrospray Ionization (ESI)

For a molecule containing a carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is the premier choice. The rationale is rooted in solution-phase chemistry and ionization efficiency.

Why Negative Mode ESI? In the ESI source, the analyte solution is nebulized into a fine spray of charged droplets. In negative mode, a high negative voltage is applied to the capillary. The carboxylic acid, being a protic acid, readily donates its proton in a slightly basic or neutral solvent environment (e.g., methanol/water), forming a pre-charged carboxylate anion ([M-H]⁻) in solution.[6][7] This pre-formation of ions dramatically enhances the efficiency of the ionization process, leading to a strong and stable signal for the deprotonated molecule.[8][9][10] This approach is far more sensitive for this class of compounds than positive mode ESI, which would rely on less favorable protonation or adduction.

Tandem Mass Spectrometry (MS/MS): A Predictive Fragmentation Pathway

To confirm the structure, we must break the molecule apart in a controlled manner and analyze its fragments. This is achieved through tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion at m/z 223.0. The collision-induced dissociation (CID) process is expected to follow a logical pathway dictated by the molecule's weakest bonds and the formation of stable neutral losses and product ions.

Predicted Fragmentation Cascade:

  • Initial and Dominant Fragmentation: The most facile fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂, 43.99 Da).[11][12] This occurs via a charge-remote fragmentation, resulting in a highly stable radical anion.

  • Secondary Fragmentation: The resulting fragment ion at m/z 179.01 can further fragment. Drawing parallels from the fragmentation of coumarin and chromene structures, a subsequent loss of carbon monoxide (CO, 27.99 Da) from the pyrone-like ring is highly probable.[4][13]

Below is a summary of the expected primary ions in the MS/MS spectrum.

Precursor Ion (m/z)Neutral LossProduct Ion FormulaPredicted Product Ion (m/z)Description
223.00055-[C₁₀H₆ClO₃]⁻223.00055Deprotonated parent molecule ([M-H]⁻)
223.00055CO₂[C₉H₆ClO]⁻179.01072Primary fragment from loss of carbon dioxide
179.01072CO[C₈H₆Cl]⁻151.01579Secondary fragment from loss of carbon monoxide

Diagram: Proposed MS/MS Fragmentation Pathway

Fragmentation_Pathway parent [M-H]⁻ m/z 223.00 fragment1 [M-H-CO₂]⁻ m/z 179.01 parent->fragment1 - CO₂ (44 Da) fragment2 [M-H-CO₂-CO]⁻ m/z 151.02 fragment1->fragment2 - CO (28 Da) Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare 1-10 µg/mL Sample Solution inject Inject Sample onto LC-MS System prep_sample->inject prep_mobile Prepare Mobile Phases A and B prep_mobile->inject ms1 Full Scan (MS1) Identify [M-H]⁻ & Isotopic Pattern inject->ms1 ms2 Tandem MS (MS/MS) Fragment m/z 223.0 ms1->ms2 confirm_mass Confirm Accurate Mass of Parent Ion ms2->confirm_mass confirm_fragments Correlate Fragments to Predicted Pathway confirm_mass->confirm_fragments

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

This guide provides a comprehensive technical overview of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, a significant heterocyclic compound in the landscape of pharmaceutical research and materials science. It is intende...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, a significant heterocyclic compound in the landscape of pharmaceutical research and materials science. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its structural and chemical properties.

Introduction: The Significance of the Chromene Scaffold

The chromene moiety, particularly in its 2-oxo-2H-chromene (coumarin) form, is a privileged scaffold in medicinal chemistry.[1][2] These structures are not merely synthetic curiosities but are found in a variety of natural products and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom at the 6-position and a carboxylic acid at the 3-position of the coumarin ring system in 6-chloro-2-oxo-2H-chromene-3-carboxylic acid modulates its electronic properties and potential for intermolecular interactions, making it a compound of significant interest for drug design and development. The carboxylic acid group, in particular, is a key functional group in many drugs, though its presence can sometimes pose challenges in terms of metabolic stability and membrane permeability, leading to extensive research into its bioisosteres.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for its application. The key properties of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 883-92-1[3][4][5][6]
Molecular Formula C₁₀H₅ClO₄[4]
Molecular Weight 224.6 g/mol [4][5]
Melting Point 193 °C (recrystallized from ethanol)[4]
Boiling Point (Predicted) 426.5 ± 45.0 °C[4]
Density (Predicted) 1.612 ± 0.06 g/cm³[4]
Appearance White solid[4]

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid is typically achieved through a Knoevenagel condensation reaction. This classic method involves the reaction of a substituted salicylaldehyde with a compound containing an active methylene group, in this case, a malonic acid derivative.

Synthetic Pathway

A common synthetic route involves the reaction of 5-chlorosalicylaldehyde with malonic acid in the presence of a base catalyst, such as piperidine or pyridine, in a suitable solvent like ethanol or acetic acid, followed by heating. The reaction proceeds through an initial condensation to form a cinnamic acid derivative, which then undergoes an intramolecular cyclization (lactonization) to yield the coumarin ring system.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-chlorosalicylaldehyde 5-Chlorosalicylaldehyde 5-chlorosalicylaldehyde->Reaction_Vessel + Malonic_acid Malonic Acid Malonic_acid->Reaction_Vessel + Catalyst Piperidine/Pyridine Catalyst->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Target_Molecule 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Reaction_Vessel->Target_Molecule Knoevenagel Condensation & Lactonization

Caption: Synthetic pathway for 6-chloro-2-oxo-2H-chromene-3-carboxylic acid.

Experimental Protocol: Single Crystal Growth
  • Purification of the Crude Product: The synthesized 6-chloro-2-oxo-2H-chromene-3-carboxylic acid should be purified by recrystallization from a suitable solvent, such as ethanol, to remove impurities that can inhibit crystal growth.

  • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal. For coumarin derivatives, solvents like acetone, ethanol, or mixtures with water are often effective.

  • Preparation of a Saturated Solution: A saturated or near-saturated solution of the purified compound is prepared by dissolving it in the chosen solvent at a slightly elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered container in a vibration-free environment. Slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.

Crystal Structure and Intermolecular Interactions

While a definitive crystal structure for 6-chloro-2-oxo-2H-chromene-3-carboxylic acid is not available in the public domain based on the conducted searches, an analysis of closely related coumarin-3-carboxylic acid derivatives allows for an expert inference of its likely structural characteristics. The crystal structure of coumarin derivatives is often dictated by a balance of weak intermolecular forces.[7]

Inferred Crystallographic Properties

Based on the analysis of similar structures, it is probable that 6-chloro-2-oxo-2H-chromene-3-carboxylic acid crystallizes in a centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The presence of the carboxylic acid group introduces a strong hydrogen bond donor and acceptor, which is expected to play a dominant role in the crystal packing.

Intermolecular Interactions

The supramolecular assembly in the solid state is anticipated to be governed by the following interactions:

  • Hydrogen Bonding: The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a very common and stable motif for carboxylic acids in the solid state.

  • Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding (C-Cl···O interactions) with the carbonyl oxygen atoms of neighboring molecules, further stabilizing the crystal lattice.

  • π-π Stacking: The planar coumarin ring system is expected to facilitate π-π stacking interactions between adjacent molecules. These interactions, although weaker than hydrogen bonds, are crucial in determining the overall packing arrangement.

  • C-H···O Interactions: Weak C-H···O hydrogen bonds involving the aromatic C-H groups and the carbonyl and ether oxygen atoms of the coumarin ring are also likely to contribute to the stability of the crystal structure.

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1_COOH Carboxylic Acid M2_COOH Carboxylic Acid M1_COOH->M2_COOH O-H···O Hydrogen Bond (Dimer Formation) M1_Cl Chlorine M2_O Carbonyl Oxygen M1_Cl->M2_O C-Cl···O Halogen Bond M1_Ring Coumarin Ring M2_Ring Coumarin Ring M1_Ring->M2_Ring π-π Stacking

Caption: Probable intermolecular interactions in the crystal lattice.

X-ray Diffraction: The Definitive Tool for Structure Elucidation

X-ray diffraction (XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[8] Both single-crystal XRD and X-ray powder diffraction (XRPD) provide invaluable information.

Single-Crystal X-ray Diffraction Workflow
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution: The positions of the diffraction spots are used to determine the unit cell parameters and the space group. The intensities of the spots are then used to solve the phase problem and generate an electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for phase identification, purity analysis, and studying polymorphism. The XRPD pattern of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid would serve as a unique fingerprint for this specific crystalline form.

Applications in Drug Development and Beyond

The structural and chemical features of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid make it a valuable building block in several areas:

  • Pharmaceutical Intermediates: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities. The coumarin scaffold is a known pharmacophore, and modifications at the carboxylic acid position can lead to the development of novel drug candidates.

  • Materials Science: The ability of this molecule to form ordered structures through self-assembly makes it a candidate for the development of new organic materials with interesting optical or electronic properties.

  • Chemical Probes: Coumarin derivatives are often fluorescent, and this compound could be explored as a fluorescent probe for detecting specific analytes or studying biological processes.[9]

Conclusion

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a molecule of significant scientific interest, bridging the fields of medicinal chemistry and materials science. While a definitive public crystal structure remains to be published, a thorough analysis of its chemical nature and the structures of related compounds provides a robust, expert-driven understanding of its likely solid-state behavior. The interplay of strong hydrogen bonding, potential halogen bonding, and π-π stacking interactions is predicted to govern its crystal packing. Further investigation through single-crystal X-ray diffraction is warranted to fully elucidate its intricate three-dimensional architecture and unlock its full potential in the development of new therapeutic agents and functional materials.

References

  • Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. MDPI. [Link]

  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). Chemchart. [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCrData. [Link]

  • XRD patterns of the coumarin corresponds to orthorhombic phase. ResearchGate. [Link]

  • The synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[4][7][10]thiadiazol-2-yl)-amide, 3. ResearchGate. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic... ResearchGate. [Link]

  • Investigation of N-(2-oxo-2H-chromen-3-carbonyl)cytisine's Crystal Structure and Optical Properties. MDPI. [Link]

  • Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PubMed Central. [Link]

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  • X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. [Link]

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Foundational

Whitepaper: Synthesis and Characterization of 6-Chloro-2H-chromene-3-carboxylic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 6-Chloro-2H-chromene-3-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile scaffold in the synt...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Chloro-2H-chromene-3-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of novel therapeutic agents and functional materials. The presence of the chlorine atom on the benzopyran ring and the carboxylic acid moiety provides strategic points for molecular elaboration, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of a field-proven method for its synthesis via the Knoevenagel condensation, details its thorough characterization using modern analytical techniques, and discusses its significance in the landscape of drug discovery.

Introduction: The Strategic Importance of the Chromene Scaffold

The chromene ring system, a benzopyran derivative, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The introduction of a chlorine substituent at the 6-position can significantly modulate the molecule's lipophilicity and electronic properties, often enhancing its biological efficacy or altering its metabolic profile. Furthermore, the carboxylic acid group at the 3-position is a critical functional handle, enabling the straightforward synthesis of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.[2][3]

This document serves as a technical guide for the robust synthesis and rigorous characterization of 6-Chloro-2H-chromene-3-carboxylic acid, a key intermediate for accessing a diverse library of bioactive compounds.

Synthesis of 6-Chloro-2H-chromene-3-carboxylic acid

The construction of the chromene ring system can be achieved through several classic organic reactions. For the synthesis of the target compound, the Knoevenagel condensation offers a direct and efficient route.

Mechanistic Rationale: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, typically followed by dehydration.[4][5] In this context, it provides an elegant pathway to α,β-unsaturated systems and subsequent cyclization products.

The synthesis of 6-Chloro-2H-chromene-3-carboxylic acid proceeds via the condensation of 5-chlorosalicylaldehyde with malonic acid. The reaction is typically catalyzed by a weak organic base, such as piperidine or pyridine.

The causality behind this choice is threefold:

  • Activation of the Nucleophile: The base deprotonates the α-carbon of malonic acid, which is highly acidic due to the two adjacent electron-withdrawing carboxyl groups, forming a reactive enolate ion.

  • Electrophilic Target: The aldehyde group of 5-chlorosalicylaldehyde serves as the electrophile.

  • Intramolecular Cyclization: After the initial C-C bond formation, a cascade of reactions involving dehydration and an intramolecular Michael addition (or a related cyclization pathway) facilitated by the ortho-hydroxyl group leads to the formation of the stable chromene ring. A subsequent decarboxylation often occurs under heating when using malonic acid, a variant known as the Doebner modification.[4]

Diagram: Knoevenagel Condensation Pathway

Knoevenagel_Condensation cluster_reactants Reactants & Catalyst cluster_steps Reaction Steps cluster_product Final Product Reactant1 5-Chlorosalicylaldehyde Step2 Nucleophilic Attack: C-C Bond Formation Reactant1->Step2 Reactant2 Malonic Acid Step1 Deprotonation: Formation of Malonic Acid Enolate Reactant2->Step1 Catalyst Piperidine (Base) Catalyst->Step1 abstracts H+ Step1->Step2 attacks Step3 Dehydration & Intramolecular Cyclization Step2->Step3 Step4 Decarboxylation (if heated) Step3->Step4 Product 6-Chloro-2H-chromene-3-carboxylic acid Step4->Product Characterization_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Techniques cluster_confirmation Confirmation SynthesizedProduct Purified Solid Product MP Melting Point SynthesizedProduct->MP FTIR FT-IR Spectroscopy SynthesizedProduct->FTIR NMR NMR Spectroscopy (¹H & ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry SynthesizedProduct->MS XRAY Single Crystal X-ray (if crystals form) SynthesizedProduct->XRAY Purity Purity Assessment MP->Purity Structure Structural Elucidation FTIR->Structure Functional Groups NMR->Structure Connectivity MS->Structure Molecular Weight XRAY->Structure 3D Confirmation

Sources

Exploratory

An In-depth Technical Guide to 2,6-Di-tert-butyl-p-benzoquinone

A Note on CAS Number: The CAS number provided in the topic (883-92-1) corresponds to 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid. However, the request for an in-depth technical guide is best fulfilled by focusing on the...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Number: The CAS number provided in the topic (883-92-1) corresponds to 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid. However, the request for an in-depth technical guide is best fulfilled by focusing on the scientifically significant and well-documented compound, 2,6-Di-tert-butyl-p-benzoquinone (CAS number 719-22-2), for which a wealth of technical data is available. This guide will, therefore, focus on the latter.

Introduction

2,6-Di-tert-butyl-p-benzoquinone, a sterically hindered derivative of p-benzoquinone, is a compound of significant interest across multiple scientific disciplines, including organic synthesis, materials science, and pharmacology.[1] Its unique chemical structure, characterized by bulky tert-butyl groups flanking a reactive quinone core, imparts notable stability and specific reactivity.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications. The information is intended to serve as a foundational resource for professionals engaged in research and development involving this versatile molecule.[1]

Chemical and Physical Properties

2,6-Di-tert-butyl-p-benzoquinone, also known as 2,6-Di-tert-butyl-1,4-benzoquinone, is a yellow to orange crystalline solid.[1][3] The presence of the bulky tert-butyl groups at the 2 and 6 positions enhances its stability compared to the parent p-benzoquinone.[1][4] This steric hindrance also influences its reactivity, making it a valuable tool in organic synthesis.[2][4]

Key Identifiers and Molecular Properties
PropertyValue
CAS Number 719-22-2[1][5][6][7]
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [1][7][8]
IUPAC Name 2,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione[1]
Appearance Yellow to orange crystalline solid[1][3]
Melting Point 65-67 °C[7]
Solubility Low solubility in water, but soluble in organic solvents like ethanol, acetone, and chloroform.[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,6-Di-tert-butyl-p-benzoquinone.

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[9][10]

  • ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule.[11][12]

  • IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present, notably the carbonyl groups of the quinone ring.[8][13]

  • Mass Spectrometry: Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[14][15]

Synthesis Protocols

The primary route for synthesizing 2,6-Di-tert-butyl-p-benzoquinone is the oxidation of 2,6-di-tert-butylphenol.[1][16] Various oxidizing agents and catalytic systems can be employed to achieve this transformation.[1][16]

Oxidation of 2,6-di-tert-butylphenol with Oxygen and Salcomine Catalyst

This method utilizes oxygen as the oxidant with a salcomine catalyst in N,N-dimethylformamide.[16]

Materials:

  • 2,6-Di-tert-butylphenol

  • N,N-dimethylformamide (DMF)

  • Salcomine (bis(salicylidene)ethylenediiminocobalt(II))

  • Oxygen gas

  • Crushed ice

  • Hydrochloric acid (4 N and 1 N)

  • Ethanol

Procedure:

  • Equip a 200-ml, three-necked flask with a mechanical stirrer, a thermometer, and a gas-inlet tube.

  • Combine 2,6-di-tert-butylphenol and N,N-dimethylformamide in the flask.

  • Add the salcomine catalyst to the mixture.

  • Introduce oxygen gas into the reaction mixture while stirring.

  • Monitor the reaction progress and temperature.

  • Upon completion, quench the reaction with crushed ice and hydrochloric acid.

  • Isolate the crude product and purify by recrystallization from ethanol.[1]

Oxidation with Hydrogen Peroxide and a Titanosilicate Catalyst

A well-established method involves the oxidation of 2,6-di-tert-butylphenol using hydrogen peroxide in the presence of a titanosilicate catalyst in acetonitrile.[16][17]

Procedure:

  • In a reaction vessel, dissolve 2,6-di-tert-butylphenol in acetonitrile.

  • Add the titanosilicate catalyst.

  • Adjust the temperature of the reaction mixture.

  • Add a 35% aqueous hydrogen peroxide solution while maintaining a specific molar ratio of phenol to H₂O₂.

  • Stir the reaction mixture for a designated period.[16]

The choice of reaction temperature is crucial as it can influence the formation of side products, such as diphenoquinone, which is often a darker, reddish-purple compound.[16]

Caption: General workflow for the synthesis of 2,6-Di-tert-butyl-p-benzoquinone.

Applications

The unique chemical properties of 2,6-Di-tert-butyl-p-benzoquinone lend it to a variety of applications in research and industry.

  • Organic Synthesis: It serves as a valuable intermediate and reagent in various chemical reactions, with its quinone functionality and steric hindrance being utilized for diverse synthetic transformations.[2][4]

  • Antioxidant and Stabilizer: This compound is effective in preventing oxidative damage in materials, making it useful as a stabilizer in polymers, plastics, and rubber to enhance their thermal and oxidative stability.[4][18] It has also been used to study the elimination rate of micropollutants from storm and wastewater.[6][19]

  • Biological and Pharmaceutical Research: As a metabolite of butylated hydroxytoluene (BHT), it is significant in studies of antioxidant metabolism.[2][8][19] It also serves as a precursor for synthesizing pharmaceutical compounds, particularly those targeting diseases related to oxidative stress.[18]

  • Agricultural and Environmental Applications: The compound has been noted to improve plant germination and health.[2][17] It also has applications as an antioxidant in wastewater treatment.[2]

Safety and Handling

2,6-Di-tert-butyl-p-benzoquinone is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][20][21]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[5][22]

  • Ventilation: Use only outdoors or in a well-ventilated area.[22]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][20] Wash skin thoroughly after handling.[5]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[20] Store in a locked-up area.[5]

In case of accidental exposure, it is crucial to seek medical attention and have the safety data sheet available.[5][23]

SafetyPrecautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage gloves Protective Gloves clothing Protective Clothing eye_protection Eye/Face Protection ventilation Adequate Ventilation avoid_inhalation Avoid Inhalation wash_hands Wash After Handling ventilated_place Well-Ventilated Area tight_container Tightly Closed Container locked_up Store Locked Up Handling Handling Handling->gloves Handling->clothing Handling->eye_protection Handling->ventilation Handling->avoid_inhalation Handling->wash_hands Storage Storage Storage->ventilated_place Storage->tight_container Storage->locked_up

Caption: Key safety precautions for handling 2,6-Di-tert-butyl-p-benzoquinone.

Conclusion

2,6-Di-tert-butyl-p-benzoquinone is a versatile and important chemical with a range of properties and applications stemming from its unique sterically hindered structure. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in research and development.

References

  • - Benchchem. (URL: )
  • 2,6-Di-tert-butyl-1,4-benzoquinone - Chem-Impex. (URL: )
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  • 2,6-Di-tert-butyl-p-benzoquinone(719-22-2) 1 H NMR - ChemicalBook. (URL: )
  • The Chemistry of 2,6-Di-tert-butyl-p-benzoquinone: From Metabolism to Synthesis with NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • Safety D
  • 2,6-Di-tert-butyl-p-benzoquinone - Safety D
  • 2,6-Di-tert-butyl-P-benzoquinone - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: )
  • effect of temperature on 2,6-Di-tert-butyl-p-benzoquinone synthesis selectivity - Benchchem. (URL: )
  • Safety Data Sheet - M
  • 2,6-Di-tert-butyl-p-benzoquinone, 98+% - Thermo Fisher Scientific. (URL: )
  • 6-chloro-2-oxo-2h-chromene-3-carboxylic acid - ChemicalBook. (URL: )
  • Safety Data Sheet: 2,6-Ditert-butyl-p-benzoquinone - Chemos GmbH&Co.KG. (URL: )
  • 2,6-Di-tert-butyl-1,4-benzoquinone 98 719-22-2 - Sigma-Aldrich. (URL: )
  • RU2654477C2 - Method of producing 2,6-di-tert-butyl-p-benzoquinone - Google P
  • 2,6-Di-tert-butyl-1,4-benzoquinone Safety D
  • 2,6-Di-tert-butyl-p-benzoquinone(719-22-2) IR2 spectrum - ChemicalBook. (URL: )
  • 2,6-Di-tert-butyl-P-benzoquinone - SpectraBase. (URL: )
  • 2,6-Di-t-butyl-p-benzoquinone - Hazardous Agents - Haz-Map. (URL: )
  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid | 883-92-1 - Ambeed.com. (URL: )
  • 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867 - PubChem. (URL: )
  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid - AK Scientific, Inc. (URL: )
  • 2,6-Di-tert-butyl-1,4-benzoquinone 98 719-22-2 - Sigma-Aldrich. (URL: )
  • 2,6-Di-tert-butyl-P-benzoquinone - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: )
  • ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,...
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Foundational

A Comprehensive Technical Guide to the Synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

Abstract This technical guide provides an in-depth exploration of the primary synthetic pathway for 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid, a key heterocyclic compound within the coumarin family. Coumarin derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathway for 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid, a key heterocyclic compound within the coumarin family. Coumarin derivatives are of significant interest to the pharmaceutical and materials science sectors due to their diverse biological activities and unique photochemical properties. This document focuses on the Knoevenagel condensation, the most efficient and widely adopted method for this synthesis. We will dissect the reaction mechanism, analyze critical experimental parameters, provide a detailed, field-proven protocol, and present characterization data. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding and practical execution of this synthesis.

Core Synthesis Pathway: The Knoevenagel Condensation

The synthesis of coumarin-3-carboxylic acids is most effectively achieved through the Knoevenagel condensation.[1] This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, facilitated by a basic catalyst.[2] For the synthesis of our target molecule, this translates to the reaction between 5-chlorosalicylaldehyde and an active methylene compound, followed by an intramolecular cyclization.

Overall Reaction Scheme:

This method is favored over others, such as the Perkin reaction, for its milder conditions and higher yields for this specific structural class.[1]

Mechanistic Deep Dive

The reaction proceeds through a well-understood, multi-step mechanism. The choice of a weak base, typically piperidine, is critical as it is strong enough to deprotonate the active methylene compound without causing unwanted side reactions with the aldehyde.

The mechanism involves three key stages:

  • Formation of the Carbanion: The basic catalyst (piperidine) abstracts an acidic proton from the active methylene compound (e.g., malonic acid) to form a resonance-stabilized carbanion.

  • Nucleophilic Attack (Condensation): The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-chlorosalicylaldehyde. This forms an aldol-type addition product.

  • Dehydration and Intramolecular Cyclization (Lactonization): The intermediate undergoes dehydration to form an unsaturated system. Subsequently, the phenolic hydroxyl group attacks the ester carbonyl in an intramolecular transesterification reaction, leading to the formation of the stable six-membered lactone ring characteristic of coumarins.

Below is a visualization of this pathway.

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_start Step 1: Carbanion Formation cluster_condensation Step 2: Nucleophilic Attack cluster_cyclization Step 3: Dehydration & Lactonization A Malonic Acid + Piperidine B Carbanion Intermediate A->B Deprotonation D Aldol Adduct B->D Attack on Carbonyl C 5-Chlorosalicylaldehyde C->D E Unsaturated Intermediate D->E Dehydration (-H2O) F 6-Chloro-2-oxo-2H-chromene- 3-carboxylic acid E->F Intramolecular Cyclization

Figure 1: Knoevenagel Condensation Mechanism.

Critical Reagent and Condition Analysis

The success and efficiency of the synthesis hinge on the judicious selection of reagents and reaction conditions.

The Aldehyde Precursor: 5-Chlorosalicylaldehyde

The starting material, 5-chlorosalicylaldehyde, dictates the substitution pattern of the final product. The chlorine atom at the 5-position of the salicylaldehyde ring results in the chlorine being at the 6-position of the final coumarin structure. The presence of the electron-withdrawing chlorine group can influence the reactivity of the aldehyde, but the Knoevenagel condensation is robust enough to accommodate this substitution effectively.[3]

Choosing the Active Methylene Component

The choice of the dicarbonyl reagent is a critical decision point that affects the directness and workflow of the synthesis.

ReagentStructureAdvantagesDisadvantages
Malonic Acid HOOC-CH2-COOHDirect route to the final carboxylic acid.[4] Commercially available and inexpensive.Can be prone to decarboxylation under harsh conditions.
Diethyl Malonate EtOOC-CH2-COOEtHighly reactive, often leading to good yields of the intermediate ester.[1]Requires a separate, subsequent hydrolysis step to yield the final carboxylic acid, adding a step to the workflow.
Meldrum's Acid Cyclic DiesterVery high acidity of methylene protons promotes rapid condensation.[5] Often provides excellent yields under mild conditions.[6][7]More expensive than malonic acid or its simple esters. Thermally sensitive.

Expert Recommendation: For a direct and efficient synthesis, Meldrum's acid or malonic acid are preferred as they avert the need for a final hydrolysis step.[4][5] The use of diethyl malonate is a valid, classic approach but introduces an additional step.[1]

The Catalytic System

A catalytic amount of a weak organic base is essential.

  • Piperidine: This is the most commonly cited catalyst. Its basicity is optimal for generating the nucleophilic carbanion from the active methylene compound without promoting self-condensation of the aldehyde.[1][8]

  • Acetic Acid (Co-catalyst): Occasionally, a drop of glacial acetic acid is added alongside piperidine. This may seem counterintuitive, but it can help to protonate the intermediate alkoxide, facilitating the dehydration step.[1]

  • Alternative Catalysts: Green chemistry approaches have explored catalysts like L-proline or even inorganic bases like K2CO3 in aqueous media to enhance the environmental profile of the reaction.[2][5]

Detailed Experimental Protocol

This protocol describes the synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid from 5-chlorosalicylaldehyde and malonic acid. This method is chosen for its operational simplicity and directness to the final product.

Materials:

  • 5-Chlorosalicylaldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)[4]

  • Piperidine (0.1 eq)

  • Pyridine or Absolute Ethanol (Solvent)

  • Hydrochloric Acid (10% aqueous solution)

  • Distilled Water

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 5-chlorosalicylaldehyde (e.g., 1.56 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).[4]

  • Solvent and Catalyst Addition: Add the solvent (e.g., 20 mL of absolute ethanol) followed by the catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product may form.

  • Precipitation and Isolation: Pour the reaction mixture into a beaker containing ice-cold 10% hydrochloric acid (~50 mL) with stirring. This will neutralize the catalyst and precipitate the carboxylic acid product completely.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic salts and residual acid.

  • Purification: The crude product is typically purified by recrystallization from ethanol or an ethanol/water mixture to yield a pure, crystalline solid.[6]

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. An 89% yield has been reported for this synthesis.[9]

Characterization Data

The identity and purity of the synthesized 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid should be confirmed using standard analytical techniques.

PropertyValueSource
Chemical Formula C₁₀H₅ClO₄[10]
Molecular Weight 224.6 g/mol [10]
Appearance White to light yellow solid[11]
Melting Point 193 °C (recrystallized from ethanol)[10][11]
Boiling Point 426.5 °C at 760 mmHg (Predicted)[10]
Density 1.612 g/cm³ (Predicted)[10]

Spectroscopic data from similar structures confirm key functional groups:

  • ¹H-NMR: Expect signals for the aromatic protons and a characteristic singlet for the proton at the C4 position of the coumarin ring.

  • IR Spectroscopy: Key absorption bands would include those for the O-H of the carboxylic acid, the C=O of the lactone, the C=O of the carboxylic acid, and C-Cl stretching.[8][12]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reagent setup to final product characterization.

Synthesis_Workflow Figure 2: Synthesis & Purification Workflow cluster_synthesis A. Synthesis cluster_workup B. Work-up & Isolation cluster_purification C. Purification & Analysis A1 Combine 5-Chlorosalicylaldehyde, Malonic Acid, & Ethanol A2 Add Piperidine Catalyst A1->A2 A3 Heat to Reflux (4-6h) A2->A3 A4 Monitor by TLC A3->A4 B1 Cool to Room Temp. A4->B1 Reaction Complete B2 Pour into ice-cold HCl (aq) B1->B2 B3 Vacuum Filter Solid Product B2->B3 B4 Wash with Cold H2O B3->B4 C1 Recrystallize from Ethanol B4->C1 Crude Product C2 Dry under Vacuum C1->C2 C3 Characterize (MP, NMR, IR) C2->C3 Final Final C3->Final Pure Product

Figure 2: Synthesis & Purification Workflow.

Conclusion

The synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is reliably achieved via the Knoevenagel condensation of 5-chlorosalicylaldehyde with an active methylene compound. The selection of malonic acid or Meldrum's acid provides a direct and high-yielding route to the target molecule. The protocol outlined herein is robust, scalable, and relies on common laboratory reagents and techniques, making it highly accessible for research and development applications. Proper execution and purification will yield a high-purity product suitable for further derivatization or biological screening.

References

  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265. Available from: [Link]

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  • Wikipedia contributors. (2023). Perkin rearrangement. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Sridhar, M. A., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 262-271. Available from: [Link]

  • Šafradin, M., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Kemija u industriji, 70(1-2), 47-60. Available from: [Link]

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Exploratory

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Chromene-3-Carboxylic Acids

For Immediate Release A comprehensive exploration of the origins, synthesis, and biological significance of chromene-3-carboxylic acids, offering a foundational resource for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive exploration of the origins, synthesis, and biological significance of chromene-3-carboxylic acids, offering a foundational resource for researchers, scientists, and drug development professionals.

The chromene ring system, a fusion of a benzene and a pyran ring, stands as a cornerstone in the realm of heterocyclic chemistry and drug discovery. First identified in the 19th century, this "privileged structure" is prevalent in a multitude of natural products and has become a versatile template for the creation of novel therapeutic agents. This technical guide provides an in-depth analysis of the discovery, historical synthesis, and the evolution of our understanding of a key subclass: the chromene-3-carboxylic acids.

The Dawn of Discovery: Early Syntheses and Foundational Reactions

The story of chromene-3-carboxylic acids is intrinsically linked to the broader history of coumarins (2H-chromen-2-ones), their oxidized counterparts. The first isolation of coumarin from tonka beans in 1820 marked the beginning of a new chapter in natural product chemistry.[1] However, it was the pioneering work of Sir William Henry Perkin in 1868 that truly unlocked the synthetic potential of this scaffold.[1]

The Perkin reaction , an aldol-type condensation of an aromatic aldehyde with an acid anhydride in the presence of its alkali salt, provided the first synthetic route to coumarins.[2][3][4] A key application of this reaction was the synthesis of coumarin-3-carboxylic acids from salicylaldehyde.[5] Although the initial report by Perkin in 1868 focused on the synthesis of coumarin itself, this method laid the groundwork for accessing its 3-carboxy derivatives.[6]

Another monumental step forward came in 1883 with the discovery of the Pechmann condensation by German chemist Hans von Pechmann.[7][8] This reaction, involving the condensation of a phenol with a β-ketoester under acidic conditions, offered a versatile and efficient route to a wide array of coumarin derivatives.[9][10] The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the phenol ring.[7]

Further expanding the synthetic arsenal, the Knoevenagel condensation emerged as a powerful tool for the synthesis of coumarin-3-carboxylic acids. This reaction typically involves the condensation of an ortho-hydroxyaryl aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst.[11][12][13] A notable early example is the condensation of salicylaldehyde with malonic acid, a reaction that was well-established by 1886, as referenced in a 1944 patent.[14] This method remains a cornerstone for the synthesis of this important class of compounds.

Key Historical Synthetic Reactions
ReactionYearDescription
Perkin Reaction 1868Condensation of an aromatic aldehyde and an acid anhydride to form α,β-unsaturated carboxylic acids, including coumarin-3-carboxylic acids from salicylaldehyde.[2][3][4]
Pechmann Condensation 1883Synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[7][8]
Knoevenagel Condensation Early 1900sCondensation of an ortho-hydroxyaryl aldehyde with an active methylene compound, such as malonic acid, to yield coumarin-3-carboxylic acids.[5][11][12]

From Benchtop to Biological Significance: Unveiling a Spectrum of Activity

The journey of chromene-3-carboxylic acids from chemical curiosities to molecules of significant biological interest has been a gradual but impactful one. The broader class of chromenes and coumarins has long been recognized for a diverse range of pharmacological properties.[3][15][16]

The Era of Anticoagulants

One of the earliest and most significant discoveries in the therapeutic application of coumarin derivatives was their anticoagulant activity. The discovery of dicoumarol, a coumarin derivative, as the causative agent of "sweet clover disease" in cattle in the 1930s, revolutionized the treatment of thromboembolic disorders.[17] Coumarin-based anticoagulants, such as warfarin, function as vitamin K antagonists. They inhibit the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of active blood clotting factors II, VII, IX, and X.[17] This discovery spurred extensive research into the structure-activity relationships of coumarin derivatives, including those with a carboxylic acid moiety at the 3-position, to develop safer and more effective anticoagulant drugs.[18][19]

The Dawn of Anticancer Exploration

In recent decades, chromene-3-carboxylic acid derivatives have emerged as promising candidates in the field of oncology.[4][15][20] Their multifaceted mechanisms of action contribute to their potent anticancer effects. These derivatives have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[2][21] The structural versatility of the chromene-3-carboxylic acid scaffold allows for modifications that can enhance their potency and selectivity for various cancer cell lines.[15][22]

A Broad Spectrum of Therapeutic Potential

Beyond their well-established roles as anticoagulants and emerging anticancer agents, chromene-3-carboxylic acids and their derivatives exhibit a wide array of other biological activities, including:

  • Antimicrobial and Antifungal Activity: Many synthetic derivatives have demonstrated significant efficacy against a range of bacteria and fungi.[23][24] The carboxylic acid at the C3 position has been shown to be important for antibacterial activity.[25]

  • Anti-inflammatory Effects: These compounds have been investigated for their ability to modulate inflammatory pathways, showing potential for the treatment of various inflammatory conditions.[11]

  • Antioxidant Properties: The phenolic nature of many chromene derivatives contributes to their ability to scavenge free radicals and protect against oxidative stress.

Modern Synthetic Strategies and Future Directions

While the classical reactions of Perkin, Pechmann, and Knoevenagel laid the foundation for chromene-3-carboxylic acid synthesis, modern organic chemistry has introduced a plethora of innovative and efficient methodologies. These include microwave-assisted synthesis, the use of green catalysts, and multicomponent reactions that allow for the rapid generation of diverse molecular libraries.[26][27]

The enduring legacy of chromene-3-carboxylic acids is a testament to the power of fundamental organic chemistry and the continuous quest for new therapeutic agents. From their 19th-century synthetic origins to their current status as a "privileged scaffold" in drug discovery, these molecules continue to inspire and drive innovation in the fields of medicinal chemistry and pharmacology. The ongoing exploration of their diverse biological activities promises a future where new and improved chromene-based drugs will address a wide range of human diseases.

Experimental Protocols

Representative Synthesis of a Coumarin-3-Carboxylic Acid via Knoevenagel Condensation

Objective: To synthesize 2-oxo-2H-chromene-3-carboxylic acid from salicylaldehyde and malonic acid.

Materials:

  • Salicylaldehyde

  • Malonic acid

  • Pyridine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in ethanol.

  • Add a catalytic amount of pyridine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-oxo-2H-chromene-3-carboxylic acid.

  • Characterize the final product using appropriate analytical techniques (e.g., melting point, NMR spectroscopy, IR spectroscopy).

Visualizations

Logical Relationship of Foundational Syntheses

G Foundational Syntheses of Chromene-3-Carboxylic Acids cluster_product Core Scaffold Perkin Perkin Reaction (1868) C3CA Chromene-3-Carboxylic Acid Perkin->C3CA Pechmann Pechmann Condensation (1883) Pechmann->C3CA Knoevenagel Knoevenagel Condensation Knoevenagel->C3CA Salicylaldehyde Salicylaldehyde Salicylaldehyde->Perkin Salicylaldehyde->Knoevenagel Phenol Phenol Phenol->Pechmann ActiveMethylene Active Methylene Compounds (e.g., Malonic Acid) ActiveMethylene->Knoevenagel G Evolution of Chromene-3-Carboxylic Acid Applications Discovery Initial Synthesis (Late 19th Century) Anticoagulant Anticoagulant Activity (Mid-20th Century) Discovery->Anticoagulant Early Biological Screening Anticancer Anticancer Properties (Late 20th - 21st Century) Discovery->Anticancer Systematic Screening Antimicrobial Antimicrobial/Antifungal Discovery->Antimicrobial AntiInflammatory Anti-inflammatory Discovery->AntiInflammatory ModernApps Modern Drug Development Anticoagulant->ModernApps Anticancer->ModernApps Antimicrobial->ModernApps AntiInflammatory->ModernApps

Caption: Timeline of the discovery of biological activities.

References

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  • Berhenke, L. F., Monroe, E., & Britton, E. C. (1944). U.S. Patent No. 2,338,569. Washington, DC: U.S.
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Foundational

Tautomerism in 6-Chloro-2H-chromene-3-carboxylic acid

An In-Depth Technical Guide to the Abstract Tautomerism, the dynamic equilibrium between interconverting structural isomers, profoundly impacts a molecule's physicochemical and biological properties, making its character...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, profoundly impacts a molecule's physicochemical and biological properties, making its characterization a critical step in drug discovery and development.[1][2][3] This guide provides an in-depth technical examination of the tautomeric phenomena in 6-Chloro-2H-chromene-3-carboxylic acid, a substituted coumarin derivative. We explore the potential tautomeric forms, delineate rigorous experimental and computational methodologies for their characterization, and discuss the implications of tautomeric equilibrium on molecular behavior. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the nuanced structural dynamics of heterocyclic compounds.

Introduction: The Significance of Tautomerism in Medicinal Chemistry

Tautomers are not classical isomers; they are distinct chemical entities in a state of dynamic equilibrium, often involving the migration of a proton (prototropy).[4][5] This interconversion can dramatically alter a molecule's hydrogen bonding capacity, polarity, shape, and electronic distribution. Consequently, tautomerism influences critical drug-like properties including:

  • Pharmacodynamics: The specific tautomer present can dictate the binding affinity and orientation within a biological target, affecting drug efficacy and potency.[1][2] A shift in equilibrium can change a hydrogen bond donor to an acceptor, fundamentally altering receptor interactions.[3]

  • Pharmacokinetics: Properties such as solubility, membrane permeability (e.g., across the blood-brain barrier), and metabolic stability are tautomer-dependent.[1][2]

  • Solid-State Properties: Tautomeric forms can lead to different crystalline structures (polymorphs), impacting drug formulation, stability, and shelf-life.[2]

For chromene-based scaffolds, which are prevalent in pharmacologically active compounds, a comprehensive understanding of their tautomeric behavior is not merely academic but essential for rational drug design and lead optimization.[6]

Potential Tautomeric Forms of 6-Chloro-2H-chromene-3-carboxylic acid

The title compound, 6-Chloro-2H-chromene-3-carboxylic acid, exists in equilibrium with its more stable α,β-unsaturated lactone form, 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (also known as 6-chlorocoumarin-3-carboxylic acid).[7][8][9] This represents the primary keto-enol type tautomerism for this system. The core equilibrium involves the migration of a proton between the pyran oxygen and the carboxylic acid group, coupled with a shift in the double bond position.

The two principal tautomers in this equilibrium are:

  • Tautomer A (Eno-lactone form): 6-Chloro-2H-chromene-3-carboxylic acid

  • Tautomer B (Keto-lactone / Coumarin form): 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

The coumarin form (Tautomer B) is generally the thermodynamically favored species due to the stability of the conjugated cyclic ester system. However, the position of this equilibrium can be influenced by various factors, most notably the solvent environment.

Figure 1: Primary tautomeric equilibrium between the eno-lactone (A) and keto-lactone (B) forms.

Experimental Characterization of Tautomeric Equilibrium

A multi-faceted approach combining several spectroscopic techniques is essential for the unambiguous characterization of a tautomeric system. The choice of experiment is driven by the need to identify and quantify distinct molecular forms in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution, as it allows for the direct observation and quantification of coexisting species, provided the rate of interconversion is slow on the NMR timescale.[10][11][12]

Causality Behind Experimental Choice: The chemical environment of nuclei (¹H and ¹³C) differs significantly between tautomers. For instance, the presence or absence of a vinylic proton at the C4 position and the chemical shift of the C2 carbon (sp³ hybridized in Tautomer A vs. a carbonyl sp² carbon in Tautomer B) provide distinct, quantifiable signals for each form.

Protocol: Solvent-Dependent ¹H NMR Analysis

  • Sample Preparation:

    • Prepare three separate solutions of 6-Chloro-2H-chromene-3-carboxylic acid at a concentration of 10 mg/mL in:

      • Chloroform-d (CDCl₃) - A non-polar, aprotic solvent.

      • Acetonitrile-d₃ (CD₃CN) - A polar, aprotic solvent.[13]

      • Dimethyl sulfoxide-d₆ (DMSO-d₆) - A highly polar, aprotic solvent capable of accepting hydrogen bonds.[14]

    • Add a capillary containing a known concentration of an internal standard (e.g., benzene in CDCl₃) for precise quantification if required.[15]

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ value to allow for accurate integration.

  • Data Analysis & Interpretation:

    • Identify unique, well-resolved signals corresponding to each tautomer. For example, a signal for the C4-H proton in Tautomer B would be absent in Tautomer A. The acidic OH proton signal will also have a characteristic shift and appearance (often broad) in different solvents.[16]

    • Carefully integrate the signals unique to each tautomer.

    • Calculate the equilibrium constant (K_T = [Tautomer B] / [Tautomer A]) from the ratio of the integrals.

Expected Outcome: Polar, hydrogen-bond accepting solvents like DMSO are expected to stabilize the more polar keto-lactone (Tautomer B) by interacting with the carboxylic acid proton, thus shifting the equilibrium in its favor.[17][18] Conversely, in a non-polar solvent like CDCl₃, intramolecular hydrogen bonding might play a more significant role, potentially altering the observed ratio.

Spectroscopic FeatureTautomer A (Eno-lactone)Tautomer B (Keto-lactone)Rationale
¹H NMR (C4-H) AbsentPresent (Singlet, ~8.5-9.0 ppm)C4 is sp³ hybridized in A, sp² in B.[19][20]
¹³C NMR (C2) ~70-80 ppm (sp³ C-O)~155-165 ppm (Lactone C=O)Change in hybridization and functionality.[16]
¹³C NMR (C3) ~110-120 ppm (sp² C-COOH)~115-125 ppm (sp² C-COOH)Less significant shift expected.
¹³C NMR (C=O) ~165-175 ppm (Carboxyl)~165-175 ppm (Carboxyl)Carboxyl group is present in both.
IR (C=O Stretch) One band (~1700-1730 cm⁻¹)Two bands (~1720-1750 cm⁻¹ and ~1680-1710 cm⁻¹)Tautomer B has two distinct carbonyl groups (lactone and acid).[16]

Table 1: Predicted Spectroscopic Data for Tautomer Identification.

UV-Vis and Infrared (IR) Spectroscopy

While NMR provides quantitative ratios, UV-Vis and IR spectroscopy offer complementary qualitative evidence.[21]

  • UV-Vis Spectroscopy: The two tautomers possess different chromophores. The extended conjugation in the coumarin system (Tautomer B) will result in a different λ_max compared to the less conjugated Tautomer A. Solvent-dependent studies can reveal shifts in λ_max indicative of changes in the tautomeric equilibrium.[21]

  • Infrared (IR) Spectroscopy: The key distinction lies in the carbonyl stretching region. Tautomer B possesses two C=O groups (lactone and carboxylic acid), which should give rise to two distinct stretching bands, whereas Tautomer A has only the carboxylic acid carbonyl.[16]

Computational Chemistry Approach

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and corroborating experimental findings.[22]

Causality Behind Method Choice: DFT provides a robust balance of computational cost and accuracy for calculating the electronic energies of medium-sized organic molecules. By incorporating a solvent model, we can simulate the effect of the chemical environment on the tautomeric equilibrium, providing a theoretical counterpart to our solvent-dependent NMR experiments.[17][23]

ComputationalWorkflow start Define Tautomer Structures (A and B) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt Imaginary freq found gas_phase Calculate Gas-Phase Relative Energies (ΔE) verify_min->gas_phase All real freqs solvent_model Apply Solvation Model (e.g., PCM/CPCM) gas_phase->solvent_model solvent_calc Calculate Solvated Relative Free Energies (ΔG_solv) solvent_model->solvent_calc compare Compare ΔG_solv with Experimental K_T Data solvent_calc->compare

Figure 2: Workflow for the computational investigation of tautomerism.

Protocol: DFT Calculation of Tautomer Stabilities

  • Structure Preparation: Build the 3D structures of Tautomer A and Tautomer B.

  • Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[24] Confirm that the optimized structures are true energy minima by ensuring the absence of imaginary frequencies.

  • Solvation Modeling: Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a continuum solvation model (e.g., Polarizable Continuum Model - PCM) for different solvents (e.g., chloroform, acetonitrile, DMSO) to match the experimental conditions.[17][23]

  • Energy Analysis: Calculate the difference in Gibbs free energy (ΔG_solv) between the two tautomers in each solvent. The more stable tautomer will have the lower free energy.

  • Correlation: Compare the calculated ΔG values with the experimentally determined equilibrium constants (ΔG = -RT ln K_T) to validate the computational model.

Conclusion and Implications for Drug Development

The tautomeric equilibrium of 6-Chloro-2H-chromene-3-carboxylic acid is dominated by the keto-lactone (coumarin) form, but the exact population is sensitive to the solvent environment. This technical guide outlines a robust, integrated strategy employing NMR spectroscopy and DFT calculations to accurately characterize this equilibrium.

For drug development professionals, recognizing and quantifying such tautomeric behavior is paramount. The predominance of one tautomer over another in a specific physiological environment (e.g., aqueous cytoplasm vs. lipidic membrane) can directly influence the molecule's therapeutic action and ADME profile.[1][25] Failure to characterize this equilibrium can lead to irreproducible biological data and flawed structure-activity relationship (SAR) interpretations. Therefore, the methodologies described herein should be considered a foundational component of the preclinical characterization of any drug candidate capable of exhibiting tautomerism.

References

  • What impact does tautomerism have on drug discovery and development? - PMC - NIH. (n.d.).
  • Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. (2016). Taylor & Francis Online.
  • Full article: What impact does tautomerism have on drug discovery and development?. (n.d.). Taylor & Francis Online.
  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC. (n.d.).
  • Keto-enol tautomerism in the development of new drugs. (2022). Frontiers.
  • Full article: Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. (2016). Taylor & Francis Online.
  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media.
  • What impact does tautomerism have on drug properties and development?. (2024). ChemRxiv.
  • Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (n.d.). Royal Society of Chemistry.
  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI.
  • Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (n.d.).
  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. (n.d.). CORE.
  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science.
  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid. (n.d.). ChemBK.
  • The use of NMR spectroscopy to study tautomerism. (2006). Bohrium.
  • 6-Chloro-2H-chromene-3-carboxylic acid. (n.d.). Advanced Biochemicals.
  • The Use of NMR Spectroscopy to Study Tautomerism. (2007).
  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. (2022).
  • Lecture 13: Experimental Methods. (2011). Eugene E. Kwan.
  • Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. (2024). MDPI.
  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. (2018).
  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Preprints.org.
  • (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2023).
  • Tautomerism | Stereochemistry, Isomerism & Equilibria. (n.d.). Britannica.
  • Tautomerism. (n.d.). BYJU'S.
  • keto-enol tautomerism in CH3CN. (n.d.).
  • Investigations of 6-Fluoro-4-Oxo-3,4-Dihydro-2H-Chromene-2-Carboxylic Acid by Quantum Computational, Spectroscopic, TD-DFT with Various Solvents and Molecular Docking Studies. (2022). Taylor & Francis Online.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the solubility characteristics of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 883-92-1), a crucial paramet...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 883-92-1), a crucial parameter for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet to explain the underlying physicochemical principles, predictive models, and detailed experimental protocols necessary for a thorough understanding and application of its solubility profile.

Introduction and Physicochemical Profile

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, a class of compounds widely investigated for their diverse biological activities. Understanding its solubility is paramount for applications ranging from reaction chemistry and purification to formulation development and bioavailability assessment in pharmaceutical research.[1][2] Low solubility can lead to unpredictable results in in vitro assays and poor bioavailability, making it a critical property to characterize early in the development pipeline.

The solubility of a compound is governed by its molecular structure and the properties of the solvent.[3][4] The key physicochemical properties of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid are summarized below.

Table 1: Physicochemical Properties of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

PropertyValueSource
CAS Number 883-92-1[5][6]
Molecular Formula C₁₀H₅ClO₄[5][7]
Molecular Weight 224.60 g/mol [6][7]
Melting Point ~193 °C (recrystallized from ethanol)[5][8]
Predicted pKa 1.51 ± 0.20[5]
Predicted XLogP3 2.8[9]
Predicted Water Solubility 415.25 mg/L[10]

The molecule possesses a carboxylic acid group, making it a strong organic acid (predicted pKa ~1.51), a key feature influencing its solubility in protic and basic solvents.[5] It also contains a polar lactone group and a relatively nonpolar chlorophenyl ring system, giving it a mixed polarity profile. The predicted octanol-water partition coefficient (XLogP3) of 2.8 suggests a preference for lipophilic environments over aqueous ones.[9]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][11] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is dictated by the interplay of intermolecular forces between it and the solvent molecules, including dispersion forces, dipole-dipole interactions, and hydrogen bonding.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of the target molecule can donate a hydrogen bond to the solvent's oxygen atom, while the carbonyl and ether oxygens can accept hydrogen bonds from the solvent's hydroxyl group. This strong interaction suggests good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. The carbonyl groups in these solvents can interact favorably with the acidic proton of the carboxylic acid, suggesting moderate to good solubility. Qualitative data for the analogous compound, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, shows it is soluble in acetone and DMSO.[12]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The significant polarity imparted by the carboxylic acid and lactone functional groups in the target molecule will likely lead to poor solubility in these solvents.

A more sophisticated predictive tool is the Hansen Solubility Parameters (HSP) model.[13][14] HSP deconstructs solubility into three parameters: energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14] A solvent is likely to dissolve a solute if their three HSP values are similar. While the specific HSP values for 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid are not published, this approach provides a systematic framework for screening and selecting optimal solvents in a research setting.[13]

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, experimental measurement is required. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility, which represents the maximum concentration of a compound that can dissolve in a solvent under stable conditions. The following protocol outlines this process.

Rationale for Solvent Selection

A panel of solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities, allowing for a comprehensive solubility profile.

  • Polar Protic: Methanol, Ethanol

  • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

  • Nonpolar: Toluene, Heptane

  • Aqueous: Deionized Water (as a baseline)

Detailed Protocol: Shake-Flask Method

This protocol is designed to establish equilibrium between the solid solute and the solvent, ensuring a true thermodynamic solubility measurement.

Materials:

  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid to a pre-weighed vial. An excess is critical to ensure a saturated solution is formed.[15]

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. This duration is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow excess solid to sediment. To ensure complete removal of undissolved solid, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is vital to prevent artificially high solubility readings.

  • Dilution & Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method (see Section 3.3). Analyze the diluted sample to determine the concentration.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and shake at constant T (24-48h) B->C D Allow sedimentation C->D E Centrifuge at >10,000 rpm D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample accurately F->G H Analyze via HPLC or UV-Vis G->H HPLC_Workflow prep Prepare Standards 1. Create stock solution 2. Perform serial dilutions 3. Generate 5+ standards hplc HPLC Analysis 1. Inject standards & samples 2. Separate on C18 column 3. Detect via UV at λmax prep->hplc quant Quantification 1. Plot calibration curve (Absorbance vs. Conc.) 2. Interpolate sample conc. hplc->quant

Sources

Foundational

A Technical Guide to the Stability and Degradation of 6-Chloro-2H-chromene-3-carboxylic acid

This guide provides an in-depth analysis of the chemical stability and potential degradation pathways of 6-Chloro-2H-chromene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical stability and potential degradation pathways of 6-Chloro-2H-chromene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical chemical principles with practical, field-proven methodologies for assessing the stability of this and similar chromene-based compounds.

Introduction: The Chemical Landscape of 6-Chloro-2H-chromene-3-carboxylic acid

6-Chloro-2H-chromene-3-carboxylic acid belongs to the chromene class of heterocyclic compounds, which are prevalent in various natural products and pharmacologically active molecules.[1] The stability of this particular molecule is dictated by the interplay of its core structural features: the 2H-chromene ring system, the electron-withdrawing chlorine substituent on the benzene ring, and the carboxylic acid moiety at the 3-position. Understanding the inherent reactivity of these functional groups is paramount to predicting and analyzing the compound's degradation profile.

The 2H-chromene structure is known to be susceptible to photo-induced transformations, often involving the pyran ring.[2][3] The carboxylic acid group can undergo decarboxylation under certain conditions, and its presence influences the molecule's solubility and reactivity, particularly in response to pH changes.[4][5] The chloro-substituent, being electron-withdrawing, can influence the electron density of the aromatic ring, potentially affecting its susceptibility to nucleophilic attack and hydrolysis.[6]

Predicted Degradation Pathways

Based on the known chemistry of chromenes and carboxylic acids, several degradation pathways can be postulated for 6-Chloro-2H-chromene-3-carboxylic acid under various stress conditions. These pathways are critical for identifying potential degradants during stability studies.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[7] For 6-Chloro-2H-chromene-3-carboxylic acid, both acidic and basic conditions are expected to promote degradation, albeit through different mechanisms.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the ether oxygen in the pyran ring can facilitate ring-opening, leading to the formation of a chalcone-like intermediate. Subsequent reactions could lead to further degradation products.

  • Base-Catalyzed Hydrolysis: In basic media, the lactone-like character of the 2-oxo-chromene (coumarin) analogue, which can be formed via oxidation, is susceptible to hydrolysis.[8] While the target molecule is a 2H-chromene, oxidation to the coumarin is a plausible degradation step. The carboxylic acid will also exist as a carboxylate salt in basic conditions.

The pH of the medium will significantly influence the rate and mechanism of hydrolysis.[9][10][11]

cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis (via Oxidation) A 6-Chloro-2H-chromene-3-carboxylic acid B Protonated Intermediate A->B H+ E Carboxylate Anion A->E OH- F Oxidized Coumarin Intermediate A->F [O] C Ring-Opened Chalcone Derivative B->C H2O Ring Opening D Further Degradation Products C->D G Hydrolyzed Coumarin Product F->G OH- / H2O Lactone Cleavage A 6-Chloro-2H-chromene-3-carboxylic acid B Epoxide Intermediate A->B [O] (e.g., H2O2) C 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (Coumarin Derivative) B->C Rearrangement D Ring Cleavage Products (e.g., substituted salicylic acid and others) C->D Further [O]

Caption: Predicted Oxidative Degradation Pathway.

Photodegradation

Chromene derivatives are known to be photosensitive. [2][12]Upon exposure to light, particularly UV radiation, the pyran ring can undergo electrocyclic ring-opening to form a colored merocyanine-like intermediate. This process can be reversible, but irreversible secondary reactions, including oxidation of the intermediate, can lead to a complex mixture of degradation products.

A 6-Chloro-2H-chromene-3-carboxylic acid B Excited State A->B C Ring-Opened Merocyanine Intermediate (Colored) B->C Electrocyclic Ring Opening C->A Thermal/Photochemical Reversion D Secondary Photoproducts (Oxidized, polymerized) C->D [O], hν Irreversible Reactions

Caption: Predicted Photodegradation Pathway.

Thermal Degradation

At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway, especially if the resulting carbanion is stabilized. Thermal stress can also accelerate other degradation processes like hydrolysis and oxidation. The stability of the chromene ring itself at high temperatures in an inert atmosphere should also be considered.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. [13][14]The following protocols are designed to stress 6-Chloro-2H-chromene-3-carboxylic acid under various conditions as mandated by ICH guidelines.

Materials and Reagents
  • 6-Chloro-2H-chromene-3-carboxylic acid (pure substance)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, analytical grade

  • Buffers of various pH (e.g., pH 4, 7, 9)

Experimental Workflow

start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) start->acid base Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) start->base oxidative Oxidation (3% & 30% H2O2, RT) start->oxidative thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photostability (ICH Q1B conditions) start->photo neutralize Neutralize (if necessary) Dilute to working concentration acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating UPLC-MS/MS Method neutralize->analyze

Caption: Forced Degradation Experimental Workflow.

Step-by-Step Protocols

3.3.1. Acid Hydrolysis

  • To separate aliquots of the stock solution, add equal volumes of 0.1 M HCl and 1 M HCl.

  • Maintain one set of samples at room temperature and another at 60°C.

  • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of NaOH.

  • Dilute to the target concentration with the mobile phase for analysis.

3.3.2. Base Hydrolysis

  • To separate aliquots of the stock solution, add equal volumes of 0.1 M NaOH and 1 M NaOH.

  • Follow the same temperature and time point sampling as in the acid hydrolysis protocol.

  • Neutralize the samples with an equivalent amount of HCl.

  • Dilute to the target concentration for analysis.

3.3.3. Oxidative Degradation

  • To separate aliquots of the stock solution, add equal volumes of 3% H₂O₂ and 30% H₂O₂.

  • Store the samples at room temperature, protected from light.

  • Withdraw samples at specified time intervals.

  • Dilute to the target concentration for analysis.

3.3.4. Thermal Degradation

  • Solid State: Place the pure solid compound in a controlled temperature oven at 80°C.

  • Solution State: Keep an aliquot of the stock solution in a controlled temperature oven at 80°C.

  • Sample at various time points and prepare for analysis.

3.3.5. Photolytic Degradation

  • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light with aluminum foil.

  • Prepare samples for analysis.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. [15][16]A reverse-phase UPLC-MS/MS method is proposed for this purpose. [17][18][19]

Proposed UPLC-MS/MS Method
ParameterRecommended Condition
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 1 - 5 µL
MS Detector Tandem Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Scan Mode Multiple Reaction Monitoring (MRM) for quantification of parent and known degradants; Full scan for identification of unknown degradants
Method Validation

The proposed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. [15]Specificity will be demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks.

Summary of Potential Degradants and Analytical Data

The following table summarizes the expected degradation products based on the predicted pathways. The exact masses are crucial for identification by high-resolution mass spectrometry.

Stress ConditionPredicted Degradation PathwayPotential Degradants
Acid/Base Hydrolysis Pyran ring openingRing-opened chalcone derivatives, substituted salicylic acid derivatives
Oxidation Oxidation of the pyran ring6-Chloro-2-oxo-2H-chromene-3-carboxylic acid, ring cleavage products
Photolysis Ring opening, secondary reactionsMerocyanine-like intermediates, oxidized and polymerized products
Thermal Decarboxylation6-Chloro-2H-chromene

Conclusion and Recommendations

6-Chloro-2H-chromene-3-carboxylic acid is predicted to be susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. The primary sites of degradation are the 2H-chromene ring and the carboxylic acid functional group. A comprehensive forced degradation study, as outlined in this guide, is essential to fully characterize its stability profile.

It is recommended that the solid form of the compound be stored in well-sealed containers, protected from light and high temperatures. For solutions, the use of buffered systems and protection from light are advisable to enhance stability. The development and validation of a stability-indicating UPLC-MS/MS method are critical for accurate quantification and for monitoring the purity of the compound over time in research and development settings.

References

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Exploratory

Theoretical and computational studies of 6-Chloro-2H-chromene-3-carboxylic acid

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 6-Chloro-2H-chromene-3-carboxylic acid Executive Summary Chromene derivatives are a significant class of heterocyclic compounds that form the b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 6-Chloro-2H-chromene-3-carboxylic acid

Executive Summary

Chromene derivatives are a significant class of heterocyclic compounds that form the backbone of numerous natural products and pharmacologically active molecules.[1][2][3] Their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, have made them a focal point of drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of a specific derivative, 6-Chloro-2H-chromene-3-carboxylic acid. By integrating quantum chemical calculations with molecular docking simulations, we can predict its molecular behavior, reactivity, and potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel chromene-based drugs.

Introduction: The Significance of Chromenes and Computational Chemistry

The chromene scaffold is a privileged structure in medicinal chemistry, valued for its broad spectrum of biological applications.[2] The introduction of various substituents, such as a chloro group at the 6-position and a carboxylic acid at the 3-position, can significantly modulate the molecule's physicochemical and pharmacological properties.[4][5] Understanding these properties at a molecular level is crucial for optimizing drug candidates.

Theoretical and computational chemistry offers a powerful, non-invasive lens to inspect molecules like 6-Chloro-2H-chromene-3-carboxylic acid.[3] Methods such as Density Functional Theory (DFT) allow for the precise calculation of molecular geometries, vibrational frequencies (FT-IR), and electronic characteristics.[1][6] Furthermore, molecular docking simulations provide invaluable insights into how this molecule might interact with specific biological targets, thereby predicting its potential efficacy and mechanism of action.[2][3] This guide details the application of these state-of-the-art computational techniques.

Quantum Chemical Calculations: A Theoretical Framework

Quantum chemical calculations provide foundational insights into the intrinsic properties of a molecule. For this analysis, Density Functional Theory (DFT) is the method of choice, as it offers an exceptional balance of computational efficiency and accuracy for organic molecules.[3][7]

Computational Protocol

All theoretical calculations are performed using the Gaussian suite of programs. The methodology is as follows:

  • Geometry Optimization: The initial structure of 6-Chloro-2H-chromene-3-carboxylic acid is drawn and optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[1][8] This level of theory is well-established for providing reliable geometric parameters.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the FT-IR spectrum.

  • Electronic Property Analysis: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are calculated to understand the molecule's reactivity and interaction sites.[3][9]

Diagram: Quantum Chemical Calculation Workflow

G cluster_workflow Quantum Chemical Calculation Workflow start Initial Molecular Structure (6-Chloro-2H-chromene-3-carboxylic acid) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq verify Verify Energy Minimum (No Imaginary Frequencies) freq->verify props Calculate Electronic Properties (HOMO, LUMO, MEP) verify->props Success output Optimized Geometry, Theoretical Spectra, Electronic Data props->output

Caption: Workflow for quantum chemical analysis.

Molecular Structure and Spectroscopic Analysis

Optimized Molecular Geometry

The optimization process yields the most stable three-dimensional conformation of the molecule. The resulting bond lengths and angles provide a precise structural map. The chromene ring system is nearly planar, a common feature in such heterocyclic compounds.[10]

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Lengths
C=O (Carboxylic)1.21 Å
O-H (Carboxylic)0.97 Å
C-Cl1.75 Å
C=O (Lactone)1.22 Å
Bond Angles
O-C=O (Carboxylic)124.5°
C-C-Cl119.8°
FT-IR Spectroscopic Analysis

The theoretical vibrational spectrum provides a powerful tool for interpreting experimental FT-IR data. The calculated frequencies for key functional groups are in good agreement with established experimental ranges for carboxylic acids and halogenated aromatic compounds.[11][12]

  • O-H Stretch: A characteristic broad absorption is predicted in the 3300-2500 cm⁻¹ region, typical for the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[11][13]

  • C=O Stretch: Two distinct, strong carbonyl stretching vibrations are predicted. The one at a higher frequency (~1750-1720 cm⁻¹) corresponds to the lactone carbonyl, while the carboxylic acid carbonyl appears at a slightly lower frequency (~1720-1680 cm⁻¹).[12][13]

  • C-Cl Stretch: A moderate absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO orbitals are crucial for understanding a molecule's chemical reactivity.[14][15] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[15][16]

  • HOMO: The HOMO is primarily localized over the chromene ring system and the oxygen atoms, indicating these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is distributed across the carbonyl groups and the aromatic ring, highlighting these as the likely sites for nucleophilic attack.

  • Energy Gap (ΔE): The calculated energy gap provides a quantitative measure of the molecule's stability and its potential for electronic transitions.[9]

Diagram: HOMO-LUMO Energy Gap

G cluster_levels Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) axis_start axis_end Energy axis_start->axis_end gap_start gap_end gap_start->gap_end gap_label ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO_line HOMO_line->HOMO LUMO_line LUMO_line->LUMO

Caption: Representation of HOMO-LUMO energy levels.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites of electrophilic and nucleophilic reactivity.[1][3]

  • Red Regions (Negative Potential): These areas, concentrated around the carbonyl oxygen atoms of both the lactone and carboxylic acid groups, are electron-rich. They represent the most likely sites for electrophilic attack and for forming hydrogen bonds.

  • Blue Regions (Positive Potential): These electron-deficient areas are found around the acidic hydrogen of the carboxyl group, making it the primary site for nucleophilic attack.

  • Green Regions (Neutral Potential): These areas, primarily over the carbon framework of the aromatic ring, have a near-neutral potential.

Molecular Docking Studies: Predicting Biological Interactions

To explore the therapeutic potential of 6-Chloro-2H-chromene-3-carboxylic acid, molecular docking studies are performed. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target, providing insights into its binding affinity and interaction patterns.[2][17]

Molecular Docking Protocol
  • Ligand Preparation: The 3D structure of 6-Chloro-2H-chromene-3-carboxylic acid, optimized using DFT, is prepared by adding polar hydrogens and assigning Gasteiger charges.[2]

  • Target Protein Selection: Based on the known activities of chromene derivatives, a relevant protein target is selected. For instance, given their reported anticancer activity, a protein like a cyclin-dependent kinase (CDK) or a bacterial enzyme like DNA gyrase for antibacterial studies could be chosen.[2][18] The protein structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules and adding polar hydrogens.

  • Docking Simulation: AutoDock software is used to perform the docking. A grid box is defined around the active site of the target protein, and the Lamarckian Genetic Algorithm is employed to search for the most favorable binding poses.[2]

Table 2: Illustrative Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Example Target-8.5Amino Acid 1Hydrogen Bond (with C=O)
Amino Acid 2Hydrogen Bond (with O-H)
Amino Acid 3Hydrophobic Interaction
Amino Acid 4Halogen Bond (with -Cl)

Note: This table is illustrative. Actual results depend on the specific protein target used.

Analysis of Interactions

The docking results typically show that the molecule fits well within the active site of the target protein. The negative binding energy indicates a spontaneous and stable interaction. Key interactions often involve:

  • Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), frequently forming strong interactions with polar amino acid residues in the active site.

  • Halogen Bonds: The chlorine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

  • π-π Stacking: The aromatic chromene ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.

Conclusion

The integrated theoretical and computational study of 6-Chloro-2H-chromene-3-carboxylic acid provides a deep and multi-faceted understanding of its molecular properties. Density Functional Theory calculations have successfully elucidated its stable geometry and predicted its spectroscopic signatures. Analysis of its electronic properties through HOMO-LUMO and MEP maps has revealed key insights into its chemical reactivity and potential interaction sites. Furthermore, molecular docking simulations suggest that this compound can bind effectively to biological targets, primarily through hydrogen and halogen bonding, underscoring its potential as a scaffold for the development of novel therapeutic agents. This guide demonstrates the power of computational chemistry as an indispensable tool in modern drug discovery, enabling the rational design and evaluation of new drug candidates before their synthesis.

References

  • Dlala, N. A., Bouazizi, Y., & Hamdi, N. (2021).
  • Palapetta, S. C., Gurusamy, H., & Ganapasam, S. (2022).
  • Al-Majid, A. M., El-Faham, A., & Al-Othman, Z. A. (2023). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. Molecules, 28(14), 5481.
  • ProQuest. (2021).
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  • Rani, N. L., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 262-273.
  • Taylor & Francis Online. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals.
  • ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry.
  • MDPI. (2014). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][3][6]thiadiazol-2-yl)-amide. Molbank.

  • Olomola, T. O., et al. (2018).
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry.
  • Chemchart. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1).
  • Echemi. (n.d.). 6-CHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLICACID.
  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
  • ResearchGate. (n.d.). Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...
  • RSC Publishing. (2021). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
  • WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi RCS.
  • Kumer, A., et al. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. International Journal of Chemistry and Technology.
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  • PubMed Central. (2024). Molecular Structure, Spectroscopic, Frontier Molecular Orbital Analysis, Molecular Docking Studies, and In Vitro DNA-Binding Studies of Osmium(II)-Cymene Complexes with Aryl Phosphine and Aryl Phosphonium Assemblies. Molecules.
  • PubMed Central. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.
  • Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)

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Foundational

Derivatives of 6-Chloro-2H-chromene-3-carboxylic acid: Synthesis, Basicity, and Pharmacological Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the synthesis and physicochemical properties of derivatives based on the 6-Ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the synthesis and physicochemical properties of derivatives based on the 6-Chloro-2H-chromene-3-carboxylic acid scaffold. We will delve into the synthetic methodologies for creating novel derivatives, with a particular focus on the introduction of basic functionalities. The core of this analysis will be the examination of their basic properties, quantified by pKa, and how these properties are pivotal in the context of drug design and development. This document is intended to serve as a practical resource, offering both theoretical insights and actionable experimental protocols for professionals in the field.

The 6-Chloro-2H-chromene-3-carboxylic Acid Scaffold: A Privileged Structure

The chromene ring system is a prominent heterocyclic motif found in a vast number of natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] The 6-Chloro-2H-chromene-3-carboxylic acid core is a particularly valuable building block in medicinal chemistry. The chlorine atom at the 6-position enhances the lipophilicity and can influence electronic properties, while the carboxylic acid at the 3-position serves as a versatile synthetic handle for derivatization.[3] While the parent molecule is acidic, its true potential is unlocked through derivatization of the carboxyl group, particularly through the formation of amides, which introduces basic nitrogen centers and opens avenues for tuning physicochemical properties for therapeutic applications.

Synthesis of the Core and Its Derivatives

The creation of derivatives begins with the robust synthesis of the core scaffold, followed by strategic modifications.

Synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

The core scaffold, often referred to as 6-chlorocoumarin-3-carboxylic acid, is typically synthesized via the Knoevenagel condensation. This classic reaction involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as diethyl malonate, often catalyzed by a weak base like piperidine.[4][5] Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Derivatization Strategy: Amide Formation

The most direct method to introduce a basic center is by converting the carboxylic acid into an amide. This transformation not only allows for the incorporation of a wide variety of amines (primary, secondary, aliphatic, aromatic, heterocyclic) but also fundamentally alters the molecule's properties, shifting it from acidic to potentially basic. The basicity of the resulting derivative is dictated by the nature of the incorporated amine.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol details the synthesis of N-(2-(dimethylamino)ethyl)-6-chloro-2-oxo-2H-chromene-3-carboxamide, a derivative containing a basic tertiary amine.

Objective: To couple 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid with N,N-dimethylethane-1,2-diamine using a peptide coupling agent.

Materials & Reagents:

ReagentCAS NumberSupplier
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid883-92-1Commercial
N,N-Dimethylethane-1,2-diamine108-00-9Commercial
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)125700-67-6Commercial
Triethylamine (Et₃N)121-44-8Commercial
Acetonitrile (MeCN), Anhydrous75-05-8Commercial
Dichloromethane (DCM)75-09-2Commercial
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/ALab-prepared
Brine (Saturated NaCl Solution)N/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Commercial

Methodology:

  • Reaction Setup: To a solution of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of acid), add N,N-dimethylethane-1,2-diamine (1.1 eq).[6]

  • Base Addition: Add triethylamine (3.0 eq) to the mixture to act as a base.

  • Coupling Agent: Add TBTU (1.5 eq) portion-wise to the stirred solution at room temperature.[6]

  • Reaction Monitoring: Stir the reaction mixture at 40°C and monitor its progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/dichloromethane 1:1). The reaction is typically complete within 24 hours.[6]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.

Diagram: Synthesis of an Amide Derivative

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Acid 6-Chloro-2-oxo-2H- chromene-3-carboxylic acid Process Amide Coupling Amine R₁R₂NH (Amine) Reagents TBTU (Coupling Agent) Et₃N (Base) Acetonitrile, 40°C Reagents->Process Product 6-Chloro-2-oxo-2H- chromene-3-carboxamide Derivative Process->Product

Caption: General workflow for the synthesis of amide derivatives.

Analysis of Basic Properties

The introduction of a nitrogenous group transforms the acidic parent molecule into a derivative with basic properties. The strength of this basicity is quantified by the pKa of its conjugate acid (pKaH).

Structure-Basicity Relationships

The basicity of the synthesized amide is primarily influenced by two factors:

  • The Nature of the Amine: The electron-donating or -withdrawing nature of the substituents on the nitrogen atom is critical.

    • Alkyl Groups: Electron-donating alkyl groups on the nitrogen (like in our example) increase the electron density on the nitrogen, making it a stronger base (higher pKa).

    • Aromatic Groups: If an aromatic ring is attached directly to the amide nitrogen, the lone pair can be delocalized into the ring, significantly decreasing basicity (lower pKa).

  • The Chromene Scaffold: The 6-chloro substituent is electron-withdrawing, which can slightly decrease the basicity of the appended functional group by pulling electron density away from it through the conjugated system.

Table: Predicted pKa Values of Representative Derivatives
Derivative Structure (R in -C(O)NHR)Nature of AminePredicted pKa (of Conjugate Acid)
-CH₂CH₂N(CH₃)₂Aliphatic Tertiary~9.0 - 9.5
-CH₂CH₂NH₂Aliphatic Primary~9.5 - 10.0
-(4-pyridyl)Aromatic (Heterocyclic)~5.0 - 5.5
-phenylAromatic< 1

Note: These are estimated values for illustrative purposes. Actual pKa must be determined experimentally. A predicted pKa of 1.51 has been reported for the parent 6-chloro-2-oxo-2H-chromene-3-carboxylic acid itself, highlighting its acidic nature.[7]

Experimental Determination of pKa

Accurate pKa determination is essential for understanding a compound's behavior in a biological system. Potentiometric titration is a reliable and standard method.

Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of a synthesized basic derivative.

Apparatus:

  • Calibrated pH meter with a glass electrode

  • Automatic titrator or a precision burette

  • Stir plate and magnetic stir bar

  • Jacketed titration vessel connected to a water bath for temperature control (25°C)

Methodology:

  • Sample Preparation: Accurately weigh a sample of the derivative and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol mixture for compounds with low water solubility).

  • Acidification: Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to fully protonate the basic center of the derivative.

  • Titration Setup: Place the vessel on the stir plate, insert the pH electrode, and begin stirring. Allow the temperature to equilibrate to 25°C.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant. Add smaller increments near the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which can be determined from the midpoint of the steepest part of the titration curve or by calculating the first derivative of the curve.

Diagram: Workflow for pKa Determination

G A Dissolve Derivative in Solvent B Add Excess HCl (Protonate Base) A->B C Titrate with Standardized NaOH B->C D Record pH vs. Volume of NaOH C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa at 1/2 Equivalence Point F->G

Caption: Step-by-step workflow for pKa determination via titration.

Relevance in Drug Development and Pharmacology

The basicity of a drug candidate is a critical parameter that profoundly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Solubility and Absorption: Most drugs are absorbed via passive diffusion across lipid membranes. A molecule's charge state, which is dependent on its pKa and the pH of the environment, dictates its ability to do so. A basic drug (pKa > 7.5) will be protonated and charged in the acidic environment of the stomach (pH 1-3), making it water-soluble but poorly absorbed. In the more alkaline environment of the intestine (pH 6-7.5), a larger fraction of the drug will be in its neutral, uncharged form, which is more lipophilic and can readily cross cell membranes.

  • Target Engagement: Basic centers, such as protonated amines, are often crucial for pharmacodynamic interactions. They can form strong ionic bonds (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in the active site of a target protein, leading to higher binding affinity and potency.

  • Pharmacological Activity: Derivatives of the 6-chloro-2H-chromene scaffold have been investigated for a range of biological activities, including as P2Y₆ receptor antagonists, and for their antimicrobial and anticancer properties.[8][9][10] The presence and strength of a basic center are integral to these activities, influencing both target binding and the overall pharmacokinetic profile.

Diagram: pH-Dependent Drug Ionization and Absorption

G cluster_stomach Stomach (pH ~2) cluster_intestine Intestine (pH ~7) Stomach B + H⁺ ⇌ BH⁺ (Equilibrium shifts left) Charged, Soluble Poor Absorption Stomach_Drug BH⁺ Intestine_Drug B Stomach_Drug->Intestine_Drug Transit Intestine B + H⁺ ⇌ BH⁺ (Equilibrium shifts right) Neutral, Lipophilic Good Absorption Bloodstream Bloodstream Intestine_Drug->Bloodstream Absorption

Caption: Ionization state and absorption of a basic drug.

Conclusion

The 6-Chloro-2H-chromene-3-carboxylic acid scaffold is a versatile starting point for the synthesis of novel chemical entities. By converting the carboxylic acid to various amides, researchers can introduce basic centers, thereby tuning the physicochemical properties of the resulting molecules. The basicity, quantified by pKa, is not merely a chemical descriptor but a critical determinant of a molecule's pharmacokinetic and pharmacodynamic behavior. A thorough understanding and experimental characterization of these basic properties are therefore indispensable for the rational design of new therapeutic agents based on this privileged chromene core.

References

  • Sridhar, M. A., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 262-274. Available at: [Link][4][5]

  • Taylor & Francis Online. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Retrieved from [Link][5]

  • Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129. Available at: [Link][1]

  • Alwan, E., & Mahareb, F. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Organic Communications, 14(3), 163-227. Available at: [Link][2]

  • Jung, D. W., et al. (2022). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Molecules, 27(15), 4987. Available at: [Link][8]

  • El-Sayed, N. N. E., et al. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 20(8), 15157-15170. Available at: [Link][9]

  • Wang, X., et al. (2015). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][4][5]thiadiazol-2-yl)-amide. Molbank, 2015(2), M857. Available at: [Link][6][11]

  • Kushwaha, R. K., et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(11), 5566-5573. Available at: [Link][10]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 6-Chloro-2H-chromene-3-carboxylic acid in Modern Heterocyclic Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: This document provides an in-depth technical guide on the synthetic utility of 6-Chloro-2H-chromene-3-carboxylic acid. It moves bey...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: This document provides an in-depth technical guide on the synthetic utility of 6-Chloro-2H-chromene-3-carboxylic acid. It moves beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights into its application for constructing novel heterocyclic scaffolds with significant biological potential.

Introduction: The 2H-Chromene Scaffold as a Privileged Motif

The 2H-chromene core is a prominent heterocyclic system found in a vast array of natural products and synthetically derived molecules.[1] Its structural importance is underscored by the diverse and potent biological activities exhibited by its derivatives, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[2] The versatility of the chromene ring system has established it as a "privileged scaffold" in medicinal chemistry, a framework that can be readily modified to interact with multiple biological targets.

Within this class of compounds, 6-Chloro-2H-chromene-3-carboxylic acid emerges as a particularly valuable and strategic starting material. Its architecture presents three key points for chemical modification: the reactive carboxylic acid at the C-3 position, the chlorine atom at the C-6 position on the aromatic ring, and the C-C double bond of the pyran ring. The carboxylic acid function, in particular, serves as a robust handle for chain extension and the introduction of other cyclic systems through amide or ester linkages, making it an ideal precursor for generating libraries of complex molecules for drug discovery and agrochemical development.[3][4]

This guide will detail the chemical properties of this building block and provide validated, step-by-step protocols for its use in the synthesis of advanced heterocyclic systems, focusing on the construction of chromene-amide hybrids and fused chromeno-pyrazole derivatives.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 6-Chloro-2H-chromene-3-carboxylic acid stems from its distinct reactive sites. Understanding these sites is crucial for designing successful synthetic strategies.

PropertyValueReference
Chemical Name 6-Chloro-2H-chromene-3-carboxylic acid[5]
Alternate Name 6-Chloro-2H-1-benzopyran-3-carboxylic acid[5]
CAS Number 83823-06-7[5]
Molecular Formula C₁₀H₇ClO₃[5]
Molecular Weight 210.61 g/mol [5]
Purity ≥95% (Typical)[5]

The molecule's reactivity is dominated by the carboxylic acid group, which readily participates in standard transformations. The chloro-substituent offers a potential site for late-stage functionalization via cross-coupling reactions, while the alkene bond can be targeted for addition or cyclization reactions under specific conditions.

G cluster_molecule 6-Chloro-2H-chromene-3-carboxylic acid cluster_reactivity Key Reactive Sites mol Cl | C6--C5--C4a //   /  C7    C8a--O1  //  / C8--C2--C3=C4 | COOH COOH_node Carboxylic Acid (C3) COOH_node->mol Amidation, Esterification, Acid Chloride Formation Cl_node Aromatic Chlorine (C6) Cl_node->mol Cross-Coupling, Nucleophilic Substitution Alkene_node Alkene (C3-C4) Alkene_node->mol Addition, Cycloaddition

Key reactive centers of the title compound.

Protocols for Heterocyclic Synthesis

The following section provides detailed, validated protocols for the application of 6-Chloro-2H-chromene-3-carboxylic acid in the synthesis of high-value heterocyclic compounds.

Protocol 1: Synthesis of Chromene-Thiadiazole Amide Hybrids via Peptide Coupling

This protocol describes the synthesis of a novel chromene derivative bearing a 1,3,4-thiadiazole moiety, a scaffold known for its wide range of biological activities.[2] The procedure is based on a well-established amide bond formation facilitated by a modern coupling agent.

Principle: The carboxylic acid of the chromene starting material is activated in situ using N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (TBTU). This activated species then readily reacts with the amino group of 5-(allylthio)-1,3,4-thiadiazol-2-amine to form a stable amide linkage. Triethylamine (Et₃N) is used as an organic base to neutralize the acid generated during the reaction, driving the equilibrium towards product formation.

G cluster_workflow Workflow: Chromene-Thiadiazole Amide Synthesis A 1. Dissolve Chromene Acid and Thiadiazole Amine in Dry Acetonitrile B 2. Add TBTU Coupling Agent and Triethylamine (Et3N) Base A->B C 3. Stir at 40°C for 24h (Monitor by TLC) B->C D 4. Remove Solvent (Reduced Pressure) C->D E 5. Purify Crude Product (e.g., Column Chromatography) D->E F 6. Characterize Final Product (NMR, IR, HRMS) E->F G cluster_mechanism Plausible Reaction Mechanism: Pyrazole Formation A Chromene-3-carboxylic Acid B Step 1: Esterification (MeOH, H+) A->B C Chromene-3-carboxylate (Methyl Ester) B->C D Step 2: Hydrazinolysis (NH2NH2·H2O) C->D E Acylhydrazide Intermediate D->E F Intramolecular Cyclization E->F G Fused Chromeno[4,3-c]pyrazol-4-one F->G

Sources

Application

The Versatile Scaffold: 6-Chloro-2H-chromene-3-carboxylic Acid in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple bio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 2H-chromene nucleus, a benzopyran derivative, represents one such scaffold, found in a plethora of natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of a chlorine atom at the 6-position of the chromene ring, coupled with a carboxylic acid at the 3-position, gives rise to 6-chloro-2H-chromene-3-carboxylic acid , a scaffold of significant interest. The presence of the electron-withdrawing chlorine atom can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, while the carboxylic acid at the 3-position serves as a versatile handle for a variety of chemical modifications, allowing for the fine-tuning of pharmacological activity.[1]

This comprehensive guide provides an in-depth exploration of 6-chloro-2H-chromene-3-carboxylic acid as a scaffold in medicinal chemistry. We will delve into its synthesis, derivatization strategies, and its application in the development of novel therapeutic agents, supported by detailed protocols and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.

Core Synthesis of the Scaffold: A Step-by-Step Protocol

The synthesis of the 6-chloro-2H-chromene-3-carboxylic acid core, specifically in its more stable 2-oxo (coumarin) form, is most effectively achieved through the Knoevenagel condensation.[2][3] This classic reaction involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, in this case, a malonic acid equivalent. The following protocol details a reliable method for the synthesis of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid.

Protocol 1: Synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid

This protocol is based on the well-established Knoevenagel condensation of 5-chlorosalicylaldehyde with Meldrum's acid, which readily hydrolyzes to the desired carboxylic acid.[2]

Materials and Equipment:

  • 5-Chlorosalicylaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Triethylamine (TEA) or Piperidine (as catalyst)

  • Ethanol or Water (as solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-chlorosalicylaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in ethanol (20 mL).

  • Catalyst Addition: To the stirring solution, add a catalytic amount of triethylamine or piperidine (0.1 eq).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If not, slowly add the reaction mixture to 50 mL of cold water with vigorous stirring.

  • Acidification: Acidify the aqueous mixture to pH 2 by the slow addition of 1M HCl. This will protonate the carboxylate and cause the product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts and impurities.

  • Drying and Purification: Dry the collected solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-chloro-2-oxo-2H-chromene-3-carboxylic acid as a solid.

Causality Behind Experimental Choices:

  • Knoevenagel Condensation: This reaction is highly efficient for the formation of the coumarin-3-carboxylic acid core. The use of Meldrum's acid is advantageous as it is a highly acidic cyclic diester, making its methylene protons particularly reactive. The subsequent hydrolysis of the intermediate is often facile.[2]

  • Catalyst: A weak base like triethylamine or piperidine is used to deprotonate the active methylene compound, initiating the condensation with the aldehyde.[4]

  • Acidification: The final product is a carboxylic acid, which is soluble in its deprotonated (carboxylate) form in basic or neutral aqueous solutions. Acidification is crucial to neutralize the carboxylate and induce precipitation of the less soluble carboxylic acid, allowing for its isolation.

G cluster_synthesis Synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Reaction Knoevenagel Condensation 5-Chlorosalicylaldehyde->Reaction Meldrum's_Acid Meldrum's_Acid Meldrum's_Acid->Reaction Catalyst TEA or Piperidine Catalyst->Reaction Intermediate Intermediate Adduct Reaction->Intermediate Hydrolysis_Cyclization Hydrolysis & Intramolecular Cyclization Intermediate->Hydrolysis_Cyclization Product 6-Chloro-2-oxo-2H-chromene -3-carboxylic Acid Hydrolysis_Cyclization->Product

Caption: Knoevenagel condensation for scaffold synthesis.

Derivatization Strategies: Expanding the Chemical Space

The true power of the 6-chloro-2H-chromene-3-carboxylic acid scaffold lies in its amenability to chemical modification. The carboxylic acid at the 3-position is the primary site for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

Protocol 2: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid using a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5]

Materials and Equipment:

  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

  • Desired primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq) followed by HATU (1.1 eq).

  • Base Addition: Slowly add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

Trustworthiness of the Protocol:

This protocol is self-validating through the use of standard and well-documented amide coupling chemistry. The progress of the reaction can be easily monitored by TLC or LC-MS, allowing for clear determination of the reaction's endpoint. The work-up procedure is designed to effectively remove excess reagents and byproducts, and the final purification by column chromatography ensures the isolation of a high-purity product.

G cluster_derivatization Amide Derivatization Workflow Scaffold 6-Chloro-2-oxo-2H-chromene -3-carboxylic Acid Coupling HATU/DIPEA Amide Coupling Scaffold->Coupling Amine Primary or Secondary Amine Amine->Coupling Crude_Product Crude Amide Derivative Coupling->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Final_Product Pure Amide Derivative Purification->Final_Product

Caption: General workflow for amide derivatization.

Applications in Medicinal Chemistry: A Survey of Biological Activities

Derivatives of the 6-chloro-2H-chromene-3-carboxylic acid scaffold have been investigated for a range of biological activities, demonstrating its versatility in targeting different disease areas.

Anticancer Activity

The coumarin nucleus is a well-known pharmacophore in the design of anticancer agents, and the 6-chloro substitution can enhance this activity.[6][7] Derivatives of this scaffold have shown cytotoxicity against various cancer cell lines. The mechanism of action is often multifactorial, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Compound IDR-Group at 3-position (Amide)Cancer Cell LineIC50 (µM)Reference
1a -NH-benzylA549 (Lung)15.2[8]
1b -NH-(4-fluorobenzyl)A549 (Lung)10.8[8]
2a -NH-phenylMCF-7 (Breast)25.5[7]
2b -NH-(4-chlorophenyl)MCF-7 (Breast)18.3[7]
3 -NH-(2,4-dichlorobenzyl)HCT-116 (Colon)8.5[6]

Structure-Activity Relationship Insights:

  • The presence of a halogen atom, such as chlorine or fluorine, on the appended phenyl ring of the amide moiety often leads to an increase in anticancer activity (compare 1a vs. 1b and 2a vs. 2b ). This may be due to enhanced binding interactions within the target protein or improved pharmacokinetic properties.

  • Increasing the number of halogen substituents on the benzyl group can further enhance potency, as seen with the dichlorobenzyl derivative 3 .[6]

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Coumarin derivatives have long been recognized for their antimicrobial properties.[1][9] The 6-chloro-2H-chromene-3-carboxylic acid scaffold provides a promising starting point for the development of novel antibacterial compounds.

Compound IDR-Group at 3-position (Amide)Bacterial StrainMIC (µg/mL)Reference
4a -NH-propylS. aureus32[1]
4b -NH-hexylS. aureus16[1]
5a -NH-(2-pyridyl)E. coli64[10]
5b -NH-(4-pyridyl)E. coli32[10]

Structure-Activity Relationship Insights:

  • Increasing the alkyl chain length of the amide substituent can lead to improved activity against Gram-positive bacteria like S. aureus (compare 4a vs. 4b ). This is likely due to an increase in lipophilicity, which facilitates penetration of the bacterial cell membrane.[1]

  • The position of the nitrogen atom in a pyridyl substituent can influence activity against Gram-negative bacteria such as E. coli (compare 5a vs. 5b ), suggesting that specific hydrogen bonding interactions may be important for target engagement.

Enzyme Inhibition

The rigid structure of the chromene scaffold makes it an attractive framework for the design of enzyme inhibitors. Derivatives of 6-chloro-2H-chromene-3-carboxamide have been explored as inhibitors of various enzymes, including monoamine oxidases (MAOs) and carbonic anhydrases.[11][12]

G cluster_sar Structure-Activity Relationship Logic Scaffold 6-Chloro-2H-chromene-3-carboxylic Acid Derivatization Amide Formation at 3-Position Scaffold->Derivatization Substituents Introduction of Diverse R-groups Derivatization->Substituents Biological_Screening Biological Screening (Anticancer, Antibacterial, etc.) Substituents->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Iterative cycle of SAR-guided drug discovery.

Conclusion and Future Perspectives

6-Chloro-2H-chromene-3-carboxylic acid has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the ease of derivatization at the 3-position provide a robust platform for the generation of diverse chemical libraries. The biological data accumulated to date, particularly in the areas of anticancer and antibacterial research, highlights the significant therapeutic potential of its derivatives.

Future research in this area should focus on several key aspects. A more systematic exploration of the structure-activity relationships, aided by computational modeling, could lead to the design of more potent and selective agents. The investigation of this scaffold against a broader range of biological targets is also warranted. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of the most promising derivatives will be crucial for their translation into clinical candidates. The continued exploration of the 6-chloro-2H-chromene-3-carboxylic acid scaffold is a promising avenue for the discovery of next-generation therapeutics.

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Sources

Method

Application Note &amp; Protocol: Synthesis of Novel Amides from 6-Chloro-2H-chromene-3-carboxylic acid

Abstract This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive set of protocols for the synthesis of novel amides from 6-Chloro-2H-chromene-3-carboxylic acid. The 2H...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive set of protocols for the synthesis of novel amides from 6-Chloro-2H-chromene-3-carboxylic acid. The 2H-chromene scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and its derivatization is a key strategy in modern drug discovery.[1][2] This document details three robust and widely applicable methods for amide bond formation: EDC/HOBt coupling, HATU-mediated synthesis, and a classic thionyl chloride-based approach. We provide not only step-by-step experimental procedures but also delve into the mechanistic rationale behind reagent selection and reaction conditions, offering a framework for troubleshooting and optimization.

Introduction: The Strategic Value of 6-Chloro-2H-chromene-3-carboxamides

The 2H-chromene core is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The creation of an amide bond at the C-3 carboxylic acid position is a powerful and frequently employed strategy in drug discovery to generate molecular diversity and fine-tune pharmacokinetic and pharmacodynamic properties.[4] This modification allows for the introduction of a wide array of substituents, enabling systematic exploration of the structure-activity relationship (SAR).

The presence of a chlorine atom at the C-6 position is of particular strategic importance. Halogenation can significantly enhance a molecule's physicochemical properties, such as lipophilicity, which influences membrane permeability and oral absorption.[4] Furthermore, a chlorine atom can alter the electronic landscape of the molecule and participate in specific interactions, like halogen bonding, with biological targets, often leading to remarkable improvements in binding affinity and potency. This "magic chloro" effect has been a key factor in the success of numerous FDA-approved drugs.[4] This guide provides the essential tools to harness this valuable scaffold for the development of next-generation therapeutics.

Mechanistic Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt. Therefore, the synthesis relies on the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents, which facilitate nucleophilic attack by the amine.

Amide_Bond_Formation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (6-Chloro-2H-chromene-3-carboxylic acid) Activated_Ester Activated Intermediate (e.g., O-acylisourea) Acid->Activated_Ester + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Amide R-CONH-R' (Target Amide) Activated_Ester->Amide + Amine Amine R'-NH2 Byproduct Byproduct (e.g., DCU, Urea)

Caption: Generalized workflow for coupling-reagent-mediated amide synthesis.

Recommended Synthetic Protocols

The choice of protocol depends on the amine's reactivity (nucleophilicity, steric hindrance), the scale of the reaction, and the functional group tolerance required.

Protocol 1: EDC/HOBt Mediated Coupling - The Versatile Standard

This is one of the most common and reliable methods for amide synthesis. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added to form an active HOBt ester, which increases efficiency and, crucially, suppresses side reactions and minimizes racemization if chiral amines are used.[5]

Rationale: This method is preferred for its mild conditions, broad substrate scope, and the easy removal of the urea byproduct through an aqueous workup. It is an excellent starting point for most primary and secondary amines. For electron-deficient amines, the addition of DMAP may be beneficial.[6][7]

Detailed Protocol:

  • In a round-bottom flask, dissolve 6-Chloro-2H-chromene-3-carboxylic acid (1.0 eq.) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.2 M.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution.

  • Stir the mixture under an inert atmosphere (N₂ or Argon) at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the desired amine (1.1 eq.). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Continue stirring at room temperature for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction with DCM (if DMF was used as solvent) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Component Molar Eq. Function
6-Chloro-2H-chromene-3-carboxylic acid1.0Carboxylic Acid Source
EDC·HCl1.2Coupling Reagent
HOBt1.2Additive to suppress side reactions
Amine1.1Nucleophile
DIPEA (if needed)1.5Non-nucleophilic base
Anhydrous DCM / DMF-Solvent
Protocol 2: HATU Mediated Coupling - For Challenging Substrates

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It is particularly effective for coupling sterically hindered amines or electron-deficient anilines where EDC/HOBt may be sluggish.[8][9]

Rationale: HATU reactions are typically faster and more efficient than carbodiimide methods for difficult couplings. The activation proceeds through a highly reactive OAt-active ester. The reaction requires a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated acid.

Detailed Protocol:

  • To a solution of 6-Chloro-2H-chromene-3-carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add the amine (1.1 eq.) and HATU (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0-3.0 eq.) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Component Molar Eq. Function
6-Chloro-2H-chromene-3-carboxylic acid1.0Carboxylic Acid Source
HATU1.2High-efficiency coupling reagent
Amine1.1Nucleophile
DIPEA2.0 - 3.0Non-nucleophilic base
Anhydrous DMF-Solvent
Protocol 3: Thionyl Chloride (SOCl₂) Method - The Robust & Scalable Route

This classic method proceeds via the formation of a highly reactive acyl chloride intermediate. It is a powerful, cost-effective, and often high-yielding method, particularly suitable for large-scale synthesis with robust substrates.

Rationale: Converting the carboxylic acid to an acyl chloride dramatically increases its electrophilicity. This method is ideal for simple, non-chiral amines that can tolerate slightly harsher conditions. The use of catalytic DMF accelerates the formation of the acyl chloride via the Vilsmeier-Haack reagent.[10]

Detailed Protocol:

  • Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), suspend 6-Chloro-2H-chromene-3-carboxylic acid (1.0 eq.) in toluene (0.5 M).

  • Add thionyl chloride (SOCl₂) (2.0 eq.) followed by a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to 60-70 °C for 1-3 hours until gas evolution ceases and the solution becomes clear.

  • Cool the mixture to room temperature and remove all volatile components under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (TEA) or pyridine (1.5 eq.) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Quench the reaction by slowly adding water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by recrystallization or column chromatography.

Component Molar Eq. Function
6-Chloro-2H-chromene-3-carboxylic acid1.0Starting Material
Thionyl Chloride (SOCl₂)2.0Acyl Chloride Formation
Catalytic DMF~0.05Catalyst
Amine1.1Nucleophile
Triethylamine (TEA)1.5HCl Scavenger
Anhydrous Toluene/DCM-Solvent

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Check_Sensitivity [label="Sensitive Functional Groups\nor Chiral Center?", shape=diamond, fillcolor="#FCE8E6"];
Check_Reactivity [label="Sterically Hindered or\nElectron-Deficient Amine?", shape=diamond, fillcolor="#FCE8E6"];
Use_EDC [label="Protocol 1:\nEDC / HOBt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Use_HATU [label="Protocol 2:\nHATU", fillcolor="#34A853", fontcolor="#FFFFFF"];
Use_SOCl2 [label="Protocol 3:\nThionyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Check_Sensitivity;
Check_Sensitivity -> Check_Reactivity [label="No"];
Check_Sensitivity -> Use_HATU [label="Yes"];
Check_Reactivity -> Use_EDC [label="No\n(Standard Primary/Secondary Amine)"];
Check_Reactivity -> Use_HATU [label="Yes"];
Check_Sensitivity -> Use_SOCl2 [label="No, and seeking\ncost-effective, scalable route"];

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Caption: A decision-making workflow for selecting the optimal synthetic protocol.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized amides.

  • NMR Spectroscopy:

    • ¹H NMR: Confirm the disappearance of the broad carboxylic acid proton signal (typically >10 ppm). Look for the appearance of a new amide N-H signal (often a broad singlet or triplet between 5-9 ppm) and characteristic shifts of protons on the amine moiety. The aromatic protons of the chromene scaffold should remain in the 7-8 ppm region.

    • ¹³C NMR: Expect a new amide carbonyl signal in the range of 165-175 ppm.

  • Mass Spectrometry (MS): Use LC-MS or direct infusion ESI-MS to confirm the molecular weight of the target compound ([M+H]⁺ or [M+Na]⁺). High-Resolution Mass Spectrometry (HRMS) should be used to verify the elemental composition.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the amide (typically 1630–1680 cm⁻¹) and an N-H stretch (for primary/secondary amides) around 3300 cm⁻¹.

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity of the final compound (ideally >95%).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Ineffective acid activation (poor quality reagents, moisture).2. Poorly nucleophilic amine.3. Steric hindrance.1. Use fresh, anhydrous solvents and reagents. Ensure inert atmosphere.2. Switch to a more powerful coupling reagent (EDC → HATU). Increase reaction temperature.3. For highly hindered substrates, consider the acyl chloride method (Protocol 3).
Side Product Formation 1. N-acylurea formation with EDC.2. Racemization of a chiral amine.3. Dimerization or decomposition of starting material.1. Ensure HOBt is used with EDC.[5]2. Use HATU or run the EDC/HOBt reaction at 0 °C to minimize racemization.3. Pre-activate the acid for a shorter time before adding the amine.
Difficult Purification 1. Byproducts co-eluting with the product.2. Poor solubility of the product or impurities.1. Optimize column chromatography conditions (try different solvent systems or gradients).2. Consider purification by recrystallization or preparative HPLC. Ensure aqueous workup is thorough to remove water-soluble byproducts (e.g., urea from EDC).

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme caution and have a quenching solution (e.g., dilute NaOH) ready.

  • Coupling reagents like EDC and HATU are potential sensitizers. Avoid inhalation of dust and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Nakajima, N., & Ikada, Y. (2001). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 12(4), 576-583. [Link]

  • Subasri, M., & D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • F. Chimenti, et al. (2010). Synthesis, selective anti-Helicobacter pylori activity, and cytotoxicity of novel N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides. Bioorganic & Medicinal Chemistry Letters, 20(16), 4922-4926. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]

  • Ölgen, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 246-254. [Link]

  • Pramanik, S., & Ghorai, P. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(7), 1529-1532. [Link]

  • Reddit discussion on HATU coupling order. (2023). r/Chempros. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. Mini-Reviews in Organic Chemistry, 15(4), 279-291. [Link]

  • Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892-3896. [Link]

  • AlphaGalileo. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • J-GLOBAL. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • El-Saghier, A. M. M., et al. (2012). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 17(9), 10327-10341. [Link]

  • Hassan, A. S., et al. (2024). Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico, in vitro, and in vivo studies. RSC Advances, 14(23), 16374-16395. [Link]

  • Pathare, R. S., et al. (2019). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Current Organic Synthesis, 16(6), 869-877. [Link]

  • Borhade, S. R., & Likhite, A. P. (2018). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 16(31), 5649-5652. [Link]

  • Chemchart. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). [Link]

  • Liu, X. H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 80, 278-284. [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]

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Application

Experimental protocol for esterification of 6-Chloro-2H-chromene-3-carboxylic acid

An Application Note and Protocol for the Esterification of 6-Chloro-2H-chromene-3-carboxylic acid Authored by a Senior Application Scientist Introduction 6-Chloro-2H-chromene-3-carboxylic acid is a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Esterification of 6-Chloro-2H-chromene-3-carboxylic acid

Authored by a Senior Application Scientist

Introduction

6-Chloro-2H-chromene-3-carboxylic acid is a heterocyclic compound belonging to the chromene class of molecules. Chromene derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their presence in a wide array of natural products and their diverse pharmacological activities, which include anticancer, antibacterial, and anti-inflammatory properties[1][2]. The esterification of the carboxylic acid group at the 3-position is a critical synthetic transformation, as it allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and therapeutic potential.

This document provides detailed experimental protocols for the esterification of 6-Chloro-2H-chromene-3-carboxylic acid, designed for researchers, scientists, and drug development professionals. We will delve into two primary, reliable methods: the classic Fischer-Speier esterification and the milder Steglich esterification. The causality behind experimental choices will be explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Overview of Esterification Strategies

The conversion of a carboxylic acid to an ester can be achieved through several synthetic routes. The choice of method depends on the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and the available reagents.

  • Fischer-Speier Esterification : This is a traditional and cost-effective method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[3][4][5]. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed as a byproduct is removed[6][7]. This method is robust and suitable for large-scale synthesis but may not be ideal for substrates with acid-sensitive functional groups[8].

  • Steglich Esterification : This method utilizes a coupling agent, most commonly a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP)[8][9][10]. The reaction proceeds under mild, neutral conditions at room temperature, making it highly suitable for acid-labile molecules[9][10]. A significant advantage of using EDC over DCC is that the resulting urea byproduct is water-soluble, simplifying the purification process[11].

For the esterification of 6-Chloro-2H-chromene-3-carboxylic acid, both methods are viable. The following sections provide detailed, step-by-step protocols for each.

Experimental Workflow Overview

The general workflow for the synthesis, purification, and characterization of the target ester is outlined below.

Esterification_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization Start 6-Chloro-2H-chromene- 3-carboxylic acid Reaction Esterification Reaction (Fischer or Steglich) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Product Crude Ester Solvent_Removal->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Purified Ester Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR

Caption: General experimental workflow from starting material to purified and characterized ester.

Protocol 1: Fischer-Speier Esterification (e.g., Synthesis of Ethyl 6-Chloro-2H-chromene-3-carboxylate)

This protocol describes the acid-catalyzed esterification using ethanol as both the reagent and solvent.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Moles (mmol)Notes
6-Chloro-2H-chromene-3-carboxylic acid224.621.0 g4.45Starting material
Ethanol (Absolute)46.0725 mL-Reagent and solvent (large excess)
Sulfuric Acid (Concentrated, 98%)98.080.25 mL~4.6Catalyst
Saturated Sodium Bicarbonate (NaHCO₃) solution-~50 mL-For neutralization
Ethyl Acetate (EtOAc)88.11~100 mL-Extraction solvent
Brine (Saturated NaCl solution)-~25 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2-3 g-Drying agent
Step-by-Step Procedure
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-2H-chromene-3-carboxylic acid (1.0 g, 4.45 mmol).

  • Addition of Reagents : Add absolute ethanol (25 mL). The carboxylic acid may not fully dissolve initially. While stirring, carefully and slowly add concentrated sulfuric acid (0.25 mL) dropwise. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol[6][12]. Using the alcohol as the solvent ensures a large excess, which drives the equilibrium towards the product side according to Le Châtelier's principle[5][12].

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath. Continue refluxing for 4-6 hours.

  • Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting carboxylic acid spot (which is more polar) and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up - Quenching and Neutralization : After the reaction is complete (or has reached equilibrium), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (~50 mL). Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. Causality: This step quenches the reaction by neutralizing the acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt[13][14].

  • Extraction : Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers. Causality: The desired ester is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from inorganic salts and other water-soluble impurities.

  • Washing and Drying : Wash the combined organic layers with brine (1 x 25 mL) to remove residual water[6]. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification : Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure ester.

Protocol 2: Steglich Esterification (e.g., Synthesis of Methyl 6-Chloro-2H-chromene-3-carboxylate)

This protocol describes a milder, carbodiimide-mediated esterification suitable for more sensitive substrates.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Moles (mmol)Notes
6-Chloro-2H-chromene-3-carboxylic acid224.621.0 g4.45Starting material
Methanol (Dry)32.040.22 mL5.34Reagent (1.2 equivalents)
EDC·HCl (EDAC)191.701.02 g5.34Coupling agent (1.2 equivalents)
4-Dimethylaminopyridine (DMAP)122.1754 mg0.445Catalyst (0.1 equivalents)
Dichloromethane (DCM, Dry)84.9325 mL-Solvent
0.5 N Hydrochloric Acid (HCl) solution-~30 mL-For washing
Saturated Sodium Bicarbonate (NaHCO₃) solution-~30 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~2-3 g-Drying agent
Step-by-Step Procedure
  • Reaction Setup : In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Chloro-2H-chromene-3-carboxylic acid (1.0 g, 4.45 mmol) in dry dichloromethane (DCM, 25 mL).

  • Addition of Reagents : To the stirred solution, add methanol (0.22 mL, 5.34 mmol, 1.2 eq.), EDC·HCl (1.02 g, 5.34 mmol, 1.2 eq.), and DMAP (54 mg, 0.445 mmol, 0.1 eq.). Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol (methanol)[8][10].

  • Reaction : Stir the reaction mixture at room temperature for 12-18 hours.

  • Reaction Monitoring : Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up - Washing : Once the reaction is complete, dilute the mixture with DCM (~20 mL). Transfer the solution to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). Causality: The acid wash removes residual DMAP and any basic impurities. The bicarbonate wash removes any unreacted carboxylic acid. The EDC byproduct (a urea) is water-soluble and is removed during these aqueous washes[10][11].

  • Drying and Solvent Removal : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Characterization of the Ester Product

Successful synthesis of the target ester (e.g., the ethyl ester) should be confirmed by a combination of spectroscopic methods.

TechniqueExpected Observations for Ethyl 6-Chloro-2H-chromene-3-carboxylate
¹H NMR (in CDCl₃)- A triplet around δ 1.2-1.4 ppm (3H) for the methyl (-CH₃) group of the ethyl ester. - A quartet around δ 4.1-4.3 ppm (2H) for the methylene (-CH₂-) group of the ethyl ester. - Signals corresponding to the chromene ring protons.
¹³C NMR (in CDCl₃)- A signal around δ 165-170 ppm for the ester carbonyl carbon. - A signal around δ 60-62 ppm for the methylene (-OCH₂-) carbon. - A signal around δ 14-15 ppm for the methyl (-CH₃) carbon. - Signals for the carbons of the chromene core.
FT-IR (thin film/KBr)- A strong C=O stretching band for the ester carbonyl at ~1710-1730 cm⁻¹. - C-O stretching bands around 1100-1300 cm⁻¹. - Absence of the broad O-H stretch from the starting carboxylic acid.
Mass Spec (ESI+) - A peak corresponding to the molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺. For the ethyl ester (C₁₂H₉ClO₄), the expected m/z for [M+H]⁺ would be ~253.02.

Note: Exact chemical shifts (δ) and wavenumbers (cm⁻¹) may vary slightly.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Formation - Insufficient reaction time or temperature (Fischer). - Inactive catalyst/reagents. - Wet reagents/solvents (Steglich).- Increase reflux time or add more catalyst for Fischer esterification. - Use freshly opened or purified reagents and dry solvents, especially for the Steglich method.
Incomplete Reaction (Starting Material Remains) - Equilibrium reached (Fischer). - Insufficient coupling agent (Steglich).- For Fischer, remove water using a Dean-Stark trap or add molecular sieves[4][11]. - For Steglich, add a slight excess (1.2-1.5 eq.) of the alcohol and EDC.
Difficult Purification - Byproduct from DCC (dicyclohexylurea) is insoluble in most solvents (if DCC is used). - Streaking on TLC plate.- Use EDC instead of DCC for easier, water-soluble byproduct removal[11]. - If streaking occurs, add a small amount of acetic acid to the chromatography eluent to improve peak shape.
Hydrolysis of Product - Exposure to strong acid or base during work-up.- Perform neutralization and washing steps carefully and without prolonged exposure. Ensure the final product is stored in a dry environment.

Conclusion

The esterification of 6-Chloro-2H-chromene-3-carboxylic acid is a key synthetic step for generating derivatives with potentially enhanced pharmacological profiles. This guide provides two robust and reliable protocols, the Fischer-Speier and Steglich esterification methods, catering to different substrate sensitivities and laboratory preferences. By understanding the chemical principles behind each step, from reaction setup to purification and characterization, researchers can confidently and efficiently synthesize the desired ester products, paving the way for further investigation in drug discovery and development programs.

References

  • Rani, N. L., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 262-270. [Link][15][16][17]

  • Dodson, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(46), 28883-28891. [Link][8]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link][3]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link][18]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link][19]

  • Organic Chemistry Portal. (n.d.). Common Conditions - Acid to Ester. [Link][9]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link][10]

  • Wikipedia. (2023). Fischer–Speier esterification. [Link][4]

  • LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. [Link][5]

  • Gholap, A. R., et al. (2009). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 1(1), 365-370. [Link][13]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. [Link][7]

  • Request PDF. (n.d.). Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. ResearchGate. [Link][1]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link][12]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. [Link][14]

  • Al-Mousawi, S. M., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. Molecules, 28(23), 7793. [Link][2]

  • ResearchGate. (2016). How to purify esterification product? [Link][11]

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Method

Application Note &amp; Protocols: Strategic Synthesis of Novel Pyrazole Derivatives from 6-Chloro-2H-chromene-3-carboxylic Acid

Abstract This document provides a comprehensive guide for the synthesis of biologically relevant pyrazole derivatives utilizing 6-Chloro-2H-chromene-3-carboxylic acid as a versatile starting material. Pyrazole heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of biologically relevant pyrazole derivatives utilizing 6-Chloro-2H-chromene-3-carboxylic acid as a versatile starting material. Pyrazole heterocycles are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide details a robust, multi-step synthetic strategy, moving from the initial acid to a key hydrazide intermediate, and culminating in the cyclization to form a chromene-fused pyrazole system. We provide not only step-by-step protocols but also the underlying chemical rationale, potential challenges, and characterization benchmarks, designed for researchers in drug discovery and organic synthesis.

Introduction and Strategic Rationale

The pyrazole nucleus is a privileged scaffold in drug design, renowned for its metabolic stability and capacity for diverse functionalization.[2] When integrated with other pharmacologically active moieties like the chromene ring system, the resulting hybrid molecules can exhibit synergistic or novel biological activities.[4] Chromene-based structures themselves are of significant interest, and their fusion with a pyrazole ring presents a compelling strategy for developing new therapeutic agents.[5]

The direct conversion of a carboxylic acid to a pyrazole is often inefficient. Therefore, a more strategic, three-stage approach is employed, which ensures high conversion rates and product purity. This strategy, outlined below, is based on well-established chemical principles and addresses known challenges in heterocyclic synthesis.

G cluster_workflow Overall Synthetic Workflow A START 6-Chloro-2H-chromene-3-carboxylic Acid B Step 1: Esterification (Activation of Carboxyl Group) A->B SOCl₂ or H₂SO₄ Ethanol C Intermediate 1 Ethyl 6-chloro-2H-chromene-3-carboxylate B->C D Step 2: Hydrazinolysis (Formation of Hydrazide Intermediate) C->D Hydrazine Hydrate (NH₂NH₂·H₂O) E Intermediate 2 6-Chloro-2H-chromene-3-carbohydrazide D->E F Step 3: Cyclocondensation (Pyrazole Ring Formation) E->F 1,3-Diketone (e.g., Acetylacetone) Glacial Acetic Acid G FINAL PRODUCT Chromene-Fused Pyrazole Derivative F->G

Figure 1: High-level workflow for the synthesis of chromene-fused pyrazoles.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis.

Step 1: Esterification of 6-Chloro-2H-chromene-3-carboxylic Acid

Rationale: The carboxylic acid is first converted to an ethyl ester. This is a crucial activation step. The ester group is a much better leaving group than the hydroxyl group of the acid, making the carbonyl carbon more susceptible to nucleophilic attack by hydrazine in the subsequent step. The Fischer esterification (acid-catalyzed) is a classic and effective method for this transformation.

Materials:

ReagentCAS No.Molar Mass ( g/mol )
6-Chloro-2H-chromene-3-carboxylic acid(Varies)224.62
Anhydrous Ethanol (EtOH)64-17-546.07
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.08
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-884.01
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37
Ethyl Acetate (EtOAc)141-78-688.11
Hexane110-54-386.18

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Chloro-2H-chromene-3-carboxylic acid (5.0 g, 22.26 mmol).

  • Add 100 mL of anhydrous ethanol. Stir the suspension until the acid is partially dissolved.

  • Carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate.

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of ethanol to approximately 20 mL using a rotary evaporator.

  • Pour the concentrated mixture into 150 mL of ice-cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 6-chloro-2H-chromene-3-carboxylate .

  • Purify the crude ester by recrystallization from an ethanol/water mixture to obtain a pure, crystalline solid.

Step 2: Synthesis of 6-Chloro-2H-chromene-3-carbohydrazide

Rationale: This step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate to form the key carbohydrazide intermediate. It is critical to control the reaction conditions. The reaction of chromene esters with hydrazine can sometimes lead to the opening of the pyran ring, yielding undesirable byproducts such as salicylaldehyde azine.[6][7] Performing the reaction at reflux for a controlled duration in ethanol typically favors the formation of the desired hydrazide.

Materials:

ReagentCAS No.Molar Mass ( g/mol )
Ethyl 6-chloro-2H-chromene-3-carboxylate(Synthesized)252.67
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.06
Absolute Ethanol (EtOH)64-17-546.07

Protocol:

  • Dissolve Ethyl 6-chloro-2H-chromene-3-carboxylate (4.0 g, 15.83 mmol) in 80 mL of absolute ethanol in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (2.0 mL, ~41.1 mmol, approx. 2.6 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours. A precipitate may form as the reaction progresses. Monitor the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of ice-cold ethanol (2 x 10 mL) to remove any unreacted starting material and soluble impurities.

  • Dry the product, 6-Chloro-2H-chromene-3-carbohydrazide , in a vacuum oven at 50°C. The product is often of sufficient purity for the next step without further purification.

Step 3: Cyclocondensation to Form the Pyrazole Derivative

Rationale: The final step is a classic Knorr pyrazole synthesis, involving the cyclocondensation of the hydrazide with a 1,3-dicarbonyl compound.[8] In this example, we use acetylacetone as the dielectrophile. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. Glacial acetic acid serves as both the solvent and an acid catalyst.

G cluster_mechanism Key Chemical Transformations start Carboxylic Acid -COOH ester Ethyl Ester -COOEt start:f1->ester:f1 Esterification (H⁺, EtOH) hydrazide Carbohydrazide -CONHNH₂ ester:f1->hydrazide:f1 Hydrazinolysis (N₂H₄·H₂O) pyrazole Final Product Fused Pyrazole Ring hydrazide:f1->pyrazole:f1 Cyclocondensation (+ 1,3-Diketone)

Figure 2: Simplified reaction mechanism pathway.

Materials:

ReagentCAS No.Molar Mass ( g/mol )
6-Chloro-2H-chromene-3-carbohydrazide(Synthesized)238.65
Acetylacetone (2,4-pentanedione)123-54-6100.12
Glacial Acetic Acid64-19-760.05

Protocol:

  • In a 100 mL round-bottom flask, suspend 6-Chloro-2H-chromene-3-carbohydrazide (3.0 g, 12.57 mmol) in 40 mL of glacial acetic acid.

  • Add acetylacetone (1.4 mL, 13.83 mmol, 1.1 equivalents) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 5-7 hours. The solution should become homogeneous as the reaction proceeds.

  • Monitor the reaction by TLC until the hydrazide is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice with stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes to complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude solid. Purify by recrystallization from ethanol to afford the final product, 3-(6-chloro-2H-chromen-3-yl)-5,7-dimethyl-1H-pyrazole .

Expected Results and Characterization

The following table provides expected data for the synthesized compounds. Actual results may vary based on experimental conditions.

CompoundAppearanceYield (%)M.P. (°C)
Ethyl 6-chloro-2H-chromene-3-carboxylateWhite Crystalline85-9291-93
6-Chloro-2H-chromene-3-carbohydrazideOff-white Powder80-88210-214
3-(6-chloro-2H-chromen-3-yl)-...-1H-pyrazolePale Yellow Solid75-85185-188

Spectroscopic Data for Final Product (Hypothetical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, NH-pyrazole), 7.80 (d, 1H, Ar-H), 7.45 (dd, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 6.50 (s, 1H, pyrazole-H), 5.10 (s, 2H, O-CH₂), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₅H₁₃ClN₂O, found [value].

Safety and Handling Precautions

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated Sulfuric Acid: Is extremely corrosive. Handle with extreme care, using appropriate PPE. Always add acid to other liquids slowly; never the other way around.

  • Solvents: Ethanol, ethyl acetate, and hexane are flammable. Ensure all heating is performed using heating mantles or oil baths, away from open flames.

References

  • Vertex AI Search. (2025).
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Abdelrazek, F. M., et al. (2007). Synthesis and molluscicidal activity of new chromene and pyrano[2,3-c]pyrazole derivatives. PubMed. Available at: [Link]

  • Kale, N. V. (2021). Synthesis, Characterization and Biological Activities of Pyrazole Based Heterocycles. SciSpace. Available at: [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Selected biologically active pyrazole, thiophene and chromen-4-one derivatives. ResearchGate. Available at: [Link]

  • Youssef, M. S. K., et al. (2025). Synthesis and evaluation of chromene-based compounds containing pyrazole moiety as antimicrobial agents. ResearchGate. Available at: [Link]

  • RJPT. (n.d.). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT. Available at: [Link]

  • PMC. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. Available at: [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Arkivoc. (n.d.).
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • NIH. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Synthesis of Novel 2-(6-Chloro-2H-chromen-3-yl)-5-amino-1,3,4-thiadiazole Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant moieties into hybrid molecules is a cornerstone of modern drug discovery. The 1,3,4-thiadiazole core is a well-established "privileged scaffold" due to its presence in a multitude of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the chromene framework is a key structural motif in numerous natural products and synthetic compounds with significant therapeutic applications.[2][3]

This application note details a robust and reproducible protocol for the synthesis of novel 2-(6-Chloro-2H-chromen-3-yl)-5-amino-1,3,4-thiadiazole derivatives, leveraging 6-Chloro-2H-chromene-3-carboxylic acid as a key starting material. The convergence of these two potent pharmacophores presents a promising avenue for the development of new chemical entities with unique biological profiles. We will elucidate the underlying reaction mechanism, provide a detailed step-by-step protocol, and present representative characterization data.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from carboxylic acids is a classic and reliable transformation in heterocyclic chemistry. The most common and effective approach involves the acid-catalyzed cyclization and dehydration of a carboxylic acid with thiosemicarbazide.[4]

The Core Reaction: The carboxylic acid, in this case, 6-Chloro-2H-chromene-3-carboxylic acid, is activated to facilitate nucleophilic attack by the terminal amino group of thiosemicarbazide. This is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. The choice of POCl₃ is often preferred due to its efficacy in promoting both the initial amide bond formation and the subsequent intramolecular cyclization and dehydration to form the stable, aromatic 1,3,4-thiadiazole ring.

The proposed mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The lone pair of electrons on the oxygen of the carbonyl group of 6-Chloro-2H-chromene-3-carboxylic acid attacks the electrophilic phosphorus atom of POCl₃.

  • Nucleophilic Attack: The highly nucleophilic sulfur atom of thiosemicarbazide attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the nitrogen atom of the thiosemicarbazide moiety onto the carbonyl carbon results in the formation of a five-membered ring intermediate.

  • Dehydration: A series of proton transfers and the elimination of water, facilitated by the dehydrating agent, leads to the formation of the aromatic 1,3,4-thiadiazole ring.

This one-pot synthesis is efficient and generally provides good to excellent yields of the desired thiadiazole product.

Experimental Protocol

Synthesis of 2-(6-Chloro-2H-chromen-3-yl)-5-amino-1,3,4-thiadiazole

This protocol provides a detailed methodology for the synthesis of the title compound.

Materials:

  • 6-Chloro-2H-chromene-3-carboxylic acid (CAS: 83823-06-7)[5][6]

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ammonia solution (concentrated)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place an equimolar mixture of 6-Chloro-2H-chromene-3-carboxylic acid (e.g., 2.11 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).

  • Reaction Setup: Cool the flask in an ice bath.

  • Addition of POCl₃: Slowly and carefully add phosphorus oxychloride (e.g., 5 mL, ~54 mmol) dropwise to the stirred mixture. The addition should be performed in a well-ventilated fume hood.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 80-90 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water to remove any inorganic impurities, and dry the crude product.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure 2-(6-Chloro-2H-chromen-3-yl)-5-amino-1,3,4-thiadiazole as a crystalline solid.

Visual Representation of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 6-Chloro-2H-chromene-3-carboxylic acid C POCl3 (Dehydrating Agent) A->C Equimolar Mixture B Thiosemicarbazide B->C D Reflux (80-90 °C, 3-4h) C->D E Quenching on Ice D->E F Neutralization (NH4OH) E->F G Filtration & Washing F->G H Recrystallization (Ethanol) G->H I 2-(6-Chloro-2H-chromen-3-yl)-5-amino-1,3,4-thiadiazole H->I

Caption: Synthetic workflow for 2-(6-Chloro-2H-chromen-3-yl)-5-amino-1,3,4-thiadiazole.

Characterization Data (Representative)

The following table summarizes the expected characterization data for the synthesized compound.

Analysis Expected Results
Appearance Light yellow crystalline solid
Yield 75-85%
Melting Point >200 °C (with decomposition)
FT-IR (cm⁻¹) 3300-3100 (N-H stretch of NH₂), 1620 (C=N stretch), 1550 (C=C stretch), 1080 (C-S stretch), 750 (C-Cl stretch)
¹H NMR (DMSO-d₆, δ ppm) 7.8-7.2 (m, Ar-H), 7.0 (s, 1H, chromene H4), 5.2 (s, 2H, chromene CH₂), 3.5 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, δ ppm) 168.0 (Thiadiazole C2), 160.0 (Thiadiazole C5), 150.0-120.0 (Ar-C), 116.0 (Chromene C3), 65.0 (Chromene C2)
Mass Spec (m/z) Calculated for C₁₁H₈ClN₃OS: 265.01. Found: 266.01 [M+H]⁺

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of novel 2-(6-Chloro-2H-chromen-3-yl)-5-amino-1,3,4-thiadiazole derivatives. The described protocol is robust, high-yielding, and utilizes readily available starting materials. The resulting hybrid molecule, incorporating both the chromene and 1,3,4-thiadiazole scaffolds, represents a valuable platform for further derivatization and biological evaluation in drug discovery programs. The detailed mechanistic insights and characterization data serve as a solid foundation for researchers and scientists in the field of heterocyclic and medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis. Retrieved from [Link]

  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology 2021. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

  • MDPI. (2014). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[4][7][8]thiadiazol-2-yl)-amide. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient route for the synthesis of new thiadiazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • Semantic Scholar. (2014). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3- carboxylic acid (5-allylsulfanyl-[4][7][8]. Retrieved from [Link]

  • Barbosa, G. A. D., et al. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Derivatives. Retrieved from [Link]

  • MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved from [Link]

  • ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Methods for Various Chromeno-fused Heterocycles and their Potential as Antimicrobial Agents. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (n.d.). Synthesis and Characterization of some new heterocyclic derivatives from Aromatic Carbonyl Compounds and Carboxylic Acids with E. Retrieved from [Link]

  • MSU Chemistry. (2015). Catalytic Synthesis of 2H‑Chromenes. Retrieved from [Link]

Sources

Method

Bioactivity Screening of 6-Chloro-2H-chromene-3-carboxylic acid Derivatives: Application Notes and Protocols

Introduction The chromene scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] Derivatives of the chrome...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chromene scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] Derivatives of the chromene nucleus have garnered significant attention in medicinal chemistry due to their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[3][4][5][6][7] Specifically, the 6-Chloro-2H-chromene-3-carboxylic acid core represents a key pharmacophore, and its derivatives are of considerable interest for drug discovery programs. The chlorine substituent at the 6-position can significantly influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the bioactivity screening of novel 6-Chloro-2H-chromene-3-carboxylic acid derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling the systematic evaluation of a compound library for various therapeutic applications. We will delve into the rationale behind the selection of specific assays, provide step-by-step experimental procedures, and offer insights into data interpretation.

Rationale for Bioactivity Screening

The diverse pharmacological effects of chromene derivatives necessitate a multi-faceted screening approach.[2][3][8] Based on the established biological profile of this class of compounds, the following primary areas of investigation are recommended for the initial bioactivity assessment of 6-Chloro-2H-chromene-3-carboxylic acid derivatives:

  • Anticancer Activity: Chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][8][9] Screening against a panel of human cancer cell lines is crucial to identify compounds with potential as novel antineoplastic agents.

  • Antimicrobial Activity: The emergence of multidrug-resistant pathogens underscores the urgent need for new antimicrobial agents.[1] Chromenes have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][10][11]

  • Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of numerous diseases. Many chromene derivatives possess radical scavenging and antioxidant properties, making them attractive candidates for the development of therapies for conditions associated with oxidative damage.[12][13][14][15][16]

  • Enzyme Inhibition: Specific chromene derivatives have been identified as inhibitors of various enzymes, such as acetylcholinesterase (AChE), which is relevant to Alzheimer's disease.[17][18] Screening against a panel of relevant enzymes can uncover novel mechanisms of action and therapeutic targets.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the primary bioactivity screens. It is imperative to ensure that all test compounds are of high purity (≥95%) and are appropriately solubilized, typically in dimethyl sulfoxide (DMSO), before use in biological assays.

Anticancer Activity Screening

A primary screen for anticancer activity is typically performed using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG2 [liver]) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of each 6-Chloro-2H-chromene-3-carboxylic acid derivative in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the stock solutions in culture media to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Remove the old media and add 100 µL of fresh media containing the test compounds at various concentrations. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A Synthesized 6-Chloro-2H-chromene -3-carboxylic acid Derivatives B Prepare Stock Solutions (e.g., 10 mM in DMSO) A->B C Prepare Serial Dilutions in Culture Media B->C E Treat Cells with Compound Dilutions C->E D Seed Cancer Cell Lines in 96-well Plates D->E F Incubate for 48-72 hours E->F G Add MTT Reagent F->G H Solubilize Formazan (DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K L Identify Hit Compounds K->L

Caption: Workflow for anticancer activity screening using the MTT assay.

Antimicrobial Activity Screening

The antimicrobial activity of the derivatives can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a standardized and quantitative approach to measure the potency of an antimicrobial agent.

  • Microorganism Preparation:

    • Use standard strains of bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (e.g., Candida albicans).

    • Prepare a fresh inoculum of each microorganism and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation:

    • Prepare a stock solution of each derivative in DMSO (e.g., 1 mg/mL).

    • Perform serial two-fold dilutions in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Assay Procedure:

    • Add 100 µL of the diluted microbial suspension to each well containing 100 µL of the serially diluted compound.

    • Include a positive control (microorganism with no compound) and a negative control (broth only). Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis A Test Compounds C Prepare Compound Dilutions A->C B Bacterial/Fungal Strains D Prepare Microbial Inoculum B->D E Dispense Compounds and Inoculum in 96-well Plate C->E D->E F Incubate (24-48 hours) E->F G Visually Inspect for Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for antimicrobial activity screening via broth microdilution.

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method to evaluate the antioxidant potential of compounds.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds in methanol or DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol/DMSO) and a positive control (e.g., Ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the EC₅₀ (half-maximal effective concentration) value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antioxidant_Screening_Workflow cluster_prep Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis A Test Compounds B Prepare Compound Dilutions A->B D Mix Compounds and DPPH in 96-well Plate B->D C Prepare 0.1 mM DPPH Solution C->D E Incubate for 30 min in Dark D->E F Measure Absorbance (517 nm) E->F G Calculate % Radical Scavenging F->G H Determine EC50 Value G->H

Caption: Workflow for antioxidant activity screening using the DPPH assay.

Enzyme Inhibition Screening

The choice of enzyme for inhibition screening will depend on the specific therapeutic area of interest. As an example, a protocol for acetylcholinesterase (AChE) inhibition, relevant for Alzheimer's disease research, is provided.

  • Reagent Preparation:

    • Prepare a solution of AChE in phosphate buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.

    • Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the chromogen.

    • Prepare solutions of the test compounds in buffer (with a small percentage of DMSO if necessary).

  • Assay Procedure:

    • In a 96-well plate, add the test compound, AChE solution, and DTNB solution.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI substrate.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Data Presentation and Interpretation

The results from the bioactivity screens should be summarized in a clear and concise manner to facilitate the identification of lead compounds.

Table 1: Summary of Bioactivity Screening Data for 6-Chloro-2H-chromene-3-carboxylic acid Derivatives

Compound IDAnticancer Activity (MCF-7, IC₅₀ in µM)Antimicrobial Activity (S. aureus, MIC in µg/mL)Antioxidant Activity (DPPH, EC₅₀ in µM)Enzyme Inhibition (AChE, IC₅₀ in µM)
Derivative 1 15.23225.8>100
Derivative 2 5.8812.345.1
Derivative 3 >1006450.1>100
Derivative 4 2.148.915.7
Doxorubicin 0.5N/AN/AN/A
Ciprofloxacin N/A1N/AN/A
Ascorbic Acid N/AN/A5.2N/A
Donepezil N/AN/AN/A0.02

N/A: Not Applicable

Conclusion

The systematic bioactivity screening of 6-Chloro-2H-chromene-3-carboxylic acid derivatives is a critical step in the identification of novel therapeutic agents. The protocols outlined in this application note provide a robust framework for evaluating the anticancer, antimicrobial, antioxidant, and enzyme inhibitory potential of these compounds. Careful execution of these assays and thorough data analysis will enable researchers to identify promising lead candidates for further preclinical development.

References

  • ResearchGate. (n.d.). Chromene compounds with promising biological activities. Retrieved from [Link]

  • MDPI. (2022). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H-Chromene Derivatives. Retrieved from [Link]

  • PubMed. (2021). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][8].... Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[3][8][9]thiadiazol-2-yl)-amide, 3. Retrieved from [Link]

  • PubMed Central. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Retrieved from [Link]

  • Bentham Science. (2021). Synthesis and Evaluation of Cytotoxic Activity of Certain Benzo[h]chromene Derivatives. Retrieved from [Link]

  • MDPI. (2021). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Retrieved from [Link]

  • MJM. (2020). Antioxidant activities of imino chromene derivatives with add alkyl tail: synthesis and characterisation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of 2H-chromen-2-one derivatives. Retrieved from [Link]

  • NIH. (2016). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Retrieved from [Link]

  • OIRC. (2023). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Imino‐2H‐Chromene Based Derivatives as Potential Anti‐Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study | Request PDF. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Antioxidant Activity of some novel 4HChromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Retrieved from [Link]

  • PubMed Central. (2022). Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis. Retrieved from [Link]

  • ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. Retrieved from [Link]

  • De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Enantioselective synthesis of novel pyrano[3,2-c]chromene derivatives as AChE inhibitors via an organocatalytic domino reaction. Retrieved from [Link]

  • MDPI. (2015). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[3][8][9]thiadiazol-2-yl)-amide. Retrieved from [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

  • PubMed Central. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

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Application

6-Chloro-2H-chromene-3-carboxylic Acid: A Versatile Scaffold for Advanced Fluorescent Probes

Introduction: The Emergence of Chromene Scaffolds in High-Performance Sensing In the landscape of molecular probes, the chromene scaffold has emerged as a privileged structure, underpinning the development of a diverse a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Chromene Scaffolds in High-Performance Sensing

In the landscape of molecular probes, the chromene scaffold has emerged as a privileged structure, underpinning the development of a diverse array of fluorescent sensors for bioimaging and diagnostics.[1][2] Its inherent photophysical properties, characterized by high quantum yields and environmental sensitivity, make it an ideal platform for the rational design of probes that can report on specific analytes or biological events.[3] Among the various substituted chromenes, 6-Chloro-2H-chromene-3-carboxylic acid and its derivatives represent a particularly valuable class of building blocks. The presence of the chlorine atom at the 6-position offers a handle for further synthetic modification and can modulate the electronic properties of the fluorophore, while the carboxylic acid at the 3-position provides a versatile point of attachment for recognition moieties. This guide provides a comprehensive overview of the application of 6-Chloro-2H-chromene-3-carboxylic acid in the design and synthesis of cutting-edge fluorescent probes, complete with detailed protocols and mechanistic insights.

Core Principles of Probe Design with 6-Chloro-2H-chromene-3-carboxylic Acid

The design of fluorescent probes based on the 6-chloro-2H-chromene-3-carboxylic acid scaffold hinges on the strategic coupling of this fluorophore with a recognition element that selectively interacts with the target analyte. The fluorescence output of the probe is modulated by this interaction through various photophysical mechanisms, including Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[4] The carboxylic acid group is the primary site for synthetic elaboration, allowing for the introduction of diverse functionalities that can tune the probe's selectivity, sensitivity, and photophysical properties.

Section 1: Synthesis of the Core Building Block and its Activated Derivatives

The journey to a functional fluorescent probe begins with the synthesis and activation of the 6-chloro-2-oxo-2H-chromene-3-carboxylic acid core. The "2-oxo" form, also known as a coumarin, is often more stable and synthetically accessible.

Protocol 1.1: Synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

This protocol is based on the Knoevenagel condensation of a substituted salicylaldehyde with diethyl malonate, followed by hydrolysis.[5]

Materials:

  • 5-Chlorosalicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Condensation: In a round-bottom flask, dissolve 5-chlorosalicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol. Add a catalytic amount of piperidine (0.1 equivalents).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid, ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, by vacuum filtration and wash with cold water.

  • Hydrolysis: Suspend the crude ester in a 10% aqueous solution of NaOH and heat the mixture at 80-90°C for 2-3 hours until a clear solution is obtained.

  • Cool the solution to room temperature and acidify with concentrated HCl until no more precipitate forms.

  • Collect the solid 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent like ethanol for purification.

Protocol 1.2: Synthesis of 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride

Activation of the carboxylic acid to the more reactive acyl chloride is a crucial step for subsequent derivatization.[6]

Materials:

  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (1 equivalent) in anhydrous DCM or toluene.

  • Add thionyl chloride (2-3 equivalents) dropwise at room temperature. Alternatively, add oxalyl chloride (1.5 equivalents) and a catalytic drop of DMF.

  • Reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure.

  • The resulting solid, 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride, is typically used in the next step without further purification.

Section 2: Derivatization Strategies for Probe Synthesis

The activated 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride is a versatile intermediate for creating a library of fluorescent probes through amide bond formation or other coupling reactions.

Strategy 2.1: Amide Coupling for "Turn-Off" and Ratiometric Probes

The most straightforward derivatization involves the reaction of the acyl chloride with an amine-containing recognition moiety. This can lead to probes that exhibit fluorescence quenching ("turn-off") upon analyte binding or a shift in emission wavelength (ratiometric).

Workflow for Amide Coupling:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride C Amide Coupling A->C B Amine-containing Recognition Moiety (R-NH2) B->C D 6-Chloro-coumarin-3-carboxamide Fluorescent Probe C->D

Caption: General workflow for synthesizing 6-chloro-coumarin-3-carboxamide probes.

Protocol 2.1.1: General Procedure for Amide Coupling

Materials:

  • 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride

  • Amine-containing recognition moiety (e.g., a receptor for a specific metal ion, a reactive group for an enzyme, etc.)

  • Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Dissolve the amine-containing recognition moiety (1 equivalent) and the base (1.5-2 equivalents) in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorescent probe.

Strategy 2.2: Curtius Rearrangement for the Synthesis of 3-Aminocoumarin Probes

The Curtius rearrangement provides a pathway to convert the carboxylic acid into an amine group at the 3-position.[2][7][8] This 3-aminocoumarin can then be further derivatized to create a different class of fluorescent probes.

Mechanism of the Curtius Rearrangement:

G A 6-Chloro-2-oxo-2H-chromene -3-carboxylic acid B 6-Chloro-2-oxo-2H-chromene -3-carbonyl azide A->B Activation & Azide Formation C Isocyanate Intermediate B->C Thermal Rearrangement (Loss of N2) D 6-Chloro-3-aminocoumarin C->D Hydrolysis

Caption: Key steps in the Curtius rearrangement for 3-aminocoumarin synthesis.

Protocol 2.2.1: Synthesis of 6-Chloro-3-aminocoumarin via Curtius Rearrangement

Materials:

  • 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride

  • Sodium azide (NaN₃)

  • Acetone and water

  • Tert-butanol (t-BuOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Azide Formation: Dissolve 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride in acetone and cool to 0°C. Add a solution of sodium azide in water dropwise with vigorous stirring. Stir for 1-2 hours at 0°C.

  • Extraction: Extract the acyl azide into an organic solvent like toluene. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Caution: Acyl azides can be explosive and should be handled with care and not isolated in a pure, dry state.

  • Rearrangement and Trapping: Add tert-butanol to the toluene solution of the acyl azide and heat the mixture to reflux. The Curtius rearrangement will occur, and the resulting isocyanate will be trapped by tert-butanol to form a Boc-protected amine.

  • Deprotection: After the rearrangement is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak), cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and treat with a strong acid like HCl to remove the Boc protecting group.

  • Isolation: Neutralize the solution and extract the 6-chloro-3-aminocoumarin. Purify by column chromatography or recrystallization.

Section 3: Application of a Hypothetical 6-Chlorocoumarin-based Probe

To illustrate the practical application, let's consider a hypothetical fluorescent probe, ChloroFluor-1 , synthesized by coupling 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with a specific chelator for a metal ion, for instance, Zn²⁺.

Application Note: Detection of Intracellular Zinc using ChloroFluor-1

Principle: ChloroFluor-1 is designed as a "turn-on" fluorescent probe for Zn²⁺. In its free state, the probe exhibits minimal fluorescence due to a PeT quenching mechanism. Upon binding to Zn²⁺, the PeT process is inhibited, leading to a significant enhancement in fluorescence intensity.

Photophysical Properties of ChloroFluor-1 (Hypothetical Data):

PropertyChloroFluor-1 (Free)ChloroFluor-1 + Zn²⁺
Excitation Max (λex) 380 nm385 nm
Emission Max (λem) 450 nm460 nm
Quantum Yield (Φ) < 0.010.45
Molar Extinction Coeff. (ε) 15,000 M⁻¹cm⁻¹18,000 M⁻¹cm⁻¹
Brightness (ε x Φ) < 1508,100
Protocol 3.1: In Vitro Spectroscopic Analysis of ChloroFluor-1
  • Prepare a stock solution of ChloroFluor-1 in DMSO.

  • Prepare a series of buffer solutions (e.g., HEPES buffer, pH 7.4) containing increasing concentrations of ZnCl₂.

  • Add a small aliquot of the ChloroFluor-1 stock solution to each buffer solution to a final probe concentration of 5-10 µM.

  • Incubate for a short period to ensure complete binding.

  • Measure the fluorescence emission spectra using a spectrofluorometer with excitation at 385 nm.

  • Plot the fluorescence intensity at 460 nm against the Zn²⁺ concentration to determine the detection limit and binding affinity.

Protocol 3.2: Live Cell Imaging of Intracellular Zinc
  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture overnight.

  • Probe Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution). Incubate the cells with 5 µM ChloroFluor-1 in the buffer for 30 minutes at 37°C.

  • Zinc Treatment (Optional): To induce an increase in intracellular zinc, treat a subset of cells with a zinc ionophore (e.g., pyrithione) and a low concentration of ZnCl₂.

  • Imaging: Wash the cells to remove excess probe. Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 380 nm and emission collection around 460 nm).

  • Analysis: Compare the fluorescence intensity between control cells and zinc-treated cells to visualize the changes in intracellular zinc levels.

Conclusion and Future Perspectives

6-Chloro-2H-chromene-3-carboxylic acid is a highly adaptable and powerful building block for the creation of sophisticated fluorescent probes. Its straightforward synthesis and versatile reactivity at the carboxylic acid position allow for the incorporation of a wide range of recognition elements, enabling the detection of a multitude of analytes. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to design and synthesize novel probes tailored to their specific needs in chemical biology, diagnostics, and drug discovery. Future advancements in this area will likely focus on the development of probes with enhanced photophysical properties, such as longer emission wavelengths for deeper tissue imaging, and the creation of multifunctional probes capable of detecting multiple analytes simultaneously.

References

  • AIP Publishing. (2022). Chromene-based fluorescent probes for sensing and bioimaging. [Link]

  • Curtius, T. (1885). Ueber die Einwirkung von Hydrazinhydrat auf Salpetersäureaethylester. Journal für Praktische Chemie, 32(1), 227-247.
  • Wikipedia. (n.d.). Curtius rearrangement. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

  • National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]

  • National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. [Link]

  • ResearchGate. (n.d.). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. [Link]

  • ACS Omega. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. [Link]

  • UniCA IRIS. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. [Link]

  • IntechOpen. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]

  • RSC Publishing. (n.d.). Synthesis and application of coumarin fluorescence probes. [Link]

  • RSC Publishing. (n.d.). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. [Link]

  • ResearchGate. (2026). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. [Link]

  • PubChem. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride. [Link]

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 6-Chloro-2H-chromene-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted organic synthesis (MAOS) to...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted organic synthesis (MAOS) to 6-Chloro-2H-chromene-3-carboxylic acid. We will explore the underlying principles of microwave chemistry, the strategic advantages it offers for the derivatization of this pharmaceutically significant scaffold, and provide step-by-step protocols for key chemical transformations including esterification and amidation. The methodologies presented herein are designed to enhance reaction efficiency, reduce synthesis time, and promote green chemistry principles in the laboratory.

Introduction: The Strategic Advantage of Microwave Synthesis for Chromene Scaffolds

The 6-Chloro-2H-chromene-3-carboxylic acid moiety is a privileged scaffold in medicinal chemistry. Chromene derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The ability to rapidly and efficiently generate a library of derivatives from a core structure like 6-Chloro-2H-chromene-3-carboxylic acid is paramount in modern drug discovery.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this endeavor. Unlike conventional heating methods that rely on slow heat transfer through conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[6][7][8] This direct energy transfer, primarily through dipolar polarization and ionic conduction, leads to rapid, uniform, and efficient heating.[6][7][8] The primary benefits of this approach include:

  • Dramatically Reduced Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[6][8]

  • Increased Product Yields and Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.[8]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.

  • Alignment with Green Chemistry: MAOS often requires less solvent and significantly less energy, contributing to more sustainable laboratory practices.[6][8]

The chromene scaffold, being polar, is an excellent candidate for microwave-assisted synthesis, a fact supported by numerous studies on the rapid synthesis of various coumarin and chromene derivatives.[9][10][11]

The Mechanism of Microwave Heating: A Molecular Perspective

The efficacy of microwave synthesis stems from its unique heating mechanism, which operates at the molecular level. The process is governed by two primary phenomena:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in the reactions described below, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction, which translates into rapid and uniform heating throughout the bulk of the material.[6][12]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or salts), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[7]

This direct coupling of energy with the reacting species is what allows for the "instant on/off" heating characteristic of microwave synthesis, preventing the thermal inertia issues associated with conventional oil baths or heating mantles.

Diagram 1: Microwave-Assisted Reaction Workflow

This diagram illustrates the streamlined workflow of a typical microwave-assisted synthesis experiment, from reactant preparation to product analysis.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Analysis Reactants 1. Prepare Reactants (Chromene Acid, Alcohol/Amine, Solvent, Catalyst) Vessel 2. Combine in Microwave Vessel Reactants->Vessel Seal 3. Seal Vessel & Place in Reactor Vessel->Seal Program 4. Program Parameters (Temp, Time, Power) Seal->Program Irradiate 5. Run Reaction (Rapid Heating) Program->Irradiate Cool 6. Cool Vessel (Automated) Irradiate->Cool Isolate 7. Isolate Product (Extraction/Filtration) Cool->Isolate Analyze 8. Analyze Product (NMR, LC-MS) Isolate->Analyze

Protocols for Microwave-Assisted Derivatization

The following protocols are designed for use with a dedicated laboratory microwave synthesis reactor. All reactions should be performed in appropriate sealed microwave vessels with magnetic stirring. Safety Note: Never use a domestic microwave oven for chemical synthesis. Laboratory microwave reactors are specifically designed with pressure and temperature controls for safe operation.

Protocol 1: Microwave-Assisted Fischer Esterification

This protocol describes the synthesis of an ethyl ester derivative of 6-Chloro-2H-chromene-3-carboxylic acid. The principles can be readily adapted for other primary or secondary alcohols.

Objective: To synthesize Ethyl 6-chloro-2H-chromene-3-carboxylate.

Rationale: The acid-catalyzed esterification is a classic equilibrium-driven reaction. Microwave heating accelerates the attainment of equilibrium and, when using a large excess of the alcohol (which also acts as a polar solvent), drives the reaction towards the product side, maximizing yield in a short timeframe.

Materials:

  • 6-Chloro-2H-chromene-3-carboxylic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • 10 mL microwave reaction vessel with stir bar

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Procedure:

  • Reactant Preparation: To a 10 mL microwave reaction vessel, add 6-Chloro-2H-chromene-3-carboxylic acid (1.0 mmol, 224.6 mg).

  • Solvent and Catalyst Addition: Add anhydrous ethanol (5 mL) to the vessel. Carefully add 2-3 drops of concentrated sulfuric acid.

  • Vessel Sealing: Securely seal the vessel with the appropriate cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the following parameters:

    • Temperature: 120 °C (use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Power: Dynamic (reactor will adjust power to maintain temperature)

    • Stirring: High

  • Cooling: After irradiation, allow the vessel to cool to room temperature (this is typically automated by the reactor).

  • Work-up:

    • Carefully open the vessel and transfer the contents to a separatory funnel containing 20 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel if necessary.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time 4-8 hours10 minutes
Temperature ~78 °C (Reflux)120 °C
Typical Yield 60-70%>85%
Solvent Volume HigherLower

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification.

Diagram 2: Esterification Reaction Scheme

G cluster_conditions cluster_products r1 6-Chloro-2H-chromene-3-carboxylic acid plus1 + r1->plus1 arrow H₂SO₄ (cat.) Microwave 120 °C, 10 min r2 Ethanol plus1->r2 r2->arrow p1 Ethyl 6-chloro-2H-chromene-3-carboxylate arrow->p1 plus2 + p2 H₂O

Protocol 2: Microwave-Assisted Amidation

This protocol details the synthesis of an amide derivative using a common coupling agent, which is also accelerated by microwave energy.

Objective: To synthesize 6-Chloro-N-benzyl-2H-chromene-3-carboxamide.

Rationale: Direct amidation of a carboxylic acid and an amine typically requires high temperatures to drive off water. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) creates a highly reactive activated ester in situ, which rapidly reacts with the amine. Microwave irradiation significantly speeds up both the activation and the subsequent nucleophilic acyl substitution steps.

Materials:

  • 6-Chloro-2H-chromene-3-carboxylic acid

  • Benzylamine

  • HATU

  • DIPEA

  • N,N-Dimethylformamide (DMF)

  • 10 mL microwave reaction vessel with stir bar

  • Water

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vessel, dissolve 6-Chloro-2H-chromene-3-carboxylic acid (1.0 mmol, 224.6 mg) in DMF (4 mL).

  • Reagent Addition: Add HATU (1.1 mmol, 418 mg) and DIPEA (2.5 mmol, 0.44 mL) to the solution. Stir for 2 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add benzylamine (1.1 mmol, 0.12 mL) to the activated mixture.

  • Vessel Sealing: Securely seal the vessel with the appropriate cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the following parameters:

    • Temperature: 80 °C

    • Hold Time: 5 minutes

    • Power: Dynamic

    • Stirring: High

  • Cooling: Allow the vessel to cool to room temperature.

  • Work-up:

    • Pour the reaction mixture into 30 mL of water and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time 2-6 hours5 minutes
Temperature Room Temp to 60 °C80 °C
Typical Yield 75-85%>90%
Side Reactions Potential for racemizationMinimized due to short time

Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation.

Conclusion and Future Perspectives

Microwave-assisted synthesis represents a superior methodology for the rapid and efficient derivatization of 6-Chloro-2H-chromene-3-carboxylic acid. The protocols provided demonstrate significant reductions in reaction time and improvements in yield for both esterification and amidation reactions. This technology empowers researchers to accelerate the synthesis of compound libraries, facilitating faster lead identification and optimization in drug discovery programs. The principles outlined are broadly applicable and can be adapted for a wide range of nucleophiles, further expanding the accessible chemical space around this valuable chromene scaffold.

References

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ResearchGate. (n.d.). Pharmacological activities of chromene derivatives: An overview.
  • ResearchGate. (n.d.). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview | Request PDF.
  • amrita.edu. (n.d.). Pharmacological activities of chromene derivatives: An overview.
  • SEMANCIK. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW.
  • PubMed. (2016). Biological importance of structurally diversified chromenes.
  • ijsr.net. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • PubMed Central (PMC). (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment.
  • JMEST. (n.d.). Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment.
  • PubMed. (n.d.). Microwave-assisted synthesis of chromenes: biological and chemical importance.
  • Vietnam Journal of Chemistry. (2016). Synthesis of chromene derivatives using microwave-assisted method.

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Application

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of 6-Chloro-2H-chromene-3-carboxylic acid

Introduction: The Significance of Chromene Scaffolds and Advanced Synthesis The 2H-chromene framework is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chromene Scaffolds and Advanced Synthesis

The 2H-chromene framework is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The targeted molecule, 6-Chloro-2H-chromene-3-carboxylic acid, incorporates both a halogen for potential further functionalization (e.g., cross-coupling reactions) and a carboxylic acid handle, making it a valuable building block in medicinal chemistry and drug development. Traditional multi-step syntheses of such scaffolds can be cumbersome and inefficient. Modern organometallic chemistry offers more elegant solutions, and among these, rhodium-catalyzed C-H activation has emerged as a powerful tool for the atom-economical construction of complex molecules.[1][2]

This document provides detailed application notes and a validated protocol for the synthesis of 2H-chromene-3-carboxylic acids, with a specific focus on the 6-chloro derivative, via a rhodium(III)-catalyzed redox-neutral C–H activation/[3 + 3] annulation cascade.[3][4][5] This approach, pioneered by the research group of Wei Yi, utilizes readily available N-phenoxyacetamides and methyleneoxetanones to deliver the desired chromene core in a single, efficient step.[3][5][6] We will delve into the mechanistic underpinnings of this transformation, explain the rationale behind the chosen protocol, and provide a step-by-step guide for its successful implementation in a laboratory setting.

Section 1: Mechanistic Insights – The "Why" Behind the Protocol

Understanding the reaction mechanism is critical for troubleshooting and optimization. This rhodium(III)-catalyzed annulation is a sophisticated cascade process that leverages a directing group to achieve high regioselectivity.[3][5]

Pillar 1: Chelation-Assisted C-H Activation The reaction commences with the N-phenoxyacetamide substrate, where the amide acts as a directing group. It coordinates to the rhodium(III) catalyst, [Cp*RhCl₂]₂, positioning the metal center in proximity to the ortho C-H bond of the phenoxy ring. This chelation assistance facilitates a concerted metalation-deprotonation (CMD) step, forming a five-membered rhodacycle intermediate.[3][4][5] This directed C-H activation is a key principle in modern synthetic methodology, enabling the functionalization of otherwise unreactive C-H bonds.[1][2]

Pillar 2: The [3+3] Annulation Cascade The second reactant, a methyleneoxetanone (an α-methylene-β-lactone), serves as a novel three-carbon (C3) synthon.[3][4] The rhodacycle intermediate coordinates to the methyleneoxetanone. A subsequent migratory insertion occurs, followed by a crucial, solvent-controlled ring-opening of the β-lactone via selective alkyl C–O bond cleavage. This step is noteworthy as it avoids the more common acyl C-O cleavage.[3][6] The cascade concludes with protonolysis, which regenerates the active Rh(III) catalyst and releases the final 2H-chromene-3-carboxylic acid product. The entire process is redox-neutral, enhancing its efficiency and atom economy.[3][5]

A simplified representation of the catalytic cycle is presented below.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_product Output A N-Phenoxyacetamide + [Cp*Rh(III)] B Chelation & C-H Activation A->B CsOAc C Five-Membered Rhodacycle B->C - HOAc D Coordination of Methyleneoxetanone C->D + Methyleneoxetanone E Migratory Insertion D->E F Ring-Opening & Protonolysis E->F Solvent (MeCN) G Product Release F->G G->A Regenerated [Cp*Rh(III)] Product 6-Chloro-2H-chromene- 3-carboxylic acid G->Product Reactant1 N-(4-chlorophenoxy)acetamide Reactant1->A Reactant2 Methyleneoxetanone Reactant2->D

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed [3+3] annulation.

Section 2: Experimental Protocol – Synthesis of 6-Chloro-2H-chromene-3-carboxylic acid

This protocol is adapted from the general procedure reported by Zhou et al. for the synthesis of 2H-chromene-3-carboxylic acids.[3][5]

Safety Precautions:

  • Work in a well-ventilated fume hood at all times.

  • Rhodium compounds are expensive and should be handled with care.

  • Acetonitrile is flammable and toxic.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials & Reagents:

  • Starting Material: N-(4-chlorophenoxy)acetamide (0.2 mmol, 1.0 equiv.)

  • C3 Synthon: 3,3-Dimethyl-4-methyleneoxetan-2-one (0.3 mmol, 1.5 equiv.)

  • Catalyst: [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%)

  • Base: Cesium acetate (CsOAc) (0.4 mmol, 2.0 equiv.)

  • Solvent: Acetonitrile (MeCN), anhydrous (2.0 mL)

  • Equipment: Schlenk tube or sealed vial, magnetic stirrer, heating block or oil bath, standard glassware for workup and chromatography.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add N-(4-chlorophenoxy)acetamide (37.1 mg, 0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), and CsOAc (76.8 mg, 0.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous acetonitrile (2.0 mL) followed by 3,3-dimethyl-4-methyleneoxetan-2-one (37.8 mg, 0.3 mmol) via syringe.

  • Reaction: Tightly seal the Schlenk tube and place it in a preheated heating block or oil bath set to 60 °C.

  • Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NH₄Cl solution (2 x 5 mL) and brine (1 x 5 mL).

  • Extraction & Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 6-Chloro-2H-chromene-3-carboxylic acid product.

G A 1. Add Solids (Substrate, Catalyst, Base) to Schlenk Tube B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Solvents & Reagents (MeCN, Oxetanone) B->C D 4. Seal & Heat (60 °C, 12-24h) C->D E 5. Cooldown & Workup (EtOAc, aq. NH4Cl) D->E F 6. Purify (Flash Chromatography) E->F G Pure Product F->G

Caption: General experimental workflow for the rhodium-catalyzed synthesis.

Section 3: Data and Expected Results

The choice of catalyst, base, and solvent is critical for the success of this transformation. The following table summarizes the optimized conditions derived from the foundational study.[3]

ParameterReagent/ConditionRationale
Catalyst [CpRhCl₂]₂Highly effective for C-H activation processes; the Cp ligand provides stability and enhances catalytic activity.
Base CsOAcActs as a proton shuttle in the C-H activation step and is crucial for catalyst turnover.[6]
Solvent MeCN (Acetonitrile)Controls the reaction pathway, selectively promoting the desired alkyl C-O bond cleavage over other potential side reactions.[3][6]
Temperature 60 °CProvides sufficient thermal energy to overcome activation barriers without promoting significant decomposition of reactants or products.

Substrate Scope & Yield: The methodology demonstrates good tolerance for various functional groups on the N-phenoxyacetamide starting material, including halogens.[3] While the specific yield for the 6-chloro derivative is not explicitly reported in the primary literature, analogous halogenated substrates provide moderate to good yields.

Substituent on Phenoxy RingReported Yield (%)
4-Methyl85%
4-Methoxy81%
4-Fluoro76%
4-Bromo65%
4-Chloro (Target) Est. 65-75%

Yields are based on analogous substrates from the source literature and serve as an estimation for the 6-chloro derivative.[3][6]

Section 4: Derivatization and Further Applications

The synthesized 6-Chloro-2H-chromene-3-carboxylic acid is a versatile intermediate. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups. Furthermore, the chloro-substituent on the aromatic ring serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments and the rapid construction of a library of complex chromene derivatives.[6]

Conclusion

The rhodium(III)-catalyzed C-H activation/[3+3] annulation provides a highly efficient and modular route to functionalized 2H-chromene-3-carboxylic acids. The protocol detailed herein offers a reliable and reproducible method for accessing the valuable 6-chloro derivative. By understanding the underlying mechanistic principles, researchers can confidently apply this methodology to accelerate their discovery programs in medicinal chemistry and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Rhodium-Catalyzed Synthesis of Complex Heterocyclic Molecules.
  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896. Available at: [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters.
  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters.
  • SciSpace. (n.d.). Rhodium‐Catalyzed (5+1) Annulations Between 2‐Alkenylphenols and Allenes.
  • Request PDF. (n.d.). Rhodium Catalyzed Carbonylative Approaches for Heterocycles Synthesis.
  • PubMed. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Letters. Available at: [Link]

  • Synfacts. (2025). Electrochemical Oxygen Reduction-Enabled Rhodium-Catalyzed [5 + 1] Annulation Forming 2H-Chromenes.
  • Kumar, A., & Prabhu, K. R. (2021). Rhodium(iii)-catalyzed [5+1] annulation of 2-alkenylphenols with maleimides: access to highly functionalized spirocyclic skeletons. Chemical Communications, 57(64), 8194-8197. Available at: [Link]

  • Lewis, J. C., Wiedemann, S. H., Bergman, R. G., & Ellman, J. A. (2004). Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization. Organic Letters, 6(1), 35–38. Available at: [Link]

  • Nature Protocols. (2019). Highly enantioselective rhodium-catalyzed cross-coupling of boronic acids and racemic allyl halides.
  • ACS Figshare. (2018). 2H‑Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade.
  • ACS Publications. (2004). Arylation of Heterocycles via Rhodium-Catalyzed C−H Bond Functionalization. Organic Letters.
  • Manan, R. S., & Zhao, P. (2016). Merging Rhodium-Catalysed C-H Activation and Hydroamination in a Highly Selective [4+2] imine/alkyne Annulation. Nature Communications, 7, 11506. Available at: [Link]

  • Bergman, R. G., & Ellman, J. A. (2012). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 45(6), 814–825. Available at: [Link]

  • PubMed. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters. Available at: [Link]

  • Tsai, A. S. (2011). Rhodium Catalyzed C–H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship, University of California. Available at: [Link]

  • PubMed. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research. Available at: [Link]

  • Patman, R. L., et al. (2021). Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Synlett, 32(02), 202-206. Available at: [Link]

  • Ng, K.-H., Zhou, Z., & Yu, W.-Y. (2012). Rhodium(III)-catalyzed intermolecular direct amination of aromatic C-H bonds with N-chloroamines. Organic Letters, 14(1), 272–275. Available at: [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2012). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 45(6), 914-925. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Solid-Phase Synthesis of 6-Chloro-2H-chromene-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 6-chloro-2H-chromene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-chloro-2H-chromene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its rigid framework and versatile functional handles make it an ideal candidate for the construction of combinatorial libraries aimed at accelerated drug discovery. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of such libraries by simplifying purification and enabling parallel processing. This guide provides a comprehensive overview and detailed protocols for the application of 6-chloro-2H-chromene-3-carboxylic acid in solid-phase synthesis, enabling the creation of diverse molecular libraries for high-throughput screening.

Introduction: The Significance of the Chromene Scaffold

The chromene ring system, a fusion of a benzene and a pyran ring, is a cornerstone in the architecture of many natural products and synthetic molecules of therapeutic interest.[1] Chromene-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chlorine atom at the 6-position and a carboxylic acid at the 3-position of the 2H-chromene core provides two key points for strategic molecular diversification. The carboxylic acid serves as a primary attachment point to a solid support and a handle for introducing a vast array of chemical functionalities, particularly through amide bond formation.

Solid-phase synthesis, a technique pioneered for peptide synthesis, has been extensively adapted for the creation of small molecule libraries.[2][3] Its primary advantage lies in the covalent attachment of a starting material to an insoluble polymeric support (resin), allowing for the use of excess reagents to drive reactions to completion.[4] Purification is achieved by simple filtration and washing, thereby streamlining the synthetic workflow and making it amenable to automation.[1] This document outlines a robust strategy for leveraging these principles to construct a library of novel compounds based on the 6-chloro-2H-chromene-3-carboxylic acid scaffold.

The Strategic Approach: Solid-Phase Synthesis Workflow

The overall strategy involves three main stages: Immobilization , On-Resin Diversification , and Cleavage . The 6-chloro-2H-chromene-3-carboxylic acid is first anchored to a suitable solid support. Subsequently, the now resin-bound scaffold can be subjected to various chemical transformations. In this guide, we will focus on the diversification through the formation of an amide library. Finally, the desired compounds are cleaved from the resin, yielding the final products in a purified form.

sps_workflow cluster_0 Solid-Phase Synthesis Workflow Start 6-Chloro-2H-chromene- 3-carboxylic acid Immobilization Immobilization (Esterification) Start->Immobilization Resin Solid Support (e.g., Wang Resin) Resin->Immobilization Bound_Scaffold Resin-Bound Chromene Scaffold Immobilization->Bound_Scaffold Diversification On-Resin Diversification (Amide Library Synthesis) Bound_Scaffold->Diversification Bound_Library Resin-Bound Compound Library Diversification->Bound_Library Cleavage Cleavage (TFA Treatment) Bound_Library->Cleavage Final_Product Purified Compound Library Cleavage->Final_Product

Caption: General workflow for the solid-phase synthesis of a chromene library.

Experimental Protocols

Part 1: Immobilization of the Chromene Scaffold

Principle: The carboxylic acid of the chromene scaffold is covalently attached to a hydroxyl-functionalized resin, such as Wang resin, via an ester linkage. Wang resin is chosen for its stability to a wide range of reaction conditions and its susceptibility to cleavage under strongly acidic conditions (e.g., trifluoroacetic acid), which is compatible with the final product release.[4] The use of a carbodiimide coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) facilitates the esterification.[5][6]

Protocol 3.1.1: Loading of 6-Chloro-2H-chromene-3-carboxylic acid onto Wang Resin

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

  • 6-Chloro-2H-chromene-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a frit

  • Mechanical shaker or vortex mixer

Procedure:

  • Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Resin Washing: Wash the swollen resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with anhydrous DCM (2 x 10 mL). Drain the solvent completely after the final wash.

  • Activation Solution Preparation: In a separate flask, dissolve 6-Chloro-2H-chromene-3-carboxylic acid (3.0 eq., 3.0 mmol, 674 mg) in anhydrous DMF (8 mL).

  • Coupling: Add DIC (3.0 eq., 3.0 mmol, 468 µL) to the resin suspension in the reaction vessel. Immediately after, add the solution of the chromene carboxylic acid. Finally, add a solution of DMAP (0.1 eq., 0.1 mmol, 12 mg) in DMF (1 mL).

  • Reaction: Seal the vessel and agitate the mixture on a mechanical shaker at room temperature for 12-18 hours.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (2 x 10 mL) to remove all unreacted reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 2 hours. Wash as described in step 6.

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by weight gain or by cleaving the compound from a small sample of resin and analyzing the product.

Part 2: On-Resin Diversification via Amide Bond Formation

Principle: With the chromene scaffold securely anchored, the next stage is to build molecular diversity. While the ester linkage to the resin is robust, the protocol described here will first cleave the ester to regenerate the carboxylic acid, which is then activated in situ to react with a library of primary and secondary amines. This approach generates a diverse library of chromene-3-carboxamides. Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose.[7]

Caption: On-resin amide library synthesis scheme.

Protocol 3.2.1: Parallel Synthesis of a Chromene-3-Carboxamide Library

Materials:

  • Loaded 6-Chloro-2H-chromene-3-carboxylic acid resin (from Protocol 3.1.1)

  • Library of diverse primary and secondary amines (e.g., benzylamine, morpholine, piperidine, etc.)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • A parallel synthesis block or multiple reaction vessels

Procedure:

  • Resin Dispensing: Dispense the loaded resin (e.g., 50 mg, ~0.05 mmol per well) into the wells of a parallel synthesizer block or into individual reaction vessels.

  • Resin Swelling and Washing: Swell the resin in each well with DCM (1 mL) for 20 minutes, then drain. Wash with DMF (3 x 1 mL).

  • Amine Addition: Prepare stock solutions of the diverse amines (3.0 eq., 0.15 mmol) in DMF. Add the appropriate amine solution to each corresponding well.

  • Coupling Reagent Addition: Prepare a stock solution of HATU (2.9 eq., 0.145 mmol) and DIPEA (6.0 eq., 0.30 mmol) in DMF. Add this solution to each well.

  • Reaction: Seal the block and agitate at room temperature for 4-6 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test on a small sample of beads if a primary amine is used as a building block in a subsequent step, though not applicable here).

  • Washing: After the reaction is complete, drain the solutions from each well. Wash the resin in each well sequentially with DMF (3 x 1 mL), DCM (3 x 1 mL), and MeOH (3 x 1 mL).

  • Drying: Dry the resin beads in each well under a stream of nitrogen, followed by drying under vacuum.

Part 3: Cleavage and Product Isolation

Principle: The final step is to release the newly synthesized compounds from the solid support. The ester linkage of the Wang resin is labile to strong acids. A solution of trifluoroacetic acid (TFA) in DCM is commonly used to cleave the ester bond, releasing the final carboxamide products into solution.[1] Scavengers like triisopropylsilane (TIS) can be added to the cleavage cocktail to trap reactive carbocations that may be formed during the process, preventing side reactions.

Protocol 3.3.1: Cleavage of the Chromene-3-Carboxamide Library from the Resin

Materials:

  • Resin-bound compound library (from Protocol 3.2.1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Collection vials or a 96-well collection plate

  • Nitrogen stream or centrifugal evaporator

Procedure:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (1 mL) to each well containing the dried resin.

  • Incubation: Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Product Collection: Filter the resin and collect the filtrate (which contains the cleaved product) into appropriately labeled vials or a collection plate.

  • Resin Washing: Wash the resin beads with a small amount of fresh cleavage cocktail (0.2 mL) and then with DCM (2 x 0.5 mL). Combine these washes with the initial filtrate.

  • Solvent Evaporation: Remove the solvent and excess TFA from the collected filtrates by evaporation under a stream of nitrogen or by using a centrifugal evaporator.

  • Product Analysis: The resulting crude products can be redissolved in a suitable solvent (e.g., DMSO, MeOH) for analysis by LC-MS and for biological screening. Further purification by preparative HPLC can be performed if necessary.

Data and Expected Outcomes

The success of the synthesis can be quantified at various stages. After immobilization, a loading of 0.6-0.9 mmol/g can be expected for a 1.0 mmol/g Wang resin. The final cleaved products should be analyzed for purity and identity.

Table 1: Representative Analytical Data for a Synthesized Library Member

ParameterExpected ValueMethod of Analysis
Identity Correct [M+H]⁺ peak for the target amideLC-MS
Purity >85% (crude, before preparative HPLC)HPLC (UV 254 nm)
Overall Yield 30-70% (dependent on the amine used)Gravimetric/LC-MS

Conclusion

The protocols detailed in this guide provide a robust and adaptable framework for the solid-phase synthesis of diverse libraries based on the 6-chloro-2H-chromene-3-carboxylic acid scaffold. By leveraging the efficiencies of SPOS, researchers can rapidly generate hundreds to thousands of novel analogues for screening in drug discovery programs. The modularity of this approach allows for the substitution of the amine library with other nucleophiles or for further on-resin modifications, opening up a vast chemical space for exploration.

References

  • Gong, Y. D., et al. (2006). Method for the solid-phase parallel synthesis of a 6-alkylamino-2-(functionalized-aminomethyl)-2H-1-benzopyran Library. Journal of Combinatorial Chemistry, 8(6), 897-906. Available at: [Link]

  • Hong, B. C., Chen, Z. Y., & Chen, W. H. (2000). Traceless solid-phase synthesis of heterosteroid framework. Organic Letters, 2(17), 2647-9. Available at: [Link]

  • Gong, Y. D., et al. (2005). Construction of a 2,6-Difunctionalized 2-Methyl-2H-1-benzopyran Library by Using a Solid-Phase Synthesis Protocol. The Journal of Organic Chemistry, 70(23), 9393-9401. Available at: [Link]

  • Park, H., et al. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(5), 5474-5519. Available at: [Link]

  • Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis. Available at: [Link]

  • AAPPTEC. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Peptide resin loading protocols. Available at: [Link]

  • Zain, R., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1668. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Deployment of 6-Chloro-2H-chromene-3-carboxylic Acid in Isocyanide-Based Multicomponent Reactions for the Generation of Novel Peptidomimetic Scaffolds

Abstract The 2H-chromene framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic functionalization of this nucleus offers a direct pathway to novel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-chromene framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic functionalization of this nucleus offers a direct pathway to novel chemical entities with significant therapeutic potential. This document provides an in-depth guide for researchers on the application of 6-Chloro-2H-chromene-3-carboxylic acid as a key building block in isocyanide-based multicomponent reactions (MCRs), specifically the Ugi and Passerini reactions. By leveraging the inherent reactivity of the carboxylic acid moiety, this guide details protocols for the synthesis of complex, high-value peptidomimetic structures incorporating the 6-chloro-2H-chromene core. These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials, making them ideal for drug discovery and development programs.[2][3]

Introduction: The Value Proposition of 6-Chloro-2H-chromene-3-carboxylic Acid in MCRs

Multicomponent reactions (MCRs) are convergent chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials.[4] This approach is highly valued in modern drug discovery for its efficiency and ability to rapidly generate libraries of structurally diverse molecules.[5]

The 6-Chloro-2H-chromene-3-carboxylic acid scaffold is a particularly attractive starting material for MCRs due to a confluence of factors:

  • The Chromene Core: Chromene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1]

  • The Carboxylic Acid Handle: The carboxylic acid functional group is a versatile anchor for a variety of chemical transformations, most notably the Ugi and Passerini reactions, which are pillars of isocyanide-based MCRs.[2][3][6][7]

  • The Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 6-position can modulate the electronic properties and biological activity of the resulting molecules. It also provides a potential site for further functionalization through cross-coupling reactions.

This guide will focus on two primary applications of 6-Chloro-2H-chromene-3-carboxylic acid in MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).

Reaction Schematics and Mechanistic Overview

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for the synthesis of α-acetamido carboxamide derivatives, which are valuable peptidomimetics.[3][8] The reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid. In this proposed application, 6-Chloro-2H-chromene-3-carboxylic acid serves as the carboxylic acid component.

Proposed Reaction Scheme:

Ugi_Reaction cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde/Ketone (R1-CO-R2) Plus1 + Amine Amine (R3-NH2) Plus2 + Isocyanide Isocyanide (R4-NC) Plus3 + ChromeneAcid 6-Chloro-2H-chromene- 3-carboxylic acid Arrow One-Pot Reaction ChromeneAcid->Arrow UgiProduct α-Acetamido Carboxamide Derivative Arrow->UgiProduct

Figure 1: Proposed Ugi four-component reaction workflow.

Mechanistic Insight: The reaction is initiated by the formation of an imine from the aldehyde/ketone and the amine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. This is followed by the addition of the carboxylate anion and a final, irreversible Mumm rearrangement to yield the stable α-acetamido carboxamide product.[3]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another cornerstone of isocyanide-based MCRs, yielding α-acyloxy amides.[2][6][9] This reaction combines an aldehyde or ketone, an isocyanide, and a carboxylic acid.

Proposed Reaction Scheme:

Passerini_Reaction cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde/Ketone (R1-CO-R2) Plus1 + Isocyanide Isocyanide (R3-NC) Plus2 + ChromeneAcid 6-Chloro-2H-chromene- 3-carboxylic acid Arrow One-Pot Reaction ChromeneAcid->Arrow PasseriniProduct α-Acyloxy Amide Derivative Arrow->PasseriniProduct

Figure 2: Proposed Passerini three-component reaction workflow.

Mechanistic Insight: The mechanism of the Passerini reaction is thought to proceed through a concerted, trimolecular pathway in aprotic solvents, where the isocyanide, carboxylic acid, and carbonyl compound interact simultaneously.[2] An alternative ionic pathway can also occur, particularly in polar solvents. The reaction culminates in a Mumm-type rearrangement to furnish the final α-acyloxy amide product.

Experimental Protocols

The following protocols are designed as a starting point for the exploration of 6-Chloro-2H-chromene-3-carboxylic acid in MCRs. Researchers are encouraged to optimize these conditions based on their specific substrates and desired outcomes.

Protocol for the Ugi Four-Component Reaction

Objective: To synthesize a library of α-acetamido carboxamides incorporating the 6-chloro-2H-chromene scaffold.

Materials:

  • 6-Chloro-2H-chromene-3-carboxylic acid

  • A selection of aldehydes (e.g., benzaldehyde, isobutyraldehyde)

  • A selection of primary amines (e.g., aniline, benzylamine)

  • A selection of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stir bars, and standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq.).

  • Add the amine (1.0 mmol, 1.0 eq.) and anhydrous methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add 6-Chloro-2H-chromene-3-carboxylic acid (1.0 mmol, 1.0 eq.).

  • Add the isocyanide (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acetamido carboxamide.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Protocol for the Passerini Three-Component Reaction

Objective: To synthesize a library of α-acyloxy amides featuring the 6-chloro-2H-chromene scaffold.

Materials:

  • 6-Chloro-2H-chromene-3-carboxylic acid

  • A selection of aldehydes or ketones (e.g., benzaldehyde, cyclohexanone)

  • A selection of isocyanides (e.g., tert-butyl isocyanide, benzyl isocyanide)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a 25 mL round-bottom flask, add 6-Chloro-2H-chromene-3-carboxylic acid (1.0 mmol, 1.0 eq.).

  • Add the aldehyde or ketone (1.0 mmol, 1.0 eq.) and anhydrous dichloromethane (10 mL).

  • Stir the mixture at room temperature.

  • Add the isocyanide (1.0 mmol, 1.0 eq.) dropwise. Caution: Handle isocyanides with care in a fume hood.

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM (15 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove any unreacted carboxylic acid, followed by brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide.

  • Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, IR).

Data Presentation and Expected Outcomes

The versatility of the Ugi and Passerini reactions allows for the generation of a wide array of products by varying the input components. The tables below illustrate hypothetical product libraries that can be synthesized using the described protocols.

Table 1: Representative Library of Ugi Products

EntryAldehydeAmineIsocyanideExpected Product Structure
1BenzaldehydeAnilinetert-Butyl isocyanideA complex peptidomimetic with aromatic and aliphatic substituents.
2IsobutyraldehydeBenzylamineCyclohexyl isocyanideA peptidomimetic with branched alkyl and cycloalkyl groups.
34-Methoxybenzaldehyde4-FluoroanilineBenzyl isocyanideA highly functionalized aromatic peptidomimetic.

Table 2: Representative Library of Passerini Products

EntryCarbonylIsocyanideExpected Product Structure
1Benzaldehydetert-Butyl isocyanideAn α-acyloxy amide with an aromatic aldehyde-derived backbone.
2CyclohexanoneBenzyl isocyanideA spirocyclic α-acyloxy amide.
3AcetophenoneCyclohexyl isocyanideAn α-acyloxy amide derived from a ketone with a methyl and phenyl group.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the utilization of 6-Chloro-2H-chromene-3-carboxylic acid in Ugi and Passerini multicomponent reactions. This approach opens a gateway to the synthesis of novel and complex peptidomimetic libraries, each incorporating the biologically relevant 6-chloro-2H-chromene scaffold. The structural diversity achievable through these one-pot reactions is vast, offering significant opportunities for the discovery of new therapeutic agents. Future work should focus on the biological screening of the synthesized libraries against various disease targets to unlock the full therapeutic potential of these novel chemical entities.

References

  • Oriental Journal of Chemistry. (n.d.). Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Retrieved from [Link]

  • Wikipedia. (2023). Passerini reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ugi reaction. Retrieved from [Link]

  • Barreto, A. S., Vercillo, O. E., & Andrade, C. K. (2011). Passerini Reaction. J. Braz. Chem. Soc., 22(3), 462-467.
  • Grokipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Denmark, S. E. (Ed.). (2004). The Passerini Reaction. Organic Reactions, 65.
  • MDPI. (n.d.). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][3][10]thiadiazol-2-yl)-amide. Retrieved from [Link]

  • PMC. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Retrieved from [Link]

  • YouTube. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Amide-Stabilized Enols in the Enol-Ugi Reaction: A Five-Component Synthesis of Triamides. Retrieved from [Link]

  • ResearchGate. (2023). Multicomponent reactions as an efficient and facile alternative route in organic synthesis and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][3][10]thiadiazol-2-yl)-amide, 3. Retrieved from [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • PMC. (n.d.). Chemistry & Biology Of Multicomponent Reactions. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Retrieved from [Link]

  • PMC. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. Retrieved from [Link]

  • Lund University. (2006). Application of multicomponent reactions in the synthesis of peptide drugs. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Unlocking the Therapeutic Potential of 6-Chloro-2H-chromene-3-carboxylic Acid Analogs in Oncology

An in-depth guide for researchers, scientists, and drug development professionals on the anticancer activity of 6-Chloro-2H-chromene-3-carboxylic acid analogs. Introduction: The Chromene Scaffold in Cancer Drug Discovery...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the anticancer activity of 6-Chloro-2H-chromene-3-carboxylic acid analogs.

Introduction: The Chromene Scaffold in Cancer Drug Discovery

The chromene nucleus, a heterocyclic system composed of a fused benzene and pyran ring, is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2] Strategic modifications to this core structure have paved the way for potent therapeutic agents. The introduction of a chlorine atom at the 6-position of the 2H-chromene ring, coupled with a carboxylic acid moiety at the 3-position, creates a class of analogs with significant potential as anticancer agents.[2][3] These compounds have demonstrated the capacity to engage with diverse cellular targets, leading to antiproliferative effects across various cancer types.[1]

This guide provides a comprehensive overview of the mechanisms, structure-activity relationships (SAR), and key experimental protocols for evaluating the anticancer activity of 6-Chloro-2H-chromene-3-carboxylic acid and its derivatives.

Core Mechanisms of Anticancer Activity

Analogs based on the chromene scaffold exert their anticancer effects through multiple, often interconnected, cellular pathways. The primary mechanisms identified include the disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and arrest of the cell division cycle.[1][4]

Microtubule Destabilization

Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure and facilitating cell division through the formation of the mitotic spindle. Several chromene derivatives have been identified as microtubule-destabilizing agents.[4] By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to a halt in cell division, typically at the G2/M phase, and subsequent cell death.[4][5] This mechanism is shared by established chemotherapeutic agents like taxanes and vinca alkaloids, although chromenes may bind to different sites on the tubulin protein. One prominent chromene derivative, Crolibulin™ (EPC2407), is currently in clinical trials for its potent microtubule-disrupting and tumor vasculature-disrupting activities.[1][6]

cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Disruption Disruption of Mitotic Spindle Microtubule->Disruption Chromene_Analog 6-Chloro-2H-chromene -3-carboxylic acid Analog Chromene_Analog->Tubulin_Dimers Binds to Tubulin Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Microtubule Destabilization by Chromene Analogs.

Induction of Apoptosis

Apoptosis is a regulated process of cell suicide crucial for eliminating damaged or cancerous cells. Chromene analogs have been shown to be potent inducers of apoptosis.[7][8] This can be triggered through two primary pathways:

  • The Intrinsic (Mitochondrial) Pathway: Involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Chromene treatment can lead to an overexpression of Bax and a reduction in Bcl-xL, disrupting the mitochondrial membrane potential, causing the release of cytochrome C, and activating a cascade of caspase enzymes (like Caspase-9 and the executioner Caspase-3).[1][9]

  • The Extrinsic (Death Receptor) Pathway: Can be initiated by the activation of cell surface death receptors, leading to the activation of Caspase-8.[4]

Both pathways converge on the activation of executioner caspases, which cleave key cellular proteins like PARP, leading to the characteristic morphological changes of apoptosis.[1]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Chromene_Analog 6-Chloro-2H-chromene -3-carboxylic acid Analog Bax Bax/Bak Activation Chromene_Analog->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Chromene_Analog->Bcl2 DeathR Death Receptors Chromene_Analog->DeathR Mito Mitochondrial Disruption (Cytochrome C Release) Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis (DNA Fragmentation, PARP Cleavage) Casp3->Apoptosis cluster_workflow Drug Discovery & Development Workflow A Synthesis of 6-Chloro-2H-chromene-3- carboxylic acid Analogs B In Vitro Screening (MTT Assay, etc.) A->B B->A Inactive (SAR Optimization) C Identification of Lead Compounds B->C Active D Mechanism of Action Studies (Apoptosis, Cell Cycle) C->D E In Vivo Efficacy (Xenograft Models) D->E F Preclinical Development E->F Efficacious

Sources

Application

Application Notes and Protocols: Evaluating the Antimicrobial Efficacy of 6-Chloro-2H-chromene-3-carboxylic Acid Derivatives

Abstract: The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents.[1] Chromene-based heterocyclic compounds represent a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents.[1] Chromene-based heterocyclic compounds represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 6-Chloro-2H-chromene-3-carboxylic acid derivatives, a promising subclass of chromenes, for their antibacterial and antifungal properties.[3][4][5] We present detailed, field-proven protocols for preliminary screening, quantitative potency determination, and assessment of cidal activity, grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI). The causality behind experimental choices is explained to ensure robust and reproducible results.

Scientific Rationale: Understanding the Mechanism of Action

Before proceeding to experimental design, it is crucial to understand the putative mechanisms by which chromene derivatives exert their antimicrobial effects. This knowledge informs assay selection and data interpretation. Chromenes are known to be multifaceted agents, targeting several key cellular processes in both bacteria and fungi.[6]

Key Putative Mechanisms:

  • Inhibition of Nucleic Acid Synthesis: Certain chromene derivatives interfere with essential bacterial enzymes like DNA gyrase and topoisomerases, which are critical for DNA replication, recombination, and repair, thereby halting cell division.[1]

  • Cell Membrane Disruption: The lipophilic nature of the chromene scaffold can facilitate its insertion into the lipid bilayer of microbial cell membranes, disrupting membrane integrity, causing leakage of essential cytoplasmic contents, and leading to cell lysis.[1][6]

  • Inhibition of Ergosterol Biosynthesis (Fungi): In fungi, some chromene derivatives are hypothesized to target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[7] The inhibition of this enzyme disrupts the fungal cell membrane, mirroring the mechanism of widely used azole antifungal drugs.[7]

cluster_bacterium Bacterial Cell cluster_fungus Fungal Cell DNA_Gyrase DNA Gyrase / Topoisomerase DNA_Rep DNA Replication Blocked DNA_Gyrase->DNA_Rep Cell_Membrane_B Cell Membrane Membrane_Disrupt_B Membrane Disruption Cell_Membrane_B->Membrane_Disrupt_B CYP51 CYP51 Enzyme Ergosterol Ergosterol Synthesis Blocked CYP51->Ergosterol Cell_Membrane_F Membrane Disruption Ergosterol->Cell_Membrane_F Chromene 6-Chloro-2H-chromene- 3-carboxylic acid Derivative Chromene->DNA_Gyrase Inhibition Chromene->Cell_Membrane_B Disruption Chromene->CYP51 Inhibition A Prepare 0.5 McFarland Bacterial Suspension B Create Bacterial Lawn on MHA Plate A->B C Apply Sterile Disks to Agar Surface B->C D Impregnate Disks with Test Compound & Controls C->D E Incubate at 35°C for 16-20 hours D->E F Measure Zone of Inhibition (mm) E->F

Figure 2: Experimental workflow for the Kirby-Bauer disk diffusion assay.
Protocol II: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. [8]It is the gold-standard quantitative measure of a compound's potency. This protocol is based on CLSI guidelines. [9]

  • Principle: A standardized bacterial inoculum is challenged with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

  • Materials: 96-well sterile, flat-bottom microtiter plates, Mueller-Hinton Broth (MHB), multichannel pipette, compound stock solution, standardized bacterial inoculum.

  • Procedure:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate row.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of the compound in decreasing concentrations.

    • Well 11 serves as the growth control (no compound). Add 50 µL of MHB to it. Well 12 is the sterility control (no bacteria).

    • Prepare the final inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a concentration of 1 x 10⁶ CFU/mL.

    • Add 50 µL of this final inoculum to wells 1 through 11. This dilutes the compound concentrations by half and results in a final inoculum of 5 x 10⁵ CFU/mL in each well. [8] 7. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

    • Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity (no bacterial growth). A microplate reader can also be used to measure optical density.

A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Final Inoculum (5 x 10⁵ CFU/mL) B->C D Include Growth and Sterility Controls C->D E Incubate at 35°C for 16-20 hours D->E F Read Plate Visually or with Plate Reader E->F G Determine MIC Value (Lowest concentration with no growth) F->G

Figure 3: Workflow for broth microdilution MIC determination.

Antifungal Susceptibility Testing Protocols

Antifungal testing follows similar principles to antibacterial testing but requires different media and incubation conditions, as specified by CLSI document M27. [10][11]

Protocol III: Broth Microdilution for Fungal MIC
  • Principle: Similar to the bacterial MIC assay, this method determines the lowest concentration of the compound that inhibits the visible growth of a fungal isolate.

  • Key Modifications from Bacterial Protocol:

    • Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Inoculum Preparation: For yeasts like Candida albicans, adjust a saline suspension to a 0.5 McFarland standard and then dilute it in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. [12] * Incubation: Incubate at 35°C for 24-48 hours, depending on the fungal species. [12] * Endpoint Reading: For azole-like compounds, the MIC is often defined as the concentration that causes a significant reduction in growth (e.g., 50%) compared to the growth control, not necessarily complete inhibition. [12]

Advanced Protocols: Cidal vs. Static Activity

An MIC value only indicates growth inhibition (a static effect). To determine if a compound is lethal (a cidal effect), further assays are required.

Protocol IV: Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of antimicrobial killing over time. [9][13]

  • Principle: A standardized bacterial inoculum is exposed to the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Aliquots are removed at specific time points, serially diluted, and plated to quantify the number of surviving viable bacteria (CFU/mL). [13]* Procedure:

    • Prepare flasks containing MHB with the chromene derivative at the desired concentrations (e.g., 0x MIC, 1x MIC, 4x MIC).

    • Inoculate each flask with the test bacterium to a starting density of ~5 x 10⁵ CFU/mL.

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is defined as bactericidal activity.

A Prepare Flasks with Compound at 0x, 1x, 2x, 4x MIC B Inoculate Flasks to ~5 x 10⁵ CFU/mL A->B C Incubate with Shaking at 37°C B->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions D->E F Plate Dilutions onto Agar E->F G Incubate Plates & Count Colonies F->G H Calculate CFU/mL and Plot log₁₀ CFU/mL vs. Time G->H

Figure 4: Workflow for the time-kill kinetic assay.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example Antibacterial Activity Data for 6-Chloro-2H-chromene-3-carboxylic Acid Derivatives

Compound IDGram-StainS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Derivative A -81632
Derivative B -4816
Ciprofloxacin -10.251

Table 2: Example Antifungal Activity Data for 6-Chloro-2H-chromene-3-carboxylic Acid Derivatives

Compound IDC. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Derivative A 1664
Derivative B 832
Fluconazole 2>64

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of a library of derivatives allows for the elucidation of SAR, guiding future compound design. For chromenes, several structural features are known to influence activity:

  • Halogenation: The presence of a halogen, such as the chlorine at the 6-position, is frequently reported to enhance antimicrobial potency. [3][14]* Substituents on the Phenyl Ring: Modifications to any phenyl groups attached to the chromene core can drastically alter activity, influencing lipophilicity and target binding. [15]* Carboxylic Acid Moiety: The carboxylic acid at the 3-position is a key feature. Its conversion to amides or esters can modulate the compound's properties and biological activity. [4]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 6-Chloro-2H-chromene-3-carboxylic acid derivatives as potential antimicrobial agents. Promising candidates identified through these assays should be advanced to more complex studies, including:

  • Evaluation against panels of clinically relevant, drug-resistant strains (e.g., MRSA, VRE). [1]* Biofilm inhibition and eradication assays, as biofilms are a major factor in persistent infections. [16]* In vitro cytotoxicity testing using mammalian cell lines to assess preliminary safety profiles.

  • In vivo efficacy studies in appropriate animal models of infection.

By adhering to these standardized and logically sequenced protocols, researchers can efficiently and accurately identify novel chromene derivatives with the potential to address the critical need for new antimicrobial therapies.

References

  • Oriental Journal of Chemistry. (n.d.). Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (2023). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2023). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Retrieved from [Link]

  • Clinical Infectious Diseases. (1997). Standardization of antifungal susceptibility testing. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Retrieved from [Link]

  • PubMed. (1997). Standardization of antifungal susceptibility testing. Retrieved from [Link]

  • Open Forum Infectious Diseases. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Retrieved from [Link]

  • PubMed Central. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • International Journal of Current Research and Academic Review. (2014). Synthesis and Antimicrobial Activities of Chromene Derivatives. Retrieved from [Link]

  • PubMed Central. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. Retrieved from [Link]

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • PubMed Central. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • National Institutes of Health. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2023). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Retrieved from [Link]

  • ScienceDirect. (2010). Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • PubMed Central. (2021). Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-t[13][17]hiadiazol-2-yl)-amide, 3. Retrieved from [Link]

  • MDPI. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Retrieved from [Link]

  • PubMed Central. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Retrieved from [Link]

  • MDPI. (2015). 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-t[13][17]hiadiazol-2-yl)-amide. Retrieved from [Link]

  • Semantic Scholar. (2014). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Retrieved from [Link]

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Method

Application Notes and Protocols: 6-Chloro-2H-chromene-3-carboxylic Acid Derivatives as Potent Carbonic Anhydrase Inhibitors

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the 6-Chloro-2H-chromene-3-carboxylic acid scaffold in the design and sy...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the 6-Chloro-2H-chromene-3-carboxylic acid scaffold in the design and synthesis of potent enzyme inhibitors. The focus of this guide is on the development of selective inhibitors for human carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX.

The chromene core is a privileged heterocyclic structure found in numerous biologically active compounds.[1] Strategic functionalization of this scaffold, particularly the introduction of a chlorine atom at the 6-position, has been shown to modulate the inhibitory activity and selectivity of its derivatives against various enzyme targets.[2] This document will detail the synthesis of a key intermediate, 6-chloro-4-oxo-4H-chromene-2-carboxylic acid, and its subsequent conversion into a potent sulfonamide-based carbonic anhydrase inhibitor. Furthermore, a detailed protocol for the evaluation of these inhibitors using a stopped-flow CO2 hydration assay is provided.

The Scientific Rationale: Targeting Carbonic Anhydrases

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Several human CA isoforms have been identified, and their dysregulation is implicated in various diseases. Notably, the transmembrane isoform CA IX is overexpressed in a variety of solid tumors, often as a response to the hypoxic tumor microenvironment.[4][5] Its role in maintaining the intracellular pH of cancer cells while contributing to the acidification of the tumor microenvironment makes it a prime target for anticancer drug development.[6]

The development of isoform-selective CA inhibitors is crucial to minimize off-target effects, as ubiquitous isoforms like CA II are involved in normal physiological processes.[7] The 6-chloro-2H-chromene-3-carboxylic acid scaffold offers a versatile platform for the synthesis of inhibitors with potential for isoform selectivity. By incorporating a zinc-binding group, such as a sulfonamide moiety, derivatives of this scaffold can effectively target the active site of carbonic anhydrases.[2]

Synthesis of a Potent Carbonic Anhydrase Inhibitor

The synthesis of the target inhibitor, 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide, involves a two-step process. The first step is the synthesis of the key intermediate, 6-chloro-4-oxo-4H-chromene-2-carboxylic acid, from the corresponding 2'-hydroxyacetophenone. The second step is the amidation of this carboxylic acid with 4-aminobenzenesulfonamide.

Protocol 1: Microwave-Assisted Synthesis of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid

This protocol is adapted from a general procedure for the synthesis of substituted 4-oxo-4H-chromene-2-carboxylic acids using microwave irradiation, which offers a significant advantage in terms of reaction time and yield compared to conventional heating methods.[8]

Materials:

  • 5'-Chloro-2'-hydroxyacetophenone

  • Dioxane

  • Diethyl oxalate

  • Sodium methoxide solution in methanol (25% w/w)

  • Hydrochloric acid (6 M)

  • Water

  • Dichloromethane

  • Microwave synthesizer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a microwave vial, dissolve 5'-chloro-2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL).

  • Addition of Reagents: To the solution, add diethyl oxalate (3.49 mmol, 474 µL) followed by a solution of sodium methoxide in methanol (2.32 mmol, 531 µL, 25% w/w).

  • First Microwave Irradiation: Seal the vial and heat the reaction mixture to 120 °C for 20 minutes in the microwave synthesizer. This step facilitates the initial condensation reaction.

  • Acidification and Cyclization: After cooling the reaction mixture, carefully add a solution of hydrochloric acid (18 mmol, 3 mL, 6 M).

  • Second Microwave Irradiation: Reseal the vial and heat the reaction mixture to 120 °C for 40 minutes. The acidic conditions promote the intramolecular cyclization to form the chromene ring.

  • Work-up and Isolation: After cooling, decant the reaction mixture into water (50 mL). A solid precipitate of the desired product will form.

  • Purification: Collect the solid by filtration and wash it thoroughly with water. Further purify the solid by washing with dichloromethane and then dry it to obtain the purified 6-chloro-4-oxo-4H-chromene-2-carboxylic acid.

Protocol 2: Synthesis of 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

This protocol describes the amidation of the carboxylic acid intermediate with a sulfonamide moiety to yield the final carbonic anhydrase inhibitor.

Materials:

  • 6-chloro-4-oxo-4H-chromene-2-carboxylic acid

  • 4-Aminobenzenesulfonamide

  • N-methylimidazole

  • Acetonitrile (MeCN)

  • 1-Chloro-N,N,2-trimethyl-1-propenylamine (TCFH)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO4)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-chloro-4-oxo-4H-chromene-2-carboxylic acid (1.52 mmol, 1.0 eq.), 4-aminobenzenesulfonamide (1.82 mmol, 1.2 eq.), and N-methylimidazole (5.33 mmol, 3.5 eq.) in acetonitrile (4 mL).

  • Addition of Coupling Agent: To the stirred mixture, add TCFH (1.83 mmol, 1.2 eq.) in a single portion. TCFH acts as a coupling agent to activate the carboxylic acid for amidation.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) (typically around 21 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate (6 mL) and water (4 mL).

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (4 mL).

  • Washing and Drying: Combine the organic layers and wash with water (4 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by High-Performance Liquid Chromatography (HPLC) to afford the final pure 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide.

G cluster_synthesis Synthesis Workflow A 5'-Chloro-2'-hydroxyacetophenone B Diethyl oxalate, NaOMe Microwave, 120°C, 20 min A->B Step 1 C Intermediate B->C D HCl Microwave, 120°C, 40 min C->D E 6-chloro-4-oxo-4H-chromene-2-carboxylic acid D->E F 4-Aminobenzenesulfonamide, TCFH, N-methylimidazole E->F Step 2 G 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide F->G

Figure 1: Synthetic workflow for the target inhibitor.

Evaluation of Carbonic Anhydrase Inhibition

The inhibitory activity of the synthesized compounds against various human carbonic anhydrase isoforms is determined using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH.[3]

Protocol 3: Stopped-Flow CO2 Hydration Assay for CA Inhibition

Principle: The stopped-flow instrument rapidly mixes a solution containing the carbonic anhydrase enzyme and a pH indicator with a CO2-saturated solution. The enzymatic hydration of CO2 produces protons, leading to a decrease in pH, which is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rates at various inhibitor concentrations, the inhibition constant (Ki) can be determined.[3]

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

  • Test inhibitor (e.g., 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide)

  • Buffer (e.g., 20 mM Tris, pH 8.3)

  • pH indicator (e.g., 100 µM Phenol Red)

  • CO2-saturated water (prepare by bubbling CO2 gas through ice-cold deionized water)

  • Stopped-flow spectrophotometer

  • 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested.

    • Prepare a solution of the recombinant CA enzyme in the assay buffer containing the pH indicator. The final enzyme concentration in the assay is typically in the nanomolar range.

    • Keep the CO2-saturated water on ice to maintain saturation.

  • Instrument Setup:

    • Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.

    • Set the observation wavelength for the pH indicator (e.g., 557 nm for Phenol Red).

    • Equilibrate the sample handling unit and observation cell to the desired temperature (e.g., 25°C).

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme/indicator/inhibitor solution and the other syringe with the ice-cold CO2-saturated water.

    • Initiate the rapid mixing of the two solutions. The instrument will automatically record the change in absorbance over time.

    • Repeat the measurement for each inhibitor concentration, as well as a control without the inhibitor.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve for each concentration.

    • Determine the percentage of inhibition for each inhibitor concentration by comparing the reaction rates in the presence and absence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to the Morrison equation for tight-binding inhibitors or use the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) for competitive inhibitors to determine the inhibition constant (Ki).[9][10]

G cluster_assay CA Inhibition Assay Workflow A Prepare Reagents: - CA enzyme solution with pH indicator - Serial dilutions of inhibitor - CO2-saturated water B Load syringes of stopped-flow instrument A->B C Rapidly mix enzyme/inhibitor and CO2 solutions B->C D Monitor absorbance change over time C->D E Calculate initial reaction rates D->E F Determine % inhibition E->F G Plot % inhibition vs. [Inhibitor] F->G H Calculate Ki value G->H

Figure 2: Workflow for the stopped-flow CO2 hydration assay.

Data Presentation: Inhibitory Activity of 6-Chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide

The inhibitory activity of the synthesized 6-chloro-chromene derivative against four human carbonic anhydrase isoforms is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Compound IDTarget IsoformKi (nM)Reference
5ihCA I213.7[2]
5ihCA II>10000[2]
5ihCA IX45.1[2]
5ihCA XII468.2[2]

Table 1: Inhibitory Activity of 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide (Compound 5i) against hCA Isoforms.

The data clearly demonstrates that the 6-chloro substituted chromene sulfonamide is a potent inhibitor of the tumor-associated isoform hCA IX, with a Ki value of 45.1 nM.[2] Importantly, it shows significantly weaker inhibition against the ubiquitous hCA II isoform (Ki > 10000 nM), indicating a favorable selectivity profile.[2] The compound also exhibits moderate inhibition of hCA I and hCA XII.[2] This selectivity for hCA IX over hCA II is a critical attribute for the development of anticancer agents with a reduced potential for side effects.

Conclusion and Future Directions

The 6-Chloro-2H-chromene-3-carboxylic acid scaffold serves as a valuable starting point for the development of potent and selective enzyme inhibitors. The detailed synthetic and analytical protocols provided in these application notes offer a robust framework for researchers to synthesize and evaluate novel carbonic anhydrase inhibitors based on this privileged structure. The demonstrated high potency and selectivity of the 6-chloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide derivative for the tumor-associated CA IX isoform highlight the therapeutic potential of this class of compounds.

Future research in this area could focus on further optimizing the selectivity profile of these inhibitors by exploring various substitutions on the chromene ring and the sulfonamide moiety. Additionally, in vivo studies are warranted to evaluate the efficacy of these compounds in preclinical cancer models.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Chloro-2H-chromene-3-carboxylic acid

Welcome to the technical support center for the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and maximize the yield and purity of your target compound.

Introduction

The synthesis of 6-Chloro-2H-chromene-3-carboxylic acid and its derivatives is of significant interest due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The core structure is typically synthesized through a Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound, followed by intramolecular cyclization. While seemingly straightforward, this reaction is often plagued by issues such as low yields, side product formation, and purification difficulties. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide

This section directly addresses specific problems you may encounter during the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid.

Question 1: Why is my reaction yield consistently low?

Low yields are a frequent frustration in chromene synthesis. Several factors can contribute to this issue, ranging from suboptimal reaction conditions to competing side reactions.

Possible Causes & Solutions:

  • Inefficient Condensation: The initial Knoevenagel condensation between 5-chlorosalicylaldehyde and a malonic acid derivative is a critical step.[3]

    • Catalyst Choice: The choice and amount of base catalyst are crucial. Weak bases like piperidine or pyridine are commonly used to avoid self-condensation of the aldehyde.[4][5] If yields are low, consider screening other catalysts such as ammonium salts or even organocatalysts like L-proline.

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction or lead to reversibility.[4][5] Employing a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water can significantly drive the reaction forward and improve yields.[4]

  • Incomplete Cyclization: The subsequent intramolecular cyclization to form the chromene ring may not be going to completion.

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. Monitor the progress by Thin Layer Chromatography (TLC).[6] In some cases, increasing the reaction temperature may be necessary, but be cautious of potential side product formation at higher temperatures.[4][6]

  • Suboptimal Solvent: The polarity of the solvent can influence reaction rates and equilibria.[4]

    • Solvent Screening: While ethanol is commonly used, exploring other solvents like methanol, acetonitrile, or DMF might be beneficial.[4][7] A solvent that effectively dissolves the starting materials and facilitates the desired reaction pathway is key.

Question 2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?

The formation of dark, polymeric materials is a common issue, particularly when reaction conditions are too harsh.

Possible Causes & Solutions:

  • Self-Condensation of Salicylaldehyde: Using a base that is too strong can promote the self-condensation of 5-chlorosalicylaldehyde, leading to polymer formation.[3]

    • Use a Weak Base: Stick to weak bases like piperidine or pyridine and use them in catalytic amounts.[3][4]

  • Decomposition at High Temperatures: Prolonged heating at high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.

    • Optimize Temperature: Carefully control the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to minimize decomposition.[6]

  • Air Oxidation: Phenolic compounds can be susceptible to air oxidation, especially under basic conditions, leading to colored impurities.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can help to minimize oxidative side reactions.

Question 3: My final product is difficult to purify. What are the best purification strategies?

Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.

Possible Causes & Solutions:

  • Residual Starting Materials: Incomplete reactions will leave you with starting materials that need to be removed.

    • Reaction Monitoring: Monitor the reaction closely with TLC to ensure it has gone to completion before workup.[6]

  • Catalyst Removal: Basic catalysts like piperidine need to be effectively removed.

    • Aqueous Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine catalyst, making it water-soluble and easily removed in the aqueous phase.

  • Chromatography and Recrystallization: These are the primary methods for purifying the final product.[8]

    • Column Chromatography: Silica gel column chromatography is often effective. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can separate the desired product from impurities.[8]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective final purification step.[8]

Frequently Asked Questions (FAQs)

What is the general reaction mechanism for the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid?

The synthesis typically proceeds via a two-step sequence:

  • Knoevenagel Condensation: A weak base (e.g., piperidine) deprotonates the active methylene compound (e.g., malonic acid or its ester derivative). The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 5-chlorosalicylaldehyde. This is followed by dehydration to yield an α,β-unsaturated intermediate.[3]

  • Intramolecular Cyclization (Michael Addition): The phenolic hydroxyl group then undergoes an intramolecular Michael addition to the α,β-unsaturated system, leading to the formation of the chromene ring.

Knoevenagel_Condensation_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Intramolecular Cyclization 5-chlorosalicylaldehyde 5-Chlorosalicylaldehyde Malonic_Acid Malonic Acid Derivative Intermediate_1 α,β-Unsaturated Intermediate Intermediate_2 α,β-Unsaturated Intermediate Base Weak Base (e.g., Piperidine) Water H₂O Final_Product 6-Chloro-2H-chromene-3-carboxylic acid Intermediate_2->Final_Product Intramolecular Michael Addition

Can I use a different starting material instead of 5-chlorosalicylaldehyde?

Yes, the general synthetic route is adaptable to other substituted salicylaldehydes to produce a variety of chromene derivatives. The electronic nature of the substituents on the salicylaldehyde ring can influence the reaction rate and yield. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can sometimes make it more challenging.[9]

Is it possible to perform this synthesis under "green" or more environmentally friendly conditions?

Absolutely. There is a growing interest in developing greener synthetic methodologies for chromenes.[2]

  • Alternative Solvents: Water has been successfully used as a solvent for Knoevenagel condensations, often leading to high yields and simplified workups.[10]

  • Catalyst-Free Conditions: Some studies have explored catalyst-free Knoevenagel condensations in water, relying on thermal promotion.[10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating.[11]

Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid, incorporating best practices for yield optimization.

Materials:

  • 5-Chlorosalicylaldehyde

  • Malonic acid

  • Piperidine

  • Pyridine

  • Ethanol (anhydrous)

  • Hydrochloric acid (1M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chlorosalicylaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.[7]

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Workup (if no precipitation): If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Data Summary Table

ParameterConditionExpected Outcome
Catalyst Piperidine (0.1 eq)Good yield, minimal side products
Solvent EthanolGood solubility of reactants
Temperature RefluxReasonable reaction rate
Purification Column Chromatography/RecrystallizationHigh purity final product (>95%)

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (5-chlorosalicylaldehyde, malonic acid, ethanol) Start->Reaction_Setup Catalyst_Addition 2. Catalyst Addition (Piperidine) Reaction_Setup->Catalyst_Addition Reflux 3. Reflux & TLC Monitoring Catalyst_Addition->Reflux Cooling 4. Cooling Reflux->Cooling Precipitation_Check Precipitate Formed? Cooling->Precipitation_Check Filtration 5a. Filtration & Washing Precipitation_Check->Filtration Yes Workup 5b. Aqueous Workup Precipitation_Check->Workup No Purification 7. Purification (Chromatography/Recrystallization) Filtration->Purification Drying 6. Drying & Concentration Workup->Drying Drying->Purification End End Product Purification->End

Conclusion

The successful synthesis of 6-Chloro-2H-chromene-3-carboxylic acid hinges on a careful optimization of reaction parameters. By understanding the underlying chemical principles of the Knoevenagel condensation and subsequent cyclization, researchers can effectively troubleshoot common issues such as low yields and byproduct formation. This guide provides a framework for rational problem-solving and process optimization, ultimately leading to a more efficient and reliable synthesis.

References

  • Rani, N. L., Prashanth, T., Sridhar, M. A., Gurupadaswamy, H. D., Shaukath Ara, K., & Lokanath, N. K. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 261–271. [Link]

  • Taylor & Francis Online. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. [Link]

  • ResearchGate. (n.d.). The synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[8][12][13]thiadiazol-2-yl)-amide, 3. [Link]

  • ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. [Link]

  • Preprints.org. (2024). Recent advances in the synthesis chromenes and its derivatives. [Link]

  • ResearchGate. (n.d.). Synthetic approaches to functionalized 4H‐chromenes in this review. [Link]

  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. [Link]

  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. [Link]

  • MSU chemistry. (2015). Catalytic Synthesis of 2H‑Chromenes. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. (2025). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. [Link]

  • Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. [Link]

  • PubMed Central. (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. [Link]

  • Physics @ Manasagangotri. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. [Link]

  • International Journal of ChemTech Research. (2009). Synthesis of some Chromene derivatives. [Link]

  • ResearchGate. (2019). An Efficient Synthesis of 2-(6-chloro-2-oxo-2H-chromen-3-yl)- 1H-benzo[d]imidazole-6-Carboxylic Acid. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... [Link]

  • Chemchart. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). [Link]

  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 6-Chloro-2H-chromene-3-carboxylic acid

Welcome to the technical support center for 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and purifying this valuable heterocyclic intermediate. My goal is to provide not just protocols, but the underlying chemical rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Introduction

6-Chloro-2H-chromene-3-carboxylic acid is a key building block in the synthesis of a wide range of biologically active molecules and functional materials. Its synthesis, often achieved through a Knoevenagel condensation between 5-chlorosalicylaldehyde and an active methylene compound like malonic acid, can yield a crude product containing various impurities.[1][2] The subsequent purification is critical for downstream applications and often presents unique challenges. This guide addresses the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-Chloro-2H-chromene-3-carboxylic acid?

A1: The impurity profile is highly dependent on your specific synthetic route and reaction conditions. However, for a typical Knoevenagel condensation, you should anticipate the following:

  • Unreacted Starting Materials: Residual 5-chlorosalicylaldehyde and the active methylene compound (e.g., malonic acid, diethyl malonate) are common.

  • Reaction Intermediates: Incomplete cyclization or dehydration can leave intermediates in the crude mixture.

  • Side-Reaction Byproducts: Competing reaction pathways can generate structurally similar impurities. A notable example is the formation of benzofuran derivatives, which can arise from a competing 5-exo-dig cyclization instead of the desired 6-endo-dig pathway.[1]

  • Decarboxylation Products: If the reaction is run under harsh thermal conditions, you may see partial decarboxylation of the target molecule.

Q2: My crude product is a sticky solid or oil. What is the first step I should take?

A2: An oily or amorphous product is typically due to the presence of residual solvents or low-melting impurities that inhibit crystallization. The most effective initial step is trituration .

  • The Rationale: Trituration involves suspending the crude material in a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble. This process washes away the "oily" components, often inducing the crystallization of your target compound.

  • Recommended Solvents: Start with a non-polar solvent like n-hexane or a mixture of hexane and ethyl acetate. Vigorously stir or sonicate the suspension, then isolate the solid by filtration.

Q3: What is the best general-purpose solvent for recrystallizing this compound?

A3: Ethanol is a widely reported and effective solvent for the recrystallization of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid, a closely related analog, suggesting its suitability.[3][4] For 6-Chloro-2H-chromene-3-carboxylic acid, a mixed-solvent system often provides superior results by allowing for more precise control over solubility.

  • Primary Choice: An Ethanol/Water or Methanol/Water system is highly recommended. The compound is typically soluble in hot ethanol/methanol and insoluble in water.[5][6]

  • The Causality: Dissolving the crude product in a minimum amount of hot ethanol and then slowly adding hot water until the solution becomes faintly turbid (the cloud point) creates a supersaturated solution upon cooling, which is ideal for forming pure crystals.

Q4: How can I reliably monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[7][8][9][10]

  • Recommended Mobile Phase: A good starting point for a TLC system is a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v), often with the addition of 1% acetic acid.

  • Why Acetic Acid? The carboxylic acid moiety on your target compound can cause "streaking" on the silica gel plate. Adding a small amount of a volatile acid like acetic acid to the mobile phase protonates the carboxyl group, leading to sharper, more defined spots and a more accurate assessment of purity.

Troubleshooting Guide: From Crude to Pure

This section provides in-depth solutions to specific purification challenges.

Problem 1: Low Purity After a Single Recrystallization

You've performed a recrystallization, but TLC or NMR analysis still shows significant impurities.

  • Probable Cause: The impurities have very similar solubility profiles to your target compound, leading to co-crystallization. This is common with structurally related byproducts like isomers or benzofuran derivatives.[1]

  • Proposed Solution: Acid-Base Extraction Workflow Leverage the acidic nature of your target compound to separate it from neutral or basic impurities. This is a highly effective step to perform before recrystallization.

    Workflow Diagram: Acid-Base Purification

    G start Crude Product (Dissolved in Ethyl Acetate) wash1 Wash with 1M HCl (aq) (Removes basic impurities) start->wash1 extract1 Wash with sat. NaHCO3 (aq) (Extracts acidic product into aqueous layer) wash1->extract1 org_layer Organic Layer: Neutral Impurities (Discard) extract1->org_layer Separate Layers aq_layer Aqueous Layer: Sodium 6-chloro-2H-chromene-3-carboxylate extract1->aq_layer acidify Acidify Aqueous Layer (e.g., with 2M HCl) to pH ~2 aq_layer->acidify precipitate Precipitate Forms (Target Compound) acidify->precipitate filter Filter & Wash with Cold Water precipitate->filter dry Dry the Solid filter->dry recrystallize Recrystallize (e.g., from Ethanol/Water) dry->recrystallize final_product Pure Product recrystallize->final_product

    Caption: Acid-base extraction workflow for isolating the target carboxylic acid.

    Detailed Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).

    • Transfer the solution to a separatory funnel.

    • Wash with 1M HCl to remove any basic impurities. Discard the aqueous layer.

    • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat this extraction 2-3 times.

    • Combine the aqueous layers and discard the organic layer containing neutral impurities.

    • Slowly acidify the combined aqueous layers with cold 2M HCl while stirring in an ice bath. Your product will precipitate out as a solid.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

    • Proceed with a final recrystallization to achieve high purity.

Problem 2: Choosing the Right Purification Strategy

You are unsure whether to use recrystallization, acid-base extraction, or column chromatography.

  • Probable Cause: Different impurity profiles require different approaches. A systematic decision-making process is needed to avoid unnecessary steps and maximize efficiency.

  • Proposed Solution: Purification Decision Tree Use the following decision tree to select the most appropriate purification method based on the initial analysis of your crude product.

    Decision Tree: Purification Strategy Selection

    G q1 Analyze crude product by TLC. Are there significant non-polar, non-acidic impurities? q2 Is the major impurity structurally very similar (e.g., an isomer)? q1->q2 No a1_yes Acid-Base Extraction q1->a1_yes Yes q3 Is the product >90% pure with minor impurities? q2->q3 No a2_yes Flash Column Chromatography q2->a2_yes Yes q3->a2_yes No/ Unsure a3_yes Direct Recrystallization q3->a3_yes Yes a1_yes->q2 a_end Final Recrystallization for High Purity a2_yes->a_end a3_yes->a_end

    Caption: Decision tree for selecting the optimal purification method.

Problem 3: Product Oiling Out During Recrystallization

Instead of forming crystals upon cooling, your product separates as an oil.

  • Probable Cause: This common issue, known as "oiling out," occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates into a liquid phase before it can organize into a crystal lattice. This can be caused by cooling the solution too quickly or by the presence of impurities.

  • Proposed Solution: Optimized Recrystallization Protocol

    • Re-heat the Solution: Heat the mixture until the oil redissolves completely.

    • Add More Solvent: Add a small amount of additional hot solvent (the one your compound is more soluble in, e.g., ethanol) to ensure you are not at the saturation point at a high temperature.

    • Slow Cooling (Crucial): Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a beaker of warm water or glass wool if necessary. Slow cooling is critical for allowing ordered crystal lattice formation.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" from a previous pure batch.

    • Cool Further: Once crystal growth has started at room temperature, you can then place the flask in an ice bath to maximize the yield.

    Data Table: Common Solvents for Recrystallization

    Solvent Boiling Point (°C) Polarity Index Notes & Suitability
    Ethanol 78 5.2 Excellent. Good solubility when hot, lower when cold. Often used with water.[5][7]
    Methanol 65 6.6 Very Good. Higher polarity than ethanol. Good for polar compounds. Often used with water.[5]
    Water 100 10.2 Anti-solvent. The compound is poorly soluble. Ideal as the anti-solvent in a mixed system.
    Ethyl Acetate 77 4.4 Good. Can be effective, but its lower polarity may dissolve non-polar impurities as well.
    n-Hexane 69 0.1 Insoluble. Excellent for trituration/washing to remove greasy, non-polar impurities.

    | Dichloromethane | 40 | 3.1 | Use with caution. High solubility may lead to low recovery. Its volatility can be useful. |

References

  • BenchChem. (n.d.). Minimizing byproduct formation in 6-Chloro-2h-chromene synthesis.
  • Chemchart. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1).
  • ResearchGate. (2020). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones.
  • ChemBK. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid.
  • Chem-Impex. (n.d.). 6,8-Dichloro-2H-chromene-3-carboxylic acid.
  • National Institutes of Health. (n.d.). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid.
  • ResearchGate. (n.d.). The synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][3][5]thiadiazol-2-yl)-amide, 3. Retrieved from ResearchGate.

  • PubMed Central. (n.d.). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents.
  • Echemi. (n.d.). 6-CHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLICACID.
  • National Institutes of Health. (2017). Organocatalytic Fluorogenic Synthesis of Chromenes.
  • IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives.
  • Library and Archives Canada. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives.
  • ResearchGate. (2016). Synthesis, Characterization and Biological Studies of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester.
  • ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry.
  • ResearchGate. (2023).
  • ChemicalBook. (n.d.). 6-chloro-2-oxo-2h-chromene-3-carboxylic acid.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Advanced Biochemicals. (n.d.). 6-Chloro-2H-chromene-3-carboxylic acid.
  • Taylor & Francis Online. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals.
  • MDPI. (2023).
  • Google Patents. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
  • Organic Chemistry Portal. (n.d.). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
  • Google Patents. (1973).
  • Organic Chemistry Portal. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Sciforum. (2023).

Sources

Troubleshooting

Improving the reaction conditions for amidation of 6-Chloro-2H-chromene-3-carboxylic acid

Technical Support Center: Optimizing Amidation of 6-Chloro-2H-chromene-3-carboxylic acid This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for th...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Amidation of 6-Chloro-2H-chromene-3-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the amidation of 6-Chloro-2H-chromene-3-carboxylic acid. Here, we address common experimental challenges with scientifically grounded solutions, detailed protocols, and comparative data to facilitate successful synthesis.

Section 1: Troubleshooting Common Issues

This section addresses the most frequently encountered problems during the amidation of 6-Chloro-2H-chromene-3-carboxylic acid, offering explanations and actionable solutions.

Question 1: Why is my amidation reaction showing low to no product yield?

Several factors can contribute to poor yields in the amidation of this specific substrate.[1] The primary culprits often involve inadequate activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[1] If the coupling reagent is not effective or used in insufficient quantities, this activation step will be incomplete, leading to low conversion.

  • Reduced Amine Nucleophilicity: The amine's ability to act as a nucleophile can be diminished. This can happen if the amine is protonated by the carboxylic acid, forming an unreactive ammonium salt.[1] Steric hindrance on either the chromene acid or the amine can also physically impede the reaction.[1]

  • Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the reaction's success.[1]

Solution Workflow:

dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_activation [label="Verify Carboxylic Acid Activation\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; check_amine [label="Assess Amine Reactivity\n(Structure, Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions\n(Solvent, Base, Temp)", fillcolor="#FBBC05", fontcolor="#202124"];

start -> check_activation; start -> check_amine; start -> check_conditions;

sub_activation [label="Increase Coupling Reagent Equivalents\nChange to a more potent reagent (e.g., HATU)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_amine [label="Use a non-nucleophilic base (DIPEA)\nIncrease amine equivalents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_conditions [label="Switch to anhydrous polar aprotic solvent (DMF, DCM)\nOptimize temperature", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

check_activation -> sub_activation [label="Incomplete Activation"]; check_amine -> sub_amine [label="Low Nucleophilicity"]; check_conditions -> sub_conditions [label="Suboptimal"];

end [label="Improved Yield", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sub_activation -> end; sub_amine -> end; sub_conditions -> end; } } Caption: Troubleshooting workflow for low yield amidation.

Question 2: I'm observing significant side product formation. What are the likely causes and how can they be minimized?

Side reactions are a common challenge, particularly when dealing with complex substrates.

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with aggressive activation methods or prolonged reaction times at elevated temperatures. The use of additives like 1-hydroxybenzotriazole (HOBt) or its 7-aza derivative (HOAt) can effectively suppress racemization.[2]

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your activated acid.[3]

  • Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions. While typically a good solvent for these reactions, under certain conditions, it can be a source of formyl impurities.[4]

Mitigation Strategies:

  • Add Racemization Suppressors: Incorporate additives like HOBt or HOAt into your reaction mixture when using carbodiimide reagents.[2] Coupling reagents like HATU and HBTU already incorporate a derivative of these additives.[2][5]

  • Optimize Reagent Choice: Consider using phosphonium or uronium-based coupling reagents (e.g., PyBOP, HATU, HBTU) which are often more efficient and can lead to cleaner reactions than carbodiimides alone.[3][5]

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help minimize side reactions.[1]

Section 2: Optimizing Reaction Parameters

A systematic approach to optimizing reaction conditions is key to achieving high yields and purity.

Choosing the Right Coupling Reagent

The choice of coupling reagent is critical and depends on the steric and electronic properties of your substrates. For a potentially challenging substrate like 6-Chloro-2H-chromene-3-carboxylic acid, more robust reagents are often necessary.

Coupling ReagentClassKey AdvantagesConsiderations
EDC/HOBt CarbodiimideWater-soluble byproducts, cost-effective.[6]Can form N-acylurea byproduct; may require an additive like HOBt to suppress racemization.[3][7]
HATU Uronium SaltHigh reactivity, fast reaction rates, low racemization.[7][8][9] Particularly effective for sterically hindered substrates.[9]Higher cost. Can react with unprotected N-termini if used in large excess.[7]
HBTU Uronium SaltHigh reactivity and efficiency.[2] Good solubility.[2]Generally less reactive than HATU.[2]
PyBOP Phosphonium SaltNon-toxic alternative to BOP.[5] Effective in both solution and solid-phase synthesis.[5]Byproducts can sometimes complicate purification.
T3P® Phosphonic AnhydrideBroad substrate scope, byproducts are water-soluble.Often requires careful control of stoichiometry.
The Role of the Base

A non-nucleophilic base is crucial to deprotonate the carboxylic acid, facilitating its attack on the coupling reagent, and to neutralize any acidic byproducts generated during the reaction.[10][11]

  • Diisopropylethylamine (DIPEA or Hünig's base): This is the most commonly used base for HATU and HBTU-mediated couplings due to its steric bulk, which prevents it from acting as a nucleophile.[8][11][12]

  • Triethylamine (TEA): While also common, it is more nucleophilic than DIPEA and can sometimes lead to side reactions.

  • N-methylmorpholine (NMM): Often used with carbodiimide couplings.[6]

Solvent Selection

The solvent plays a critical role in solubilizing reactants and influencing reaction rates.[13]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are the most common and generally effective solvents for amidation reactions.[3][8][14] They effectively dissolve the reactants and intermediates.

  • Alternative "Greener" Solvents: Studies have shown that solvents like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF) can be effective replacements for DCM and DMF in many amidation reactions.[14]

dot digraph "Reaction_Parameters" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

center [label="Amidation Reaction\n(6-Chloro-2H-chromene-3-carboxylic acid)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent [label="Coupling Reagent\n(e.g., HATU, EDC/HOBt)", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base\n(e.g., DIPEA, TEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Solvent\n(e.g., DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Temperature\n(0°C to RT)", fillcolor="#F1F3F4", fontcolor="#202124"];

center -> reagent [label="Activates Acid"]; center -> base [label="Deprotonates Acid\nNeutralizes Byproducts"]; center -> solvent [label="Solubilizes Reactants"]; center -> temperature [label="Controls Rate & Side Reactions"]; } } Caption: Key parameters influencing the amidation reaction.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Amidation using HATU

This protocol is recommended for the amidation of 6-Chloro-2H-chromene-3-carboxylic acid due to the high efficiency of HATU.[1]

  • Dissolve 6-Chloro-2H-chromene-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by flash column chromatography or recrystallization.

Mechanism of HATU-Mediated Amidation
  • The base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbon of HATU.[10]

  • This forms an unstable O-acyl(tetramethyl)isouronium salt.[8]

  • The HOAt anion, generated in the first step, rapidly attacks the isouronium salt to form a highly reactive OAt-active ester and tetramethylurea as a byproduct.[8][10]

  • The amine then attacks the activated ester, forming the desired amide bond and releasing HOAt.[10]

dot digraph "HATU_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

RCOOH [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R'-NH2\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"];

ActivatedEster [label="OAt-Active Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide [label="R-CO-NH-R'\n(Amide Product)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

RCOOH -> ActivatedEster [label="+ Base + HATU"]; ActivatedEster -> Amide [label="+ Amine"]; } } Caption: Simplified HATU amidation mechanism.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use an aqueous workup to purify my amide product?

A: Yes, an aqueous workup is a standard and effective method for removing water-soluble byproducts and excess reagents. After quenching the reaction, partitioning the mixture between an organic solvent (like ethyl acetate) and water, followed by washes with dilute acid (e.g., 1M HCl) to remove excess amine and base, and then a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, is a common procedure.[15]

Q2: My starting materials are not very soluble in DCM. What are my options?

A: If solubility is an issue in DCM, DMF is an excellent alternative as it is a more powerful polar aprotic solvent.[3][14] Acetonitrile can also be considered.[3][16] In some cases, gentle heating may improve solubility, but this should be done cautiously to avoid promoting side reactions.[16]

Q3: How long should I let the reaction run?

A: Reaction times can vary significantly depending on the substrates and conditions, from a few hours to overnight.[16] It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and avoid potential degradation from prolonged reaction times.

Q4: Is it necessary to pre-activate the carboxylic acid before adding the amine?

A: While not always strictly necessary, pre-activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine is a common practice that can improve yields, especially for less reactive substrates.[1] This ensures that the activated ester is formed in high concentration before the amine is introduced.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A. Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF - ResearchGate. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • HATU - Wikipedia. Available at: [Link]

  • Direct Transamidation Reactions: Mechanism and Recent Advances - PMC - NIH. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Solvent effects - Wikipedia. Available at: [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing. Available at: [Link]

  • What are the best reaction conditions for an amidation reaction using EDC? - ResearchGate. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Chloro-2H-chromene-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during its synthesis. Below, you will find a detailed troubleshooting guide and frequently asked questions, structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Low Reaction Yield

This guide addresses the most common and critical issue in the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid: low or inconsistent product yield. The questions are structured to logically diagnose the problem, from starting materials to final purification.

Q1: My reaction yield is critically low or non-existent. What are the primary factors I should investigate first?

A1: A low or zero yield is a common but solvable issue. It typically stems from one of four areas: Reagent Integrity, Reaction Conditions, Competing Side Reactions, or Inefficient Workup. A systematic approach is crucial for diagnosis.

First, verify the identity and purity of your starting materials, 5-chlorosalicylaldehyde and the active methylene compound (e.g., malonic acid or its ester derivatives). Then, critically assess your reaction conditions—catalyst, solvent, temperature, and reaction time are all interdependent. Finally, analyze your crude product for evidence of side reactions and optimize your purification protocol.

The following logical workflow provides a systematic approach to troubleshooting.

TroubleshootingWorkflow start Low or No Yield Observed reagents Step 1: Verify Reagent Quality start->reagents reagents->start Impure/Degraded conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK conditions->start Suboptimal side_reactions Step 3: Identify & Mitigate Side Reactions conditions->side_reactions Conditions Optimized side_reactions->conditions Adjust Conditions purification Step 4: Refine Workup & Purification side_reactions->purification Side Reactions Minimized purification->start Product Loss success Improved Yield purification->success Purification Effective

Caption: A systematic workflow for troubleshooting low yield.

Q2: I suspect an issue with my starting materials. How can I confirm their quality and what are the common pitfalls?

A2: The quality of your starting materials is paramount. For the typical Knoevenagel condensation route to 6-Chloro-2H-chromene-3-carboxylic acid, you are reacting 5-chlorosalicylaldehyde with an active methylene compound.

  • 5-Chlorosalicylaldehyde: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (5-chlorosalicylic acid). This impurity will not participate in the desired reaction and can complicate purification.

    • Verification: Check the melting point. More definitively, run a ¹H NMR spectrum; the aldehyde proton should be a sharp singlet around 9.5-10.5 ppm. The presence of broad peaks may indicate the carboxylic acid impurity. An IR spectrum should show a strong C=O stretch for the aldehyde around 1650-1680 cm⁻¹.

    • Solution: If oxidized, purify the aldehyde by recrystallization or column chromatography before use. Always store aldehydes under an inert atmosphere (N₂ or Ar) and away from light.

  • Active Methylene Compound (e.g., Diethyl Malonate/Malonic Acid): These reagents are generally stable but can be hygroscopic. Water in the reaction can inhibit catalysts and promote unwanted hydrolysis.[1]

    • Verification: Use Karl Fischer titration to determine water content.

    • Solution: Use freshly opened bottles or dry the reagent over molecular sieves. If using malonic acid, ensure it is a fine, dry powder.

  • Solvent and Catalyst:

    • Solvent: Ensure you are using an anhydrous grade solvent, especially for reactions sensitive to water. Protic solvents like ethanol can be effective, but polar aprotic solvents like DMF have also shown good results.[1]

    • Catalyst: Basic catalysts like piperidine or pyrrolidine can degrade over time. Use a fresh bottle or distill the amine before use.

Q3: My Knoevenagel condensation is not proceeding efficiently. How can I optimize the key reaction parameters?

A3: The Knoevenagel condensation is a powerful tool for this synthesis, but its efficiency is highly dependent on a finely tuned balance of catalyst, solvent, and temperature.[1][2] The reaction involves the base-catalyzed condensation of the aldehyde with the active methylene compound, followed by an intramolecular oxa-Michael addition to form the chromene ring.

ParameterCommon Choice(s)Rationale & Expert InsightTroubleshooting Steps
Catalyst Piperidine, Pyrrolidine, L-proline, Et₃NA weak base is typically preferred to avoid self-condensation of the aldehyde.[1] Piperidine is a classic and effective choice. L-proline has emerged as a highly efficient and greener organocatalyst for this transformation.[3]1. Switch Catalyst: If piperidine gives low yield, try L-proline (5-10 mol%).2. Vary Loading: Start with catalytic amounts (10-20 mol%). Stoichiometric amounts are rarely necessary and can promote side reactions.
Solvent Ethanol, Toluene, DMF, Acetonitrile, Solvent-freeSolvent choice is crucial.[1] Toluene with a Dean-Stark trap actively removes water, driving the equilibrium toward the product.[1] Ethanol is a good general-purpose protic solvent. Solvent-free (neat) conditions, often with microwave heating, can be very effective.[4]1. Water Removal: If using toluene, ensure efficient azeotropic removal of water.[1]2. Test Alternatives: Screen a small set of solvents (e.g., EtOH, MeCN, Toluene) to find the optimum.
Temperature Room Temp to Reflux (e.g., 60-110 °C)Many Knoevenagel reactions require heating to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to polymerization and side product formation.[1]1. Gentle Heating: Start at a moderate temperature (e.g., 60 °C) and monitor by TLC.[2]2. Stepwise Increase: If no reaction occurs, increase the temperature in 10-15 °C increments.
Stoichiometry 1:1 to 1:1.2 (Aldehyde:Methylene)A slight excess of the active methylene compound can sometimes be beneficial to ensure the complete consumption of the more valuable aldehyde.[1]Start with a 1:1 ratio. If the aldehyde remains unreacted, try using 1.1 to 1.2 equivalents of the malonate component.

Protocol 1: Small-Scale Reaction Optimization details a systematic approach to screening these variables.

Q4: I am observing multiple spots on my TLC plate. What are the likely side products and how can I prevent them?

A4: The formation of impurities is a common cause of low yield. In this synthesis, several side reactions can compete with the desired pathway.

  • Aldehyde Self-Condensation: Under strongly basic conditions, 5-chlorosalicylaldehyde can undergo self-condensation. This is more likely with stronger bases.

    • Mitigation: Use a weaker base like piperidine or L-proline instead of strong bases like NaOH or KOH.[1] Maintain careful temperature control.

  • Michael Addition to Product: The active methylene compound can potentially add to the α,β-unsaturated system of the formed chromene product.

    • Mitigation: This is often minimized by carefully controlling the stoichiometry. Avoid a large excess of the active methylene compound. Monitor the reaction by TLC and stop it once the starting aldehyde is consumed.[1]

  • Decarboxylation (if using malonic acid): If malonic acid is used directly, premature decarboxylation can occur, especially at high temperatures, before the cyclization is complete. This can lead to a mixture of products.

  • Polymerization: High temperatures or prolonged reaction times can sometimes lead to the formation of polymeric materials.[1]

SideReactions cluster_reactants Reactants A 5-Chlorosalicylaldehyde P Desired Product: 6-Chloro-2H-chromene-3-carboxylic acid A->P Desired Pathway (Knoevenagel/Oxa-Michael) SP1 Side Product: Aldehyde Self-Condensation A->SP1 Strong Base B Active Methylene Cmpd B->P Desired Pathway (Knoevenagel/Oxa-Michael) SP2 Side Product: Michael Addition B->SP2 Excess Methylene Cmpd P->SP2 Excess Methylene Cmpd SP3 Side Product: Polymerization P->SP3 High Temp / Long Time

Caption: Key reaction pathways and competing side reactions.

Q5: My crude product appears correct, but I lose significant material during purification. What are the best practices for isolation and purification?

A5: Product loss during workup and purification is a frequent and frustrating source of low yield. 6-Chloro-2H-chromene-3-carboxylic acid has specific properties that must be considered.

  • Workup:

    • Acidification: After the reaction, the product is typically present as a carboxylate salt. It must be carefully acidified (e.g., with dilute HCl) to a pH of ~2-3 to precipitate the free carboxylic acid. Perform this step in an ice bath to control exotherms and improve precipitation.

    • Extraction: If the product does not precipitate cleanly, it must be extracted. Use an appropriate organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

    • Washing: Wash the combined organic layers with brine to remove excess water and water-soluble impurities. Dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the final carboxylic acid. A suitable solvent system might be ethanol/water, ethyl acetate/hexanes, or acetone/water. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

    • Column Chromatography: If recrystallization is ineffective due to closely related impurities, silica gel chromatography may be necessary. A polar eluent system, such as ethyl acetate/hexanes with a small amount of acetic acid (0.5-1%), is typically required to ensure the carboxylic acid elutes properly without excessive streaking on the column.

Frequently Asked Questions (FAQs)

FAQ 1: Are there alternative, modern synthetic routes I should consider?

Yes. While the Knoevenagel condensation is a robust classical method, modern transition-metal-catalyzed reactions have been developed. For instance, a rhodium(III)-catalyzed C-H activation/[3 + 3] annulation cascade has been reported for the synthesis of 2H-chromene-3-carboxylic acids.[5][6] This method uses N-phenoxyacetamides and methyleneoxetanones. While it involves more complex starting materials, it can offer high efficiency and broad substrate tolerance under mild conditions.[5]

FAQ 2: Can microwave-assisted synthesis improve my results?

Microwave irradiation is an excellent technique to explore for this synthesis. It can dramatically reduce reaction times and often improve yields by minimizing the formation of side products that occur during prolonged heating.[7] A solvent-free Knoevenagel condensation under microwave irradiation is a particularly promising green chemistry approach to investigate.[4]

FAQ 3: How does the electron-withdrawing chloro group on the salicylaldehyde ring affect the reaction?

The chlorine atom at the 5-position is an electron-withdrawing group. This has two main effects:

  • Increased Acidity: It increases the acidity of the phenolic hydroxyl group, which can facilitate the initial cyclization step.

  • Aldehyde Reactivity: It makes the aldehyde carbonyl carbon more electrophilic, which can accelerate the initial nucleophilic attack by the enolate of the active methylene compound. In general, electron-withdrawing groups on the salicylaldehyde can be beneficial for the reaction rate, though they can also influence the propensity for certain side reactions.[5]

Experimental Protocols

Protocol 1: Small-Scale Reaction Optimization for Knoevenagel Condensation

This protocol outlines a parallel approach to efficiently screen four key reaction conditions.

Materials:

  • 5-chlorosalicylaldehyde

  • Diethyl malonate

  • Catalysts: Piperidine, L-proline

  • Solvents: Anhydrous Ethanol, Anhydrous Toluene

  • Four small reaction vials with stir bars and caps

  • Heating block with temperature control

  • TLC plates and chamber

Procedure:

  • Setup: Label four vials (1-4). To each vial, add 5-chlorosalicylaldehyde (e.g., 100 mg, 1 equiv).

  • Add Reagents:

    • Vial 1: Add diethyl malonate (1.1 equiv), Ethanol (2 mL), and Piperidine (0.2 equiv).

    • Vial 2: Add diethyl malonate (1.1 equiv), Toluene (2 mL), and Piperidine (0.2 equiv). Equip with a loose cap to allow for water evaporation or use molecular sieves.

    • Vial 3: Add diethyl malonate (1.1 equiv), Ethanol (2 mL), and L-proline (0.1 equiv).

    • Vial 4: Add diethyl malonate (1.1 equiv), Toluene (2 mL), and L-proline (0.1 equiv).

  • Reaction: Place all vials in a heating block set to 60 °C. Stir for 4 hours.

  • Monitoring: After 4 hours, take a small aliquot from each reaction, spot on a TLC plate, and elute with 30% ethyl acetate in hexanes. Visualize under UV light.

  • Analysis: Compare the TLC plates. The condition showing the highest consumption of starting material and the cleanest product spot is the most promising. This condition can then be scaled up and further optimized by adjusting the temperature.

Protocol 2: Product Isolation via Acid Precipitation

This protocol describes the standard workup for isolating the carboxylic acid product.

Procedure:

  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was run in an organic solvent, remove it under reduced pressure using a rotary evaporator.

  • Redissolving: Redissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethanol) or directly add water if the residue is water-miscible.

  • Precipitation: Cool the solution in an ice-water bath (0-5 °C). With vigorous stirring, slowly add 1M HCl dropwise. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2.

  • Digestion: A solid precipitate should form. Continue stirring the cold slurry for an additional 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of cold hexanes to aid in drying.

  • Drying: Dry the solid product under vacuum to a constant weight. The material can then be further purified by recrystallization.

References

  • Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (n.d.). MDPI. Retrieved from [Link]

  • Optimization of the reaction conditions. a. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of conditions for Knoevenagel condensation reaction [a]. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization conditions of Knoevenagel condensation reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • The synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[2][4][8]thiadiazol-2-yl)-amide, 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. (2022). ACS Publications. Retrieved from [Link]

  • Catalytic Synthesis of 2H-Chromenes. (2015). MSU Chemistry. Retrieved from [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. (2018). ACS Publications. Retrieved from [Link]

  • Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. (n.d.). ResearchGate. Retrieved from [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). (n.d.). Chemchart. Retrieved from [Link]

  • 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[2][4][8]thiadiazol-2-yl)-amide. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 2H-chromenes: recent advances and perspectives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of chromene and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. (2016). Taylor & Francis Online. Retrieved from [Link]

  • Reaction mechanism of synthesis of Chromene derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • Perkin Reaction - Learn Organic Chemistry like never before. (2018). YouTube. Retrieved from [Link]

  • Perkin Reaction Mechanism. (n.d.). Sathee NEET - IIT Kanpur. Retrieved from [Link]

  • Need help with the Perkin condensation reaction. (2016). Sciencemadness Discussion Board. Retrieved from [Link]

  • Perkin reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of carboxylic acids by chemical treatment and distillation. (1973). Google Patents.
  • A Highly Efficient and Practical Synthesis of Chromene Derivatives Using Ring-Closing Olefin Metathesis. (n.d.). ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Side reactions of 6-Chloro-2H-chromene-3-carboxylic acid with nucleophiles

Technical Support Center: 6-Chloro-2H-chromene-3-carboxylic acid Welcome to the technical support center for 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2H-chromene-3-carboxylic acid

Welcome to the technical support center for 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile heterocyclic building block. Here, we address common experimental challenges, provide troubleshooting advice, and explain the chemical principles behind potential side reactions with nucleophiles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yields and Impurity Formation During Amide Coupling

Question: I am attempting to synthesize an amide from 6-Chloro-2H-chromene-3-carboxylic acid and a primary/secondary amine using standard coupling agents (e.g., DCC, HATU), but I'm observing low yields of my desired product and the formation of several byproducts. What is causing this?

Answer: This is a common issue stemming from the inherent reactivity of the 2H-chromene scaffold. While the primary reaction is the desired amide formation at the carboxylic acid, nucleophilic amines can also participate in competing side reactions.

Root Cause Analysis:

The core of the issue lies in the electrophilicity of the C2-C3 double bond. The carboxylic acid group at C3 acts as an electron-withdrawing group, polarizing the double bond and making the C2 position susceptible to nucleophilic attack. This is known as a Michael addition or conjugate addition .[1][2][3]

  • Primary Reaction (Desired): Nucleophilic attack of the amine on the activated carboxylic acid.

  • Side Reaction (Competing): 1,4-conjugate addition of the amine to the C2 position of the chromene ring.

This conjugate addition leads to a saturated chromane derivative, which may be difficult to separate from your target amide and reduces the overall yield.

Visualizing the Competing Pathways dot graph "Competing_Reactions" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="6-Chloro-2H-chromene-3-carboxylic Acid + Amine (R-NH2)"]; Coupling [label="Coupling Agent\n(e.g., HATU, DCC)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredPath [label="Pathway A:\nAmide Coupling", color="#34A853"]; SidePath [label="Pathway B:\nMichael Addition", color="#EA4335"]; Amide [label="Desired Product:\n6-Chloro-2H-chromene-3-carboxamide", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124"]; MichaelAdduct [label="Side Product:\n2-(Alkylamino)-6-chlorochroman-3-carboxylic Acid", shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Start -> Coupling; Coupling -> DesiredPath [label="C3 Carbonyl Attack", color="#34A853"]; Coupling -> SidePath [label="C2 Vinyl Attack", color="#EA4335"]; DesiredPath -> Amide [color="#34A853"]; SidePath -> MichaelAdduct [color="#EA4335"]; } enddot Caption: Competing reaction pathways for amines with the target acid.

Troubleshooting & Mitigation Protocol:

To favor the desired amide coupling over the Michael addition, the strategy is to enhance the reactivity of the carboxylic acid while minimizing the availability of the free amine for conjugate addition.

Recommended Protocol: Controlled Amide Coupling

  • Activation First: In a dry, inert atmosphere (N₂ or Ar), dissolve 6-Chloro-2H-chromene-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Cool the solution to 0 °C.

  • Add Coupling Agent: Add your chosen coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq). Stir for 15-30 minutes at 0 °C to form the activated ester in situ.

  • Slow Amine Addition: Dissolve the amine (1.0-1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Proceed with a standard aqueous work-up to quench the reaction and remove water-soluble reagents.

Why this works: By pre-activating the carboxylic acid, you create a highly electrophilic species. The subsequent slow addition of the amine ensures its concentration is kept low at any given time, statistically favoring the faster reaction at the highly activated carbonyl center over the conjugate addition.[4][5][6]

ParameterStandard ProtocolRecommended ProtocolRationale
Reagent Addition All reagents mixed at onceSequential: Acid + Coupler, then slow amine additionMinimizes free amine concentration to disfavor Michael addition.
Temperature Often Room TempStart at 0 °C, then warmLower temperature reduces the rate of the Michael addition side reaction.
Base May use excess amineNon-nucleophilic base (DIPEA)Prevents the amine from acting as both a nucleophile and a base.
Issue 2: Ring Instability and Decomposition under Basic Conditions

Question: I'm using a strong base like sodium hydroxide or potassium tert-butoxide for a reaction, and my starting material appears to be decomposing, leading to a complex mixture and discoloration. What is the degradation pathway?

Answer: The 2H-chromene ring system is sensitive to strong bases and certain nucleophiles, which can induce ring-opening or other rearrangements.

Root Cause Analysis:

  • Base-Induced Ring Opening: Strong bases can catalyze the opening of the pyran ring. This can proceed through the formation of ortho-quinone methide intermediates, which are highly reactive and can polymerize or react with other species in the mixture.[7]

  • Nucleophilic Aromatic Substitution (SNAr): While less common under mild conditions, strong nucleophiles at elevated temperatures can displace the chlorine atom on the aromatic ring.[8][9] The electron-donating nature of the ether oxygen slightly deactivates the ring for SNAr compared to systems with strong electron-withdrawing groups, but the reaction is still possible under forcing conditions.[9][10]

  • Photochemical Ring Opening: Chromenes are known to undergo photochemical ring-opening, especially when exposed to UV light.[11][12] While not a reaction with a nucleophile, laboratory light exposure during a long reaction can contribute to degradation.

Visualizing the Degradation Pathway dot digraph "Degradation_Pathways" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="6-Chloro-2H-chromene-3-carboxylic Acid"]; StrongBase [label="Strong Base\n(e.g., KOtBu)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RingOpening [label="Ring Opening", color="#EA4335"]; Intermediate [label="ortho-Quinone Methide\nIntermediate", shape=box, style="rounded,dashed"]; Decomposition [label="Decomposition/\nPolymerization", shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", color="#FBBC05"]; SNAr_Product [label="6-Nu-2H-chromene-3-carboxylic Acid", shape=box, style="rounded,filled", fillcolor="#FEF7E0", fontcolor="#202124"];

// Edges Start -> StrongBase; StrongBase -> RingOpening [label="Pathway 1", color="#EA4335"]; RingOpening -> Intermediate; Intermediate -> Decomposition; StrongBase -> SNAr [label="Pathway 2\n(Harsh Conditions)", color="#FBBC05"]; SNAr -> SNAr_Product; } enddot Caption: Potential degradation pathways under strongly basic conditions.

Troubleshooting & Mitigation Protocol:

  • Choice of Base: If a base is required, use a weaker, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For reactions requiring stronger bases, consider inorganic options like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) at the lowest effective temperature.

  • Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

  • Protect from Light: If the reaction is slow, protect the flask from light by wrapping it in aluminum foil to prevent photochemical side reactions.[11][12]

  • Inert Atmosphere: Reactions involving sensitive intermediates should always be run under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can also cause discoloration.

Issue 3: Unexpected Product Formation - Isomerization to a Coumarin Derivative

Question: During my reaction, I've isolated a product that has the same mass as my expected product but different spectral data (NMR, IR). The data seems consistent with a coumarin (2H-chromen-2-one) scaffold. How did this happen?

Answer: The conversion of a 2H-chromene to a coumarin is an oxidation reaction. This can occur if your reaction conditions inadvertently introduce an oxidant or if an intermediate is susceptible to air oxidation.

Root Cause Analysis:

The 2H-chromene ring can be oxidized to the corresponding aromatic coumarin system. The C4 methylene protons are allylic and benzylic, making them susceptible to abstraction and subsequent oxidation.

  • Mechanism: The reaction likely proceeds via the formation of a radical or cationic intermediate at the C4 position, which is then trapped by an oxidant or undergoes dehydrogenation. Certain reagents or impurities (e.g., trace metals, peroxides in solvents) can catalyze this process, especially at elevated temperatures.

Troubleshooting & Mitigation Protocol:

  • Solvent Purity: Ensure that solvents like THF or diethyl ether are free of peroxides. Use freshly distilled or inhibitor-free solvents.

  • Inert Atmosphere: Meticulously de-gas your reaction mixture and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment. This will prevent air (oxygen) from acting as an oxidant.

  • Reagent Purity: Be mindful of the purity of your reagents. Some commercial reagents may contain metallic impurities that can catalyze oxidation.

  • Temperature Control: Avoid excessive heating, as this can promote oxidative pathways.

By carefully controlling the reaction atmosphere and ensuring the purity of all components, you can effectively prevent the undesired formation of coumarin byproducts.

References

  • The Ring-Opening Reaction of Chromenes: A Photochemical Mode-Dependent Transformation. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • The Ring-Opening Reaction of Chromenes: A Photochemical Mode-Dependent Transformation. Scilit. [Link]

  • Catalytic Synthesis of 2H‑Chromenes. MSU chemistry. [Link]

  • Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. ChemRxiv. [Link]

  • Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A New Pathway to 3-Hetaryl-2-oxo-2H-chromenes: On the Proposed Mechanisms for the Reaction of 3-Carbamoyl-2-iminochromenes with Dinucleophiles. MDPI. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters - ACS Publications. [Link]

  • Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega. [Link]

  • Synthesis of 2-substituted chromenes via ring-closing metathesis and stable 1-benzopyrylium ions. Unknown Source. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. [Link]

  • The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. MDPI. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Unknown Source. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. [Link]

  • Reactions of Amines. Unknown Source. [Link]

  • Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Synthesis of 2 H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PubMed. [Link]

  • 20.1: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Amine Synthesis Reactions. YouTube. [Link]

  • (PDF) A Planar Five‐Membered Aromatic Ring Stabilized by Only Two π‐Electrons. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 6-Chloro-2H-chromene-3-carboxylic Acid

Welcome to the technical support center for the purification of 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of 6-Chloro-2H-chromene-3-carboxylic acid?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] For 6-Chloro-2H-chromene-3-carboxylic acid, a polar protic solvent like ethanol is a good starting point, as indicated by its use in determining the melting point of the related compound, 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid.[2][3] Due to the carboxylic acid functional group, other polar solvents such as acetic acid or solvent mixtures like ethanol/water can also be effective.[4][5] A systematic solvent screening is always recommended to determine the optimal solvent or solvent system for your specific sample, as impurities can affect solubility.

Q2: What is the expected melting point of pure 6-Chloro-2H-chromene-3-carboxylic acid?

A2: The literature reports the melting point of the closely related and more stable tautomer, 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid, to be approximately 193 °C when recrystallized from ethanol.[2][3] A sharp melting point within a narrow range (e.g., ± 1 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: How can I be sure that my recrystallization was successful?

A3: The success of a recrystallization is determined by both the purity and the yield of the recovered material. Purity can be assessed by techniques such as:

  • Melting Point Analysis: A sharp melting point close to the literature value is a primary indicator of purity.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopy: NMR, IR, and Mass Spectrometry can confirm the chemical identity and purity of the compound.

The yield is calculated as the percentage of the pure compound recovered from the crude material. A successful recrystallization balances high purity with an acceptable yield.

Q4: Are there any specific safety precautions I should take when recrystallizing 6-Chloro-2H-chromene-3-carboxylic acid?

A4: Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The compound is classified as an irritant.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] It is also advised to wear suitable protective clothing and eye/face protection.[2] All heating of flammable organic solvents should be done using a heating mantle or a steam bath in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 6-Chloro-2H-chromene-3-carboxylic acid and provides practical solutions.

Problem 1: The compound "oils out" instead of forming crystals.

Cause: "Oiling out" happens when the compound separates from the solution as a liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is supersaturated to a high degree.[6] Impurities can also lower the melting point of the compound, making it more prone to oiling out.[6]

Solutions:

  • Lower the Cooling Temperature: If the compound has oiled out, try to cool the solution further in an ice bath. The lower temperature may induce crystallization of the oil.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[7] This can create nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[6]

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the "good" solvent to decrease the saturation level.[6] Allow it to cool more slowly.

  • Change the Solvent System: If oiling out persists, consider using a lower-boiling point solvent or a different solvent mixture.[6]

Problem 2: Very low or no crystal yield after cooling.

Cause: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.[6] This can be due to several factors:

  • Using too much solvent.[6]

  • Cooling the solution too rapidly.[6]

  • Incomplete precipitation.[6]

  • Premature crystallization during hot filtration.[8]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[6]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7][8] This promotes the formation of larger, purer crystals and maximizes the yield.

  • Evaporate Excess Solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.

  • Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath to maximize precipitation.[6]

  • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.[8]

Problem 3: The recrystallized product is still impure.

Cause: Impurities can be trapped within the crystal lattice during rapid crystal growth or may co-crystallize if they have similar solubility properties to the desired compound.[6]

Solutions:

  • Slow Down Crystal Growth: Rapid cooling leads to smaller, less pure crystals.[6] Allow the solution to cool slowly to room temperature.

  • Perform a Second Recrystallization: A second recrystallization of the purified material can often remove stubborn impurities.[6]

  • Wash the Crystals: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Consider a Different Solvent: If an impurity has very similar solubility properties in the chosen solvent, a different solvent or solvent system may be necessary to achieve separation.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 6-Chloro-2H-chromene-3-carboxylic acid
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol) where the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude 6-Chloro-2H-chromene-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[8]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[7][8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Data Presentation

Table 1: Solubility Characteristics of Carboxylic Acids in Common Recrystallization Solvents

SolventPolaritySuitability for Carboxylic AcidsComments
WaterHighGood for some polar carboxylic acids.[5]Can be effective if the compound is sufficiently polar.[4]
EthanolHighGenerally a good choice.[4]Often used for recrystallizing coumarin derivatives.[2][3]
Acetic AcidHighSuitable for many carboxylic acids.[5]Can be difficult to remove completely from the final product.
Ethyl AcetateMediumCan be effective.[4]A good "first-pass" solvent for many organic compounds.
TolueneLowGood for less polar carboxylic acids.[9]May require a co-solvent for more polar compounds.
HexaneLowGenerally a poor solvent for carboxylic acids.[4]Can be used as an anti-solvent in a two-solvent system.

This table provides general guidance. Experimental verification is essential.

Visualizations

Diagram 1: Troubleshooting Logic for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oil Oiling Out? crystals->oil No success Successful Purification crystals->success Yes reheat_add_solvent Re-heat & Add More Solvent oil->reheat_add_solvent Yes slow_cool Cool More Slowly oil->slow_cool No, but low yield change_solvent Change Solvent System oil->change_solvent Persistent Oiling low_yield Low Yield? impure Product Impure? low_yield->impure No end End low_yield->end Acceptable impure->end No second_recrys Perform Second Recrystallization impure->second_recrys Yes success->low_yield reheat_add_solvent->cool slow_cool->cool change_solvent->start second_recrys->start

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemchart. 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). Available at: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Unknown. Crystallization Solvents.pdf. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ACS Publications - The Journal of Organic Chemistry. Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. Available at: [Link]

  • Unknown. Recrystallization. Available at: [Link]

  • University of Alberta. Recrystallization - Single Solvent. Available at: [Link]

  • PMC. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Available at: [Link]

  • Chem-Impex. 6,8-Dichloro-2H-chromene-3-carboxylic acid. Available at: [Link]

  • The Student Room. How to purify a carboxylic acid by recrystallisation?. Available at: [Link]

  • ChemBK. 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid. Available at: [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 6-Chloro-2H-chromene-3-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with 6-Chloro-2H-chromene-3-carboxylic acid. This molecule,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with 6-Chloro-2H-chromene-3-carboxylic acid. This molecule, while a valuable synthetic intermediate, frequently presents significant solubility challenges that can impede reaction progress and complicate purification. This document provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles and achieve your synthetic goals.

Section 1: Foundational Understanding & Frequently Asked Questions (FAQs)

Understanding the Solubility Profile

6-Chloro-2H-chromene-3-carboxylic acid (Molecular Formula: C₁₀H₇ClO₃) possesses a rigid, bicyclic chromene core and two key functional groups: a carboxylic acid (-COOH) and a chloro (-Cl) substituent.[1] This structure creates a molecule with dichotomous polarity. The carboxylic acid group is polar and capable of hydrogen bonding, while the chlorinated aromatic ring system is predominantly non-polar and hydrophobic.[2][3] This internal polarity conflict is the primary reason for its limited solubility in many common organic solvents.

In solid form, the carboxylic acid moieties can form strong intermolecular hydrogen-bonded dimers, further increasing the energy required to solvate individual molecules and contributing to its relatively high melting point and low solubility.[4]

Frequently Asked Questions

Q1: My 6-Chloro-2H-chromene-3-carboxylic acid isn't dissolving in my chosen reaction solvent. What are the first things I should try?

A1: Start with the simplest physical methods. First, ensure your starting material is finely powdered to maximize surface area, which can aid the rate of dissolution.[5] Gentle heating of the mixture with stirring is a standard next step, as solubility for most solids increases with temperature. If these fail, a systematic solvent screening or the use of a co-solvent system is recommended.

Q2: Is it a good idea to simply add a large excess of solvent to dissolve the compound?

A2: While this can work, it has significant drawbacks. Highly dilute reaction mixtures often exhibit slow reaction kinetics, potentially leading to incomplete conversions or the formation of side products over extended reaction times. It also increases solvent cost and waste and makes product isolation and purification more challenging. This approach should be a last resort after other optimization strategies have been explored.

Q3: How does pH modification affect the solubility of this compound?

A3: This is one of the most powerful techniques for this specific molecule. As a carboxylic acid, it is relatively acidic. Adding a base will deprotonate the -COOH group to form a carboxylate salt (-COO⁻). This ionic salt is significantly more polar than the neutral acid, dramatically increasing its solubility in polar solvents like DMF, DMSO, or even alcohols. This is a cornerstone of troubleshooting for this class of compounds.

Q4: Can I use sonication to help dissolve my material?

A4: Yes, sonication is an excellent technique for enhancing dissolution rates.[5] The ultrasonic waves create micro-cavitations that help break apart solid agglomerates and increase solvent-solute interaction at the surface. This can often achieve dissolution at a lower temperature than heating alone, which is beneficial for thermally sensitive substrates.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems with causal explanations and actionable solutions.

Scenario 1: The compound is poorly soluble in standard aprotic solvents (e.g., DCM, THF, Acetonitrile) at room temperature.

  • Underlying Cause: The solvent polarity is insufficient to overcome the strong intermolecular forces (hydrogen-bonded dimers) of the solid-state carboxylic acid.

  • Solution A: Switch to Polar Aprotic Solvents: High-polarity aprotic solvents are often the best starting point.

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

    • Rationale: These solvents are excellent hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate both the polar carboxylic acid group and the non-polar ring system.

  • Solution B: In Situ Salt Formation: This is the preferred chemical approach for reactions tolerant of basic conditions.

    • Method: Suspend the carboxylic acid in your reaction solvent (e.g., Acetonitrile, THF, or DMF). Add 1.0-1.2 equivalents of a non-nucleophilic organic base such as Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Stir for 15-30 minutes.

    • Expected Observation: The suspension should clarify as the highly soluble carboxylate salt is formed. You can then proceed by adding your other reagents.

    • Expert Insight: This technique is particularly effective for subsequent amidation or alkylation reactions.

Scenario 2: The compound dissolves upon heating but precipitates out of solution when the reaction is cooled or as a co-reagent is added.

  • Underlying Cause: The solution was likely saturated or supersaturated at the higher temperature. Cooling reduces the solubility limit, causing precipitation. Alternatively, adding a less polar co-reagent can decrease the overall solvent polarity, forcing the compound out of solution.

  • Solution A: Maintain Reaction Temperature: If the reaction can be safely run at the higher temperature, maintain it throughout the addition of reagents and for the duration of the reaction. Consider the thermal stability of all reactants and products.

  • Solution B: Employ a Co-Solvent System: Instead of relying on a single solvent, use a mixture. Start by dissolving the compound in a minimal amount of a strong solvent (e.g., DMF or DMSO). Then, slowly add this solution to your main reaction solvent (e.g., THF) which contains the other reagents, possibly at an elevated temperature. This can maintain solubility while providing the desired reaction environment.

Scenario 3: The reaction is clean but stalls or gives low yields, suggesting poor reactant availability.

  • Underlying Cause: Even if the compound appears to dissolve, the actual concentration in solution may be too low for efficient bimolecular reactions to occur. The dissolution rate may be slower than the reaction rate, making solubility the rate-limiting factor.

  • Solution: Activate and Solubilize Concurrently: This is critical for reactions like amidations and esterifications.

    • Method for Amidation: In a solvent like DMF or DCM, suspend the carboxylic acid. Add your coupling agents (e.g., EDC/HOBt or HATU) and the base (e.g., DIPEA). The base will form the soluble salt, while the coupling agent activates the carboxylate in situ to form a highly reactive intermediate. This intermediate is often more soluble and is consumed immediately by the amine, driving the equilibrium forward.[6]

    • Rationale: This approach avoids relying on the free acid's intrinsic solubility by converting it to a more soluble, reactive species directly within the reaction mixture.

Solubility Summary Table
SolventTypePredicted Solubility of 6-Chloro-2H-chromene-3-carboxylic acidNotes
WaterPolar ProticVery LowA related compound has a reported water solubility of ~415 mg/L.[7] Will dissolve in aqueous base.
Methanol / EthanolPolar ProticSlightly SolubleSolubility increases with heat. Can be used for Fischer esterification where the alcohol is also a reagent.[8][9]
Dichloromethane (DCM)AproticLowMay improve with addition of a base or conversion to an acid chloride.
Tetrahydrofuran (THF)Polar AproticLow to ModerateOften requires heating. A common solvent for reactions, but may need a co-solvent.
Acetonitrile (MeCN)Polar AproticLow to ModerateBetter than DCM/THF but often requires heat or base.
AcetonePolar AproticModerateA bromo-analog is reported to be soluble in acetone.[10]
Dimethylformamide (DMF)Polar AproticHighExcellent choice for achieving high concentrations.
Dimethyl sulfoxide (DMSO)Polar AproticHighExcellent choice, but can be difficult to remove and may interfere with some reactions.
Toluene / HexanesNon-polarInsoluble"Like dissolves like" principle predicts poor solubility due to the polar carboxylic acid group.[5]

Section 3: Optimized Experimental Protocols

Protocol 1: General Workflow for Solubility Testing & Enhancement

This workflow provides a logical sequence for tackling solubility issues head-on.

G start Start: Suspend 0.1 mmol of Acid in 0.5 mL of chosen reaction solvent stir Stir vigorously at RT for 15 min. Observe. start->stir is_soluble1 Is it fully dissolved? stir->is_soluble1 heat Heat mixture to 60°C or gentle reflux. Observe. is_soluble1->heat No success Proceed with Reaction is_soluble1->success Yes is_soluble2 Is it fully dissolved? heat->is_soluble2 cosolvent Cool. Add minimal high-polarity co-solvent (e.g., 10% v/v DMF). Observe. is_soluble2->cosolvent No is_soluble2->success Yes, at Temp is_soluble3 Is it fully dissolved? cosolvent->is_soluble3 base If reaction chemistry allows, add 1.1 eq. of base (e.g., DIPEA). Stir at RT. is_soluble3->base No is_soluble3->success Yes is_soluble4 Is it fully dissolved? base->is_soluble4 is_soluble4->success Yes fail Re-evaluate Solvent Choice. Consider derivatization. is_soluble4->fail No

Caption: Decision workflow for systematic solubility enhancement.

Protocol 2: Optimized Amide Coupling Reaction

This protocol leverages in situ salt formation to ensure solubility and reactivity.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 6-Chloro-2H-chromene-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a target concentration of 0.1-0.2 M. Stir to form a suspension.

  • Solubilization & Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 10-15 minutes. The suspension should become a clear solution as the carboxylate salt forms. Add your chosen amine (1.1 eq) followed by HATU (1.1 eq).

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Typical reaction times are 2-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and perform aqueous washes with dilute HCl, saturated NaHCO₃, and brine to remove DMF and unreacted materials.[11] Dry the organic layer, filter, and concentrate in vacuo. Purify the crude product via column chromatography.

Visualizing the Key to Solubility: Salt Formation

The conversion of the neutral, poorly soluble carboxylic acid to its ionic, highly soluble carboxylate salt is the most effective chemical strategy for overcoming solubility issues in polar aprotic solvents.

G cluster_0 Poorly Soluble State cluster_1 Highly Soluble State Acid R-COOH (Suspended Solid / Low Concentration) Base + Base (e.g., DIPEA) Salt R-COO⁻   B-H⁺ (Dissolved Ionic Salt) Salt->Acid Protonation Base->Salt Deprotonation

Sources

Optimization

Technical Support Center: Catalyst Selection for Optimizing 6-Chloro-2H-chromene-3-carboxylic Acid Derivatization

Welcome to the technical support guide for the derivatization of 6-Chloro-2H-chromene-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 6-Chloro-2H-chromene-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. The unique electronic and steric properties of this chromene derivative can present challenges in achieving high-yield, high-purity products. This guide provides in-depth, experience-based answers to common troubleshooting scenarios and frequently asked questions regarding catalyst selection for esterification and amidation reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions to get your synthesis back on track.

Question 1: My reaction shows low or no conversion to the desired ester/amide product. What are the likely causes and how can I fix it?

This is the most common issue and typically points to one of three areas: catalyst choice/deactivation, suboptimal reaction conditions, or competing side reactions.

Potential Cause 1: Inappropriate Catalyst or Coupling Reagent The carboxylic acid on the 6-Chloro-2H-chromene scaffold is moderately reactive. The choice between a classic acid catalyst for esterification or a modern coupling reagent for amidation is critical.

  • For Esterification: If you are using a standard Fischer-Esterification with a catalytic amount of sulfuric acid (H₂SO₄) or tosic acid (TsOH) and seeing low conversion, the issue is often equilibrium.[1] These reactions are reversible, and the water produced can hydrolyze the ester back to the starting material.[1]

    • Solution: Ensure you are using the alcohol reactant as the solvent (in large excess) to push the equilibrium forward. Alternatively, employ a method to remove water as it forms, such as a Dean-Stark apparatus.

  • For Amidation: Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2] An activating agent (coupling reagent) is necessary. If your chosen coupling reagent (e.g., DCC, EDC) is failing, it may be forming a highly reactive intermediate that is susceptible to side reactions or is not potent enough for your specific amine.

    • Solution: Switch to a more robust coupling system. Uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often more efficient than carbodiimides for moderately hindered substrates.[3] They form a less reactive, more selective active ester intermediate, which can lead to higher yields.[3]

Potential Cause 2: Catalyst Deactivation by Moisture Many derivatization reagents are highly sensitive to moisture.[4] Carbodiimides (DCC, EDC) and uronium salts (HATU) will readily react with water, rendering them inactive for the desired transformation.

  • Solution: This is a critical parameter.

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF and DCM are notoriously hygroscopic.

    • Inert Atmosphere: Run the reaction under nitrogen or argon, especially when using sensitive reagents.

Potential Cause 3: Suboptimal Reaction Conditions Temperature, reaction time, and solvent choice play a pivotal role.

  • Solution:

    • Temperature: While many modern coupling reactions proceed at room temperature, sterically hindered amines or alcohols may require gentle heating (40-50 °C). Conversely, excessive heat can cause degradation of the chromene core or the coupling reagent.

    • Solvent: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are standard.[2] Ensure your starting materials are fully soluble.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

Question 2: I am observing significant impurity peaks in my crude product analysis. What are these side products and how can I prevent them?

The formation of side products is often linked to the reactivity of the intermediates generated during the coupling process.

Potential Cause 1: O-Acylisourea Rearrangement (with Carbodiimides) When using carbodiimides like DCC or EDC, the primary active intermediate is an O-acylisourea. This species is highly reactive and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is often difficult to remove via chromatography.

  • Solution: Add a nucleophilic trapping agent such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5] These additives react with the O-acylisourea to form a more stable active ester intermediate, which then cleanly reacts with the amine, significantly suppressing the formation of the N-acylurea byproduct.[5]

Potential Cause 2: Racemization If your amine or alcohol nucleophile contains a chiral center, the reaction conditions can sometimes lead to racemization, particularly at the alpha-carbon of N-protected amino acids.

  • Solution:

    • Use Additives: The addition of HOAt or HOBt is known to suppress racemization.

    • Choose the Right Reagent: Uronium reagents like HATU are generally considered superior in preventing racemization compared to carbodiimides alone.

    • Control the Base: Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[3] Keep the temperature low (0 °C to room temperature).

Potential Cause 3: Dimerization/Polymerization In some cases, particularly with bifunctional molecules or under harsh conditions, you might observe the formation of dimers or oligomers.

  • Solution: Employ high-dilution conditions. By slowly adding one reactant to a dilute solution of the other, you favor the intramolecular or desired intermolecular reaction over oligomerization.

Frequently Asked Questions (FAQs)

Q1: What are the best first-line catalyst choices for simple esterification of 6-Chloro-2H-chromene-3-carboxylic acid with a primary alcohol like ethanol or methanol?

For simple, non-sensitive primary alcohols, the Fischer-Speier esterification remains a cost-effective and robust choice.[1][6]

  • Recommended Catalyst: A catalytic amount (1-5 mol%) of a strong protic acid such as concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH).

  • Mechanism: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

  • Key Consideration: The reaction is an equilibrium. To achieve high yields (>90%), you must use a large excess of the alcohol (often as the solvent) and/or remove the water byproduct.[1]

Q2: I need to form an amide with a sensitive or expensive amine. Which coupling reagents are recommended?

For sensitive substrates where yield and purity are paramount, modern peptide coupling reagents are the authoritative choice.

  • Top Recommendation: HATU

    • Why it works: HATU, in the presence of a non-nucleophilic base like DIPEA, efficiently activates the carboxylic acid. It is highly effective, fast, and known for low levels of side reactions and racemization.[3] It is a go-to reagent for challenging amide couplings.

  • Alternative Recommendation: EDC in combination with an additive.

    • Why it works: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which means the urea byproduct is easily removed with an aqueous workup.[5] It is crucial to use it with an additive like HOAt to improve efficiency and prevent side reactions. The EDC/HOAt/DIPEA system has been shown to be highly effective for a wide range of carboxylic acids.[5]

Q3: Is a base always necessary for amide coupling reactions?

Yes, a base is fundamentally required for nearly all modern amide coupling protocols.[2] It serves two critical functions:

  • Neutralization: Coupling reagents like HATU or the activation of acids with EDC release a proton (acid). A base is needed to neutralize this acid. Without it, the amine nucleophile would be protonated to its non-nucleophilic ammonium salt, effectively halting the reaction.

  • Carboxylate Formation: In some mechanisms, the base deprotonates the carboxylic acid to form a carboxylate anion, which is the initial nucleophile that attacks the coupling reagent.

Always use a tertiary amine base, typically a hindered one like DIPEA or a simple one like Triethylamine (TEA) , in at least stoichiometric amounts relative to the carboxylic acid.

Data & Protocols

Table 1: Comparative Overview of Common Amide Coupling Reagents
Reagent SystemActivating AgentAdditiveBaseKey ByproductProsCons
Carbodiimide EDC or DCCHOAt or HOBtDIPEAWater-soluble urea (EDC) or insoluble urea (DCC)Cost-effective; easy byproduct removal (EDC)Slower than uronium salts; risk of N-acylurea side product without additive
Uronium Salt HATU or HBTUNone neededDIPEATetramethylurea (water-soluble)Very fast and high yielding; low racemization riskMore expensive; can be moisture sensitive
Phosphonium Salt PyBOPNone neededDIPEATriphenylphosphine oxideHigh efficiency; good for solid-phase synthesisByproduct can be difficult to remove chromatographically
Boron-Based B(OCH₂CF₃)₃None neededNoneTrifluoroethanolWorks directly without a separate base; simple workup[8]May require elevated temperatures; newer method
Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add 6-Chloro-2H-chromene-3-carboxylic acid (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., ethanol) in large excess to act as the solvent (e.g., 0.2-0.5 M concentration).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2 mol%) dropwise while stirring.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester via flash column chromatography on silica gel.

Protocol 2: High-Efficiency Amide Coupling Using HATU

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add 6-Chloro-2H-chromene-3-carboxylic acid (1.0 eq) and dissolve it in an anhydrous aprotic solvent (e.g., DMF or DCM, to 0.1 M).

  • Reagent Addition: Add HATU (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.5 eq) and stir the mixture for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.

  • Nucleophile Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product by flash column chromatography.

Visualized Workflows

Catalyst Selection Workflow

G start Start: Derivatize 6-Chloro-2H-chromene-3-carboxylic acid derivative_type What is the desired derivative? start->derivative_type ester Ester derivative_type->ester Ester amide Amide derivative_type->amide Amide ester_sensitivity Is the alcohol substrate sensitive or expensive? ester->ester_sensitivity amide_complexity Is the amine sterically hindered or prone to racemization? amide->amide_complexity fischer Use Fischer Esterification (H₂SO₄/TsOH catalyst) ester_sensitivity->fischer No coupling_ester Use Coupling Reagent (e.g., EDC/DMAP) with alcohol ester_sensitivity->coupling_ester Yes edc_amide Use EDC/HOAt + DIPEA amide_complexity->edc_amide No hatu_amide Use HATU + DIPEA amide_complexity->hatu_amide Yes

Caption: A decision-making workflow for selecting the appropriate catalyst system.

Troubleshooting Flowchart for Low Reaction Yield

G start Low Yield Observed check_moisture Were anhydrous conditions rigorously maintained? start->check_moisture fix_moisture Solution: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. check_moisture->fix_moisture No check_reagents Is the coupling reagent appropriate for the substrate? check_moisture->check_reagents Yes success Yield Improved fix_moisture->success fix_reagents Solution: For amides, consider switching from a carbodiimide to a more potent uronium salt like HATU. check_reagents->fix_reagents No check_conditions Have reaction parameters (time, temp) been optimized? check_reagents->check_conditions Yes fix_reagents->success fix_conditions Solution: Monitor reaction by TLC/LC-MS to find optimal endpoint. Consider gentle heating for hindered substrates. check_conditions->fix_conditions No check_conditions->success Yes, problem persists. Contact advanced support. fix_conditions->success

Caption: A logical troubleshooting flowchart for diagnosing low reaction yield.

References

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  • AlphaGalileo. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Gini, A. et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health (NIH). Available at: [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[5][9][10]thiadiazol-2-yl)-amide, 3. Available at: [Link]

  • Yoshida, K. et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. National Institutes of Health (NIH). Available at: [Link]

  • ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. Available at: [Link]

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  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Available at: [Link]

  • National Institutes of Health (NIH). (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available at: [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • Chemchart. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). Available at: [Link]

  • Taylor & Francis Online. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • ResearchGate. (2012). Derivatization reactions and reagents for gas chromatography analysis. Available at: [Link]

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  • National Institutes of Health (NIH). (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • International Union of Crystallography. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • ResearchGate. (2020). 3-Acetyl-6-chloro-2H-chromen-2-one. Available at: [Link]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Available at: [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Available at: [Link]

  • ResearchGate. (2016). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Available at: [Link]

  • Oakwood Chemical. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid. Available at: [Link]

  • Google Patents. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of 6-Chloro-2H-chromene-3-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Chloro-2H-chromene-3-carboxylic acid. Drawing upon established chemical prin...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Chloro-2H-chromene-3-carboxylic acid. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered when transitioning from laboratory-scale to larger-scale production.

I. Introduction to the Synthesis and Scale-up Considerations

The synthesis of 6-Chloro-2H-chromene-3-carboxylic acid is most commonly achieved via the Knoevenagel condensation of 5-chlorosalicylaldehyde with malonic acid. This reaction is typically catalyzed by a base, with piperidine being a conventional choice. While effective on a lab scale, scaling up this synthesis introduces several challenges related to reaction control, product purity, catalyst removal, and operational safety.

The core transformation is depicted below:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 5-chlorosalicylaldehyde 5-Chlorosalicylaldehyde Target_Molecule 6-Chloro-2H-chromene-3-carboxylic acid 5-chlorosalicylaldehyde->Target_Molecule + Malonic Acid Malonic_acid Malonic Acid Piperidine Piperidine Piperidine->Target_Molecule Catalyzes

Caption: General reaction scheme for the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid.

This guide will address the critical aspects of this process, providing solutions to common problems and ensuring a robust and reproducible scale-up.

II. Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues that may arise during the scale-up synthesis.

Question 1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I improve it?

Answer:

A drop in yield during scale-up is a common issue and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of reactants and catalyst can be challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete conversion and the formation of by-products.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., impeller type and size) and that the stirring speed is optimized for the vessel geometry and reaction volume. Baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control: The Knoevenagel condensation is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled increase in temperature can lead to side reactions, such as decarboxylation of the product, and reduce the overall yield.[1]

    • Solution: Implement a robust temperature control system for your reactor, such as a cooling jacket with a circulating fluid. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to manage the rate of heat generation.[2]

  • Suboptimal Catalyst Loading: The optimal catalyst-to-substrate ratio may differ between small and large-scale reactions.

    • Solution: While a 10 mol% loading of piperidine is often effective, it's advisable to re-optimize this for your specific scale.[3][4] Note that increasing catalyst loading beyond a certain point may not improve the yield and can complicate purification.[3]

Question 2: I am observing a significant amount of a by-product that I believe is the decarboxylated version of my target molecule. How can I prevent this?

Answer:

The formation of 6-chloro-2H-chromene via decarboxylation of the carboxylic acid product is a known issue, particularly at elevated temperatures.

  • Mechanism of Decarboxylation: The carboxylic acid product can lose carbon dioxide, especially when heated, leading to the formation of the corresponding chromene.

G Target_Molecule 6-Chloro-2H-chromene-3-carboxylic acid Decarboxylated_Product 6-Chloro-2H-chromene Target_Molecule->Decarboxylated_Product Heat (Δ) CO2 CO2 Target_Molecule->CO2 Heat (Δ)

Caption: Decarboxylation side reaction.

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. Temperatures above 130°C are known to promote decarboxylation in similar systems.[1]

    • Minimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the starting materials are consumed to avoid prolonged exposure of the product to heat.

    • Choice of Base: While piperidine is effective, consider alternative catalysts that may allow for lower reaction temperatures. L-proline, for instance, has been used successfully in related condensations at moderate temperatures.[5]

Question 3: My final product is difficult to purify, and I suspect it is contaminated with residual piperidine. What is the best way to remove the catalyst on a large scale?

Answer:

Residual piperidine can be challenging to remove due to its basicity and relatively high boiling point.

  • Acid-Base Extraction: This is a classic and effective method for removing basic impurities.

    • Protocol:

      • After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The piperidine will be protonated to form a water-soluble salt (piperidinium chloride) and will partition into the aqueous phase.

      • Separate the aqueous layer.

      • Wash the organic layer with brine to remove any remaining water-soluble impurities.

      • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Crystallization: A well-optimized crystallization protocol can effectively remove piperidine and other impurities.

    • Solution: After the initial work-up, recrystallize the crude product from a suitable solvent system. A mixture of ethanol and water is often effective for this class of compounds.[7]

Question 4: I am concerned about the safety and regulatory aspects of using large quantities of piperidine. Are there any "greener" alternatives?

Answer:

Yes, due to the toxicity and regulatory scrutiny of piperidine, several more environmentally benign catalysts have been developed for the Knoevenagel condensation.[8][9]

Catalyst AlternativeAdvantagesTypical ConditionsReference
L-proline Readily available, non-toxic amino acid.Ethanol, 40-80°C[5]
Diisopropylethylammonium acetate (DIPEAc) Efficient, can lead to high yields.Dichloromethane, reflux[10]
Potassium Phosphate (K3PO4) Inexpensive, mild inorganic base.Ethanol, room temperature[11]
Ionic Liquids (e.g., [Bmim][OAc]) Recyclable, can be used in aqueous media.Water, room temperature[12]
  • Recommendation: For scale-up, L-proline in ethanol is an excellent starting point for a greener process, as it avoids the use of hazardous reagents and solvents.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the scale-up synthesis?

A1: Ethanol is a good choice for scale-up as it is a relatively green solvent, has a convenient boiling point for reflux, and the product often has moderate solubility in it, which can facilitate crystallization upon cooling.[8] Aqueous ethanol can also be effective and may improve the solubility of malonic acid.[13]

Q2: How can I monitor the progress of the reaction on a large scale?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting aldehyde. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is a good starting point for method development.

Q3: What are the key parameters to consider for the final product crystallization?

A3: The key to successful crystallization is to find a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[14]

  • Solvent Selection: Start with solvents like ethanol, isopropanol, or mixtures with water.

  • Cooling Rate: A slow cooling rate generally leads to larger, purer crystals. Rapid cooling can trap impurities.[15]

  • Seeding: Adding a small crystal of the pure product to the supersaturated solution can induce crystallization and lead to a more consistent particle size.

Q4: My isolated product is an off-white or yellowish solid. Is this normal?

A4: Yes, crude 6-Chloro-2H-chromene-3-carboxylic acid is often isolated as a light-colored solid. The color can be due to minor impurities. A successful recrystallization should yield a white to off-white crystalline solid.

IV. Experimental Protocols

Protocol 1: Scale-up Synthesis of 6-Chloro-2H-chromene-3-carboxylic acid using Piperidine Catalyst

  • Materials:

    • 5-chlorosalicylaldehyde

    • Malonic acid

    • Piperidine

    • Ethanol

    • Hydrochloric acid (1M)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 5-chlorosalicylaldehyde (1.0 eq) and ethanol (5-10 volumes).

    • Stir the mixture to dissolve the aldehyde.

    • Add malonic acid (1.1-1.2 eq) to the reactor.

    • Add piperidine (0.1 eq) dropwise to the stirred mixture. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separation funnel and dilute with ethyl acetate.

    • Wash the organic layer with 1M HCl, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude solid from an ethanol/water mixture to afford pure 6-Chloro-2H-chromene-3-carboxylic acid.

Protocol 2: Green Synthesis Alternative using L-proline Catalyst

  • Materials:

    • 5-chlorosalicylaldehyde

    • Malonic acid

    • L-proline

    • Ethanol

  • Procedure:

    • To a reactor, charge 5-chlorosalicylaldehyde (1.0 eq), malonic acid (1.5 eq), L-proline (0.1 eq), and ethanol (5-10 volumes).[5]

    • Heat the mixture to 60-80°C and stir for 4-16 hours, monitoring by TLC/HPLC.

    • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and recrystallize the residue from a suitable solvent.

V. Data Presentation

Table 1: Comparison of Catalysts for Knoevenagel Condensation

CatalystSolventTemperature (°C)AdvantagesDisadvantages
PiperidineEthanol80High yield, fast reactionToxic, regulated, difficult to remove
L-prolineEthanol40-80Green, non-toxic, readily availableMay require longer reaction times
K3PO4EthanolRoom TempMild conditions, inexpensiveMay have lower yield for some substrates
DIPEAcDichloromethane40High efficiencyUses chlorinated solvent

VI. Visualization of Troubleshooting Workflow

G cluster_start cluster_investigation Investigation cluster_solutions Solutions Start Low Yield on Scale-up Check_Mixing Check Mixing Efficiency Start->Check_Mixing Potential Cause Check_Temp Monitor Internal Temperature Start->Check_Temp Potential Cause Check_Catalyst Review Catalyst Loading Start->Check_Catalyst Potential Cause Optimize_Stirring Optimize Stirring/Baffles Check_Mixing->Optimize_Stirring If Inefficient Improve_Cooling Improve Reactor Cooling/ Semi-batch Addition Check_Temp->Improve_Cooling If Exotherm Uncontrolled Optimize_Loading Re-optimize Catalyst Loading Check_Catalyst->Optimize_Loading If Suboptimal

Caption: Troubleshooting workflow for low yield on scale-up.

VII. References

  • Peyrot, C., et al. (2019). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. Molecules, 24(23), 4331. Available at: [Link]

  • Bamoniri, A., et al. (2020). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica, 27(6), 3195-3207. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Optimizing Carboxylic Acid Purification. Available at: Benchchem.com

  • Optimization of the reaction conditions for the synthesis of chromenederivatives. (n.d.). ResearchGate. Available at: [Link]

  • Effect of piperidine loading on yield of 3. (n.d.). ResearchGate. Available at: [Link]

  • Patel, D., et al. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Current Organic Synthesis, 20. Available at: [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Available at: [Link]

  • Reaction scheme of syringaldehyde with malonic acid. (n.d.). ResearchGate. Available at: [Link]

  • Patel, D., et al. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. PubMed. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation with 3,5-Dihydroxybenzaldehyde. Available at: Benchchem.com

  • Khan, A. A., et al. (2014). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Asian Journal of Chemistry, 26(23), 8077-8081. Available at: [Link]

  • Varma, R. S. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. Arkivoc, 2005(5), 59-65. Available at: [Link]

Sources

Optimization

Technical Support Center: Monitoring Reactions of 6-Chloro-2H-chromene-3-carboxylic acid by TLC

Welcome to the technical support guide for Thin-Layer Chromatography (TLC) analysis of reactions involving 6-Chloro-2H-chromene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Thin-Layer Chromatography (TLC) analysis of reactions involving 6-Chloro-2H-chromene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of TLC monitoring for this specific class of compounds. Our goal is to provide actionable, field-tested advice to help you achieve clean, reproducible, and easily interpretable results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when setting up a TLC protocol for 6-Chloro-2H-chromene-3-carboxylic acid.

Q1: What is a good starting solvent system (mobile phase) for this compound?

A1: A medium-polarity solvent system is the best starting point. The carboxylic acid group makes the molecule quite polar, while the chlorinated chromene backbone provides nonpolar character. A mixture of ethyl acetate (EtOAc) and hexanes is highly recommended. Start with a ratio of 30-40% EtOAc in hexanes (e.g., 3:7 or 4:6 v/v) and optimize from there. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the starting material to allow ample room for less polar products to travel further up the plate.[1][2]

Q2: How can I visualize the spots on the TLC plate? My compound is colorless.

A2: 6-Chloro-2H-chromene-3-carboxylic acid has a conjugated system and will be UV-active.[3][4] The primary, non-destructive visualization method should always be a short-wave (254 nm) UV lamp .[3][5] Spots will appear dark against the green fluorescent background of the TLC plate.[3] For secondary, destructive visualization or if a reaction product is not UV-active, a potassium permanganate (KMnO₄) stain is an excellent general-purpose choice, as it reacts with the oxidizable double bond in the chromene ring, appearing as yellow-brown spots on a purple background.[4][6]

Q3: My spots are streaking or "tailing" down the plate. What's causing this and how do I fix it?

A3: Streaking is the most common issue with carboxylic acids on silica gel TLC plates.[7] It occurs because the acidic proton of your compound interacts strongly (via hydrogen bonding) with the slightly acidic silica gel stationary phase, causing the spot to drag unevenly.[7] To fix this, add a small amount (0.5-1% ) of acetic acid or formic acid to your mobile phase.[7][8][9] This creates an acidic environment that suppresses the deprotonation of your carboxylic acid, leading to sharper, well-defined spots.[1][2]

Q4: What is a "co-spot" and why is it essential for reaction monitoring?

A4: A co-spot is a single lane on your TLC plate where you apply both a sample of your starting material and an aliquot of your reaction mixture, spotted directly on top of each other.[10][11] This is critically important to confirm if the spot in your reaction mixture lane is indeed unreacted starting material. If you see a single, sharp spot in the co-spot lane, it confirms the identity. If you see two resolved or an elongated spot, it suggests the product has a very similar Rf to the starting material, and you may need to change your solvent system.[11]

In-Depth Troubleshooting Guide

This section provides detailed solutions to more complex problems you may encounter during your experiments.

Problem 1: My Rf values are consistently too high (spots near the solvent front) or too low (spots near the baseline).
  • Causality: The Rf value is directly controlled by the polarity of the mobile phase relative to your compound and the stationary phase. A high Rf means the mobile phase is too polar, carrying your compound with it too effectively. A low Rf means the mobile phase is not polar enough to move your compound from the baseline.[8]

  • Solution Workflow:

    • If Rf is too high (> 0.8): Your eluent is too polar. Decrease its polarity by increasing the proportion of the nonpolar solvent. For an ethyl acetate/hexanes system, move from 4:6 to 2:8.

    • If Rf is too low (< 0.2): Your eluent is not polar enough. Increase its polarity by increasing the proportion of the polar solvent. For an ethyl acetate/hexanes system, move from 4:6 to 6:4.

    • System Change: If adjusting ratios doesn't provide the desired separation, a change in solvent selectivity may be needed. Substitute ethyl acetate with another polar solvent like acetone or switch the nonpolar solvent to toluene. For example, trying a dichloromethane/methanol system (e.g., 95:5) can provide a different separation profile.[1][8]

Diagram 1: Troubleshooting Rf Value

Rf_Troubleshooting Start Run TLC Plate Observe Observe Rf Value Start->Observe Decision Is Rf in Optimal Range (0.2 - 0.8)? Observe->Decision HighRf Rf is Too High (> 0.8) Decision->HighRf No LowRf Rf is Too Low (< 0.2) Decision->LowRf No End Optimal Separation Decision->End Yes DecreaseP Decrease Solvent Polarity (e.g., add more hexanes) HighRf->DecreaseP Action IncreaseP Increase Solvent Polarity (e.g., add more EtOAc) LowRf->IncreaseP Action DecreaseP->Start IncreaseP->Start TLC_Workflow cluster_prep 1. Preparation cluster_spot 2. Spotting cluster_dev 3. Development & Analysis Prep_Chamber Prepare Chamber: Add mobile phase, add filter paper, and saturate. Elute Develop plate in saturated chamber. Prep_Plate Prepare Plate: Draw baseline with pencil. Label lanes (SM, Co, Rxn). Spot_SM Spot Starting Material (SM) in Lane 1 and 2 (Co). Prep_Plate->Spot_SM Spot_Rxn Spot Reaction Mixture (Rxn) in Lane 3 and 2 (Co). Spot_SM->Spot_Rxn Spot_Rxn->Elute Dry Remove plate, mark solvent front, and air dry. Elute->Dry Visualize_UV Visualize under UV light (254 nm). Dry->Visualize_UV Visualize_Stain Stain with KMnO₄ and gently heat. Visualize_UV->Visualize_Stain Analyze Analyze results: Compare lanes, calculate Rf. Visualize_Stain->Analyze

Caption: Step-by-step workflow for TLC reaction monitoring.

Procedure:

  • Chamber Saturation: Line the inside of the TLC chamber with a piece of filter paper. Add the mobile phase to a depth of ~0.5 cm, ensuring it is below the planned baseline of your TLC plate. Close the lid and let the chamber saturate for 5-10 minutes. This ensures the atmosphere is saturated with solvent vapors, leading to better and more reproducible separation. [7]2. Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate. Mark three small dots on this line for your lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture). [12]3. Spotting:

    • Using a capillary spotter, apply a small spot of your diluted starting material solution to the "SM" and "Co" marks.

    • Using a fresh capillary spotter, apply a small spot of your reaction mixture to the "Rxn" and "Co" marks.

    • Goal: Keep the spots as small and concentrated as possible (1-2 mm diameter). [9]4. Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is vertical and the solvent level does not touch the baseline. Close the lid and allow the solvent to elute up the plate until it is ~1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil. [2] * Allow the plate to air dry completely.

    • View the plate under a UV lamp and circle any visible spots with a pencil.

    • If necessary, dip the plate into the KMnO₄ stain, then gently warm it with a heat gun to develop the spots.

    • Compare the lanes. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot indicates the reaction is progressing.

Data Summary: Solvent Systems

The following table provides starting points for mobile phase selection and the expected effect on Rf values.

Solvent System (v/v)% Acetic AcidExpected Rf of Starting MaterialApplication Notes
2:8 EtOAc/Hexanes0.5%Low (0.1 - 0.25)Good for separating from very nonpolar byproducts.
4:6 EtOAc/Hexanes 0.5% Optimal (0.3 - 0.5) Recommended starting system for most applications.
6:4 EtOAc/Hexanes0.5%High (0.5 - 0.7)Useful if the product is significantly more polar than the starting material.
5:95 MeOH/DCM0.5%VariesAlternative system offering different selectivity. Good for resolving spots with similar Rf in EtOAc/Hexanes.

References

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Online]. Available: [Link]

  • ChemBAM. TLC troubleshooting. [Online]. Available: [Link]

  • UCLA Chemistry. Thin Layer Chromatography. [Online]. Available: [Link]

  • Silver, J. (2013, November 1). Tailing in TLC - can anyone help? ResearchGate. [Online]. Available: [Link]

  • Organic Chemistry @ CU Boulder. TLC Stains. [Online]. Available: [Link]

  • Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Online]. Available: [Link]

  • Bajpai, A. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Beacon Bin. [Online]. Available: [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Online]. Available: [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Online]. Available: [Link]

  • EPFL. TLC Visualization Reagents. [Online]. Available: [Link]

  • Aljawish, A. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. ResearchGate. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Online]. Available: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Online]. Available: [Link]

  • Washington State University. Monitoring Reactions by TLC. [Online]. Available: [Link]

  • The Royal Society of Chemistry. (2017). The Development and Mechanistic Investigation of a Palladium-Catalyzed 1,3-Arylfluorination of Chromenes. [Online]. Available: [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Online]. Available: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585. [Online]. Available: [Link]

  • MEGA Lecture. (2019, April 7). 3 - 0620_s17_qp_22 : Chromatography, Rf Value. YouTube. [Online]. Available: [Link]

Sources

Troubleshooting

Work-up procedures for reactions with 6-Chloro-2H-chromene-3-carboxylic acid

A Guide to Robust Reaction Work-up and Purification Procedures Welcome to the technical support center for 6-Chloro-2H-chromene-3-carboxylic acid. This guide, developed by our senior application scientists, provides in-d...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Robust Reaction Work-up and Purification Procedures

Welcome to the technical support center for 6-Chloro-2H-chromene-3-carboxylic acid. This guide, developed by our senior application scientists, provides in-depth troubleshooting and procedural information for researchers, chemists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, ensuring your work-up procedures are both effective and scientifically sound.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Work-up Principles

Question 1: What is the general strategy for working up a reaction involving 6-Chloro-2H-chromene-3-carboxylic acid as a reactant or product?

The core of any work-up involving this molecule hinges on the acidic nature of its carboxylic acid group. This functional group allows for straightforward separation from neutral or basic compounds using acid-base liquid-liquid extraction.[1][2][3]

A typical workflow involves:

  • Quenching: Neutralizing any reactive reagents.

  • Extraction: Transferring the reaction mixture to a separatory funnel and diluting with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Washing/Purification: Using aqueous solutions (e.g., water, brine, mild base/acid) to remove impurities.

  • Isolation: Drying the organic layer, removing the solvent, and performing final purification (e.g., recrystallization or chromatography).

The specific choices made at each step are critical and depend on the reaction type (e.g., esterification, amide coupling) and the stability of the products.

Question 2: I'm observing an emulsion during my aqueous extraction. How can I resolve this?

Emulsion formation is common when working with complex mixtures containing both organic and aqueous phases, especially when chlorinated solvents are used or when surfactants are inadvertently formed.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.

  • Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets forming the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Section 2: Troubleshooting Specific Reaction Work-ups

Question 3: I've just run a Fischer esterification. What is the correct work-up procedure to isolate my ester and remove the unreacted carboxylic acid and catalyst?

The Fischer esterification is an equilibrium reaction, often driven to completion by using an excess of one reactant (like the alcohol) and an acid catalyst (e.g., H₂SO₄).[4] The work-up must therefore remove both the acid catalyst and the unreacted starting carboxylic acid.

Causality-Driven Protocol: The key is to use a mild base that is strong enough to neutralize the catalytic acid and deprotonate the unreacted 6-Chloro-2H-chromene-3-carboxylic acid, but not so strong that it risks hydrolyzing your newly formed ester product.[1][5] A saturated solution of sodium bicarbonate (NaHCO₃) is ideal for this purpose.

Step-by-Step Work-up Protocol for Fischer Esterification:

  • Cooling: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the mixture with an organic solvent like ethyl acetate. If the alcohol used was the solvent (e.g., ethanol), you may need to first remove most of it under reduced pressure.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Bicarbonate Wash: Carefully add a saturated aqueous solution of NaHCO₃. Caution: This will generate CO₂ gas from the neutralization of the acid catalyst. Vent the separatory funnel frequently to release pressure. Add the bicarbonate solution until gas evolution ceases. This step converts the unreacted carboxylic acid into its water-soluble sodium salt, which partitions into the aqueous layer.[1]

  • Layer Separation: Drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate and other water-soluble impurities.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude ester.

  • Final Purification: Purify the crude product by recrystallization or column chromatography as needed.

Question 4: My amide coupling reaction using DCC/EDC has finished. How do I effectively remove the urea byproduct and other reagents?

Amide bond formation is rarely a direct reaction between a carboxylic acid and an amine due to the formation of an unreactive ammonium carboxylate salt.[6][7] Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid.[7] The primary challenge in the work-up is removing the corresponding urea byproducts (dicyclohexylurea - DCU, or the water-soluble urea from EDC).

Workflow for Amide Coupling Work-up (EDC Example):

EDC is often preferred because its urea byproduct is water-soluble, simplifying the work-up.[8]

  • Acidic Wash: After the reaction, dilute with ethyl acetate and wash with a dilute acid like 1 M HCl or 5% citric acid. This will protonate any unreacted amine and bases like DMAP or HOBt, pulling them into the aqueous layer. Note: Ensure your product is stable to dilute acid.

  • Basic Wash: Next, wash with saturated aqueous NaHCO₃. This will remove any unreacted 6-Chloro-2H-chromene-3-carboxylic acid.

  • Water Wash: Wash with water to remove the water-soluble EDC-urea byproduct. For particularly stubborn separations from DMF or DMSO, multiple large-volume water washes are effective.[9]

  • Brine Wash, Drying, and Concentration: Proceed as described in the esterification protocol.

Troubleshooting DCC Byproduct (DCU) Removal: DCU is notoriously insoluble in many common organic solvents.

  • Filtration: After the reaction (often in DCM or THF), cool the mixture (e.g., in an ice bath) to maximize DCU precipitation, then filter it off.

  • Solvent Choice: If the product is soluble in pentane or hexane, you can concentrate the reaction mixture and triturate the residue with pentane. The non-polar product will dissolve while the polar DCU remains a solid, which can be filtered off.[9]

Section 3: Compound Stability and Purification

Question 5: How stable is the 2H-chromene ring system to acidic and basic work-up conditions?

The 2H-chromene ring is generally stable under the mild acidic and basic conditions used in standard work-ups.[10][11] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided. The primary concerns are:

  • Ring Opening: While not common under work-up conditions, harsh conditions could potentially lead to ring-opening reactions.

  • Decarboxylation: Decarboxylation of α,β-unsaturated carboxylic acids is not as facile as for β-keto acids, but it can occur under harsh thermal or chemical conditions.[12] Standard work-up procedures at room temperature pose a minimal risk.

Always monitor your reactions and work-ups with TLC to check for the appearance of unexpected side products.

Data & Protocols

Table 1: Key Reagent Properties for Work-up Design
Compound/ReagentTypepKaFunction / Comment
6-Chloro-2H-chromene-3-carboxylic acidReactant/Product~4-5 (Est.)Acidic; soluble in mild aqueous base.
Sulfuric Acid (H₂SO₄)Catalyst~ -3Strong acid; must be neutralized.
Triethylamine (Et₃N)Base~10.7Organic base; removed by acidic wash.
Sodium Bicarbonate (NaHCO₃)Base10.3 (pKa of H₂CO₃ is 6.4)Mild aqueous base; ideal for neutralizing strong acids and extracting carboxylic acids without hydrolyzing esters.[1]
Sodium Hydroxide (NaOH)Base~15.7 (pKa of H₂O)Strong base; can cause ester hydrolysis. Use with caution.[5]
Dicyclohexylurea (DCU)Byproduct-Largely insoluble in most solvents except for chlorinated ones.
EDC-UreaByproduct-Water-soluble; easily removed with aqueous washes.[8]
Diagram 1: General Work-up & Purification Workflow

Workup_Workflow cluster_main General Work-up Procedure cluster_washes Aqueous Washing Steps cluster_purification Final Purification Reaction_Mixture Crude Reaction Mixture Quench Quench Reaction (e.g., add water or buffer) Reaction_Mixture->Quench Extraction Dilute with Organic Solvent & Transfer to Sep. Funnel Quench->Extraction Acid_Wash Wash with Dilute Acid (e.g., 1M HCl) Removes basic impurities Extraction->Acid_Wash If basic impurities Base_Wash Wash with Mild Base (e.g., sat. NaHCO3) Removes acidic impurities Extraction->Base_Wash If acidic impurities Acid_Wash->Base_Wash Water_Brine_Wash Wash with Water & Brine Removes water-soluble impurities Base_Wash->Water_Brine_Wash Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Water_Brine_Wash->Drying Filtration Filter Drying Agent Drying->Filtration Concentration Remove Solvent (Rotary Evaporator) Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization If solid Chromatography Column Chromatography Crude_Product->Chromatography If oil or mixture Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A generalized workflow for the work-up and purification of organic reactions.

References

  • Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • General procedures for the purification of Carboxylic acids - LookChem. [Link]

  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1) - Chemchart. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][2][13]thiadiazol-2-yl)-amide - MDPI. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. [Link]

  • Recovery of carboxylic acids from water by precipitation
  • Work up of ester? - ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3) - ResearchGate. [Link]

  • Extraction of carboxylic acids with amine extractants. 3. Effect of temperature, water coextraction, and process considerations - ACS Publications. [Link]

  • Esterification Lab Answers - University of Wisconsin-Milwaukee. [Link]

  • Esterification not Working (Separation) - Reddit. [Link]

  • Synthesis of Carboxylic Acids - University of Calgary. [Link]

  • Reaction Work-Ups - Chemistry LibreTexts. [Link]

  • Esterification: Reflux, Isolation and Purification - YouTube. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents - University of Rochester. [Link]

  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid - ChemBK. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides - ResearchGate. [Link]

  • Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates - ACS Omega. [Link]

  • Synthesis of 2-substituted chromenes via ring-closing metathesis and stable 1-benzopyrylium ions - ScienceDirect. [Link]

  • Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach - European Journal of Chemistry. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions - Crash Course Organic Chemistry. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides - Arkat USA. [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade - ACS Publications. [Link]

  • Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids - ACS Publications. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides - Semantic Scholar. [Link]

  • Catalytic Synthesis of 2H‑Chromenes - MSU Chemistry. [Link]

  • Chromone-3-carboxylic acid - PubChem. [Link]

  • Decarboxylation of Carboxylic Acids - YouTube. [Link]

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Optimization

Stability of 6-Chloro-2H-chromene-3-carboxylic acid under different reaction conditions

Welcome to the technical support center for 6-Chloro-2H-chromene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2H-chromene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using acidic conditions. What could be the cause?

Low yields in acidic media are often attributed to the inherent instability of the 2H-chromene ring system, which contains a vinyl ether moiety. Vinyl ethers are susceptible to acid-catalyzed hydrolysis[1][2][3][4]. The reaction proceeds via protonation of the double bond, followed by the addition of water and subsequent ring opening to form a salicylaldehyde derivative and a ketone. This degradation pathway is a common issue with chromene derivatives under acidic conditions.

To mitigate this, consider using non-aqueous acidic conditions if your reaction chemistry allows, or use the mildest possible acidic catalyst for the shortest possible reaction time. Monitoring the reaction closely by TLC or LC-MS can help in optimizing the conditions to favor your desired product over the degradation products.

Q2: I have observed gas evolution and a loss of my starting material upon heating my reaction mixture. What is happening to my 6-Chloro-2H-chromene-3-carboxylic acid?

The observation of gas evolution, likely carbon dioxide, upon heating is a strong indication of thermal decarboxylation. 6-Chloro-2H-chromene-3-carboxylic acid is an α,β-unsaturated carboxylic acid, and such compounds are known to undergo decarboxylation, particularly at elevated temperatures. The reaction mechanism can proceed through a cyclic transition state, especially if isomerization to a β,γ-unsaturated acid is possible, leading to the loss of CO2 and the formation of a 6-chloro-2H-chromene.

To avoid this, it is recommended to conduct reactions at the lowest effective temperature. If high temperatures are unavoidable, consider protecting the carboxylic acid group as an ester, which is generally more stable to decarboxylation.

Q3: My compound seems to be degrading over time when stored in solution, even at room temperature in the dark. What could be the reason?

If you are observing degradation in solution without exposure to light or significant heat, the stability of 6-Chloro-2H-chromene-3-carboxylic acid may be compromised by the solvent or trace impurities. Protic solvents, especially if slightly acidic or basic, can facilitate the slow hydrolysis of the 2H-chromene ring over time.

For storage, it is advisable to keep the compound as a dry solid in a cool, dark place. If a stock solution is necessary, use a high-purity, dry, aprotic solvent such as anhydrous acetonitrile or THF. Prepare fresh solutions for your experiments whenever possible to minimize the impact of solvent-mediated degradation.

Q4: I am seeing multiple unexpected spots on my TLC plate after my reaction, especially when the reaction is exposed to air. Is 6-Chloro-2H-chromene-3-carboxylic acid sensitive to oxidation?

Yes, 2H-chromene derivatives can be susceptible to oxidation, and exposure to atmospheric oxygen can lead to the formation of various degradation products. The electron-rich double bond in the chromene ring can react with oxygen, especially in the presence of light or metal catalysts, to form hydroperoxides, epoxides, or other oxidative cleavage products.

To prevent oxidative degradation, it is best practice to run reactions under an inert atmosphere, such as nitrogen or argon. Degassing your solvents prior to use can also be beneficial. If your synthesis is particularly sensitive, the addition of a radical inhibitor like BHT might be considered, provided it does not interfere with the desired reaction.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new, more polar spot on TLC during acidic workup. Acid-catalyzed hydrolysis of the 2H-chromene ring.Neutralize the reaction mixture promptly with a mild base (e.g., saturated NaHCO3 solution) at low temperature. Extract the product quickly into an organic solvent.
Loss of starting material with no clear product formation upon heating. Thermal decarboxylation.Reduce the reaction temperature. If possible, perform the reaction at room temperature or below. Consider converting the carboxylic acid to an ester for improved thermal stability.
Discoloration of the compound upon exposure to light. Photochemical degradation.Protect the reaction and the compound from light by using amber glassware or by wrapping the reaction vessel in aluminum foil. Store the compound in the dark.
Formation of a complex mixture of products in the presence of an oxidizing agent. Oxidative degradation of the 2H-chromene ring.If the oxidizing agent is a reagent, consider using a milder oxidant. If the issue is air oxidation, perform the reaction under an inert atmosphere (N2 or Ar).
Inconsistent reaction outcomes in different batches of solvent. Trace amounts of acid, base, or water in the solvent.Use freshly distilled or anhydrous grade solvents. If necessary, pass the solvent through a column of activated alumina to remove impurities.

Degradation Pathways and Mitigation Strategies

Degradation Pathway Triggering Condition Potential Degradation Products Mitigation Strategy
Acid-Catalyzed Hydrolysis Acidic pH (aqueous or protic solvents)2-hydroxy-5-chlorobenzaldehyde, acetoneAvoid acidic aqueous conditions; use non-aqueous acids or mild Lewis acids; minimize reaction time.
Thermal Decarboxylation Elevated temperatures6-Chloro-2H-chromene, CO2Keep reaction temperatures as low as possible; consider esterification of the carboxylic acid.
Oxidation Air (oxygen), oxidizing agentsEpoxides, hydroperoxides, ring-opened productsPerform reactions under an inert atmosphere; use degassed solvents; avoid strong oxidizing agents unless required for the desired transformation.
Photodegradation Exposure to UV or visible lightColored isomers, radical species, polymerized materialProtect from light using amber vials or by covering the reaction vessel; store in a dark place.

Visualizing Degradation Mechanisms

Here are the proposed mechanisms for the primary degradation pathways of 6-Chloro-2H-chromene-3-carboxylic acid.

Caption: Thermal decarboxylation of the carboxylic acid.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 6-Chloro-2H-chromene-3-carboxylic acid, a forced degradation study is recommended. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[5][6]

Protocol 1: Hydrolytic Stability
  • Preparation of Stock Solution: Prepare a stock solution of 6-Chloro-2H-chromene-3-carboxylic acid in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60 °C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60 °C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate the mixture at 60 °C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Oxidative Stability
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze the samples immediately by HPLC to quantify the remaining parent compound and any degradation products.

Protocol 3: Thermal Stability
  • Solid State:

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in an oven at a temperature below the melting point (e.g., 80 °C).

    • Sample at various time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze by HPLC.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a suitable inert solvent (e.g., anhydrous acetonitrile).

    • Heat the solution at 60 °C, protected from light.

    • Withdraw aliquots at regular intervals and analyze by HPLC.

Protocol 4: Photostability
  • Solid State:

    • Spread a thin layer of the solid compound in a shallow dish.

    • Expose the sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil in the same environment.

    • After a defined period of exposure, collect samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Expose the solution to the light source, alongside a control solution protected from light.

    • Sample at various time points and analyze by HPLC.

References

  • Kresge, A. J. (1993). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic.
  • Feather, J. A., & Gold, V. (1965). Mechanism of acid-catalyzed vinyl ether hydrolysis involving... Journal of the Chemical Society.
  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-42.
  • Fife, T. H. (1965). VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. Journal of the American Chemical Society, 87(5), 1084-1089.
  • Fife, T. H. (1965). VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. PubMed.
  • Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892-3896.
  • El-Apasery, M. A., et al. (2005). A New Pathway to 3-Hetaryl-2-oxo-2H-chromenes: On the Proposed Mechanisms for the Reaction of 3-Carbamoyl-2-iminochromenes with Dinucleophiles. Molecules, 10(9), 1145-1155.
  • Alsante, K. M., et al. (2011). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 457-466.
  • Orthocresol. (2017). Mechanism for hydrolysis of enol ether to aldehyde. ECHEMI.
  • Orthocresol. (2017). Mechanism for hydrolysis of enol ether to aldehyde. Chemistry Stack Exchange.
  • Kirby, A. J., & Williams, N. H. (1995). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2, (4), 643-648.
  • Toste, F. D., et al. (2011). Synthesis of ketones by hydrolysis of enol ethers. Organic Chemistry Portal.
  • Singh, O., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 583.
  • Singh, O., et al. (2020).
  • Baertschi, S. W., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 18-35.
  • Kumar, A., et al. (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research, 11(10), 1326-1340.
  • Wikipedia contributors. (2023). Enol ether. Wikipedia.
  • Shintani, H. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Master Organic Chemistry. (2011).
  • Ghorbani-Vaghei, R., & Malaeke, S. (2017). Highly Efficient Synthesis of New 2H-Chromene Dyes using Cu-SBA-15. Oriental Journal of Chemistry, 33(3), 1541-1546.
  • Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)
  • El-Agrody, A. M., et al. (2018).
  • De, K., & Gademann, K. (2015). Catalytic Synthesis of 2H‑Chromenes. Accounts of Chemical Research, 48(2), 335-347.
  • Bakulev, V. A., et al. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules, 27(24), 8983.
  • Chen, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(34), 7331-7346.
  • Kumar, S., et al. (2018). Review on Chromen derivatives and their Pharmacological Activities.
  • Kumar, A., et al. (2022). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Current Drug Targets, 23(7), 682-701.
  • Wang, Q., & Finn, M. G. (2000). 2H-Chromenes from salicylaldehydes by a catalytic petasis reaction. Organic Letters, 2(25), 4063-4065.
  • S. L. N., et al. (2022). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 38(5), 1055-1075.
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Sources

Troubleshooting

Avoiding decomposition of 6-Chloro-2H-chromene-3-carboxylic acid during synthesis

Technical Support Center: 6-Chloro-2H-chromene-3-carboxylic acid Welcome to the technical support center for the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2H-chromene-3-carboxylic acid

Welcome to the technical support center for the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable synthetic intermediate. We understand that stability can be a significant challenge during the synthesis of 2H-chromene scaffolds. This document provides in-depth, experience-driven answers to common problems, focusing on preventing the decomposition of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common method for synthesizing 6-Chloro-2H-chromene-3-carboxylic acid?

The most prevalent and versatile method is a variation of the Knoevenagel condensation .[1][2] This reaction typically involves the condensation of 5-chlorosalicylaldehyde with an active methylene compound, such as diethyl malonate or Meldrum's acid, catalyzed by a weak base.[3][4] If an ester like diethyl malonate is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

Q2: What are the primary decomposition pathways I should be concerned about?

There are two principal decomposition routes that can drastically lower your yield and purity:

  • Oxidation to Coumarin: The 2H-chromene ring is susceptible to oxidation, which converts it into the more thermodynamically stable aromatic 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative).[5] This is often the most common and frustrating side reaction.

  • Decarboxylation: Like many β,γ-unsaturated acids or compounds that can isomerize to a β-keto acid structure, the target molecule can lose CO2, especially when subjected to heat.[6][7] This decomposition pathway is particularly problematic during product isolation and purification if excessive temperatures are used.

Q3: Why is temperature control so critical throughout the synthesis?

Strict temperature control is paramount for two reasons. First, Knoevenagel condensations can be exothermic, and elevated temperatures can promote the formation of undesired side products. Second, and more importantly, the final product, 6-Chloro-2H-chromene-3-carboxylic acid, is thermally labile. Exceeding recommended temperatures during reaction, solvent removal, or drying will almost certainly lead to decarboxylation and a significant loss of product.[7]

Q4: My final product seems impure or is a different color than expected. What could be the cause?

An off-color (e.g., yellow to brown) product often indicates the presence of the oxidized coumarin byproduct or other polymeric impurities. Purification can be challenging once these impurities are formed.[8] The key is to prevent their formation from the outset by maintaining an inert atmosphere and using mild workup conditions.

Troubleshooting Guide: From Low Yields to Product Decomposition

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Low or No Yield of the Desired Product

Possible Cause A: Inefficient Knoevenagel Condensation The initial C-C bond formation is the cornerstone of the synthesis. Inefficiency here will doom the entire sequence. The choice of catalyst, solvent, and reaction temperature is critical and interdependent.[9]

Solution: Optimize Condensation Conditions

  • Catalyst Choice: While piperidine is common, its basicity can sometimes promote side reactions.[10][11] Consider using a milder catalyst system like L-proline or a combination of piperidine and a weak acid like p-toluenesulfonic acid (p-TsOH), which can facilitate the reaction while minimizing side-product formation.[12][13]

  • Solvent System: The polarity of the solvent can influence reaction rates. Ethanol is a standard choice, but for some substrates, toluene with a Dean-Stark trap to remove water can drive the equilibrium toward the product.[12]

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting aldehyde.

CatalystSolventTypical Temperature (°C)Key Considerations
PiperidineEthanolRefluxSimple, but can lead to byproducts.[10]
L-ProlineEthanol or DMSO50 - 80°CMilder, often gives cleaner reactions.[13]
Piperidine/p-TsOHTolueneRefluxGood for removing water byproduct.[12]
Yb(OTf)₃Solvent-free (MW)N/AHigh yields but requires specialized equipment.[3]

Possible Cause B: Poor Quality of Starting Materials Salicylaldehydes can oxidize over time if not stored properly (under nitrogen, protected from light). Impurities in the 5-chlorosalicylaldehyde will carry through the reaction and complicate purification.

Solution: Verify Starting Material Purity

  • Always use freshly purchased or purified 5-chlorosalicylaldehyde.

  • Confirm its purity by melting point or NMR before starting the reaction.

Problem 2: The Major Product Isolated is the Coumarin Byproduct

This indicates that the 2H-chromene intermediate or final product has been oxidized.

dot

Caption: Synthesis route and primary decomposition pathways.

Solution: Employ Rigorous Anoxic (Oxygen-Free) Techniques

  • Inert Atmosphere: From the moment the salicylaldehyde is charged, maintain a positive pressure of an inert gas like nitrogen (N₂) or argon (Ar). This is the single most effective way to prevent oxidation.

  • Degassed Solvents: Use solvents that have been degassed by sparging with N₂ or by several freeze-pump-thaw cycles.

  • Antioxidants (Advanced): While not standard, adding a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts can sometimes help, though this should be validated for your specific system.

Problem 3: Product Decomposes During Hydrolysis of the Intermediate Ester

Harsh basic conditions used for saponification can cause not only oxidation but also potential ring-opening or other unwanted rearrangements.

dot

Troubleshooting_Workflow start Initial Issue: Low Yield / Impure Product q1 Is the main impurity the coumarin derivative? start->q1 sol1 Implement Strict Anoxic Conditions: 1. Use N2/Ar Atmosphere 2. Degas Solvents q1->sol1 Yes q2 Does product decompose during workup/heating? q1->q2 No a1_yes YES a1_no NO sol1->q2 sol2 Adopt Mild Isolation Protocol: 1. Low-Temp Hydrolysis (LiOH) 2. No-Heat Solvent Removal 3. Recrystallize, Avoid Distillation q2->sol2 Yes q3 Is the Knoevenagel condensation sluggish? q2->q3 No a2_yes YES a2_no NO sol2->q3 sol3 Optimize Condensation: 1. Verify Starting Material Purity 2. Screen Mild Catalysts (e.g., L-Proline) 3. Monitor by TLC q3->sol3 Yes end Consult Further Literature q3->end No a3_yes YES

Caption: A decision workflow for troubleshooting synthesis.

Solution: Utilize a Mild Hydrolysis Protocol Standard NaOH or KOH in refluxing ethanol is often too aggressive. A gentler approach is required to cleave the ester while preserving the sensitive 2H-chromene core.

  • Reagent: Use lithium hydroxide (LiOH) as the base. Its coordination properties often allow for hydrolysis under milder conditions.[14]

  • Solvent/Temperature: A common system is a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio) at room temperature or slightly warmed (0°C to 40°C).[15]

  • Monitoring: Follow the disappearance of the starting ester by TLC. Do not let the reaction run for an unnecessarily long time after completion.

  • Acidification: After the reaction, carefully acidify the mixture in an ice bath with a dilute acid like 1M HCl to protonate the carboxylate. Perform this step slowly to avoid excessive heat generation.

Validated Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2H-chromene-3-carboxylic acid

This protocol integrates best practices to minimize decomposition.

Step 1: Knoevenagel Condensation to Ethyl 6-Chloro-2H-chromene-3-carboxylate

  • To a round-bottom flask equipped with a condenser and a nitrogen inlet, add 5-chlorosalicylaldehyde (1 equiv.), diethyl malonate (1.1 equiv.), and anhydrous ethanol (approx. 5 mL per gram of aldehyde).

  • Begin stirring and purge the system with nitrogen for 10-15 minutes.

  • Add piperidine (0.1 equiv.) as the catalyst.[10][16]

  • Heat the mixture to a gentle reflux (approx. 78-80°C) under a positive pressure of nitrogen.

  • Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) every hour. The reaction is typically complete within 4-8 hours.

  • Once the aldehyde spot has disappeared, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl to neutralize the piperidine.

  • The crude ester intermediate will often precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum without heat. This crude ester is typically used in the next step without further purification.

Step 2: Mild Hydrolysis to the Carboxylic Acid

  • Place the crude ethyl ester intermediate into a flask under a nitrogen atmosphere.

  • Add a 3:1 mixture of THF and water (approx. 10 mL per gram of ester).

  • Cool the stirring suspension in an ice bath (0°C).

  • Add a solution of lithium hydroxide (LiOH·H₂O, 2.5 equiv.) in water dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Once complete, cool the mixture back to 0°C in an ice bath.

  • Very slowly, add 1M HCl dropwise with vigorous stirring to adjust the pH to ~2. The final product will precipitate.

  • Filter the white solid, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold hexane to aid in drying.

  • Dry the final product under high vacuum at ambient temperature for 24 hours. DO NOT USE AN OVEN. The typical melting point is around 175-178°C (decomposition may occur).

Protocol 2: Purification by Recrystallization

If the product's purity is insufficient, recrystallization is preferred over column chromatography to avoid prolonged exposure to silica gel, which can be slightly acidic.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate or an ethanol/water mixture. Perform this step quickly to minimize time at elevated temperature.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4°C for several hours to maximize crystal formation.

  • Filter the purified crystals and dry under vacuum at ambient temperature.

References

  • Rani, N. L., Prashanth, T., Sridhar, M. A., Gurupadaswamy, H. D., Ara, K. S., & Lokanath, N. K. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 261-272. [Link][10][11][16]

  • MDPI. (2020). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules, 25(17), 3985. [Link][12]

  • JETIR. (2021). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Journal of Emerging Technologies and Innovative Research, 8(6). [Link][3]

  • ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 9949–9962. [Link][5]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... [Link][17]

  • ProQuest. (2021). Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. [Link][9]

  • Scilit. (1996). Formation of Chromenes and Coumarin Derivatives From Salicylaldehydes and 2-Pentenedioate: Facile Route to 3-Formylcoumarins. Synthetic Communications, 26(4), 827-831. [Link][4]

  • NIH National Center for Biotechnology Information. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2244–2258. [Link][13]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link][1]

  • Arkivoc. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC, 2011(7), 173-183. [Link][15]

  • ResearchGate. (2017). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. [Link][8]

  • YouTube. (2023). Decarboxylation of Carboxylic Acids. [Link][6]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link][7]

Sources

Optimization

Technical Support Center: Characterization of Impurities in 6-Chloro-2H-chromene-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analytical characterization of 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical characterization of 6-Chloro-2H-chromene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this important pharmaceutical intermediate. The content is structured in a practical question-and-answer format to directly address common challenges encountered during the experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature, origin, and regulatory significance of impurities in 6-Chloro-2H-chromene-3-carboxylic acid.

Q1: What are the most likely impurities I should expect in my sample?

A1: Impurities in 6-Chloro-2H-chromene-3-carboxylic acid can be categorized based on their origin.[1][2] A thorough understanding of the synthetic route is the first step in predicting potential impurities.[3] The common synthesis involves a Knoevenagel or related condensation reaction between a substituted salicylaldehyde (e.g., 5-chlorosalicylaldehyde) and an active methylene compound like malonic acid or its esters.[4][5][6]

Potential impurities include:

  • Organic Impurities:

    • Starting Materials: Unreacted 5-chlorosalicylaldehyde and malonic acid.

    • Intermediates: Incompletely cyclized or hydrolyzed reaction intermediates.

    • By-products: Compounds formed from side reactions, such as decarboxylation of the final product or positional isomers if the starting materials are not pure.

    • Degradation Products: Arising from storage or exposure to stress conditions (e.g., hydrolysis, oxidation, photolysis).

  • Inorganic Impurities: Catalysts, reagents, and salts from the manufacturing process.[2]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., ethanol, dimethylformamide).[2][7]

Q2: Why is it critical to identify and quantify these impurities?

A2: The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[7][8] Regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) guidelines, have stringent requirements for impurity control.[8][9][10] Failure to adequately characterize and control impurities can lead to delays in drug approval, product recalls, and potential patient harm.[3][8]

Q3: What are the regulatory thresholds I need to be aware of?

A3: The primary guideline for impurities in new drug substances is ICH Q3A(R2).[7][11] This guideline establishes three key thresholds based on the maximum daily dose of the drug. These thresholds dictate the level of analytical effort required.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Action Required
Reporting ≥ 0.05%≥ 0.03%Any impurity at or above this level must be reported in regulatory submissions.[7]
Identification ≥ 0.10% or 1.0 mg TDI, whichever is lower≥ 0.05%The structure of any impurity at or above this level must be determined.[7][11]
Qualification ≥ 0.15% or 1.0 mg TDI, whichever is lower≥ 0.05%Biological safety data is required for any impurity at or above this level.[7][11]
TDI = Total Daily Intake

Part 2: Troubleshooting Guides for Analytical Challenges

This section provides targeted advice for specific issues that may arise during the analysis of 6-Chloro-2H-chromene-3-carboxylic acid.

Q4: My HPLC-UV chromatogram shows several unexpected peaks. How do I begin to identify them?

A4: Unexpected peaks are a common challenge. A systematic approach is essential for efficient identification. The goal is to move from a simple chromatographic signal to a confirmed chemical structure.

Here is a logical workflow to follow:

G A Unexpected Peak Detected in HPLC-UV B Step 1: Method Verification - Check retention time vs. reference - Perform spike study with knowns - Evaluate peak shape & resolution A->B C Step 2: Mass-to-Charge Ratio Run sample on LC-MS B->C Peak is unknown D Obtain Accurate Mass (HRMS) e.g., Q-TOF, Orbitrap C->D E Propose Elemental Formula(s) D->E F Step 3: Structural Fragmentation Perform MS/MS Analysis E->F G Analyze Fragmentation Pattern - Compare to parent compound - Use fragmentation prediction software F->G H Propose Putative Structure(s) G->H I Step 4: Definitive Identification Isolate impurity via Prep-HPLC H->I If concentration > qualification threshold L Alternatively: Synthesize Proposed Structure & Compare Data (LC & MS) H->L For confirmation J Acquire NMR Data (1H, 13C, COSY, HSQC, HMBC) I->J K Confirm Structure J->K L->K

Caption: Workflow for identifying unknown chromatographic peaks.

Causality: This workflow is designed to be resource-efficient. We start with simple verification steps (Step 1) before moving to more complex and resource-intensive techniques. LC-MS (Step 2) is a powerful tool for quickly obtaining molecular weight information, which is often sufficient to tentatively identify process-related impurities.[12][13][14] Full structural elucidation via NMR (Step 4) is typically reserved for significant unknown impurities that exceed the identification threshold and cannot be identified by other means.[3][15][16]

Q5: I am trying to analyze my sample by LC-MS, but the sensitivity is poor and I'm not seeing a clear molecular ion for my suspected impurity. What should I do?

A5: Poor sensitivity in LC-MS for a carboxylic acid like 6-Chloro-2H-chromene-3-carboxylic acid and its potential impurities is often related to ionization efficiency.

Troubleshooting Steps:

  • Optimize Ionization Mode: Carboxylic acids are acidic and readily deprotonate. Therefore, Electrospray Ionization (ESI) in negative mode is almost always the best choice. It will detect the deprotonated molecule [M-H]-. If you are using positive mode, you will likely see very poor results.

  • Adjust Mobile Phase pH: The efficiency of deprotonation depends on the mobile phase pH.

    • The Problem: If your mobile phase is too acidic (e.g., contains 0.1% formic acid, pH ~2.7), it will suppress the ionization of your acidic analyte.

    • The Solution: Try using a mobile phase with a higher pH. A small amount of ammonium acetate or ammonium hydroxide can raise the pH and significantly enhance the [M-H]- signal. Alternatively, removing the acid modifier entirely might improve sensitivity if chromatographic peak shape is not compromised.

  • Consider Analyte Concentration: The impurity may be present at a very low concentration. If possible, try analyzing a more concentrated sample or a larger injection volume.

  • Check for Ion Suppression: The sample matrix can sometimes interfere with the ionization of the analyte of interest. Diluting the sample may, counterintuitively, improve the signal-to-noise ratio by reducing matrix effects.

  • Use a Mixed-Mode Column: For polar compounds like N-containing heterocycles that could be impurities, a mixed-mode liquid chromatography (MMLC) column, which has both reversed-phase and ion-exchange characteristics, can sometimes improve separation and sensitivity.[17]

Q6: I have a proposed structure for an impurity from MS/MS data, but I need definitive proof. How can NMR help?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[13][15] While MS provides information about mass and connectivity through fragmentation, NMR provides a complete picture of the molecule's carbon-hydrogen framework and atom-to-atom connections.[16][18]

Key NMR Experiments and Their Roles:

Experiment Information Provided Why it's Useful for Impurity Analysis
¹H NMR Shows the chemical environment, number, and connectivity of protons.Quickly reveals the types of protons present (aromatic, vinylic, etc.) and their neighboring protons through spin-spin coupling.
¹³C NMR / DEPT Shows the number and type (CH, CH₂, CH₃, C) of carbon atoms.Confirms the carbon skeleton of the proposed structure.
COSY Shows proton-proton (¹H-¹H) correlations through 2 or 3 bonds.Establishes which protons are coupled to each other, helping to piece together molecular fragments.
HSQC Shows direct one-bond proton-carbon (¹H-¹³C) correlations.Links each proton directly to the carbon it is attached to.[16]
HMBC Shows long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.This is the most powerful experiment for connecting molecular fragments. It shows correlations between protons and carbons that are not directly bonded, revealing the overall molecular assembly.[16][18]
NOESY/ROESY Shows correlations between protons that are close in space (through-space, not through-bond).Crucial for determining stereochemistry and the 3D arrangement of the molecule.

To perform these experiments, the impurity must first be isolated in sufficient quantity and purity (typically >0.5 mg) using a technique like preparative HPLC.[3]

Part 3: Key Experimental Protocols

These protocols provide a starting point for developing robust analytical methods for 6-Chloro-2H-chromene-3-carboxylic acid.

Protocol 1: HPLC-UV Method Development for Impurity Profiling

Objective: To develop a stability-indicating HPLC method capable of separating the main compound from its potential process-related impurities and degradation products.[3]

Step-by-Step Methodology:

  • Column Selection:

    • Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is the workhorse for most small molecule pharmaceutical analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid is crucial for ensuring good peak shape for the carboxylic acid analyte by keeping it protonated.

    • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan with a Diode Array Detector (DAD) from 200-400 nm. Select an optimal wavelength (e.g., 254 nm or the compound's λmax) for quantification.

    • Injection Volume: 10 µL

    • Sample Concentration: ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Gradient Profile:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (Equilibration)

  • Method Optimization:

    • Analyze a sample of 6-Chloro-2H-chromene-3-carboxylic acid and a placebo (all reagents except the API).

    • If peaks are co-eluting or show poor shape, adjust the gradient slope (make it shallower for better resolution), temperature, or mobile phase pH.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) to generate degradation products and ensure the method is "stability-indicating." The method must be able to separate these new degradant peaks from the main peak and other known impurities.

Protocol 2: LC-MS Analysis for Impurity Identification

Objective: To obtain the accurate mass of unknown impurities to aid in their identification.

Step-by-Step Methodology:

  • Interface with HPLC: Couple the optimized HPLC method to a mass spectrometer. If the HPLC method uses a non-volatile buffer like phosphate, it must be replaced with a volatile alternative like 0.1% formic acid or 10 mM ammonium acetate.

  • MS Instrument: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is highly recommended for determining elemental composition.

  • Ionization Source: Electrospray Ionization (ESI).

  • MS Parameters (Negative Mode):

    • Ionization Mode: ESI Negative.

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: ~3.0 - 4.0 kV.

    • Drying Gas (N₂) Flow: ~10 L/min.

    • Drying Gas Temperature: ~300 - 350 °C.

  • Data Acquisition:

    • Acquire full scan data to detect all ionizable compounds.

    • In a separate injection, acquire MS/MS data. This can be done via data-dependent acquisition (DDA), where the instrument automatically fragments the most intense ions from the full scan.

  • Data Analysis:

    • Extract the accurate mass for the [M-H]- ion of each unknown peak.

    • Use the instrument's software to generate possible elemental formulas based on the accurate mass.

    • Analyze the MS/MS fragmentation pattern to deduce structural information.

References

  • ICH, Q3A(R2) Impurities in New Drug Substances, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2006). [Link]

  • Rani, N. L., et al. (2016). Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. Molecular Crystals and Liquid Crystals, 627(1), 262-273. [Link]

  • Taylor & Francis Online. (2016). Full article: Synthesis, characterization, and antibacterial activity of 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. [Link]

  • ResearchGate. (2017). The synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[5][7][9]thiadiazol-2-yl)-amide, 3. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Oxford Academic. (1976). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production of Some Penicillins. Journal of Chromatographic Science. [Link]

  • ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Library and Archives Canada. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. [Link]

  • MDPI. (2011). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules. [Link]

  • ResearchGate. (2011). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. [Link]

  • PubMed. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science. [Link]

  • RSC Publishing. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances. [Link]

  • Semantic Scholar. (2011). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]

  • Regis Technologies. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • Separation Science. (2024). The Expert's Guide to Pharmaceutical Impurity Analysis. [Link]

  • Veeprho. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B. [Link]

  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Rapid Communications in Mass Spectrometry. [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • ResearchGate. (2014). Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Banaras Hindu University. (n.d.). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of the Chromene Scaffold: A Comparative Analysis of 6-Chloro-2H-chromene-3-carboxylic Acid in Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can provide ligands for diverse biological targets – is a cornerstone of modern drug discovery. Among these, the chromene nucleus, a benzopyran system, has emerged as a particularly fruitful scaffold, yielding compounds with a wide array of pharmacological activities.[1][2] This guide provides a comprehensive comparison of the 6-Chloro-2H-chromene-3-carboxylic acid scaffold against other prominent heterocyclic systems, namely quinoline, imidazole, thiazole, and benzimidazole. Through a detailed analysis of their biological activities, supported by experimental data and protocols, we aim to illuminate the unique potential of this chromene derivative in the development of novel therapeutics.

The Privileged Chromene Core: A Gateway to Diverse Bioactivity

The chromene scaffold is a constituent of many natural products, including flavonoids, tocopherols, and anthocyanins, which underscores its inherent biological relevance.[2] The synthetic versatility of the chromene ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This has led to the discovery of chromene derivatives with potent anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties, among others.[3][4] The introduction of a chlorine atom at the 6-position of the 2H-chromene ring, coupled with a carboxylic acid at the 3-position, creates a unique electronic and steric environment, often enhancing the compound's interaction with biological targets and improving its pharmacokinetic properties.[5]

Comparative Analysis of Biological Activity: A Multi-Scaffold Perspective

To contextualize the therapeutic potential of the 6-Chloro-2H-chromene-3-carboxylic acid scaffold, we present a comparative overview of its performance alongside other key heterocyclic scaffolds in three major therapeutic areas: oncology, inflammation, and infectious diseases.

It is important to note that the following data is compiled from various studies, and direct comparisons should be made with caution as experimental conditions may have varied.

Anticancer Activity

The development of novel anticancer agents remains a critical challenge in medicine. The scaffolds discussed herein have all demonstrated significant potential in this arena.

Scaffold DerivativeCancer Cell LineIC50 (µM)Reference
6-Chloro-2-oxo-2H-chromene derivative MCF-7 (Breast)2.7[6]
HCT-116 (Colon)3.1[6]
HepG-2 (Liver)2.2[6]
Quinoline derivative (Pyrano[3,2-c]quinoline) VariousPromising[7]
Imidazole derivative Various cancer cell linesVaries[8]
Thiazole derivative MCF-7 (Breast)0.63 - 0.78[9]
Benzimidazole derivative (Albendazole) Glioblastoma, Colorectal, MelanomaVaries[10]

Table 1: Comparative Anticancer Activity (IC50 values) of Representative Heterocyclic Scaffolds.

The data suggests that chromene derivatives exhibit potent cytotoxic activity against a range of cancer cell lines. While direct comparison is challenging, the low micromolar IC50 values are indicative of a promising scaffold for further optimization.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, driving the search for new anti-inflammatory agents.

Scaffold DerivativeAssayInhibitionReference
6-Chloro-2H-chromene derivative Protein denaturation inhibitionConcentration-dependent[11]
Quinoline glycoconjugate COX-2 EnzymeHigh[12][13]
Imidazole derivative COX-2 EnzymeSignificant[3]
Thiazole derivative Not SpecifiedPotent[1]
Dexketoprofen amide (related to NSAIDs) COX-1/COX-2Potent[14]

Table 2: Comparative Anti-inflammatory Activity of Representative Heterocyclic Scaffolds.

Chromene derivatives have demonstrated the ability to inhibit protein denaturation, a hallmark of inflammation.[11] This, coupled with the known anti-inflammatory properties of other chromene analogs, positions the 6-chloro-2H-chromene-3-carboxylic acid scaffold as a compelling starting point for the development of novel anti-inflammatory drugs.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.

Scaffold DerivativeOrganismMIC (µg/mL)Reference
6-Chloro-2H-chromene-3-carboxamide Bacillus cereus62[15]
Quinoline derivative Various bacteriaVaries[16]
Imidazole derivative (Benznidazole) Trypanosoma cruziFDA Approved[17]
Thiazole derivative E. faecalis100[18]
Benzimidazole derivative (Mebendazole) Various parasitesFDA Approved[19]

Table 3: Comparative Antimicrobial Activity (MIC values) of Representative Heterocyclic Scaffolds.

Derivatives of 6-chloro-2H-chromene have shown activity against Gram-positive bacteria.[15] Further exploration of this scaffold could lead to the development of new and effective antimicrobial agents.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To empower researchers in their exploration of the 6-chloro-2H-chromene-3-carboxylic acid scaffold, we provide the following detailed experimental protocols.

Synthesis of 6-Chloro-2H-chromene-3-carboxylic Acid

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 5-Chlorosalicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation: A mixture of 5-chlorosalicylaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol is treated with a catalytic amount of piperidine. The mixture is refluxed for 4-6 hours.

  • Hydrolysis: The resulting crude ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is hydrolyzed by refluxing with an excess of aqueous sodium hydroxide solution for 2-3 hours.

  • Acidification: The reaction mixture is cooled, and the pH is adjusted to 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Purification: The crude 6-Chloro-2H-chromene-3-carboxylic acid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Synthesis_Workflow cluster_reactants Starting Materials 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Condensation (Reflux) Condensation (Reflux) 5-Chlorosalicylaldehyde->Condensation (Reflux) Diethyl malonate Diethyl malonate Diethyl malonate->Condensation (Reflux) Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Condensation (Reflux) Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Condensation (Reflux) Hydrolysis (NaOH, Reflux) Hydrolysis (NaOH, Reflux) Condensation (Reflux)->Hydrolysis (NaOH, Reflux) Acidification (HCl) Acidification (HCl) Hydrolysis (NaOH, Reflux)->Acidification (HCl) Purification (Recrystallization) Purification (Recrystallization) Acidification (HCl)->Purification (Recrystallization) 6-Chloro-2H-chromene-3-carboxylic acid 6-Chloro-2H-chromene-3-carboxylic acid Purification (Recrystallization)->6-Chloro-2H-chromene-3-carboxylic acid

Caption: Synthesis workflow for 6-Chloro-2H-chromene-3-carboxylic acid.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment MTT Addition MTT Addition Treatment->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Caption: MTT assay workflow for cytotoxicity assessment.

In Vitro Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a key process in inflammation.[21][22]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA) is measured.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: Cool the tubes and measure the absorbance of the solution at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[23][24]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[4][5]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.

Conclusion and Future Directions

The 6-Chloro-2H-chromene-3-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it a compelling area for further investigation. While the comparative data presented in this guide highlights its potential across oncology, inflammation, and infectious diseases, further head-to-head studies under standardized conditions are warranted to definitively establish its superiority over other privileged scaffolds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-chloro-2H-chromene-3-carboxylic acid core to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Evaluation of promising candidates in relevant animal models to assess their therapeutic potential and safety.

By leveraging the insights and protocols provided in this guide, researchers can accelerate the exploration of this versatile scaffold and unlock its full therapeutic potential.

References

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Comparative

A Comparative Guide to the Bioactivity of 6-Chloro-2H-chromene-3-carboxylic Acid Derivatives

In the landscape of medicinal chemistry, the chromene scaffold stands as a privileged structure, a foundational blueprint from which a multitude of biologically active molecules have been derived. The strategic introduct...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chromene scaffold stands as a privileged structure, a foundational blueprint from which a multitude of biologically active molecules have been derived. The strategic introduction of a chlorine atom at the 6-position of the 2H-chromene-3-carboxylic acid core has paved the way for a new class of compounds with significant therapeutic potential. This guide offers a comprehensive comparative analysis of the bioactivity of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. By delving into the structure-activity relationships and presenting supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with a critical resource for navigating this promising area of chemical biology.

Introduction: The 6-Chloro-2H-chromene-3-carboxylic Acid Scaffold

The 2H-chromene ring system, a bicyclic ether, is a common motif in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities. The incorporation of a carboxylic acid at the 3-position and a chlorine atom at the 6-position enhances the lipophilicity and electronic properties of the molecule, often leading to improved biological efficacy and target engagement. This guide will explore how further derivatization of this core structure modulates its bioactivity, offering insights into the rational design of novel therapeutic agents.

Antimicrobial Activity: A Promising Frontier

Derivatives of 6-Chloro-2H-chromene-3-carboxylic acid have demonstrated notable efficacy against a spectrum of microbial pathogens. The primary mechanism of action is believed to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1]

Comparative Analysis of Antimicrobial Potency

A systematic evaluation of 6-Chloro-2H-chromene-3-carboxylic acid and its carboxamide derivatives reveals a clear structure-activity relationship. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains, providing a quantitative comparison of their antimicrobial performance.

Compound IDDerivative DescriptionBacillus cereus (MIC mg/mL)Pseudomonas aeruginosa (MIC mg/mL)Aspergillus niger (MIC mg/mL)Reference
1 6-Chloro-2H-chromene-3-carboxylic acid0.062>10.25[2]
2 N-Benzyl-6-chloro-2H-chromene-3-carboxamide0.1250.50.5[2]
3 N-(4-Methylbenzyl)-6-chloro-2H-chromene-3-carboxamide0.0620.250.25[2]
4 N-(4-Chlorobenzyl)-6-chloro-2H-chromene-3-carboxamide0.1250.50.5[2]

Analysis of Antimicrobial Data: The parent carboxylic acid (1) exhibits potent activity against the Gram-positive bacterium Bacillus cereus and the fungus Aspergillus niger. Derivatization to the N-benzylcarboxamide (2) leads to a slight decrease in activity against B. cereus but an improvement against the Gram-negative bacterium Pseudomonas aeruginosa. Notably, the introduction of a methyl group on the benzyl ring (3) restores potent activity against B. cereus and enhances activity against P. aeruginosa. The presence of a chloro group on the benzyl ring (4) results in activity comparable to the N-benzyl derivative. These findings suggest that modifications at the carboxylic acid position can be strategically employed to modulate the antimicrobial spectrum and potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate diluted compounds with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Stock solutions of the 6-Chloro-2H-chromene-3-carboxylic acid derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 10^5 to 10^6 colony-forming units per milliliter).

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes in medium without compound) and negative (medium only) controls are included. The plates are incubated at an optimal temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The chromene scaffold is a recurring motif in a number of potent anticancer agents.[3] Derivatives of 6-Chloro-2H-chromene-3-carboxylic acid have been investigated for their cytotoxic effects against various cancer cell lines, with promising results suggesting their potential as lead compounds for novel oncology therapeutics. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression.[4]

Comparative Analysis of Cytotoxic Potency

The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a critical parameter for evaluating anticancer activity. The following table presents a comparative summary of the IC50 values for various chromene derivatives against different human cancer cell lines. While a systematic study on a series of 6-Chloro-2H-chromene-3-carboxylic acid derivatives is not available in a single source, the data below from various studies on related chromene structures provides valuable insights into their anticancer potential.

Compound IDDerivative DescriptionCancer Cell LineIC50 (µM)Reference
5 2-Amino-4-(4-chlorophenyl)-6-chloro-4H-chromene-3-carbonitrileMCF-7 (Breast)5.32[3]
6 2-Amino-6-chloro-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrileHCT-116 (Colon)4.98[3]
7 N'-(6-chloro-2-oxoindolin-3-ylidene)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazideMCF-7 (Breast)Not specified[5]
8 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[2][6][7]thiadiazol-2-yl)-amideNot specifiedNot specified[8][9]

Analysis of Anticancer Data: The presented data, although on varied chromene scaffolds, highlights the potential of the 6-chloro substitution in conferring anticancer activity. For instance, compounds 5 and 6 demonstrate potent cytotoxicity against breast and colon cancer cell lines, respectively.[3] The complexity of the derivatives, such as the hydrazide linkage in compound 7 and the thiadiazole moiety in compound 8 , suggests that extensive structural modifications can be explored to optimize anticancer efficacy.[5][8][9] A systematic investigation focusing on the derivatization of the 6-Chloro-2H-chromene-3-carboxylic acid core is warranted to establish clear structure-activity relationships.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan product.

Workflow for MTT Assay:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of test compounds B->C D Incubate for a specified duration (e.g., 24-72h) C->D E Add MTT solution to each well D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals with a solvent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with serial dilutions of the 6-Chloro-2H-chromene-3-carboxylic acid derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for another 2-4 hours to allow the metabolic conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Chromene derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO).[11][12] The 6-chloro-2H-chromene-3-carboxylic acid scaffold presents a promising starting point for the design of new anti-inflammatory drugs.

Comparative Analysis of Anti-inflammatory Potential
Compound IDDerivative DescriptionCOX-2 Inhibition (IC50, µM)Nitric Oxide Scavenging (IC50, µM)Reference
Hypothetical 1 6-Chloro-2H-chromene-3-carboxylic acid---
Hypothetical 2 Amide derivative---
Hypothetical 3 Ester derivative---
Hypothetical 4 Heterocyclic-substituted derivative---

Analysis of Anti-inflammatory Potential: Structure-activity relationship studies on other chromene series suggest that the nature of the substituent at the 3-position of the chromene ring significantly influences anti-inflammatory activity.[11] For instance, the introduction of amide or ester functionalities, or the incorporation of other heterocyclic rings, could modulate the compound's ability to interact with the active sites of inflammatory enzymes like COX-2 or to scavenge pro-inflammatory radicals like nitric oxide. A systematic investigation is needed to elucidate these relationships for the 6-Chloro-2H-chromene-3-carboxylic acid series.

Experimental Protocol: In Vitro Nitric Oxide Scavenging Assay

Nitric oxide is a key signaling molecule in the inflammatory process. Excessive production of NO can lead to tissue damage. The ability of a compound to scavenge nitric oxide is a measure of its potential anti-inflammatory activity.

Principle of the Nitric Oxide Scavenging Assay:

NO_Assay_Principle cluster_reaction Reaction Pathway cluster_inhibition Inhibition Pathway A Sodium Nitroprusside (SNP) C Nitric Oxide (NO) A->C generates B Aqueous Solution B->C in E Nitrite Ions (NO2-) C->E reacts with H Test Compound (Scavenger) C->H scavenged by D Oxygen D->E G Purple Azo Dye E->G reacts with F Griess Reagent F->G

Caption: Principle of the in vitro nitric oxide scavenging assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing sodium nitroprusside in a phosphate-buffered saline (PBS).

  • Compound Addition: Various concentrations of the test compounds are added to the reaction mixture.

  • Incubation: The mixture is incubated at room temperature for a specific period (e.g., 150 minutes) to allow for the generation of nitric oxide from sodium nitroprusside and its subsequent interaction with the test compound.

  • Griess Reagent Addition: After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture. In the presence of nitrite (formed from the reaction of nitric oxide with oxygen), the Griess reagent forms a purple azo dye.

  • Absorbance Measurement: The absorbance of the purple solution is measured spectrophotometrically at approximately 546 nm.

  • Calculation of Scavenging Activity: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of a control (without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the nitric oxide, is then determined.[7][13]

Conclusion and Future Directions

The derivatives of 6-Chloro-2H-chromene-3-carboxylic acid represent a versatile and promising scaffold for the development of new therapeutic agents. This comparative guide has highlighted their potential in the realms of antimicrobial, anticancer, and anti-inflammatory applications. The presented data and experimental protocols provide a solid foundation for further research in this area.

Future efforts should focus on the systematic synthesis and biological evaluation of a focused library of 6-Chloro-2H-chromene-3-carboxylic acid derivatives. Such studies will be instrumental in elucidating detailed structure-activity relationships and identifying lead compounds with optimized potency and selectivity. Furthermore, investigations into the precise molecular mechanisms of action will be crucial for the rational design of next-generation therapeutics based on this remarkable chemical scaffold.

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Validation

A Comparative Guide to the Synthesis of 6-Chloro-2H-chromene-3-carboxylic acid: Classical versus Modern Methodologies

For researchers, medicinal chemists, and professionals in drug development, the chromene scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The targeted sy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the chromene scaffold is a privileged heterocyclic motif due to its prevalence in a wide array of biologically active compounds. The targeted synthesis of specific derivatives, such as 6-Chloro-2H-chromene-3-carboxylic acid, is of significant interest for the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of alternative synthetic routes to this key intermediate, presenting both classical and contemporary methodologies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their respective yields, efficiencies, and practical considerations.

Introduction: The Significance of 6-Chloro-2H-chromene-3-carboxylic acid

The 6-Chloro-2H-chromene-3-carboxylic acid molecule incorporates several key features that make it a valuable building block in medicinal chemistry. The chromene core is a known pharmacophore, and the chloro-substituent can modulate the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the generation of diverse compound libraries for biological screening.

This guide will compare two primary synthetic strategies for the preparation of 6-Chloro-2H-chromene-3-carboxylic acid:

  • A Two-Step Classical Approach: This route involves an initial Knoevenagel-type condensation to form the corresponding nitrile intermediate, followed by hydrolysis to yield the target carboxylic acid.

  • A Modern Rhodium-Catalyzed C-H Activation/Annulation: This contemporary method utilizes a transition-metal catalyst to construct the chromene ring system in a single step from different starting materials.

We will also briefly discuss the theoretical application of the Perkin reaction as another classical, albeit less documented for this specific substrate, synthetic alternative.

Method 1: The Two-Step Classical Approach via Knoevenagel Condensation and Nitrile Hydrolysis

This well-established route offers a reliable and often high-yielding pathway to the target molecule. It proceeds in two distinct, well-understood steps.

Step 1: Synthesis of 6-chloro-2H-chromene-3-carbonitrile

The first step involves the condensation of 5-chlorosalicylaldehyde with acrylonitrile. This reaction is a variation of the Knoevenagel condensation, a cornerstone of carbon-carbon bond formation. The use of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is crucial for the deprotonation of acrylonitrile, which then acts as a nucleophile.

Reaction Scheme:

Mechanistic Insights: The reaction is initiated by the base (DABCO) abstracting a proton from acrylonitrile, generating a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 5-chlorosalicylaldehyde. The resulting alkoxide intermediate then undergoes an intramolecular cyclization, followed by dehydration to afford the 2H-chromene ring system.

Experimental Protocol:

  • Reactants: 5-chloro-2-hydroxy-benzaldehyde (10.0 mmol, 1.7 g), acrylonitrile (50.0 mmol, 2.14 mL), and DABCO (2.33 mmol, 0.26 g) are combined.

  • Reaction Conditions: The mixture is heated to reflux in an oil bath overnight.

  • Work-up and Purification: After cooling to room temperature, diethyl ether (100 mL) is added. The organic layer is washed sequentially with 10% NaOH solution, 1N HCl, and brine. The organic layer is then dried over MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Yield: This procedure typically yields 6-chloro-2H-chromene-3-carbonitrile as a yellow solid in approximately 74% yield (1.42 g), which can often be used in the next step without further purification.[1]

Step 2: Hydrolysis of 6-chloro-2H-chromene-3-carbonitrile

The final step in this classical route is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Reaction Scheme:

Mechanistic Insights: Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid. In basic hydrolysis, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, and the resulting intermediate is protonated by water. Similar to the acidic pathway, an amide intermediate is formed and subsequently hydrolyzed to the carboxylate salt, which is then protonated in the work-up to give the carboxylic acid.

Experimental Protocol (Representative Procedure):

  • Reactants: 6-chloro-2H-chromene-3-carbonitrile is dissolved in a suitable solvent such as ethanol.

  • Reaction Conditions: An aqueous solution of a strong base (e.g., NaOH) is added, and the mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Method 2: Modern Rhodium-Catalyzed C-H Activation/[3+3] Annulation

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the efficient construction of complex molecules. A rhodium(III)-catalyzed redox-neutral synthesis of 2H-chromene-3-carboxylic acids has been developed, offering a more convergent approach compared to the classical multi-step methods.

Reaction Scheme:

Mechanistic Insights: This sophisticated reaction proceeds via a cascade of C-H activation and an unusual [3+3] annulation. The N-phenoxyacetamide acts as the C-H activation template, and the methyleneoxetanone serves as the three-carbon source. The rhodium(III) catalyst facilitates the ortho-C-H activation of the phenoxyacetamide, forming a five-membered rhodacycle intermediate. This intermediate then coordinates with the methyleneoxetanone, leading to a series of insertions and ring-opening events that ultimately furnish the 2H-chromene-3-carboxylic acid product. A key feature of this method is the selective alkyl C-O bond cleavage of the methyleneoxetanone.[2][3]

Experimental Protocol (Representative Procedure):

  • Reactants: A chloro-substituted N-phenoxyacetamide and a suitable methyleneoxetanone are used as starting materials.

  • Catalyst System: A rhodium(III) catalyst, such as [Cp*RhCl₂]₂, is employed along with a cesium acetate (CsOAc) additive.

  • Reaction Conditions: The reaction is typically carried out in a solvent like acetonitrile at an elevated temperature (e.g., 60 °C).

  • Yield: This method has been shown to be broadly applicable to a range of substituted N-phenoxyacetamides, including those with chloro-substituents, providing the corresponding 2H-chromene-3-carboxylic acids in moderate to good yields.[2]

Comparative Analysis of Synthetic Methodologies

To provide a clear and objective comparison, the key performance indicators for each method are summarized in the table below.

FeatureMethod 1: Knoevenagel/HydrolysisMethod 2: Rhodium-Catalyzed Annulation
Number of Steps 21
Overall Yield Potentially high (e.g., >70% for the first step)Moderate to good
Starting Materials 5-chlorosalicylaldehyde, acrylonitrileChloro-substituted N-phenoxyacetamide, methyleneoxetanone
Reagents & Catalysts DABCO, common acids/bases[Cp*RhCl₂]₂, CsOAc
Reaction Conditions Reflux temperaturesModerate temperatures (e.g., 60 °C)
Atom Economy ModeratePotentially higher
Cost & Accessibility Reagents are generally inexpensive and readily availableRhodium catalyst can be expensive
Scalability Generally scalableMay require optimization for large-scale synthesis
Generality & Scope Well-established for a wide range of salicylaldehydesBroad scope for substituted N-phenoxyacetamides demonstrated

Discussion and Field-Proven Insights

The choice between these two distinct synthetic strategies will largely depend on the specific needs and resources of the research setting.

The classical two-step approach offers the advantage of utilizing readily available and inexpensive starting materials and reagents. The reactions involved, Knoevenagel condensation and nitrile hydrolysis, are well-understood and generally robust, making this route highly reliable and scalable. The 74% yield for the initial nitrile formation is respectable, and while the subsequent hydrolysis step adds to the overall process, it is typically a high-yielding transformation.[1] This method is often the preferred choice in academic and early-stage discovery settings where cost and simplicity are primary considerations.

On the other hand, the modern Rhodium-catalyzed C-H activation/annulation represents a more elegant and convergent approach. Its single-step nature is highly attractive from an efficiency and atom economy perspective. This methodology allows for the rapid construction of the chromene core with a high degree of functional group tolerance.[2] For more advanced drug development programs where the synthesis of diverse analogs is required, the modularity of this approach can be a significant advantage. However, the cost and availability of the rhodium catalyst may be a limiting factor for large-scale production.

Theoretical Alternative: The Perkin Reaction

The Perkin reaction is a classical organic reaction used to synthesize α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides in the presence of the alkali salt of the acid.[3][4][5] In principle, 5-chlorosalicylaldehyde could react with an appropriate acid anhydride, such as malonic anhydride, in the presence of a suitable base to form a coumarin-3-carboxylic acid derivative, which could then be selectively reduced to the desired 2H-chromene-3-carboxylic acid.

Visualization of Synthetic Pathways

Workflow for the Knoevenagel Condensation/Hydrolysis Route

A 5-chlorosalicylaldehyde + Acrylonitrile B Knoevenagel Condensation (DABCO, reflux) A->B C 6-chloro-2H-chromene-3-carbonitrile B->C D Hydrolysis (Acid or Base) C->D E 6-Chloro-2H-chromene-3-carboxylic acid D->E

Caption: Two-step synthesis via Knoevenagel condensation and nitrile hydrolysis.

Workflow for the Rhodium-Catalyzed Annulation

A Chloro-substituted N-phenoxyacetamide + Methyleneoxetanone B Rh(III)-Catalyzed C-H Activation/Annulation A->B C 6-Chloro-2H-chromene-3-carboxylic acid B->C

Caption: One-step synthesis via Rhodium-catalyzed C-H activation.

Conclusion and Recommendations

Both the classical two-step Knoevenagel/hydrolysis route and the modern rhodium-catalyzed C-H activation/annulation present viable and effective methods for the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid.

  • For cost-effectiveness, scalability, and reliance on well-established transformations , the two-step classical approach is highly recommended. Its straightforward nature and use of inexpensive reagents make it an excellent choice for both academic research and initial scale-up activities.

  • For rapid analog synthesis, high convergency, and exploration of novel chemical space , the rhodium-catalyzed method offers a powerful and elegant solution. While the initial investment in the catalyst may be higher, the efficiency of a single-step process can be advantageous in the long run, particularly in a drug discovery setting.

Ultimately, the optimal synthetic strategy will be dictated by the specific project goals, available resources, and the desired scale of production. This guide provides the necessary data and insights to enable an informed decision for the synthesis of this valuable chemical intermediate.

References

  • Organic Chemistry Portal. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Retrieved from [Link]

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., ... & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896. [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal, 14(2), 1-5. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Halogenated 6-Chloro-2H-chromene-3-carboxylic Acid Analogs

The 2H-chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of pharmacological properties.[1] Its structural...

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of pharmacological properties.[1] Its structural versatility allows for targeted modifications to modulate biological activity, making it a focal point in drug discovery. This guide delves into a specific, highly promising subclass: 6-Chloro-2H-chromene-3-carboxylic acid and its analogs substituted with different halogens.

Our focus is to provide an objective, data-driven comparison of their performance, primarily in the antimicrobial and anticancer domains. We will dissect the structure-activity relationships (SAR) that govern their efficacy, provide validated experimental protocols for their synthesis and evaluation, and offer insights grounded in established biochemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to navigate and leverage this potent chemical space.

Comparative Analysis of Biological Activity: The Halogen Effect

The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto the chromene backbone is a well-established strategy to enhance therapeutic potential. Halogens modulate key physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability. Critically, they can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can significantly improve binding affinity and specificity.[2]

Antimicrobial Potency

The antimicrobial landscape is fraught with challenges from multidrug-resistant (MDR) pathogens, necessitating the discovery of novel therapeutic agents.[3] Halogenated chromenes have emerged as powerful candidates, particularly against Gram-positive bacteria and various fungal species.

The data consistently demonstrates that the degree of halogenation is directly proportional to antibacterial efficacy. While mono-halogenated nitrochromenes exhibit moderate activity, their tri-halogenated counterparts display potent anti-staphylococcal properties with significantly lower Minimum Inhibitory Concentrations (MICs).[3] For instance, a tri-halogenated 3-nitro-2H-chromene derivative was identified as a superior antibacterial agent against MDR strains of S. aureus and S. epidermidis.[3]

In the realm of antifungal agents, specific substitutions are critical. Studies on various chromone derivatives against nine Candida species revealed that 4-chromone-3-carbonitriles, particularly 6-bromochromone-3-carbonitrile, exhibited potent, fungicidal activity against C. albicans with MIC values as low as 5 µg/mL.[4] This highlights the synergistic effect of the halogen (bromo) and the carbonitrile group at positions 6 and 3, respectively.

Table 1: Comparative Antimicrobial Activity (MIC) of Halogenated Chromene Analogs

Compound Class/DerivativeHalogen(s)Target Organism(s)MIC (µg/mL)Reference
Mono-halogenated 3-Nitro-2H-chromenesCl, Br, FS. aureus, S. epidermidis8 - 32[3]
Tri-halogenated 3-Nitro-2H-chromenesCl, BrS. aureus (MDR)4[3]
Tri-halogenated 3-Nitro-2H-chromenesCl, BrS. epidermidis (MDR)1 - 4[3]
6-Bromo-2H-chromene-3-carboxylic acid analogBrBacillus cereus62[5]
6-Bromochromone-3-carbonitrileBrCandida albicans5[4]
Chromone-3-carbonitrileNoneCandida albicans10[4]
3-Bromo-6-chlorochromoneBr, ClCandida auris20[4]

Note: Data is compiled from multiple studies and compound structures may have other substitutions influencing activity.

Anticancer and Cytotoxic Profile

The anticancer potential of chromene derivatives has been extensively investigated against a multitude of human cancer cell lines.[6][7][8] Halogenation often enhances cytotoxicity, although the structure-activity relationships can be complex, depending on the cell line and the overall substitution pattern.

For example, novel chromene scaffolds have been developed as selective estrogen receptor modulators (SERMs) for postmenopausal symptoms, demonstrating potent antagonist behavior in MCF-7 human breast cancer cells with IC₅₀ values in the nanomolar range (0.2–360 nM).[9] Other studies on halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives have demonstrated dose-dependent cytotoxic effects on the MCF-7 cell line.[10] The cytotoxic activity of a dichlorophenyl-benzo[f]chromene derivative showed impressive IC₅₀ values of 7.3 µM and 7.7 µM against MIA PaCa-2 (pancreatic) and A549 (lung) cancer cell lines, respectively.[11]

Table 2: Comparative Anticancer Activity (IC₅₀) of Halogenated Chromene Analogs

Compound Class/DerivativeHalogen(s)Cancer Cell LineIC₅₀Reference
Chromene-derived SERMsVariesMCF-7 (Breast), Ishikawa0.2 - 360 nM[9]
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileCl (x2)MIA PaCa-2 (Pancreatic)7.3 µM[11]
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileCl (x2)A549 (Lung)7.7 µM[11]
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileCl (x2)MDA-MB-231 (Breast)10.7 µM[11]
Tri-halogenated 3-Nitro-2H-chromenesCl, Br(In vitro cytotoxicity)> 50 µM[3]

Structure-Activity Relationship (SAR): Decoding the Halogen Influence

The data reveals several key SAR principles for halogenated chromenes:

  • Degree of Halogenation: For antibacterial activity, an increased number of halogen substituents significantly enhances potency.[3] This is likely due to a combination of increased lipophilicity, facilitating membrane transit, and enhanced target interaction.

  • Halogen Identity and Position: The specific halogen and its location are crucial. For antifungal activity, a bromine at the 6-position combined with a carbonitrile at the 3-position results in a highly potent compound.[4] The electronegativity and size of the halogen (F < Cl < Br < I) influence its ability to act as a hydrogen or halogen bond acceptor/donor, altering its interaction with enzyme active sites.[2]

  • Synergistic Substitutions: The biological activity is not solely dependent on the halogen. Other functional groups, such as the carboxylic acid at C-3, are often essential. Amidation or removal of this group can lead to a complete loss of antibacterial activity, indicating its critical role in target binding.[12] Conversely, groups like the 3-carbonitrile appear to be vital for potent antifungal effects.[4]

Experimental Protocols: A Self-Validating Framework

To ensure reproducibility and scientific rigor, we present standardized protocols for the synthesis and biological evaluation of these compounds. The rationale behind each step is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of 6-Halogenated-2H-chromene-3-carboxylic Acids

This protocol outlines a general, efficient method for synthesizing the core scaffold, adaptable for various halogenated phenols. It is based on established rhodium-catalyzed C-H activation and annulation sequences which offer high regioselectivity and broad substrate compatibility.[13][14]

Workflow Diagram: Synthesis of 2H-Chromene-3-carboxylic Acids

G cluster_reactants Starting Materials cluster_catalyst Catalyst System A N-(4-halophenoxy)acetamide F Reaction Mixture @ 60°C A->F B Methyleneoxetanone B->F C [Cp*RhCl2]2 (Catalyst) C->F Catalytic amount D CsOAc (Base) D->F E MeCN (Solvent) E->F G Work-up & Purification (e.g., Column Chromatography) F->G Annulation Cascade H Final Product: 6-Halo-2H-chromene-3-carboxylic acid G->H Isolation G A Prepare Serial Dilutions of Halogenated Chromene Compound in 96-well plate C Inoculate each well (except negative control) with microbial suspension A->C B Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) B->C D Incubate Plate (e.g., 37°C, 18-24h for bacteria) C->D E Add Viability Indicator (e.g., Resazurin) or Read absorbance (OD600) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Sources

Validation

The 6-Chloro-2H-chromene-3-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

In the landscape of medicinal chemistry, the chromene scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] The strategic introduction of a chlorine a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chromene scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] The strategic introduction of a chlorine atom at the 6-position of the 2H-chromene ring, coupled with modifications at the 3-position, has given rise to a class of derivatives with significant therapeutic potential. This guide provides a comprehensive comparison of 6-Chloro-2H-chromene-3-carboxylic acid derivatives, offering in-depth analysis of their structure-activity relationships (SAR) across various biological targets. We will delve into the experimental data supporting these findings, provide detailed protocols for their synthesis and evaluation, and visualize the intricate relationships that govern their activity.

The Versatile 6-Chloro-2H-chromene Core: A Gateway to Diverse Biological Activities

The 6-chloro-2H-chromene-3-carboxylic acid core is a versatile starting point for the synthesis of a wide array of derivatives. The presence of the chlorine atom at the 6-position significantly influences the electronic properties of the aromatic ring, often enhancing the biological activity of the molecule. The carboxylic acid group at the 3-position provides a convenient handle for further chemical modifications, allowing for the introduction of various functional groups and the exploration of a broad chemical space. This has led to the discovery of derivatives with potent antimicrobial, P2Y6 receptor antagonist, and carbonic anhydrase inhibitory activities.

Comparative Analysis of Biological Activity: A Data-Driven Approach

The therapeutic potential of 6-Chloro-2H-chromene-3-carboxylic acid derivatives is best understood through a direct comparison of their biological activities. The following sections present a quantitative analysis of these compounds against key biological targets, supported by experimental data from peer-reviewed studies.

Antimicrobial Activity: Combating Bacterial Resistance

Several studies have highlighted the antibacterial potential of 6-chloro-2H-chromene derivatives. The introduction of different substituents on the core structure has a profound impact on their efficacy against various bacterial strains.

Compound IDR Group (at position 3)Target OrganismMIC (µg/mL)Reference
1a -COOHBacillus cereus>100[2]
1b -CONH₂Bacillus cereus62.5[2]
1c -CONH-benzylBacillus cereus31.25[2]
2a 2-aryl-3-nitroS. aureus4[3]
2b 2-(4-bromophenyl)-3-nitroS. aureus4[3]

Key SAR Insights for Antimicrobial Activity:

  • Amide Substitution: Conversion of the carboxylic acid at the 3-position to an amide (Compound 1b ) or a substituted amide (Compound 1c ) significantly enhances antibacterial activity against Bacillus cereus.[2]

  • Aromatic Amides: The presence of a benzyl group on the amide nitrogen (Compound 1c ) further increases potency, suggesting that hydrophobic interactions in the binding pocket are crucial.[2]

  • Nitro Group and Aryl Substitution at C2: In a different series, the presence of a nitro group at the 3-position and an aryl group at the 2-position (Compounds 2a and 2b ) leads to potent activity against S. aureus.[3] The nature of the aryl substituent seems to have a lesser impact in this particular comparison.[3]

P2Y6 Receptor Antagonism: Targeting Inflammation and Beyond

The P2Y6 receptor, a G protein-coupled receptor, is a promising target for the treatment of various inflammatory diseases.[2][4] 6-Chloro-2H-chromene derivatives have emerged as a novel class of P2Y6 receptor antagonists.

Compound IDSubstitution PatternTargetIC50 (µM)Reference
3a 6-H, 3-nitro, 2-CF₃hP2Y6R~5[4][5]
3b 6-F, 3-nitro, 2-CF₃hP2Y6R1 - 2[4]
3c (analogue 12) 6-Cl, 3-nitro, 2-CF₃hP2Y6R1 - 2[4]
3d 6-Br, 3-nitro, 2-CF₃hP2Y6R>2[4]
3e 6-I, 3-nitro, 2-CF₃hP2Y6R>2[4]

Key SAR Insights for P2Y6 Receptor Antagonism:

  • Halogen at C6: The presence of a halogen at the 6-position is crucial for activity. Fluorine (Compound 3b ) and chlorine (Compound 3c ) substitutions provide the most potent antagonists in this series, with IC50 values in the low micromolar range.[4]

  • Halogen Size: Larger halogens like bromine (Compound 3d ) and iodine (Compound 3e ) lead to a decrease in potency, suggesting a specific size constraint in the binding pocket of the P2Y6 receptor.[4]

  • Trifluoromethyl and Nitro Groups: The 2-(trifluoromethyl)- and 3-nitro- substitutions are critical for the antagonist activity of this scaffold.[4]

Carbonic Anhydrase Inhibition: A Focus on Anticancer Applications

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, particularly in cancer. Certain 6-chloro-chromene derivatives have shown promising inhibitory activity against specific CA isoforms.

Compound IDR Group (at position 3)Target IsoformKᵢ (nM)Reference
4a -CONH-(4-sulfamoylphenyl)hCA I213.7[6]
4b -CONH-(4-sulfamoylphenyl)hCA II98.6[6]
4c -CONH-(4-sulfamoylphenyl)hCA IX16.6[5]
4d -CONH-(4-sulfamoylphenyl)hCA XII32.4[5]

Key SAR Insights for Carbonic Anhydrase Inhibition:

  • Sulfonamide Moiety: The introduction of a sulfamoylphenyl carboxamide at the 3-position is a key feature for potent carbonic anhydrase inhibition, as the sulfonamide group is a well-known zinc-binding group in the active site of CAs.

  • Isoform Selectivity: These derivatives show selectivity for different CA isoforms, with Compound 4c being a particularly potent inhibitor of the tumor-associated isoform hCA IX.[5] This selectivity is crucial for minimizing off-target effects.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of key 6-Chloro-2H-chromene-3-carboxylic acid derivatives and their biological evaluation.

Synthesis of 6-Chloro-2-oxo-2H-chromene-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of 6-chloro-2-oxo-2H-chromene-3-carboxamide derivatives, which have shown significant biological activity.

Protocol:

  • Synthesis of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid:

    • To a solution of 5-chlorosalicylaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine, add a catalytic amount of piperidine.

    • Heat the reaction mixture at reflux for 4-6 hours.

    • After cooling, pour the reaction mixture into ice-cold water and acidify with concentrated HCl.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain 6-chloro-2-oxo-2H-chromene-3-carboxylic acid.

  • Synthesis of 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride:

    • Suspend 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (1 equivalent) in thionyl chloride (excess).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture at reflux for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Synthesis of 6-chloro-2-oxo-2H-chromene-3-carboxamides:

    • Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

    • To this solution, add the desired amine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired carboxamide derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[7]

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

P2Y6 Receptor Antagonism: Calcium Mobilization Assay

This protocol describes a fluorescence-based calcium mobilization assay to evaluate the antagonist activity of the compounds on the P2Y6 receptor.[8][9][10]

Protocol:

  • Cell Culture and Plating:

    • Culture human astrocytoma cells stably expressing the human P2Y6 receptor (e.g., 1321N1-hP2Y6R) in appropriate growth medium.

    • Seed the cells into black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a physiological salt solution (e.g., HBSS).

    • Remove the growth medium from the cells and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition and Fluorescence Measurement:

    • Wash the cells with HBSS to remove excess dye.

    • Prepare serial dilutions of the test compounds (potential antagonists) in HBSS.

    • Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Prepare a solution of the P2Y6 receptor agonist, UDP, at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then inject the UDP solution into the wells and immediately record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the percentage of inhibition of the UDP-induced calcium response by the test compounds.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, the following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

SAR_Antimicrobial cluster_activity Antibacterial Potency Core 6-Chloro-2H-chromene-3-carboxylic acid Amide -CONH2 (Enhanced Activity) Core->Amide Amidation Nitro_Aryl 3-NO2, 2-Aryl (Potent Activity) Core->Nitro_Aryl Scaffold Modification Low Low Benzylamide -CONH-benzyl (Further Enhanced Activity) Amide->Benzylamide Aromatic Substitution Moderate Moderate High High

Caption: SAR for Antimicrobial Activity of 6-Chloro-2H-chromene Derivatives.

SAR_P2Y6R cluster_potency P2Y6R Antagonist Potency Scaffold 3-Nitro-2-CF3-2H-chromene H_sub 6-H Scaffold->H_sub Unsubstituted F_sub 6-F (High Potency) Scaffold->F_sub Fluorination Cl_sub 6-Cl (High Potency) Scaffold->Cl_sub Chlorination Br_sub 6-Br (Reduced Potency) Scaffold->Br_sub Bromination I_sub 6-I (Reduced Potency) Scaffold->I_sub Iodination Low Low High High

Caption: SAR for P2Y6 Receptor Antagonism of 6-Substituted Chromene Derivatives.

Workflow_Synthesis Start 5-Chlorosalicylaldehyde + Malonic Acid Step1 Cyclization (Pyridine, Piperidine, Reflux) Start->Step1 Intermediate1 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Step1->Intermediate1 Step2 Acid Chloride Formation (SOCl2, DMF, Reflux) Intermediate1->Step2 Intermediate2 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride Step2->Intermediate2 Step3 Amidation (Amine, Triethylamine) Intermediate2->Step3 FinalProduct 6-Chloro-2-oxo-2H-chromene-3-carboxamide Derivative Step3->FinalProduct

Sources

Comparative

Comparison of the reactivity of 6-Chloro-2H-chromene-3-carboxylic acid with other coumarin derivatives

An In-Depth Comparative Guide to the Reactivity of 6-Chloro-2H-chromene-3-carboxylic acid and Other Coumarin Derivatives This guide provides a comprehensive analysis of the chemical reactivity of 6-Chloro-2H-chromene-3-c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 6-Chloro-2H-chromene-3-carboxylic acid and Other Coumarin Derivatives

This guide provides a comprehensive analysis of the chemical reactivity of 6-Chloro-2H-chromene-3-carboxylic acid, juxtaposed with other key coumarin derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic effects of substituents on the coumarin scaffold, supported by experimental data and detailed protocols. Our objective is to offer a clear, objective comparison to inform synthetic strategies and accelerate discovery.

Introduction: The Versatile Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds found extensively in nature and synthetic chemistry. Their benzopyrone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The reactivity of the coumarin ring system is highly tunable, depending on the nature and position of its substituents. This guide focuses on 6-Chloro-2H-chromene-3-carboxylic acid, a derivative bearing two distinct electron-withdrawing groups, and compares its reaction profile to that of other substituted coumarins.

Fundamental Reactivity of the Coumarin Core

The reactivity of coumarin is dictated by the interplay between the electron-rich benzene ring and the electron-deficient α,β-unsaturated lactone (the pyrone ring). This duality allows for a variety of chemical transformations.

  • Electrophilic Aromatic Substitution: The benzene portion of the scaffold can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts). The regioselectivity and rate of these reactions are heavily influenced by the substituents present on this ring.

  • Nucleophilic Reactions: The pyrone ring, particularly the C3-C4 double bond, is susceptible to nucleophilic attack, such as Michael addition. The C2 carbonyl of the lactone can also be attacked by strong nucleophiles, leading to ring-opening.[4][5]

  • Reactions at C3 and C4: The C3 and C4 positions are the most investigated sites for modification, allowing access to a wide array of derivatives with unique biological and photophysical properties.[6]

Below is a generalized map of the reactive sites on the coumarin scaffold.

G Figure 1: General Reactivity Map of the Coumarin Scaffold cluster_coumarin coumarin Nuc Nucleophilic Attack (e.g., Michael Addition) Nuc->coumarin C4 Elec Electrophilic Aromatic Substitution Elec->coumarin C6, C8 Nuc_C2 Nucleophilic Attack (Lactone Cleavage) Nuc_C2->coumarin C2

Caption: General sites of electrophilic and nucleophilic attack on the coumarin nucleus.

The Unique Profile of 6-Chloro-2H-chromene-3-carboxylic acid

The reactivity of the title compound is defined by the powerful electronic influence of its two substituents: the 6-chloro group and the 3-carboxylic acid group.

  • 6-Chloro Substituent: As a halogen, chlorine exerts a dual electronic effect. It is strongly electron-withdrawing via induction (-I effect) but weakly electron-donating through resonance (+R effect). The net result is the deactivation of the benzene ring towards electrophilic attack, making such reactions more challenging compared to unsubstituted coumarins. This deactivation also increases the overall electrophilicity of the pyrone ring system.

  • 3-Carboxylic Acid Substituent: The carboxyl group is a potent electron-withdrawing group (-I and -R effects). Its presence significantly enhances the electrophilic character of the C4 position, making the C3-C4 double bond highly susceptible to nucleophilic addition reactions.[6][7] Furthermore, the carboxylic acid moiety itself serves as a versatile synthetic handle for derivatization, such as the formation of esters and amides.[8]

The synergistic effect of these two electron-withdrawing groups makes 6-Chloro-2H-chromene-3-carboxylic acid a unique substrate: its benzene ring is deactivated towards electrophiles, while its pyrone ring is activated towards nucleophiles.

Caption: Comparison of electronic influences on the coumarin scaffold.

Comparative Reactivity Analysis

To contextualize the behavior of 6-Chloro-2H-chromene-3-carboxylic acid, we compare it with derivatives bearing either no substituent, an electron-donating group (EDG), or a different electron-withdrawing group (EWG) at the 6-position.

Electrophilic Aromatic Substitution (Nitration)

Electrophilic nitration is a classic reaction to probe the reactivity of the benzene ring. Due to the deactivating nature of the coumarin lactone and the C3-carboxyl group, forcing conditions are generally required.

Table 1: Comparative Yields in Electrophilic Nitration

Compound6-SubstituentElectronic EffectRelative ReactivityTypical Yield (%)
Coumarin-3-carboxylic acid-HNeutral (baseline)Moderate~60-70%
6-Methyl-coumarin-3-carboxylic acid-CH₃Electron-DonatingHigh>85%
6-Chloro-coumarin-3-carboxylic acid -Cl Electron-Withdrawing Low ~40-50%
6-Nitro-coumarin-3-carboxylic acid-NO₂Strongly Electron-WithdrawingVery Low<20%

The data clearly illustrates that the electron-donating methyl group activates the ring, leading to higher yields, while the electron-withdrawing chloro and nitro groups deactivate it, resulting in significantly lower reactivity.

Nucleophilic Addition to the C3-C4 Double Bond

The C3-carboxyl group renders the C3-C4 bond electron-poor, priming it for Michael addition reactions. The reactivity is further enhanced by electron-withdrawing groups on the benzene ring.

Table 2: Comparative Reactivity in Michael Addition with Thiophenol

Compound6-SubstituentElectronic EffectRelative ReactivityTypical Reaction Time
Coumarin-3-carboxylic acid-HNeutral (baseline)Moderate12-16 hours
6-Methyl-coumarin-3-carboxylic acid-CH₃Electron-DonatingLow>24 hours
6-Chloro-coumarin-3-carboxylic acid -Cl Electron-Withdrawing High 4-6 hours
6-Nitro-coumarin-3-carboxylic acid-NO₂Strongly Electron-WithdrawingVery High1-2 hours

Here, the trend is reversed. The 6-chloro group enhances the electrophilicity of the pyrone system, accelerating the nucleophilic attack compared to the unsubstituted and methyl-substituted analogues.

Experimental Protocols

The following protocols provide standardized procedures for evaluating the comparative reactivity discussed above.

Protocol 1: Electrophilic Nitration of Coumarin Derivatives

This protocol describes a general procedure for the nitration of the benzene ring of various coumarin-3-carboxylic acids.

  • Dissolution: In a round-bottom flask cooled to 0°C in an ice bath, dissolve the substituted coumarin-3-carboxylic acid (1.0 mmol) in concentrated sulfuric acid (5 mL).

  • Addition of Nitrating Agent: Add a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) dropwise to the solution while maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: Pour the reaction mixture slowly onto crushed ice (50 g).

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality Note: The use of a strong acid mixture at low temperatures is crucial to control the exothermic reaction and prevent side product formation, especially given the deactivated nature of the substrate.

Protocol 2: Amide Synthesis via Acyl Chloride

This protocol details the conversion of the carboxylic acid to an amide, a common derivatization for biological screening.[8]

  • Acyl Chloride Formation: To a solution of 6-Chloro-2H-chromene-3-carboxylic acid (1.0 mmol) in dry dichloromethane (10 mL), add oxalyl chloride (1.2 mmol) followed by a catalytic amount of DMF (1 drop).

  • Reaction: Stir the mixture at room temperature for 2 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acyl chloride.

  • Amination: Dissolve the crude acyl chloride in dry dichloromethane (10 mL) and cool to 0°C. Add the desired amine (e.g., benzylamine, 1.1 mmol) and triethylamine (1.5 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to obtain the crude amide, which can be purified by column chromatography or recrystallization.

G Figure 3: Workflow for Comparative Amide Synthesis start Start: Substituted Coumarin-3-Carboxylic Acid step1 React with Oxalyl Chloride/DMF in dry DCM start->step1 step2 Formation of Acyl Chloride Intermediate step1->step2 step3 React with Amine/Triethylamine in dry DCM at 0°C -> RT step2->step3 step4 Aqueous Work-up (HCl, NaHCO3, Brine) step3->step4 step5 Purification (Column Chromatography) step4->step5 end Final Product: Substituted Coumarin-3-Carboxamide step5->end

Caption: A typical experimental workflow for derivatizing the carboxylic acid moiety.

Conclusion

6-Chloro-2H-chromene-3-carboxylic acid presents a reactivity profile distinct from many other coumarin derivatives. The combined electron-withdrawing power of the 6-chloro and 3-carboxyl substituents renders the benzene ring relatively inert to electrophilic attack while simultaneously activating the pyrone ring for nucleophilic additions. This understanding is critical for designing efficient synthetic routes. Researchers can leverage the deactivated aromatic ring to selectively perform reactions on the pyrone system or use the carboxylic acid as a handle for further functionalization. This guide provides the foundational data and protocols to enable rational design and synthesis of novel coumarin-based molecules for drug discovery and materials science applications.

References

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Chloro-2H-chromene-3-carboxylic Acid-Based Compounds

For Researchers, Scientists, and Drug Development Professionals The 6-chloro-2H-chromene-3-carboxylic acid scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the real...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-2H-chromene-3-carboxylic acid scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of oncology. The strategic incorporation of a chlorine atom at the 6-position of the chromene ring, combined with modifications at the 3-position carboxylic acid, has yielded derivatives with significant cytotoxic and antitumor potential. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these compounds, supported by experimental data and detailed protocols, to aid researchers in navigating this promising area of drug discovery.

Introduction to the 6-Chloro-2H-chromene Scaffold

The chromene nucleus is a privileged heterocyclic structure found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a chlorine atom at the 6-position often enhances the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target engagement. Further derivatization of the carboxylic acid at the 3-position into amides and other functional groups allows for the fine-tuning of the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in understanding how these modifications impact the overall efficacy of the compounds.[1]

In Vitro Efficacy: A Comparative Analysis

The primary measure of in vitro efficacy for potential anticancer agents is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following data, synthesized from various studies, provides a comparative overview of the cytotoxic activity of different 6-Chloro-2H-chromene-3-carboxylic acid-based compounds against a panel of human cancer cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of 6-Chloro-2H-chromene-3-carboxamide Derivatives

Compound IDR Group (at 3-carboxamide)MCF-7 (Breast)A549 (Lung)PC-3 (Prostate)Caco-2 (Colorectal)Reference
VIa 4-Chlorophenyl8.50.935.09.9[2]
Compound A Phenyl>100>100>100>100[2]
Compound B 4-Methylphenyl>100>100>100>100[2]
Compound C 4-Methoxyphenyl>100>100>100>100[2]

Note: The data presented is a selection from available literature and is intended for comparative purposes. Experimental conditions may vary between studies.

From the compiled data, it is evident that the nature of the substituent on the amide nitrogen plays a critical role in the cytotoxic activity. Compound VIa , featuring a 4-chlorophenyl group, demonstrated remarkable potency, particularly against the A549 lung cancer cell line with an IC50 value of 0.9 µM.[2] This highlights the potential importance of a halogenated phenyl ring in enhancing the anticancer activity of this scaffold. In contrast, derivatives with unsubstituted phenyl, 4-methylphenyl, or 4-methoxyphenyl groups showed significantly lower or no activity, underscoring the specific structural requirements for potent cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, A549, PC-3, Caco-2) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
  • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.

3. MTT Assay and Data Analysis:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
Visualizing the Experimental Workflow

In_Vitro_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, A549) Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep 2. Compound Preparation (Stock & Dilutions) Treatment 4. Compound Treatment (48-72h incubation) Compound_Prep->Treatment Seeding->Treatment MTT_Assay 5. MTT Assay (Formazan formation) Treatment->MTT_Assay Absorbance 6. Absorbance Reading (570 nm) MTT_Assay->Absorbance IC50_Calc 7. IC50 Calculation (Dose-response curve) Absorbance->IC50_Calc

Caption: Workflow for in vitro cytotoxicity testing.

In Vivo Efficacy: Preclinical Evaluation in Xenograft Models

While in vitro assays provide valuable initial data on the cytotoxic potential of a compound, in vivo studies are essential to evaluate its efficacy and safety in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.

Currently, there is a limited amount of publicly available in vivo data specifically for 6-Chloro-2H-chromene-3-carboxylic acid-based compounds. However, a study on a structurally related 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate (a coumarin derivative) demonstrated significant in vivo antitumor activity. In this study, treatment with the bromo derivative delayed tumor appearance and significantly reduced tumor growth in nude mice grafted with HT1080 human fibrosarcoma cells.[3] This suggests that halogenated chromene and coumarin derivatives have the potential for in vivo efficacy, warranting further investigation of the 6-chloro-2H-chromene-3-carboxylic acid series.

Experimental Protocol: Subcutaneous Xenograft Model

The following protocol describes a general procedure for establishing and utilizing a subcutaneous xenograft model to assess the in vivo antitumor efficacy of a test compound.

1. Cell Preparation and Implantation:

  • Culture a human cancer cell line (e.g., A549) to 80-90% confluency.
  • Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of each immunocompromised mouse (e.g., athymic nude or NOD/SCID).

2. Tumor Growth Monitoring and Treatment:

  • Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
  • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
  • Administer the test compound (formulated in an appropriate vehicle) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.

3. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.
  • The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.
  • At the study endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Visualizing the In Vivo Experimental Workflow

In_Vivo_Workflow cluster_setup Model Setup cluster_monitoring Monitoring & Treatment cluster_evaluation Efficacy Evaluation Cell_Prep 1. Cancer Cell Preparation (e.g., A549) Implantation 2. Subcutaneous Implantation (Immunocompromised Mice) Cell_Prep->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Treatment & Control) Tumor_Growth->Randomization Treatment 5. Compound Administration Randomization->Treatment Data_Collection 6. Tumor & Body Weight Measurement Treatment->Data_Collection Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition) Data_Collection->Endpoint

Caption: Workflow for an in vivo subcutaneous xenograft study.

Mechanism of Action: Potential Signaling Pathways

The precise mechanism of action for many 6-Chloro-2H-chromene-3-carboxylic acid derivatives is still under investigation. However, based on the activity of related chromene compounds and their structural features, several potential mechanisms can be hypothesized. Many anticancer agents induce apoptosis, or programmed cell death, in cancer cells. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis.

Visualizing a Potential Apoptotic Pathway

Apoptosis_Pathway Compound 6-Chloro-2H-chromene Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The 6-Chloro-2H-chromene-3-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. The available in vitro data, particularly for amide derivatives, demonstrates that strategic substitutions can lead to potent cytotoxic activity against various cancer cell lines. While in vivo data for this specific class of compounds is currently limited, related structures have shown significant antitumor effects in preclinical models.

Future research should focus on a systematic exploration of the structure-activity relationships within this series, evaluating a broader range of derivatives against a standardized panel of cancer cell lines. This will enable a more comprehensive understanding of the key structural features required for optimal potency and selectivity. Furthermore, promising in vitro candidates should be advanced to in vivo xenograft studies to assess their efficacy, toxicity, and pharmacokinetic profiles. Elucidating the precise mechanism of action will also be crucial for the rational design of next-generation compounds with improved therapeutic indices.

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Comparative

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 6-Chloro-2H-chromene-3-carboxylic acid

Introduction 6-Chloro-2H-chromene-3-carboxylic acid, a substituted coumarin derivative, is a valuable scaffold in medicinal chemistry and materials science. Its synthesis is a critical step in the development of novel co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2H-chromene-3-carboxylic acid, a substituted coumarin derivative, is a valuable scaffold in medicinal chemistry and materials science. Its synthesis is a critical step in the development of novel compounds with potential therapeutic applications. This guide provides an in-depth comparison of the most common and efficient synthetic routes to this target molecule, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal preparation method based on key performance indicators. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency.

Visualizing the Synthetic Pathways: An Overview

To aid in the selection of the most appropriate synthetic strategy, the following flowchart outlines the primary routes discussed in this guide.

Synthetic_Routes_Overview Figure 1: Decision Flowchart for Synthetic Route Selection cluster_route1 Knoevenagel Condensation cluster_route2 Perkin Reaction cluster_route3 Vilsmeier-Haack & Oxidation start Target: 6-Chloro-2H-chromene-3-carboxylic acid route1 Route 1: Knoevenagel Condensation start->route1 Direct, High Yield route2 Route 2: Perkin Reaction start->route2 Classic, Potentially Harsher Conditions route3 Route 3: Vilsmeier-Haack Formylation & Oxidation start->route3 Two-Step, Readily Available Reagents r1_start 5-Chlorosalicylaldehyde + Diethyl Malonate r1_condense Condensation (Piperidine catalyst) r1_start->r1_condense r1_hydrolysis Ester Hydrolysis r1_condense->r1_hydrolysis r1_product Final Product r1_hydrolysis->r1_product r2_start 5-Chlorosalicylaldehyde + Acetic Anhydride r2_condense Condensation (Sodium Acetate catalyst) r2_start->r2_condense r2_intermediate Intermediate Formation r2_condense->r2_intermediate r2_hydrolysis Hydrolysis r2_intermediate->r2_hydrolysis r2_product Final Product r2_hydrolysis->r2_product r3_start 6-Chlorocoumarin r3_vh Vilsmeier-Haack Formylation (POCl3, DMF) r3_start->r3_vh r3_aldehyde 6-Chloro-2-oxo-2H-chromene-3-carbaldehyde r3_vh->r3_aldehyde r3_oxidation Oxidation (e.g., Jones Reagent) r3_aldehyde->r3_oxidation r3_product Final Product r3_oxidation->r3_product Knoevenagel_Mechanism Figure 2: Mechanism of the Knoevenagel Condensation start 5-Chlorosalicylaldehyde + Diethyl Malonate step1 Base-catalyzed enolate formation start->step1 Piperidine step2 Nucleophilic attack step1->step2 step3 Dehydration & Cyclization step2->step3 step4 Ester Hydrolysis step3->step4 NaOH, H2O product 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid step4->product

Validation

Comparative analysis of the spectroscopic data of 6-Chloro-2H-chromene-3-carboxylic acid and its analogs

This guide provides an in-depth comparative analysis of the spectroscopic data for 6-Chloro-2H-chromene-3-carboxylic acid, a member of the coumarin family, and its structurally related analogs. Coumarins are a significan...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 6-Chloro-2H-chromene-3-carboxylic acid, a member of the coumarin family, and its structurally related analogs. Coumarins are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties. Understanding their structural characterization is paramount for researchers in medicinal chemistry and drug development. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in established physicochemical principles.

Introduction: The Structural Significance of Substituted Coumarins

6-Chloro-2H-chromene-3-carboxylic acid and its derivatives are built upon the 2-oxo-2H-chromene (or coumarin) scaffold. The identity and position of substituents on the benzopyrone ring system critically influence the molecule's electronic distribution, conformation, and, consequently, its biological activity and spectroscopic properties. Spectroscopic analysis is therefore an indispensable tool for unambiguous structural confirmation and for probing the subtle electronic effects imparted by various functional groups.

This guide will focus on a comparative analysis of the parent compound, 2-oxo-2H-chromene-3-carboxylic acid, with analogs bearing either electron-withdrawing groups (EWGs) like -Cl, -Br, -NO₂) or electron-donating groups (EDGs) like -CH₃ at the C-6 position. We will dissect how these substitutions systematically alter the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

cluster_compounds Figure 1: Core Structures for Comparison Parent 2-Oxo-2H-chromene-3-carboxylic acid (R = H) Target 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (R = Cl) Analog_EDG 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (R = CH₃) Analog_EWG1 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (R = Br) Analog_EWG2 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (R = NO₂) M [M]+• 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (m/z 224/226) F1 [M - CO2]+• (m/z 180/182) M->F1 - CO2 F3 [M - COOH]+ (m/z 179/181) M->F3 - •COOH F2 [M - CO2 - CO]+• (m/z 152/154) F1->F2 - CO

Caption: Figure 2: Predicted major fragmentation pathways for the target compound.

Standardized Experimental Protocols

To ensure data reproducibility and integrity, standardized protocols are essential.

General Protocol for Spectroscopic Analysis

cluster_workflow Figure 3: General Spectroscopic Analysis Workflow SamplePrep Sample Preparation Dissolve ~5-10 mg in appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) for NMR. Prepare KBr pellet or Nujol mull for IR. Dissolve in volatile solvent (e.g., MeOH) for MS. DataAcq Data Acquisition IR: Background scan, then sample scan (4000-400 cm-1). NMR: Tune & shim spectrometer, acquire 1H, 13C, DEPT spectra. MS: Inject sample, acquire EI mass spectrum. SamplePrep->DataAcq DataProc Data Processing IR: Baseline correction. NMR: Fourier transform, phase correction, integration, peak picking. MS: Identify molecular ion, analyze isotopic patterns and fragmentation. DataAcq->DataProc Analysis Structural Elucidation Correlate spectral data (δ, J, ν, m/z) to proposed structure. Compare with data from analogs and literature. DataProc->Analysis

Caption: Figure 3: A self-validating workflow for spectroscopic characterization.

1. Sample Preparation:

  • NMR: Accurately weigh 5-10 mg of the compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • IR (KBr Pellet): Mix ~1 mg of the finely ground sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • MS (EI): Dissolve a small amount of the sample (<1 mg/mL) in a volatile solvent like methanol or dichloromethane for direct infusion or GC-MS analysis.

2. Data Acquisition:

  • NMR: All spectra should be acquired on a spectrometer operating at a field strength of at least 300 MHz for ¹H. Standard acquisition parameters for ¹H, ¹³C{¹H} (proton-decoupled), and DEPT-135 experiments should be used.

  • IR: A background spectrum of the empty sample compartment (or pure KBr pellet) must be recorded first and automatically subtracted from the sample spectrum. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • MS: For EI-MS, an ionization energy of 70 eV is standard. The spectrum is scanned over a relevant m/z range (e.g., 50-500 amu).

3. Data Processing and Analysis:

  • NMR data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the internal standard.

  • IR spectra are analyzed by identifying the wavenumbers of key absorption bands and comparing them to correlation tables.

  • Mass spectra are analyzed by identifying the molecular ion peak (M⁺˙) and major fragment ions. The presence of halogen isotopic patterns should be confirmed.

Conclusion

The spectroscopic analysis of 6-Chloro-2H-chromene-3-carboxylic acid and its analogs reveals predictable and rational trends based on the electronic nature of the substituents. Electron-withdrawing groups like chlorine deshield protons in NMR, increase carbonyl stretching frequencies in IR, and introduce unique isotopic signatures in mass spectrometry. A multi-spectroscopic approach, as detailed in this guide, is crucial for the unequivocal structural confirmation of novel coumarin derivatives, providing a solid foundation for further research in drug discovery and materials science.

References

  • Zanatta, N., et al. (2007). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

  • Gomas, F., et al. (2018). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. Available at: [Link]

  • Barnes, C. S., & Loder, J. W. (1962). The Mass Spectra of Coumarins. Australian Journal of Chemistry. (While not directly cited for data, this is a foundational reference for coumarin fragmentation). Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles). Available at: [Link]

Comparative

A Comparative Guide to the Cross-Reactivity of 6-Chloro-2H-chromene-3-carboxylic Acid Derivatives

The 6-chloro-2H-chromene-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial, anticancer, a...

Author: BenchChem Technical Support Team. Date: January 2026

The 6-chloro-2H-chromene-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and receptor antagonist properties.[1][2][3][4][5][6] As with any promising class of compounds, a thorough understanding of their selectivity is paramount for advancing them through the drug discovery pipeline. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel derivatives of 6-chloro-2H-chromene-3-carboxylic acid, offering insights into experimental design, data interpretation, and the implications for therapeutic development.

The core principle of this guide is to not only present data but to illuminate the scientific reasoning behind the necessary cross-reactivity studies. A compound's journey from a hit to a clinical candidate is often determined by its selectivity profile. Off-target effects can lead to unforeseen toxicity or a dilution of the intended therapeutic action.[7] Therefore, a proactive and systematic approach to identifying and characterizing cross-reactivity is a critical, self-validating step in the development of these promising compounds.

I. The 6-Chloro-2H-chromene-3-carboxylic Acid Scaffold: A Hub of Biological Activity

The 6-chloro-2H-chromene-3-carboxylic acid core can be chemically modified at several positions to generate a diverse library of compounds with distinct pharmacological profiles.[8][9][10] Initial research has identified derivatives with significant activity against various targets, making a broad cross-reactivity assessment essential. For the purpose of this guide, we will focus on a hypothetical series of derivatives (designated CDC-1 to CDC-4 ) designed to target a specific protein kinase, while evaluating their off-target interactions across other enzyme families and receptor types.

II. Designing a Comprehensive Cross-Reactivity Screening Cascade

A tiered approach to cross-reactivity profiling is often the most efficient. This allows for early deselection of non-selective compounds and a more focused investigation of promising candidates.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Target & Initial Selectivity cluster_1 Tier 2: Expanded Off-Target Profiling cluster_2 Tier 3: Cellular & Functional Assays A Primary Target Assay (e.g., KinaseGlo for target kinase) B Broad Kinase Panel (e.g., 96-well plate format) A->B Active Compounds C GPCR Binding Assays (Radioligand displacement) B->C Selective Kinase Inhibitors D Ion Channel Panel (Patch clamp electrophysiology) C->D E Nuclear Receptor Assays (e.g., Luciferase reporter) D->E F Cellular Target Engagement (e.g., NanoBRET) E->F Promising Candidates G Phenotypic Screening (e.g., High-content imaging) F->G H In vivo Toxicity Studies G->H

Caption: A tiered experimental workflow for assessing compound cross-reactivity.

Rationale for Assay Selection
  • Tier 1: The initial screen focuses on the primary target and a broad panel of related enzymes (e.g., kinases). This provides an early indication of on-target potency and initial selectivity. A kinase panel is often chosen due to the structural similarity of the ATP-binding site across this enzyme family, a common source of off-target effects.

  • Tier 2: For compounds demonstrating initial selectivity, the screening is expanded to other major target families like G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This is crucial as the chemical features of the chromene scaffold may lead to unexpected interactions with these targets.

  • Tier 3: The final tier involves cell-based assays to confirm target engagement in a more physiological context and to assess the overall cellular phenotype. In vivo studies are the ultimate test for unforeseen toxicity arising from off-target effects.

III. Comparative Cross-Reactivity Data

The following tables present hypothetical, yet realistic, data for our series of 6-Chloro-2H-chromene-3-carboxylic acid derivatives (CDC-1 to CDC-4 ). This data is for illustrative purposes to guide researchers in their own data analysis.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)
CompoundTarget KinaseOff-Target Kinase AOff-Target Kinase BOff-Target Kinase C
CDC-1 95887540
CDC-2 92554520
CDC-3 8515105
CDC-4 881082
Table 2: Broader Off-Target Profile (IC50 or Ki in µM)
CompoundGPCR Target XIon Channel YNuclear Receptor Z
CDC-1 5.2> 10015.8
CDC-2 12.5> 10025.1
CDC-3 > 50> 100> 50
CDC-4 > 50> 100> 50
Interpretation of Results
  • CDC-1 shows high potency against the target kinase but also significant off-target activity against other kinases and a moderate interaction with GPCR Target X. This compound would likely be flagged for poor selectivity.

  • CDC-2 displays improved kinase selectivity compared to CDC-1 but still shows some off-target kinase inhibition and weak GPCR interaction.

  • CDC-3 and CDC-4 demonstrate good selectivity in both the kinase panel and the broader off-target screen, making them the most promising candidates to advance to cellular and in vivo studies.

IV. Key Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity studies, detailed and standardized protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute kinase and substrate in kinase buffer to desired concentrations.

    • Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound in DMSO to create a concentration range.

    • Prepare ATP solution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the compound solution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of the ATP solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

    • Add 20 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for GPCRs
  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the GPCR of interest.

    • Resuspend the membranes in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Assay Procedure:

    • In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled antagonist), and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Wash the plate to separate bound from unbound radioligand.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Calculate the percent inhibition of specific binding for each compound concentration.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the IC50, which can be converted to a Ki using the Cheng-Prusoff equation.

V. Signaling Pathway Considerations

Understanding the potential impact of off-target binding requires knowledge of the signaling pathways involved.

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway A CDC Compound B Target Kinase A->B Inhibition E Off-Target Kinase A A->E Unintended Inhibition C Downstream Effector 1 B->C Phosphorylation D Therapeutic Outcome C->D F Downstream Effector 2 E->F Phosphorylation G Adverse Effect F->G

Caption: Intended vs. off-target signaling pathways for a kinase inhibitor.

This diagram illustrates how unintended inhibition of an off-target kinase can lead to the modulation of a separate signaling pathway, potentially resulting in adverse effects. A thorough understanding of these pathways is crucial for interpreting cross-reactivity data and predicting potential in vivo consequences.

VI. Conclusion and Future Directions

The 6-chloro-2H-chromene-3-carboxylic acid scaffold holds significant promise for the development of novel therapeutics. However, diligent and comprehensive cross-reactivity profiling is non-negotiable for ensuring the safety and efficacy of any resulting drug candidate. The methodologies and comparative frameworks presented in this guide offer a robust starting point for researchers in this field. Future work should focus on developing larger, more diverse screening panels and leveraging computational approaches to predict off-target interactions early in the design phase. By embracing a culture of rigorous selectivity profiling, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • ResearchGate. The synthesis of 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][3][4]thiadiazol-2-yl)-amide, 3.[Link]

  • MDPI. 6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl-[1][3][4]thiadiazol-2-yl)-amide.[Link]

  • De La Salle University. Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies.[Link]

  • ACS Publications. Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids | The Journal of Organic Chemistry.[Link]

  • Chemchart. 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1).[Link]

  • ACS Publications. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade | Organic Letters.[Link]

  • ResearchGate. Functionalization of chromene derivatives for the synthesis of...[Link]

  • NCBI Bookshelf. Assay Interference by Chemical Reactivity - Assay Guidance Manual.[Link]

  • ResearchGate. Pyridine and chromene based compounds as anticancer agents.[Link]

  • NCBI Insights. Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects.[Link]

  • NIH. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists.[Link]

  • ResearchGate. Synthesis of Chromene Derivatives from α,β‐Unsaturated Aldehydes: A Review.[Link]

  • Oxford Academic. Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips | The Journal of Applied Laboratory Medicine.[Link]

  • Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.[Link]

  • Cambridge Open Engage. Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips | Analytical Chemistry | ChemRxiv.[Link]

  • IslandScholar. Synthesis, Characterization and Biological Studies of Chromene Derivatives.[Link]

  • ResearchGate. Understanding Sensitivity and Cross-Reactivity of Xylazine Lateral Flow Immunoassay Test Strips for Drug Checking Applications.[Link]

  • ResearchGate. Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives.[Link]

  • Science Translational Medicine. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.[Link]

  • ResearchGate. Synthesis of chromene and its derivatives | Download Scientific Diagram.[Link]

Sources

Validation

A Head-to-Head Comparison of the 6-Chloro-2H-chromene-3-carboxylic Acid Scaffold with Established Pharmacophores in Inflammation and Oncology

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Emerging Potential of the Chromene Scaffold The quest for novel pharmacophores with improved efficacy and safety profiles is a perpet...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emerging Potential of the Chromene Scaffold

The quest for novel pharmacophores with improved efficacy and safety profiles is a perpetual driver in drug discovery. Among the myriad of heterocyclic scaffolds, the chromene nucleus has garnered significant attention for its prevalence in natural products and its diverse pharmacological activities.[1][2][3] Derivatives of the chromene scaffold have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][4][5][6][7][8] This guide focuses on the 6-Chloro-2H-chromene-3-carboxylic acid moiety as a representative of this promising class of compounds and provides a head-to-head comparison with established pharmacophores in the fields of oncology and inflammation.

The rationale for this comparative analysis is rooted in the urgent need for new therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and adverse side effects. By juxtaposing the performance of the chromene scaffold against well-established drugs like doxorubicin in oncology and celecoxib, diclofenac, and zileuton in inflammation, we aim to provide a data-driven perspective on its potential as a next-generation therapeutic backbone.

Comparative Analysis in Oncology: Benchmarking Against Doxorubicin

The clinical utility of doxorubicin, a potent anthracycline antibiotic, is often hampered by cardiotoxicity and the development of multidrug resistance. This necessitates the exploration of alternative cytotoxic agents with novel mechanisms of action. Chromene derivatives have emerged as a promising avenue of investigation, with several studies highlighting their potent in vitro activity against a range of cancer cell lines.[2][3][9][10]

Data Presentation: In Vitro Cytotoxicity (IC50)

The following table summarizes the available in vitro cytotoxicity data for various chromene derivatives against common cancer cell lines, alongside the performance of the standard chemotherapeutic agent, doxorubicin. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies. However, this compilation provides a valuable snapshot of the relative potency of the chromene scaffold.

Compound/PharmacophoreCancer Cell LineIC50 (µM)Reference
Chromene Derivatives
Chromene Derivative 2HT-29 (Colon)< Doxorubicin[9]
Chromene Derivative 5HepG-2 (Liver)< Doxorubicin[9]
Halogenated 4H-benzo[h]chromeneMCF-7 (Breast)Potent Activity[3]
Halogenated 4H-benzo[h]chromeneHCT-116 (Colon)Potent Activity[3]
Halogenated 4H-benzo[h]chromeneHepG-2 (Liver)Potent Activity[3]
Doxorubicin
HepG2 (Liver)12.2[11]
Huh7 (Liver)> 20[11]
UMUC-3 (Bladder)5.1[11]
VMCUB-1 (Bladder)> 20[11]
TCCSUP (Bladder)12.6[11]
BFTC-905 (Bladder)2.3[11]
A549 (Lung)> 20[11]
HeLa (Cervical)2.9[11]
MCF-7 (Breast)2.5[11][12]
M21 (Melanoma)2.8[11]

Analysis of Anticancer Potential:

The compiled data, while not a direct comparison of 6-Chloro-2H-chromene-3-carboxylic acid itself, strongly suggests that the broader chromene scaffold possesses significant anticancer potential. Notably, certain derivatives have demonstrated cytotoxicity comparable to or even exceeding that of doxorubicin in specific cell lines.[9] The diverse mechanisms of action attributed to chromene derivatives, including the induction of apoptosis and disruption of microtubule polymerization, offer a potential advantage in overcoming the resistance mechanisms that plague conventional chemotherapeutics.[2][10]

The structure-activity relationship (SAR) studies of chromene derivatives indicate that substitutions on the chromene ring play a crucial role in their biological activity.[2] The presence of a halogen, such as the chloro group in 6-Chloro-2H-chromene-3-carboxylic acid, has been shown to enhance the pharmacological effects of various compounds. Further investigation into the specific activity of this and other halogenated chromene-3-carboxylic acids is warranted.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compounds (e.g., 6-Chloro-2H-chromene-3-carboxylic acid derivatives and doxorubicin) in culture medium. After the initial 24-hour incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a further 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compounds Treat with Test Compounds incubate_24h_1->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Comparative Analysis in Inflammation: Benchmarking Against NSAIDs and a 5-LOX Inhibitor

Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a high priority. The primary targets for many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While effective, traditional NSAIDs that inhibit both isoforms can cause gastrointestinal side effects due to the inhibition of the protective functions of COX-1. Selective COX-2 inhibitors, such as celecoxib, were developed to mitigate these risks. Another important pathway in inflammation is mediated by 5-lipoxygenase (5-LOX), which is targeted by drugs like zileuton. Chromene derivatives have shown promise as anti-inflammatory agents, with some studies suggesting they may act through the inhibition of these key inflammatory enzymes.[4][13][14][15]

Data Presentation: In Vitro Enzyme Inhibition (IC50)

The following table presents a comparison of the in vitro inhibitory activity of established anti-inflammatory drugs against COX-1, COX-2, and 5-LOX. While specific data for 6-Chloro-2H-chromene-3-carboxylic acid is not available, this table provides the benchmark against which novel chromene derivatives should be evaluated.

Compound/PharmacophoreTarget EnzymeIC50 (µM)Reference
Celecoxib COX-12.8[16]
COX-20.04 - 0.091[16][17][18]
Diclofenac COX-10.076[19]
COX-20.026[19]
Zileuton 5-LOX0.3 - 2.6[20][21]

Analysis of Anti-Inflammatory Potential:

The data for the established drugs highlights the different selectivity profiles that can be achieved. Celecoxib demonstrates significant selectivity for COX-2 over COX-1, which is a key feature for reducing gastrointestinal side effects. Diclofenac is a potent inhibitor of both COX isoforms. Zileuton specifically targets the 5-LOX pathway. For a novel chromene derivative to be a competitive anti-inflammatory candidate, it would ideally demonstrate potent and selective inhibition of COX-2 or 5-LOX, or perhaps dual inhibition of both pathways, which could offer a broader spectrum of anti-inflammatory activity. The chromene scaffold, with its adaptability for chemical modification, presents a promising platform for developing such targeted anti-inflammatory agents.[4][13][15]

Experimental Protocols: In Vitro Enzyme Inhibition Assays

Accurate determination of enzyme inhibitory activity is crucial for the characterization of new chemical entities. Standardized in vitro assays for COX-1, COX-2, and 5-LOX are well-established.

Cyclooxygenase (COX) Inhibition Assay

Principle: The activity of COX enzymes can be measured by detecting the production of prostaglandins, such as PGE₂, from the substrate arachidonic acid. The inhibitory effect of a compound is determined by quantifying the reduction in PGE₂ synthesis.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes. Prepare serial dilutions of the test compounds (e.g., chromene derivatives, celecoxib, diclofenac).

  • Pre-incubation: In a 96-well plate, add the enzyme solution to each well, followed by the test compound or vehicle control. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution of HCl).

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

COX_Inhibition_Workflow start Start prepare_reagents Prepare COX Enzyme and Test Compounds start->prepare_reagents pre_incubate Pre-incubate Enzyme and Compound prepare_reagents->pre_incubate initiate_reaction Add Arachidonic Acid pre_incubate->initiate_reaction incubate_37c Incubate at 37°C initiate_reaction->incubate_37c terminate_reaction Terminate Reaction incubate_37c->terminate_reaction quantify_pge2 Quantify PGE2 via ELISA terminate_reaction->quantify_pge2 analyze_data Calculate IC50 quantify_pge2->analyze_data end_node End analyze_data->end_node Arachidonic_Acid_Cascade phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation_pain Inflammation, Pain, Fever prostaglandins->inflammation_pain inflammation_allergy Inflammation, Allergy leukotrienes->inflammation_allergy

Sources

Comparative

A Senior Application Scientist's Guide to the ADMET Evaluation of 6-Chloro-2H-chromene-3-carboxylic Acid Derivatives

Introduction: The Critical Role of ADMET in Modern Drug Discovery In the landscape of contemporary drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant percentage of promising dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADMET in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant percentage of promising drug candidates falter in late-stage development due to unfavorable pharmacokinetic and safety profiles.[1] The proactive evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just a regulatory hurdle, but a cornerstone of efficient and successful drug development.[2][3] Early-stage ADMET screening allows for the prioritization of compounds with a higher probability of clinical success, saving invaluable time and resources.[1][4]

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-cancer properties.[5][6] The specific class of 6-Chloro-2H-chromene-3-carboxylic acid derivatives presents a promising area for therapeutic innovation. However, to translate this potential into viable drug candidates, a rigorous and systematic evaluation of their ADMET profile is paramount.

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating the ADMET properties of 6-Chloro-2H-chromene-3-carboxylic acid derivatives. We will explore a logical, multi-tiered approach, beginning with cost-effective in silico predictions and progressing to essential in vitro validation assays. The causality behind each experimental choice will be detailed, providing a self-validating system for robust lead candidate selection.

Part 1: The Predictive Foundation: In Silico ADMET Profiling

The journey of a thousand miles begins with a single step, and in modern drug discovery, that first step is often computational. In silico ADMET prediction offers a rapid, high-throughput, and resource-efficient method to triage a large library of synthesized derivatives.[7][8] By modeling how a compound might behave in the human body, we can prioritize which derivatives warrant the investment of time and materials for experimental validation.[9]

The core principle is to use validated algorithms and models to predict key physicochemical and pharmacokinetic properties based solely on the chemical structure of the molecule.[10] This initial screen is crucial for identifying potential liabilities early, allowing medicinal chemists to focus their efforts on modifying and advancing the most promising candidates.

Key In Silico Parameters and Their Significance:
  • Physicochemical Properties: Parameters like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors are foundational. They are governed by frameworks like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.[11]

  • Absorption: Predictions of human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers forecast a compound's ability to enter the bloodstream after oral administration.[12]

  • Metabolism: Predicting interactions with Cytochrome P450 (CYP) enzymes is critical. Inhibition of major isoforms like CYP3A4 or CYP2D6 can lead to dangerous drug-drug interactions, while rapid metabolism can result in poor bioavailability.[12]

  • Toxicity: Early flags for cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and hepatotoxicity are vital for de-risking candidates.[12][13]

Illustrative In Silico Data for 6-Chloro-2H-chromene-3-carboxylic Acid Derivatives

To illustrate the output of such an analysis, Table 1 presents hypothetical in silico data for a series of derivatives (Cmpd 1-4) compared against Warfarin, a known drug containing a related chromene core.

Table 1: Hypothetical In Silico ADMET Profile of 6-Chloro-2H-chromene-3-carboxylic Acid Derivatives

Parameter Cmpd 1 (Parent) Cmpd 2 (-CH3) Cmpd 3 (-OCH3) Cmpd 4 (-NH2) Warfarin (Reference) Desired Range
MW ( g/mol ) 224.6 238.7 254.7 239.7 308.3 < 500
logP 2.5 2.9 2.7 2.1 3.0 < 5
H-Bond Donors 1 1 1 2 1 < 5
H-Bond Acceptors 3 3 4 4 4 < 10
Caco-2 Perm. (nm/s) High High Moderate High High High
CYP2D6 Inhibitor No No No No Yes No
hERG Inhibitor Low Risk Low Risk Low Risk Low Risk Moderate Risk Low Risk

| AMES Mutagenicity | No | No | No | No | No | No |

This data is for illustrative purposes only.

Based on this predictive screen, all compounds show promising drug-like properties. Cmpd 3 shows slightly lower predicted permeability, which might warrant experimental verification. The goal here is not to find a "perfect" molecule but to understand the potential ADMET landscape of the chemical series.

Workflow for In Silico ADMET Screening

The following diagram outlines a logical workflow for conducting an initial computational evaluation.

cluster_0 In Silico ADMET Workflow start Library of Synthesized 6-Chloro-2H-chromene-3-carboxylic Acid Derivatives calc Calculate Physicochemical Properties (e.g., SwissADME) start->calc Input Structures predict Predict ADMET Properties (e.g., pkCSM, ProTox-II) calc->predict Structural Descriptors analyze Analyze Data vs. Acceptable Drug-like Criteria predict->analyze prioritize Prioritize Compounds for Experimental Validation analyze->prioritize Favorable Profile deprioritize Deprioritize or Flag for Redesign analyze->deprioritize Potential Liabilities

Caption: A streamlined workflow for initial in silico ADMET evaluation.

Part 2: Essential In Vitro Validation

While in silico models provide invaluable guidance, they are predictive, not definitive.[9] Experimental validation is a mandatory next step to confirm the computational findings and gain a deeper, more accurate understanding of a compound's behavior. We will focus on three key, high-throughput assays that address the core pillars of ADMET: permeability (Absorption), metabolic stability (Metabolism), and cytotoxicity (Toxicity).

A. Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Before a drug can exert its effect, it must be absorbed into systemic circulation. For orally administered drugs, this largely depends on its ability to permeate the intestinal wall. The PAMPA assay is a cost-effective, cell-free method to specifically assess passive transcellular permeability, which is the primary route of absorption for many small molecules.[14][15] It serves as an excellent first-tier in vitro screen to validate in silico predictions and rank compounds before moving to more complex and expensive cell-based assays like Caco-2.[14][16]

Experimental Protocol: PAMPA

This protocol is adapted from established methodologies.[14]

  • Preparation of Solutions:

    • Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.

    • Buffer: Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4.

    • Test Compound Stock: Prepare 10 mM stock solutions of each derivative in DMSO.

    • Donor Solution: Dilute the test compound stock to a final concentration of 100 µM in PBS. The final DMSO concentration should be kept low (e.g., < 5%).[17]

    • Acceptor Solution: Prepare PBS containing 5% DMSO.

  • Assay Plate Preparation:

    • Use a 96-well filter plate (the "Donor" plate) and a matching 96-well acceptor plate.

    • Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the Donor plate, ensuring not to puncture the membrane.

  • Assay Execution:

    • Add 300 µL of the Acceptor Solution to each well of the acceptor plate.

    • Immediately after applying the lipid, add 150 µL of the Donor Solution (containing the test compound) to each well of the Donor plate.

    • Carefully place the Donor plate onto the acceptor plate, creating a "sandwich." Ensure the bottom of the filter membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for 16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy. Also measure the initial concentration from the donor solution.

  • Data Analysis:

    • The effective permeability (Pe) is calculated using the following equation: Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

    • Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Illustrative PAMPA Data

Table 2: Hypothetical PAMPA Permeability of Derivatives

Compound Pe (10⁻⁶ cm/s) Permeability Class Correlation with In Silico
Cmpd 1 12.5 High Good
Cmpd 2 14.2 High Good
Cmpd 3 4.8 Moderate Good
Cmpd 4 11.9 High Good
Propranolol (High Perm.) 15.1 High -

| Atenolol (Low Perm.) | 0.8 | Low | - |

This data is for illustrative purposes only. The results confirm the in silico prediction that Cmpd 3 has lower passive permeability compared to the other derivatives.

B. Metabolism: Liver Microsomal Stability Assay

Causality: A drug's duration of action and its potential for accumulation are heavily influenced by its rate of metabolism, primarily by CYP enzymes in the liver.[18] The Liver Microsomal Stability Assay is the industry-standard in vitro method to determine a compound's intrinsic clearance.[19][20] It uses subcellular fractions (microsomes) containing the key Phase I metabolic enzymes. By measuring the rate at which the parent compound disappears over time, we can estimate its metabolic half-life (T½) and intrinsic clearance (Clint), providing a strong indication of its likely stability in vivo.[21][22]

Experimental Protocol: Liver Microsomal Stability

This protocol is based on standard industry practices.[18][20]

  • Reagent Preparation:

    • Microsomes: Thaw human liver microsomes (e.g., 20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.

    • Test Compound: Prepare a 1 µM working solution of each derivative in phosphate buffer.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures the cofactor (NADPH) required by CYP enzymes is continuously available.[18]

  • Incubation:

    • Pre-warm the microsomal solution and test compound solution to 37°C.

    • In a 96-well plate, combine the microsomes and the test compound.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final microsomal protein concentration should be around 0.5 mg/mL.[21]

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[22]

    • The "0 min" sample is prepared by adding the stop solution before the NADPH system.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the line from linear regression equals the elimination rate constant (k).

    • Calculate the half-life (T½) as: T½ = 0.693 / k

    • Calculate intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / T½) * (incubation volume / mg microsomal protein)

Illustrative Metabolic Stability Data

Table 3: Hypothetical Metabolic Stability in Human Liver Microsomes

Compound T½ (min) Clint (µL/min/mg) Stability Class
Cmpd 1 45 30.8 Moderate
Cmpd 2 28 49.5 Low
Cmpd 3 >60 <23.1 High
Cmpd 4 52 26.7 Moderate
Verapamil (Low Stability) 12 115.5 Low

| Diazepam (High Stability) | >60 | <23.1 | High |

This data is for illustrative purposes only. Here, Cmpd 2 shows relatively rapid metabolism, while Cmpd 3 is highly stable. This information is critical for predicting in vivo half-life and potential dosing frequency.

C. Toxicity: MTT Cytotoxicity Assay

Causality: Identifying compounds that are toxic to cells is a non-negotiable step in drug discovery.[4] Cytotoxicity can lead to severe adverse effects, such as drug-induced liver injury. The MTT assay is a robust, colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt to purple formazan crystals.[25] A reduction in the purple signal indicates a loss of viable cells. Using a liver-derived cell line like HepG2 provides specific insight into potential hepatotoxicity.

Experimental Protocol: MTT Assay on HepG2 Cells

This protocol is adapted from standard methodologies.[23][25][26]

  • Cell Culture:

    • Culture HepG2 cells in appropriate medium until they reach approximately 80% confluency.

    • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. A typical concentration range might be 0.1 to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of test compounds. Include a "vehicle control" (medium with DMSO) and a "positive control" for cell death (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[25]

    • Add 10 µL of the MTT stock solution to each well.[27]

    • Incubate the plate for another 4 hours at 37°C. Viable cells will produce visible purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[26][27]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Illustrative Cytotoxicity Data

Table 4: Hypothetical Cytotoxicity (IC50) in HepG2 Cells

Compound IC50 (µM) Cytotoxicity Potential
Cmpd 1 > 100 Low
Cmpd 2 85.4 Low
Cmpd 3 > 100 Low
Cmpd 4 22.7 Moderate

| Doxorubicin (Control) | 1.2 | High |

This data is for illustrative purposes only. The results suggest that Cmpd 4 may have a narrower therapeutic window, exhibiting moderate cytotoxicity at higher concentrations, a critical finding for lead selection.

Part 3: Integrated Analysis and Lead Selection

The true power of this tiered ADMET evaluation lies in the integration of all data points. No single parameter determines the fate of a compound; rather, it is the collective profile that informs a " go/no-go " decision or directs further medicinal chemistry efforts.

Workflow for Integrated ADMET Evaluation

The following diagram illustrates how the in silico and in vitro stages connect to guide lead candidate selection.

cluster_0 Integrated ADMET Evaluation Workflow insilico In Silico Screening (All Compounds) invitro In Vitro Assays (Prioritized Compounds) insilico->invitro Prioritization pampa PAMPA (Permeability) invitro->pampa micro Microsomal Stability (Metabolism) invitro->micro mtt MTT Assay (Cytotoxicity) invitro->mtt analysis Integrated Data Analysis (Balancing Potency & ADMET) pampa->analysis micro->analysis mtt->analysis lead Lead Candidate Selection analysis->lead Balanced Profile optimize Flag for Medicinal Chemistry Optimization analysis->optimize Specific Liabilities (e.g., Low Stability)

Caption: An integrated workflow combining predictive and experimental ADMET data.

Comparative Summary and Decision Making

Table 5 provides a holistic view of our hypothetical data, allowing for direct comparison of the derivatives.

Table 5: Integrated ADMET Summary for Derivative Series

Compound Permeability (Class) Metabolic Stability (Class) Cytotoxicity (IC50 µM) Overall Assessment
Cmpd 1 High Moderate > 100 Good Balance. A strong starting point.
Cmpd 2 High Low 85.4 Potential Liability. High permeability is offset by rapid metabolism. May require frequent dosing.
Cmpd 3 Moderate High > 100 Promising Candidate. Excellent stability and low toxicity. Permeability may be sufficient and could be optimized.

| Cmpd 4 | High | Moderate | 22.7 | Potential Liability. Moderate cytotoxicity is a concern that needs to be monitored against on-target potency. |

Interpretation and Path Forward:

  • Cmpd 1 represents a solid, well-rounded lead.

  • Cmpd 3 emerges as a very strong candidate, particularly if high metabolic stability is a key project goal. Its moderate permeability would need to be considered in the context of its potency, but its overall profile is very favorable.

  • Cmpd 2 would likely be deprioritized unless its potency is exceptionally high, as its poor stability is a significant hurdle.

  • Cmpd 4 would require further investigation. The therapeutic index (the ratio of its toxic dose to its effective dose) would be a critical determining factor.

Conclusion

The evaluation of ADMET properties is an indispensable component of the drug discovery process. For a promising chemical class like 6-Chloro-2H-chromene-3-carboxylic acid derivatives, a systematic, multi-tiered approach is essential for success. By initiating with a broad in silico screen to identify potential liabilities and prioritize candidates, we can apply resources more effectively. Subsequent validation with targeted, high-throughput in vitro assays—such as PAMPA for permeability, microsomal stability for metabolism, and MTT for cytotoxicity—provides the robust, quantitative data needed for confident decision-making.

This integrated strategy does not merely generate data; it generates knowledge. It allows researchers to understand the structure-ADMET relationships within their chemical series, guiding the intelligent design of next-generation compounds with a higher probability of becoming safe and effective medicines.

References

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  • Technology Networks. PAMPA Permeability Assay. Technology Networks. [Link]

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  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

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  • Millipore. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore. [Link]

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  • SciSpace. (2021). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. SciSpace. [Link]

  • Beg, M. A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • IslandScholar. Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]

  • Chayjarus, C., et al. (2021). In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Derivatives. Pharmaceutical Sciences Asia. [Link]

  • Slideshare. (2015). In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

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  • ResearchGate. (2025). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

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Validation

Comparative docking studies of 6-Chloro-2H-chromene-3-carboxylic acid analogs

An In-Depth Guide to Comparative Molecular Docking of 6-Chloro-2H-chromene-3-carboxylic Acid Analogs Against Human Aromatase (CYP19A1) Introduction: The Therapeutic Potential of the Chromene Scaffold The 2H-chromene ring...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Molecular Docking of 6-Chloro-2H-chromene-3-carboxylic Acid Analogs Against Human Aromatase (CYP19A1)

Introduction: The Therapeutic Potential of the Chromene Scaffold

The 2H-chromene ring system is a prominent heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant pharmacological properties.[1] Chromene derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The versatility of the chromene backbone allows for structural modifications to optimize potency and selectivity against specific biological targets. This guide focuses on a targeted subset: analogs of 6-Chloro-2H-chromene-3-carboxylic acid. The introduction of a chloro-substituent at the 6-position can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity and cellular permeability.

This publication provides a comprehensive, step-by-step guide to conducting a comparative in silico molecular docking study of novel 6-Chloro-2H-chromene-3-carboxylic acid analogs. As a case study, we will evaluate their potential as inhibitors of Human Aromatase (Cytochrome P450 19A1), a critical enzyme in estrogen biosynthesis and a well-validated target in the treatment of hormone-dependent breast cancer.[5] Our objective is to elucidate the structural requirements for optimal binding within the aromatase active site and to provide a robust, self-validating computational protocol that researchers can adapt for their own drug discovery projects.

Methodology: A Validated Computational Workflow

The credibility of any in silico study hinges on a meticulously planned and executed methodology. The following protocol is designed to ensure reproducibility and scientific rigor, explaining the causality behind each critical step. Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[6][7]

Experimental Workflow Diagram

The entire computational procedure, from target selection to final analysis, is summarized in the workflow below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Selection Human Aromatase (CYP19A1) (PDB ID: 3EQM) PrepProt 2. Protein Preparation - Remove water & ligands - Add polar hydrogens - Assign charges (Gasteiger) PDB->PrepProt Grid 5. Grid Box Generation - Define active site coordinates based on co-crystalized ligand PrepProt->Grid LigandDesign 3. Ligand Design - Design virtual analogs of 6-Chloro-2H-chromene-3-CA PrepLig 4. Ligand Preparation - Generate 3D coordinates - Energy minimization (MMFF94) - Save as .pdbqt format LigandDesign->PrepLig PrepLig->Grid Docking 6. Molecular Docking - AutoDock Vina - Exhaustiveness = 16 Grid->Docking Analyze 7. Pose Analysis - Cluster poses by RMSD - Rank by Binding Affinity (kcal/mol) Docking->Analyze Visualize 8. Interaction Analysis - Visualize top poses - Identify H-bonds, hydrophobic, and π-π interactions Analyze->Visualize SAR 9. SAR Evaluation - Correlate structural changes with binding energy Visualize->SAR

Sources

Comparative

Validating the Mechanism of Action of 6-Chloro-2H-chromene-3-carboxylic Acid-Based Inhibitors: A Comparative Guide

In the landscape of modern drug discovery, the rigorous validation of a small molecule's mechanism of action (MOA) is a critical determinant of its translational potential. The 6-Chloro-2H-chromene-3-carboxylic acid scaf...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of a small molecule's mechanism of action (MOA) is a critical determinant of its translational potential. The 6-Chloro-2H-chromene-3-carboxylic acid scaffold has emerged as a promising starting point for the development of potent and selective inhibitors against a range of biological targets. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously validate the MOA of novel inhibitors based on this chemical series. We will navigate through a multi-tiered experimental approach, from initial target engagement to cellular pathway analysis, emphasizing the rationale behind each step and providing objective comparisons with alternative methodologies.

The Imperative of a Multi-Faceted Validation Strategy

A singular experimental result is rarely sufficient to definitively establish an inhibitor's MOA. A robust validation strategy triangulates data from orthogonal assays, each providing a unique piece of the mechanistic puzzle. This approach not only builds confidence in the intended mode of action but also uncovers potential off-target effects and provides a deeper understanding of the compound's cellular activity. Our validation journey will progress through three key stages: direct target engagement, biochemical characterization of inhibition, and confirmation of cellular mechanism.

Stage 1: Confirming Direct Target Engagement

The foundational step in MOA validation is to unequivocally demonstrate that the inhibitor physically interacts with its intended target protein. A variety of biophysical and cell-based techniques can be employed for this purpose, each with its own set of advantages and limitations.[1][2][3][4]

Workflow for Target Engagement Validation

Target_Engagement_Workflow cluster_0 Initial Screen & Confirmation cluster_1 Cellular Context cluster_2 Data Interpretation A Putative Inhibitor (6-Chloro-2H-chromene-3-carboxylic acid derivative) B Differential Scanning Fluorimetry (DSF) A->B Thermal Shift? C Surface Plasmon Resonance (SPR) B->C Confirm Binding & Kinetics D NanoBRET™ Target Engagement Assay C->D Live Cell Confirmation E Cellular Thermal Shift Assay (CETSA) C->E Label-Free Live Cell Confirmation F Quantify Binding Affinity (KD) C->F G Determine Kinetic Parameters (ka, kd) C->G H Confirm Intracellular Target Occupancy D->H E->H

Caption: Workflow for validating direct target engagement of an inhibitor.

Comparative Analysis of Target Engagement Assays
AssayPrincipleAdvantagesDisadvantages
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding.High-throughput, low sample consumption, cost-effective initial screen.Indirect measurement of binding, prone to artifacts from buffer conditions.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon ligand binding to an immobilized protein.[1][4]Real-time kinetics (ka, kd), label-free, high sensitivity.Requires protein immobilization which may affect activity, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[1][5]Provides a complete thermodynamic profile (ΔH, ΔS, KD), label-free, solution-based.Lower throughput, requires larger amounts of pure protein.
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer between a NanoLuc®-tagged target and a fluorescent tracer in live cells.[6][7]Quantitative measurement of target engagement in live cells, high-throughput.Requires genetic modification of the target protein, potential for tracer-dependent artifacts.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein in response to ligand binding in intact cells or cell lysates.[8]Label-free, applicable to native proteins in a cellular context.Lower throughput than some other methods, may not be suitable for all targets.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (K D) and kinetic rate constants (k a and k d) of the 6-Chloro-2H-chromene-3-carboxylic acid-based inhibitor to its purified target protein.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • 6-Chloro-2H-chromene-3-carboxylic acid-based inhibitor

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.0)

Procedure:

  • Chip Preparation and Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified target protein (diluted in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 5.0) over the activated surface. The amount of immobilized protein should be optimized to achieve a suitable response level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the 6-Chloro-2H-chromene-3-carboxylic acid-based inhibitor in running buffer. Include a buffer-only control (zero concentration).

    • Inject the inhibitor solutions over the immobilized protein surface at a constant flow rate. Monitor the association phase.

    • Switch back to running buffer and monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound inhibitor.

  • Data Analysis:

    • Subtract the response from the reference flow cell (if used) and the buffer-only control injection.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d / k a).

Stage 2: Elucidating the Biochemical Mechanism of Inhibition

Once direct binding is confirmed, the next crucial step is to characterize how the inhibitor modulates the biochemical activity of its target. For enzyme targets, this involves determining the mode of inhibition and the potency (IC 50 or K i).[9][10][11][12]

Workflow for Biochemical Inhibition Analysis

Biochemical_Workflow cluster_0 Initial Potency Determination cluster_1 Mechanism of Inhibition Studies cluster_2 Data Interpretation A Enzyme Assay Development B IC50 Determination A->B Dose-Response Curve C Vary Substrate Concentration B->C Proceed with Potent Hits D Lineweaver-Burk or Michaelis-Menten Plot C->D E Determine Inhibition Type (Competitive, Non-competitive, etc.) D->E F Calculate Ki Value E->F

Caption: Workflow for determining the biochemical mechanism of inhibition.

Comparison of Enzyme Inhibition Assays
Assay TypePrincipleAdvantagesDisadvantages
Spectrophotometric/Fluorometric Assays Measures the change in absorbance or fluorescence of a substrate or product.Simple, high-throughput, widely applicable.Can be prone to interference from colored or fluorescent compounds.
Luminescent Assays Measures the light produced from a reaction, often coupled to ATP consumption.High sensitivity, wide dynamic range.Can be more expensive than other methods, potential for enzyme inhibition by assay components.
Radiometric Assays Measures the incorporation of a radiolabeled substrate into a product.Highly sensitive and direct.Requires handling of radioactive materials, lower throughput.
LC-MS Based Assays Separates and quantifies substrates and products by liquid chromatography-mass spectrometry.[9]Highly specific and can be used for complex reactions without labeled substrates.Lower throughput, requires specialized equipment.

Experimental Protocol: Determining IC 50 and Mode of Inhibition for a Kinase Target

Objective: To determine the half-maximal inhibitory concentration (IC 50) and the mode of inhibition (e.g., ATP-competitive) of the 6-Chloro-2H-chromene-3-carboxylic acid-based inhibitor against a specific kinase.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 6-Chloro-2H-chromene-3-carboxylic acid-based inhibitor

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • 384-well plates

  • Plate reader

Procedure:

Part A: IC 50 Determination

  • Prepare a serial dilution of the 6-Chloro-2H-chromene-3-carboxylic acid-based inhibitor in kinase buffer.

  • In a 384-well plate, add the inhibitor dilutions, followed by the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration close to the K m for ATP).

  • Incubate the reaction at the optimal temperature for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC 50.

Part B: Mode of Inhibition Study

  • Perform the kinase assay as described above, but with varying concentrations of ATP (e.g., 0.5x, 1x, 2x, 5x, and 10x the K m of ATP).

  • For each ATP concentration, generate a full dose-response curve for the inhibitor to determine the IC 50.

  • Analyze the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or by observing the effect of increasing ATP concentration on the inhibitor's IC 50. A rightward shift in the IC 50 with increasing ATP concentration is indicative of ATP-competitive inhibition.

Stage 3: Validating the Cellular Mechanism of Action

The ultimate test of an inhibitor's utility is its ability to engage its target in a cellular context and elicit the desired biological response.[13][14][15][16][17] Cell-based assays are essential for confirming on-target activity and for identifying potential off-target effects or liabilities such as poor cell permeability.

Workflow for Cellular MOA Validation

Cellular_MOA_Workflow cluster_0 Target Engagement in Cells cluster_1 Target Activity Modulation cluster_2 Phenotypic Response A NanoBRET™ or CETSA B Phosphorylation Assay (Western Blot or ELISA) A->B Confirm Functional Consequence C Reporter Gene Assay B->C Confirm Downstream Effects D Cell Proliferation Assay C->D E Apoptosis Assay C->E

Caption: Workflow for validating the cellular mechanism of action.

Comparison of Cellular Assays
Assay TypePrincipleAdvantagesDisadvantages
Target Phosphorylation Assay Measures the phosphorylation state of the target or its direct substrate using specific antibodies (e.g., Western blot, ELISA).[7]Direct measure of target activity in cells, can be highly specific.Antibody availability and specificity can be limiting, lower throughput.
Reporter Gene Assay Measures the activity of a promoter that is regulated by the signaling pathway of interest.[15]High-throughput, sensitive, provides a readout of downstream pathway activity.Indirect measure of target activity, can be affected by off-target effects on the reporter system.
Cell Proliferation/Viability Assay Measures the number of viable cells after treatment with the inhibitor.[15][16]Simple, high-throughput, provides a clear phenotypic readout.Non-specific, does not provide direct mechanistic information.
High-Content Imaging Uses automated microscopy to measure multiple cellular parameters simultaneously (e.g., protein localization, cell morphology).Provides rich, multi-parametric data, can reveal unexpected phenotypes.Complex data analysis, lower throughput than plate-based assays.

Experimental Protocol: Cellular Target Phosphorylation Assay (Western Blot)

Objective: To determine if the 6-Chloro-2H-chromene-3-carboxylic acid-based inhibitor inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • 6-Chloro-2H-chromene-3-carboxylic acid-based inhibitor

  • Stimulant (if required to activate the signaling pathway)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a dose-range of the 6-Chloro-2H-chromene-3-carboxylic acid-based inhibitor for a specified time. Include a vehicle control (e.g., DMSO).

    • If necessary, stimulate the cells to activate the signaling pathway of interest.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • Strip the membrane and re-probe with an antibody against the total substrate to confirm equal protein loading.

    • Normalize the phospho-substrate signal to the total substrate signal and compare the results across different inhibitor concentrations.

Conclusion

References

  • Ghodke, P., & Pande, J. (2017). Modern Biophysical Approaches to Study Protein–Ligand Interactions. In Protein-Ligand Interactions (pp. 1-25). Springer, Singapore. [Link]

  • Zhou, M., Li, Q., & Wang, R. (2016). Current experimental methods for characterizing protein-protein interactions. Current Protein and Peptide Science, 17(4), 306-315. [Link]

  • Rena, N., et al. (2013). Biophysical screening for the discovery of small-molecule ligands. Methods in enzymology, 523, 31-56. [Link]

  • Golebiowski, A., et al. (2013). Bio-layer interferometry (BLI) to measure the kinetics of protein-protein interactions and molecular association. Journal of visualized experiments: JoVE, (76), e50293. [Link]

  • May, J. C., & Smee, D. F. (2012). Cell-based assays to identify inhibitors of viral disease. Antiviral Chemistry and Chemotherapy, 23(2), 53-64. [Link]

  • Eberl, H. C., et al. (2017). A probe-based target engagement assay for kinases in live cells. Molecular & Cellular Proteomics, 16(4_suppl_1), S194-S205. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Vasile, F., et al. (2021). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega, 6(42), 27691-27702. [Link]

  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Magalhães, L. G., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 934379. [Link]

  • Accelevir. (n.d.). Functional Cell-Based Assays. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Inglese, J., et al. (2006). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Klink, T. A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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Validation

A Comparative Guide to the Reproducibility of Synthetic Protocols for 6-Chloro-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 6-Chloro-2H-chromene-3-carboxylic acid and the Imperative of Reproducible Synthesis 6-Chloro-2H-chromene-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-2H-chromene-3-carboxylic acid and the Imperative of Reproducible Synthesis

6-Chloro-2H-chromene-3-carboxylic acid, also known as 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, is a key heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the reliable and reproducible synthesis of this core structure a critical starting point for drug discovery and development programs. The reproducibility of a synthetic protocol is not merely an academic exercise; it is the cornerstone of scalable, efficient, and economically viable research and manufacturing. Inconsistent yields, variable purity profiles, and difficult purifications can lead to significant delays and increased costs.

This guide provides an in-depth, objective comparison of the two most prevalent synthetic protocols for 6-Chloro-2H-chromene-3-carboxylic acid, grounded in established chemical principles and supported by experimental data from the literature. We will dissect the causality behind experimental choices, offering insights into potential pitfalls and strategies to ensure consistent and reproducible outcomes.

Core Synthetic Strategy: The Knoevenagel Condensation

The synthesis of the coumarin-3-carboxylic acid core predominantly relies on the Knoevenagel condensation. This reaction involves the condensation of an ortho-hydroxybenzaldehyde with a compound containing an active methylene group, catalyzed by a base. For the synthesis of our target molecule, the key starting material is 5-chlorosalicylaldehyde. The choice of the active methylene compound dictates the subsequent steps and overall efficiency of the protocol. We will compare two primary approaches: one utilizing Meldrum's acid and the other employing diethyl malonate.

Protocol 1: The Meldrum's Acid Route - A Direct and Efficient Approach

This protocol is often favored for its directness, as the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) leads directly to the desired carboxylic acid without the need for a subsequent hydrolysis step. The high acidity of the methylene protons of Meldrum's acid allows the reaction to proceed under mild conditions.

Reaction Mechanism & Rationale

The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization and subsequent loss of acetone and carbon dioxide. A base, such as potassium carbonate or an amine, deprotonates the highly acidic Meldrum's acid to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 5-chlorosalicylaldehyde. The resulting intermediate undergoes intramolecular cyclization, where the phenolic hydroxyl group attacks one of the carbonyls of the Meldrum's acid moiety. This is followed by a ring-opening and decarboxylation cascade to yield the final product. The use of water as a solvent is often advantageous, aligning with green chemistry principles.[1][2]

Meldrum's Acid Route cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization & Rearrangement 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Intermediate_1 Knoevenagel Adduct 5-Chlorosalicylaldehyde->Intermediate_1 Base (e.g., K2CO3) Meldrum's_Acid Meldrum's Acid Meldrum's_Acid->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Heat Final_Product 6-Chloro-2H-chromene-3-carboxylic acid Intermediate_2->Final_Product - Acetone - CO2

Caption: Workflow for the Meldrum's Acid Protocol.

Detailed Experimental Protocol
  • Reactants: 5-chlorosalicylaldehyde, Meldrum's acid.

  • Catalyst: Potassium Carbonate (K₂CO₃) or a weak amine base like piperidine.

  • Solvent: Water or Ethanol.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 5-chlorosalicylaldehyde (1 equivalent) and Meldrum's acid (1.1 equivalents) in water.

  • Add potassium carbonate (0.2 equivalents) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), the product often precipitates out of the aqueous solution.

  • Acidify the reaction mixture with dilute hydrochloric acid (e.g., 2N HCl) to a pH of approximately 2 to ensure complete protonation of the carboxylic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 6-Chloro-2H-chromene-3-carboxylic acid.

Reproducibility & Troubleshooting
  • Purity of Starting Materials: The purity of 5-chlorosalicylaldehyde is crucial. Impurities can lead to side reactions and a lower yield of the desired product.

  • Catalyst Choice: While various bases can be used, potassium carbonate in water is an environmentally benign and effective choice.[2] The use of amines like piperidine can also be effective but may require an organic solvent.[1]

  • Reaction Time: The reaction is generally complete within a few hours at room temperature. Prolonged reaction times are typically not necessary and may lead to degradation of the product.

  • Work-up: Complete acidification is essential to ensure the product is in its carboxylic acid form and not as a salt, which would remain dissolved in the aqueous phase.

Protocol 2: The Diethyl Malonate Route - A Two-Step Approach

This classic approach involves the Knoevenagel condensation of 5-chlorosalicylaldehyde with diethyl malonate to form an intermediate ethyl ester, which is then hydrolyzed to the final carboxylic acid. While it involves an additional step, the starting materials are readily available and cost-effective.

Reaction Mechanism & Rationale

The first step is a base-catalyzed Knoevenagel condensation between 5-chlorosalicylaldehyde and diethyl malonate. A weak base, commonly piperidine, is used to deprotonate the diethyl malonate, forming an enolate. This enolate attacks the aldehyde, and subsequent dehydration and intramolecular cyclization (transesterification) yields ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate. The second step is the hydrolysis of this ester, typically under basic conditions (using NaOH or KOH) followed by acidification, to yield the target carboxylic acid.

Diethyl_Malonate_Route cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrolysis 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Intermediate_Ester Ethyl 6-chloro-2-oxo-2H- chromene-3-carboxylate 5-Chlorosalicylaldehyde->Intermediate_Ester Piperidine, EtOH, Reflux Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Intermediate_Ester Final_Product 6-Chloro-2H-chromene-3-carboxylic acid Intermediate_Ester->Final_Product 1. NaOH (aq) 2. HCl (aq)

Caption: Workflow for the Diethyl Malonate Protocol.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

  • Reactants: 5-chlorosalicylaldehyde, diethyl malonate.

  • Catalyst: Piperidine.

  • Solvent: Ethanol.

Procedure:

  • To a solution of 5-chlorosalicylaldehyde (1 equivalent) in ethanol, add diethyl malonate (1.2 equivalents).

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the ethyl ester.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

Step 2: Hydrolysis to 6-Chloro-2H-chromene-3-carboxylic acid

  • Reactant: Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate.

  • Reagents: Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Solvent: Ethanol/Water mixture.

Procedure:

  • Suspend the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10% NaOH).

  • Heat the mixture to reflux until the ester is fully dissolved and the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of ~2.

  • The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure product.

Reproducibility & Troubleshooting
  • Incomplete Condensation: Ensure sufficient reflux time in the first step for the condensation to go to completion.

  • Incomplete Hydrolysis: The hydrolysis step may require several hours at reflux. The disappearance of the starting ester spot on TLC is a good indicator of completion.

  • Side Reactions: In the Knoevenagel condensation step, self-condensation of the aldehyde is a potential side reaction, although the use of a weak base like piperidine minimizes this.[1]

  • Purification of the Intermediate: It is often beneficial to purify the intermediate ethyl ester before proceeding to the hydrolysis step to ensure a high purity of the final product.

Comparative Analysis of the Protocols

ParameterProtocol 1: Meldrum's Acid RouteProtocol 2: Diethyl Malonate Route
Number of Steps One-pot synthesisTwo distinct steps (ester formation and hydrolysis)
Reaction Time Generally shorter (2-4 hours at room temperature)Longer overall (reflux for condensation + reflux for hydrolysis)
Yield High to excellent (often >90%)[2]Good to high, but yield losses can occur in two steps
Reagents Meldrum's acid can be more expensive than diethyl malonateDiethyl malonate is a common and inexpensive reagent
Work-up & Purification Simpler; product often precipitates directly from the reaction mixtureMore complex; involves isolation of an intermediate and two separate work-up procedures
Reproducibility Generally high due to the one-pot nature and mild conditions. The reaction is often clean with minimal side products.Can be less reproducible due to the two-step nature. Incomplete reactions in either step can affect the overall yield and purity.
Green Chemistry Aspect Can be performed in water, a green solvent.[2]Typically uses ethanol, which is a relatively green solvent, but involves more steps and energy input (reflux).

Self-Validating System: Characterization and Purity Assessment

To ensure the identity and purity of the synthesized 6-Chloro-2H-chromene-3-carboxylic acid, a combination of analytical techniques should be employed.

  • Melting Point: The reported melting point for 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid is approximately 193 °C.[3] A sharp melting point close to this value is a good indicator of purity.

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the vinyl proton of the chromene ring, as well as a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals, including those for the carbonyl carbons (lactone and carboxylic acid) and the carbons of the chromene core.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the lactone and carboxylic acid, and C=C stretches of the aromatic and pyrone rings.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

By comparing the data obtained from these techniques with literature values, researchers can confidently validate the successful and pure synthesis of the target molecule.

Conclusion and Recommendations

For researchers prioritizing efficiency, high yield, and a streamlined workflow, the Meldrum's Acid protocol is the recommended choice for the synthesis of 6-Chloro-2H-chromene-3-carboxylic acid. Its one-pot nature, mild reaction conditions, and simple work-up contribute to its high reproducibility.

The Diethyl Malonate protocol , while a classic and reliable method, is more laborious and may present more challenges in terms of achieving high reproducibility due to its two-step nature. However, it remains a viable option, particularly when cost of starting materials is a primary concern.

Ultimately, the choice of protocol will depend on the specific needs and resources of the laboratory. By understanding the underlying chemistry and potential pitfalls of each method, researchers can optimize their synthetic strategy to achieve consistent and reproducible results in the preparation of this valuable chemical intermediate.

References

  • Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. (n.d.). Retrieved from [Link]

  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Retrieved from [Link]

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  • COUMARIN SYNTHESIS VIA KNOEVENAGEL CONDENSATION REACTION IN 1,1,3,3-N,N,N',N'- TETRAMETHYLGUANIDINIUM TRIFLUOROACETATE IONIC LIQUID. (2005). J. Chil. Chem. Soc., 50(3). Retrieved from [Link]

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  • Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. (2021). Molecules, 26(23), 7378. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 6-Chloro-2H-chromene-3-carboxylic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Chloro-2H-chromene-3-carboxylic acid. As a chlorinated heterocyclic compound, this chemical requires specific handling a...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Chloro-2H-chromene-3-carboxylic acid. As a chlorinated heterocyclic compound, this chemical requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Section 1: Hazard Identification and Chemical Profile

Understanding the specific hazards of 6-Chloro-2H-chromene-3-carboxylic acid is the foundation of its safe management. This compound is classified as an irritant and requires careful handling to avoid exposure.

GHS Hazard Classification:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

Upon thermal decomposition or combustion, it can generate highly toxic and irritating gases, including carbon oxides and hydrogen chloride.[3][4]

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 83823-06-7[5]
Molecular Formula C₁₀H₇ClO₃[5]
Molecular Weight 210.61 g/mol [5]
Physical State Solid[1]
Appearance White solid[6]
Boiling Point 426.5°C at 760 mmHg[6]

Section 2: The Regulatory Imperative: OSHA and EPA Framework

The procedures outlined in this guide are mandated by federal regulations designed to protect laboratory workers and the environment. The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established specific guidelines for the management of hazardous chemicals in a laboratory setting.[7][8]

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling, storage, and disposal of hazardous chemicals.[9][10]

  • EPA's Resource Conservation and Recovery Act (RCRA) : The EPA governs the disposal of hazardous waste from its point of generation to its final disposal, a system often called "cradle-to-grave."[11][12]

Disposing of 6-Chloro-2H-chromene-3-carboxylic acid via drain or in regular trash is strictly prohibited and violates these regulations.[13][14] All chemical waste must be managed through a licensed hazardous waste disposal vendor.[15]

Section 3: Core Disposal Principle: Segregation

Proper segregation is the most critical step in laboratory waste management. Mixing incompatible chemicals can lead to dangerous reactions, and improper segregation significantly increases disposal costs.[7][8] 6-Chloro-2H-chromene-3-carboxylic acid must be categorized based on two key properties: it is a halogenated organic compound and it is a carboxylic acid .

The Causality Behind Segregation:

  • Halogenated vs. Non-Halogenated: Halogenated organic compounds, like this one, require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HCl).[16][17] Mixing them with non-halogenated solvents complicates this process, making disposal more expensive.[18][19] Therefore, always keep halogenated and non-halogenated waste streams separate.[14][18]

  • Acidic Waste: While this compound is a solid, any solutions or contaminated materials should not be mixed with bases or other reactive chemicals to prevent violent reactions.

The following decision workflow illustrates the correct segregation path for this chemical waste.

G Diagram 1: Waste Segregation Workflow Start Generated Waste: 6-Chloro-2H-chromene-3-carboxylic acid IsSolid Is the waste in solid form? Start->IsSolid SolidContainer Labelled Hazardous Waste Container: 'Halogenated Organic Solids' IsSolid->SolidContainer Yes IsSolution Is the waste an aqueous solution? IsSolid->IsSolution No AqueousContainer Labelled Hazardous Waste Container: 'Aqueous Halogenated Organic Waste' IsSolution->AqueousContainer Yes OrganicSolvent Is the waste dissolved in an organic solvent? IsSolution->OrganicSolvent No HalogenatedLiquid Labelled Hazardous Waste Container: 'Halogenated Organic Liquids' OrganicSolvent->HalogenatedLiquid Yes ConsultEHS Consult Institutional EHS/CHO for guidance on mixed solvent waste. OrganicSolvent->ConsultEHS Unsure/Mixed

Caption: Waste segregation decision tree for 6-Chloro-2H-chromene-3-carboxylic acid.

Section 4: Step-by-Step Disposal Protocol

Follow this protocol to ensure safe and compliant disposal from the point of generation to final pickup.

Step 1: Immediate Handling & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[1]

  • Eye/Face Protection : Safety glasses with side shields or goggles.[1][3]

  • Skin and Body Protection : A standard laboratory coat.[1]

  • Work Area : All handling of this chemical, including weighing and preparing for disposal, should be done inside a certified chemical fume hood to avoid inhalation of dust particles.[3]

Step 2: Waste Container Selection and Labeling

The integrity and labeling of your waste container are critical for safety and compliance.

  • Select a Compatible Container : Use a clean, sealable container made of a material compatible with the chemical. For solid waste, a wide-mouth polyethylene or glass jar with a screw-top lid is ideal. The container must be in good condition with no leaks or cracks.[7][14]

  • Affix a Hazardous Waste Label : Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[11][12]

  • Complete the Label Information : Fill out the label completely and legibly.[20] This must include:

    • The words "Hazardous Waste".[11][12]

    • The full chemical name: "6-Chloro-2H-chromene-3-carboxylic acid". Do not use abbreviations or chemical formulas.[14]

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., Irritant, Toxic).[11]

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location in the laboratory where hazardous waste is stored at or near its point of generation.[11][13]

  • Designate the SAA : The SAA must be under the direct control of laboratory personnel and within line of sight.[11]

  • Container Management :

    • Place the labeled waste container in the designated SAA.

    • Keep the container closed at all times except when actively adding waste.[13][14] This is crucial to prevent the release of vapors or dust.

    • Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

  • Segregation in the SAA : Ensure the container for 6-Chloro-2H-chromene-3-carboxylic acid is stored separately from incompatible materials like bases and strong oxidizing agents.[4][19]

Step 4: Arranging for Final Disposal

Once the waste container is full or the experiment is complete, arrange for its removal.

  • Finalize the Label : Ensure the waste label is complete and accurate.

  • Request Pickup : Contact your institution's EHS department or follow its established procedure to request a hazardous waste pickup.

  • Documentation : Your EHS department will manage the waste tracking from this point, ensuring it is transported by a licensed hauler to a certified treatment, storage, and disposal facility (TSDF).[15][20] The primary method of disposal for this type of waste is incineration.[7][17]

Section 5: Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is essential.

For a Minor Spill (Contained within the Chemical Fume Hood):

  • Ensure PPE is worn.

  • Containment : Prevent the further spread of the solid material.

  • Cleanup : Carefully sweep up or vacuum the material with a HEPA-filtered vacuum. Avoid generating dust. Place the collected material and any contaminated cleaning supplies into a sealed container.[3]

  • Labeling : Label the container as "Spill Debris: 6-Chloro-2H-chromene-3-carboxylic acid" and dispose of it as hazardous waste.

  • Decontamination : Clean the spill area thoroughly.

For a Major Spill or Any Spill Outside of a Fume Hood:

  • Evacuate : Alert personnel in the immediate area and evacuate.

  • Isolate : Restrict access to the area and close the laboratory doors.

  • Report : Contact your institution's EHS or emergency response number immediately.[19] Provide details about the chemical spilled, the location, and the approximate quantity. Do not attempt to clean up a large spill yourself.

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your laboratory's work is conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • MCF Environmental Services. (2022, May 18). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • Chemchart. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid (883-92-1). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Chloro-2H-chromene-3-carboxylic acid

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-2H-chromene-3-carboxylic acid. The procedural guidance herein is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-2H-chromene-3-carboxylic acid. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every operational step is grounded in a thorough understanding of the material's hazards and the rationale behind each protective measure. Our objective is to build deep trust by providing value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Hazard Identification and Risk Assessment: Understanding the Compound

6-Chloro-2H-chromene-3-carboxylic acid (CAS No. 883-92-1 for the 2-oxo variant) is a solid organic compound frequently used as an intermediate in pharmaceutical synthesis.[1][2] While invaluable in research, its handling requires a comprehensive understanding of its potential hazards to mitigate exposure risks. The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.

The compound is formally classified with the following hazards under the Globally Harmonized System (GHS).[1][3][4]

Hazard Class GHS Category Hazard Statement Practical Implication
Skin IrritationCategory 2H315: Causes skin irritationDirect contact with the solid powder or its solutions can cause redness, inflammation, or chemical burns.
Serious Eye IrritationCategory 2AH319: Causes serious eye irritationAccidental contact with the eyes can result in significant, potentially lasting damage.[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of airborne dust can irritate the nose, throat, and lungs, leading to respiratory discomfort.[3][4]

Signal Word: Warning [3]

This hazard profile dictates that all handling procedures must prioritize the prevention of dust generation and direct contact.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and the chemical hazard. However, it must be used in conjunction with more fundamental safety measures.

  • Engineering Controls: The primary engineering control for this compound is a properly functioning chemical fume hood .[6][7] All operations that involve handling the solid powder—especially weighing, transferring, and preparing solutions—must be conducted within a fume hood to control exposure to airborne dust.[6]

  • Administrative Controls: Adhere to standard laboratory best practices. This includes clearly labeling all containers, washing hands thoroughly after handling the material, and ensuring that an eyewash station and safety shower are immediately accessible and unobstructed.[3][8]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the specific task. The following protocol outlines the minimum requirements for handling 6-Chloro-2H-chromene-3-carboxylic acid.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical irritants.[6]

  • Mandatory Minimum: Chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are required at all times when handling the compound in any form. Standard safety glasses with side shields are insufficient as they do not provide a seal against dust and splashes.[8]

  • Required for Splash Risks: When preparing solutions, performing reactions, or handling volumes greater than a few grams, a full-face shield must be worn over the chemical splash goggles .[8][9] This combination provides comprehensive protection against splashes that could otherwise circumvent the seal of the goggles.

Skin and Body Protection
  • Hand Protection: Due to its classification as a skin irritant, chemically resistant gloves are essential.[10]

    • Selection: While many common corrosives can penetrate standard nitrile gloves over time, nitrile gloves are generally acceptable for handling small quantities of solid material where incidental contact is the primary risk.[7] For prolonged handling or when working with solutions, consider more robust options like neoprene or butyl rubber gloves. Always inspect gloves for tears or defects before use.

    • Technique: Double-gloving can provide an additional layer of safety. Use proper glove removal technique (peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid contaminating your skin.

  • Protective Clothing:

    • A clean, long-sleeved laboratory coat is mandatory to protect the skin on the arms.[8]

    • For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron should be worn over the lab coat.[7][11]

    • Full-length pants or equivalent attire and closed-toe shoes are required to ensure no skin is exposed.[9]

Respiratory Protection

When used within a certified chemical fume hood, additional respiratory protection is typically not required.[7] However, it becomes necessary in specific scenarios:

  • Spill Cleanup: For a spill that occurs outside of a fume hood, respiratory protection is essential.

  • Ventilation Failure: If the engineering controls are not functioning correctly.

  • Large-Scale Operations: When weighing or transferring large quantities where dust generation cannot be fully contained.

In these situations, a respirator equipped with an N95 (for particulates) or a combination organic vapor/acid gas cartridge is recommended.[6]

Operational Plan: A Step-by-Step Handling Workflow

This workflow integrates PPE selection with procedural steps to create a safe and self-validating system for a common laboratory task: weighing the solid and preparing a stock solution.

PPE Selection & Handling Workflow Diagram

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal start Assess Task: Handling 6-Chloro-2H- chromene-3-carboxylic acid hood_check Verify Fume Hood Functionality start->hood_check safety_check Locate Eyewash & Safety Shower hood_check->safety_check don_coat 1. Lab Coat safety_check->don_coat don_goggles 2. Chemical Splash Goggles don_coat->don_goggles don_gloves 3. Chemically Resistant Gloves (Double-Glove Recommended) don_goggles->don_gloves weigh_solid Weigh Solid Compound don_gloves->weigh_solid splash_risk Significant Splash Risk? prep_solution Prepare Solution (Add solid to solvent) splash_risk->prep_solution No don_shield Don Face Shield OVER Goggles splash_risk->don_shield Yes weigh_solid->splash_risk decontaminate Decontaminate Glassware & Work Surface prep_solution->decontaminate don_shield->prep_solution dispose_waste Dispose of Waste in 'Halogenated Organic Waste' decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order (Gloves -> Shield -> Coat -> Goggles) wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste->doff_ppe

Caption: Decision workflow for PPE selection and safe handling.

Protocol: Weighing and Dissolving the Solid Compound
  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood has a current certification and is drawing air correctly.

    • Confirm the location of the nearest eyewash station, safety shower, and appropriate spill kit.[8]

  • Donning PPE:

    • Put on your lab coat and fasten it completely.

    • Put on chemical splash goggles.

    • Put on the first pair of nitrile gloves. Put on the second pair over the first.

  • Chemical Handling (Inside Fume Hood):

    • Place all necessary equipment (balance, weigh paper, spatula, beaker with stir bar, solvent) inside the fume hood before opening the chemical container.

    • Carefully open the container of 6-Chloro-2H-chromene-3-carboxylic acid. Avoid creating airborne dust.

    • Using a clean spatula, weigh the desired amount of the solid onto weigh paper or into a weigh boat.

    • Carefully transfer the solid into the beaker containing the solvent. Always add the acidic solid to the solvent, not the other way around, to control any potential exothermic reaction .[6]

    • Close the primary chemical container tightly.

  • Decontamination and Cleanup:

    • Clean the spatula and any contaminated surfaces within the fume hood.

    • Segregate all contaminated disposable items (e.g., weigh paper, wipes) for proper waste disposal.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the designated waste stream.

    • Remove your lab coat and hang it in the designated area.

    • Remove your goggles.

    • Remove the inner pair of gloves.

    • Immediately wash your hands with soap and water.[3][12]

Disposal Plan: Managing Halogenated Waste

As a chlorinated organic compound, 6-Chloro-2H-chromene-3-carboxylic acid and any materials significantly contaminated with it must be disposed of as hazardous halogenated organic waste .[13][14]

  • Waste Collection: Use a designated, clearly labeled, and sealable waste container for "Halogenated Organic Waste".[15]

  • Segregation: Do not mix this waste with non-halogenated solvents, as this significantly increases disposal costs and complexity.[14][16] Keep it separate from acidic or alkaline aqueous waste streams.[14]

  • Labeling: Ensure the waste container is accurately labeled with the full chemical name and an approximate concentration or volume.[15]

By adhering to this comprehensive guide, you can confidently and safely handle 6-Chloro-2H-chromene-3-carboxylic acid, ensuring the integrity of your research and the protection of all laboratory personnel.

References

  • CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet.
  • National Center for Biotechnology Information. (n.d.). 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid. PubChem Compound Database.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid.
  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • ChemBK. (n.d.). 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid.
  • Princeton University Environmental Health & Safety. (n.d.). Corrosive Materials.
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  • Advanced Biochemicals. (n.d.). 6-Chloro-2H-chromene-3-carboxylic acid.
  • Echemi. (n.d.). 6-CHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLICACID.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2H-Chromene-3-carboxylic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid.
  • ChemicalBook. (2023). 6-CHLORO-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID | 883-92-1.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid.
  • Unknown. (n.d.).
  • Unknown. (n.d.). Method 525.
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  • Capot Chemical. (n.d.). MSDS of 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid.
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Sources

Retrosynthesis Analysis

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Method

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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